LPGAT1
Description
Properties
sequence |
AEPINIQTW |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Functions and Biological Roles of LPGAT1
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lysophosphatidylglycerol (B1238068) Acyltransferase 1 (LPGAT1), also known as LPLAT7, is a crucial enzyme in the remodeling of glycerophospholipids. Localized primarily in the endoplasmic reticulum (ER) and mitochondria-associated membranes (MAM), this compound plays a pivotal role in maintaining cellular membrane homeostasis by regulating the acyl chain composition of key phospholipids (B1166683). Initially identified for its ability to acylate lysophosphatidylglycerol (LPG) to form phosphatidylglycerol (PG), subsequent research has unveiled its broader and more significant role in the acylation of other lysophospholipids, particularly lysophosphatidylethanolamine (LPE). Its activity is critical for processes ranging from hepatic lipid metabolism and mitochondrial function to skeletal muscle physiology. Dysregulation of this compound is implicated in a variety of metabolic diseases, including nonalcoholic fatty liver disease (NAFLD), obesity, and the rare genetic disorder MEGDEL syndrome, as well as in the progression of certain cancers. This document provides a comprehensive overview of this compound's enzymatic function, its biological significance, its role in disease, and the experimental methodologies used to study it.
Molecular Function and Enzymatic Activity
This compound is a member of the lysophospholipid acyltransferase (LPLAT) family, which is responsible for the reacylation step in the phospholipid remodeling pathway, often referred to as the Lands cycle.[1][2] This process is vital for tailoring the fatty acid composition of membranes to suit specific cellular needs and to repair lipid damage.
Substrate Specificity and Catalytic Activity
This compound exhibits specific preferences for both acyl-CoA donors and lysophospholipid acceptors. While its name suggests a primary role in PG synthesis, extensive research has demonstrated a more prominent activity towards other substrates.
-
Acyl-CoA Donors: The enzyme shows a clear preference for long-chain saturated fatty acyl-CoAs, particularly stearoyl-CoA (18:0), over other saturated and unsaturated acyl-CoAs like palmitoyl-CoA (16:0).[3][4][5]
-
Lysophospholipid Acceptors: Although initially characterized using lysophosphatidylglycerol (LPG), compelling evidence indicates that this compound's primary physiological role involves the acylation of 1-lyso-2-acyl phosphatidylethanolamine (B1630911) (1-lyso-PE) at the sn-1 position.[3][4] This activity effectively remodels PE species, converting palmitate-containing PEs to stearate-containing PEs.[3] The enzyme also demonstrates activity towards lysophosphatidylcholine (B164491) (LPC) and lysophosphatidylserine (B10771985) (PS), contributing to the regulation of their acyl chain profiles.[6] It has no significant activity towards lysophosphatidic acid (LPA).[3][7]
-
Other Activities: this compound has also been reported to possess monoacylglycerol acyltransferase (MGAT) activity, suggesting a potential role in triacylglycerol (TAG) synthesis, particularly in the liver.[8][9] However, this role is considered secondary to its phospholipid remodeling function.[3]
The primary and now widely accepted function is its role as a stearoyl-CoA:1-lyso-2-acyl-PE acyltransferase.[4]
Protein Structure and Localization
This compound is an integral membrane protein located in the endoplasmic reticulum (ER) and the mitochondria-associated membrane (MAM), a specialized subcellular compartment that physically and functionally links the ER and mitochondria.[5][8][10] This specific localization is critical for its function, placing it at a hub for lipid synthesis, signaling, and inter-organelle transport.[10][11] The protein contains a conserved HXXXXD motif, which is essential for its acyltransferase activity.[3]
Biological Role and Signaling Pathways
This compound's enzymatic activity translates into significant biological roles, primarily centered on lipid metabolism, membrane integrity, and mitochondrial function.
Phospholipid Remodeling (The Lands Cycle)
This compound is a key player in the remodeling of phospholipids at the sn-1 position. This pathway allows for the specific tailoring of membrane lipid composition, which is crucial for membrane fluidity, thickness, and the function of embedded proteins. The process involves the removal of a fatty acid by a phospholipase A1 (PLA1) to generate a 1-lyso-phospholipid, followed by reacylation by this compound with a different fatty acyl-CoA.
References
- 1. genecards.org [genecards.org]
- 2. LPCAT1 - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of a gene encoding human this compound, an endoplasmic reticulum-associated lysophosphatidylglycerol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound/LPLAT7 regulates acyl chain profiles at the sn-1 position of phospholipids in murine skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene Info | Common Metabolic Diseases Knowledge Portal [reproductive.hugeamp.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound lysophosphatidylglycerol acyltransferase 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Defective Phosphatidylglycerol Remodeling Causes Hepatopathy, Linking Mitochondrial Dysfunction to Hepatosteatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound controls MEGDEL syndrome by coupling phosphatidylglycerol remodeling with mitochondrial transport - PMC [pmc.ncbi.nlm.nih.gov]
LPGAT1 Enzyme: A Deep Dive into Substrate Specificity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidylglycerol (B1238068) Acyltransferase 1 (LPGAT1), also known as LPLAT7, is a crucial enzyme in the intricate landscape of lipid metabolism. Initially identified for its role in the remodeling of phosphatidylglycerol (PG), subsequent research has unveiled its broader and more significant function in the acyl chain remodeling of other major phospholipids (B1166683), particularly phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC).[1][2] This enzyme is an sn-1 specific acyltransferase, meaning it selectively esterifies fatty acids to the sn-1 position of lysophospholipids.[1][3] Its activity is pivotal in maintaining the specific acyl chain composition of cellular membranes, which is critical for their physical properties and function.[1] Dysregulation of this compound has been implicated in various pathological conditions, including metabolic disorders, making it a potential target for therapeutic intervention.[4]
This technical guide provides a comprehensive overview of the substrate specificity and kinetics of the this compound enzyme, based on current scientific literature. It includes a summary of quantitative and qualitative data, detailed experimental methodologies for key assays, and visualizations of relevant biochemical pathways and experimental workflows.
Data Presentation: Substrate Specificity and Enzyme Kinetics
This compound exhibits distinct preferences for both its lysophospholipid and acyl-CoA substrates. While comprehensive Michaelis-Menten kinetic parameters (Km and Vmax) are not extensively reported across the literature, a significant body of work has characterized its relative substrate preferences. The following tables summarize the available quantitative and qualitative data on this compound substrate specificity.
Lysophospholipid Substrate Specificity
This compound demonstrates a marked preference for lysophosphatidylethanolamine (LPE) as its acyl acceptor. While it was initially named for its activity with lysophosphatidylglycerol (LPG), its activity with LPE is substantially higher.[1]
| Lysophospholipid Substrate | Relative Activity/Preference | Reference |
| Lysophosphatidylethanolamine (LPE) | Highest Activity | [1] |
| Lysophosphatidylglycerol (LPG) | Lower activity compared to LPE | [1] |
| Lysophosphatidylcholine (LPC) | Negligible activity | [1] |
| Monoacylglycerol (MG) | Approximately 3% of the activity with LPE | [1] |
| Lysophosphatidic Acid (LPA) | No reported activity | [3] |
| Lysophosphatidylserine (LPS) | Altered levels in this compound-KO models suggest a role | [2] |
| Lysophosphatidylinositol (LPI) | No significant reported activity | [4] |
Note: The table presents a summary of relative activities. Specific quantitative comparisons may vary depending on the experimental conditions.
Acyl-CoA Substrate Specificity
This compound displays a strong preference for saturated long-chain fatty acyl-CoAs, particularly stearoyl-CoA.[1][5] This specificity is critical for its role in regulating the balance of stearate (B1226849) and palmitate in cellular phospholipids.[1]
| Acyl-CoA Substrate | Relative Activity/Preference | Reference |
| Stearoyl-CoA (18:0) | Highest Preference (>10-fold preference for saturated over unsaturated fatty acids; 2-fold preference over palmitoyl-CoA) | [1] |
| Palmitoyl-CoA (16:0) | High Preference | [1][2] |
| Oleoyl-CoA (18:1) | Lower activity compared to saturated acyl-CoAs | [2] |
| Linoleoyl-CoA (18:2) | Little to no activity | [1] |
| Arachidonoyl-CoA (20:4) | Little to no activity | [1] |
Note: The table presents a summary of relative activities. Specific quantitative comparisons may vary depending on the experimental conditions.
Kinetic Parameters (Km and Vmax)
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize this compound substrate specificity and activity.
Expression and Preparation of Recombinant this compound
A common method for obtaining active this compound for in vitro assays is through recombinant expression in Escherichia coli.[1]
Protocol:
-
Vector Construction: Subclone the murine or human this compound cDNA into an expression vector, such as pMal-c2, to generate a fusion protein (e.g., with maltose-binding protein, MBP) for easier purification.[1]
-
Transformation: Transform competent E. coli cells (e.g., BL21) with the this compound expression vector.[1]
-
Protein Expression:
-
Membrane Preparation:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a cold buffer (e.g., 0.25 M sucrose, 0.25 mM EDTA, 20 mM Tris pH 7.4) supplemented with lysozyme (B549824) and protease inhibitors.[1]
-
Lyse the cells by sonication or French press.
-
Centrifuge the lysate at a low speed to remove cell debris.
-
Pellet the membranes by ultracentrifugation of the supernatant.
-
Resuspend the membrane pellet in an appropriate buffer for storage or immediate use in activity assays.
-
In Vitro this compound Acyltransferase Activity Assay
This assay measures the incorporation of a fatty acyl group from an acyl-CoA donor into a lysophospholipid acceptor.
Materials:
-
Enzyme source: Recombinant this compound-containing membranes or liver microsomes.[1]
-
Assay Buffer: 10 mM Tris buffer (pH 7.4).[1]
-
Lysophospholipid substrate (e.g., 1-lyso-2-oleoyl-PE) at a final concentration of 25 µM.[1]
-
Acyl-CoA substrate (e.g., stearoyl-CoA) at a final concentration of 50 µM.[1]
-
Reaction termination solution: Chloroform (B151607)/Methanol (1:2, v/v).[1]
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, lysophospholipid substrate, and acyl-CoA substrate.
-
Enzyme Addition: Initiate the reaction by adding the enzyme source (e.g., 20 µg of membrane protein).[1]
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 2-5 minutes) to ensure the reaction is in the linear range.[1]
-
Reaction Termination: Stop the reaction by adding the chloroform/methanol solution.[1]
-
Lipid Extraction:
-
Add chloroform and water to the terminated reaction to induce phase separation.
-
Vortex and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
-
Product Analysis:
-
Dry the extracted lipids under a stream of nitrogen.
-
Resuspend the lipid extract in a suitable solvent for analysis.
-
Analyze the formation of the diacyl-phospholipid product using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
-
Mandatory Visualization
The following diagrams illustrate the key signaling pathways involving this compound and a typical experimental workflow.
Caption: Phospholipid remodeling pathways highlighting this compound's role in sn-1 acylation.
Caption: this compound provides substrates for the PE methylation pathway to synthesize PC.
Caption: A generalized workflow for determining this compound acyltransferase activity in vitro.
Conclusion
This compound is a key sn-1 specific acyltransferase that plays a vital role in shaping the acyl chain composition of cellular phospholipids, particularly PE and PC. Its pronounced specificity for LPE and saturated fatty acyl-CoAs like stearoyl-CoA underscores its importance in maintaining membrane homeostasis. While our understanding of its substrate preferences is well-established, a detailed quantitative picture of its kinetics through the determination of Km and Vmax values for its various substrates remains an area for future investigation. The experimental protocols and pathway visualizations provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the function and therapeutic potential of this compound.
References
- 1. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound/LPLAT7 regulates acyl chain profiles at the sn-1 position of phospholipids in murine skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound controls MEGDEL syndrome by coupling phosphatidylglycerol remodeling with mitochondrial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
Technical Guide: Subcellular Localization of Lysophosphatidylglycerol Acyltransferase 1 (LPGAT1)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Lysophosphatidylglycerol (B1238068) Acyltransferase 1 (LPGAT1), also known as LPLAT7, is a crucial enzyme in the remodeling of glycerophospholipids, playing a significant role in maintaining membrane asymmetry and diversity.[1][2] Its precise location within the cell is fundamental to its function in lipid metabolism, cellular signaling, and its implication in various metabolic diseases. This technical guide provides a comprehensive overview of the subcellular localization of the this compound protein, detailing the experimental evidence, methodologies for its determination, and the functional implications of its spatial distribution within the cell.
Confirmed Subcellular Localizations
This compound has been identified in several distinct subcellular compartments, where it contributes to specific aspects of lipid biosynthesis and remodeling. The primary localizations confirmed through multiple experimental approaches are the Endoplasmic Reticulum (ER), Mitochondria-Associated Membranes (MAMs), and Lipid Droplets (LDs).
Endoplasmic Reticulum (ER)
The most consistently reported localization for this compound is the Endoplasmic Reticulum.[3][4] The ER is the primary site for the synthesis of lipids and proteins, making it a logical location for an enzyme involved in phospholipid remodeling.[5] Both subcellular fractionation and immunohistochemical analyses have conclusively demonstrated that this compound is an ER-associated protein.[4][6] Its presence in the ER membrane allows it to act on lysophospholipids, selectively catalyzing the transfer of long-chain fatty acids from acyl-CoA to remodel the acyl chain composition of various phospholipids (B1166683).[2][3] Specifically, it is involved in adjusting the stearate (B1226849) and palmitate content of phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC).[5]
Mitochondria-Associated Membranes (MAMs)
Further investigation has revealed a more specific localization at the Mitochondria-Associated Membranes (MAMs).[7] The MAM is a specialized subdomain of the ER that forms a tight association with the mitochondrial outer membrane. This interface is a critical hub for lipid synthesis and transport between the ER and mitochondria.[7] The localization of this compound at the MAM is crucial for its role in remodeling phosphatidylglycerol (PG), a precursor for cardiolipin (B10847521) synthesis which is vital for mitochondrial function.[7][8] This specific positioning facilitates the efficient transfer of remodeled phospholipids to the mitochondria.[8]
Lipid Droplets (LDs)
In addition to its presence in the ER and MAM, this compound has also been found to localize to lipid droplets.[9] Lipid droplets are organelles responsible for storing neutral lipids and are derived from the ER.[10] The dual localization of this compound in both the ER and lipid droplets is facilitated by its monotopic topology, where both of its termini face the cytoplasm, allowing it to associate with the phospholipid monolayer of the lipid droplet.[9] This localization suggests a ubiquitous role for this compound in LD-associated lipid metabolism, beyond its functions in specialized cells.[9]
Quantitative Localization Data
While direct quantitative measurements of this compound distribution (e.g., percentage of total protein per organelle) are not extensively detailed in the literature, a summary of its confirmed and predicted localizations from various databases and studies provides a clear picture of its primary residences within the cell.
| Subcellular Location | Evidence Type | Supporting Sources |
| Endoplasmic Reticulum | Experimental (Subcellular Fractionation, Immunohistochemistry) | UniProt,[3][4][6] |
| Endoplasmic Reticulum Membrane | Experimental | UniProt,[3] |
| Mitochondria-Associated Membrane (MAM) | Experimental (Subcellular Fractionation) | [7] |
| Lipid Droplet | Experimental | [9] |
| Endomembrane System | Inferred | Gene Ontology,[3] |
| Membrane | Inferred | UniProt,[3] |
Experimental Protocols
The determination of this compound's subcellular localization relies on a combination of biochemical and imaging techniques. Below are detailed methodologies for the key experiments cited.
Subcellular Fractionation and Western Blotting
This biochemical technique separates cellular components based on their size and density, allowing for the enrichment of specific organelles.
Objective: To separate cellular organelles and identify the fractions containing this compound via immunoblotting.
Methodology:
-
Cell Culture and Lysis:
-
Culture cells (e.g., COS-7, HEK293T) transiently transfected with a vector expressing tagged this compound (e.g., FLAG-LPGAT1) or non-transfected cells for endogenous protein analysis.[6]
-
Harvest cells by scraping and wash with ice-cold PBS.
-
Resuspend cells in a hypotonic fractionation buffer (e.g., 20 mM HEPES pH 7.4, 10 mM KCl, 2 mM MgCl2, 1 mM EDTA, 1 mM EGTA, supplemented with protease inhibitors).[11]
-
Incubate on ice for 15-20 minutes to allow cells to swell.[11][12]
-
Lyse the cells by passing the suspension through a narrow-gauge needle (e.g., 27-gauge) approximately 10-15 times.[11][12] Monitor lysis under a microscope.
-
-
Differential Centrifugation:
-
Nuclear Fraction: Centrifuge the lysate at 720 x g for 5 minutes at 4°C. The resulting pellet contains the nuclei.[11]
-
Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 5-10 minutes at 4°C. The pellet contains the mitochondria.[11][13]
-
Microsomal (ER) Fraction: Transfer the supernatant from the mitochondrial spin to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. The resulting pellet is the microsomal fraction, which is rich in ER membranes.[1] The supernatant is the cytosolic fraction.
-
-
Western Blot Analysis:
-
Resuspend each pellet in a suitable lysis buffer (e.g., RIPA buffer).
-
Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for this compound (or its tag).
-
Concurrently, probe for organelle-specific markers to validate the purity of the fractions (e.g., Calnexin for ER, Prohibitin or COX IV for mitochondria, GAPDH for cytosol).[6][7]
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Immunofluorescence (IF) / Immunohistochemistry (IHC)
This imaging technique uses fluorescently labeled antibodies to visualize the location of a specific protein within a cell or tissue.
Objective: To visualize the co-localization of this compound with known organelle markers.
Methodology:
-
Sample Preparation:
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[15]
-
Rinse three times with PBS.
-
Permeabilize the cells with a buffer containing a detergent, such as 0.1-0.5% Triton X-100 in PBS, for 5-10 minutes. This step is crucial for allowing antibodies to access intracellular antigens.[14]
-
Rinse three times with PBS.
-
-
Blocking:
-
Antibody Incubation:
-
Incubate the samples with the primary antibody against this compound, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[14]
-
Wash the samples three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.[6]
-
For co-localization studies, simultaneously incubate with a primary antibody for an organelle marker (e.g., anti-Calnexin for ER) followed by a secondary antibody with a different fluorophore (e.g., Alexa Fluor 594).[6]
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Optionally, counterstain nuclei with DAPI or Hoechst stain.[16]
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the samples using a confocal or fluorescence microscope. Co-localization is determined by the overlap of the fluorescent signals.
-
Visualizations: Workflows and Pathways
Experimental Workflow for Subcellular Localization
The following diagram outlines the general workflow used to determine the subcellular localization of a target protein like this compound.
Caption: Workflow for determining this compound subcellular localization.
This compound in the Phospholipid Remodeling Pathway (Lands' Cycle)
This compound is a key enzyme in the Lands' Cycle, which remodels the fatty acid chains of phospholipids after their initial synthesis.
Caption: this compound's role in the Lands' Cycle for phospholipid remodeling.
This compound Protein Interaction Network
This compound's function is influenced by its interactions with other proteins involved in lipid metabolism and transport. This network highlights key interactors.
Caption: Key protein interactions of this compound at the MAM interface.
Functional Implications of Subcellular Localization
The specific localization of this compound is intrinsically linked to its physiological roles:
-
In the ER: this compound contributes to the overall phospholipid composition of cellular membranes, ensuring the correct balance of saturated and unsaturated fatty acids, which is critical for membrane fluidity and the function of membrane-bound proteins.[2][5]
-
At the MAM: Its presence at the ER-mitochondria interface is vital for mitochondrial homeostasis.[7] By remodeling PG, this compound provides the necessary substrates for cardiolipin synthesis, a phospholipid unique to the inner mitochondrial membrane that is essential for the structural integrity of cristae and the function of the electron transport chain.[7][8] Defects in this process are linked to MEGDEL syndrome, a severe mitochondrial disorder.[8]
-
On Lipid Droplets: The association of this compound with lipid droplets suggests a direct role in managing the lipid composition of these storage organelles and potentially in their biogenesis and turnover.[9] This function is important for systemic energy balance, and dysregulation is associated with metabolic conditions like hepatic steatosis.[7]
Conclusion
The subcellular localization of this compound to the Endoplasmic Reticulum, and more specifically to the Mitochondria-Associated Membranes and Lipid Droplets, underscores its central role as a regulator of cellular lipid homeostasis. Its precise positioning enables it to remodel a variety of phospholipids efficiently, thereby influencing membrane composition, mitochondrial function, and energy storage. Understanding the factors that govern the trafficking and retention of this compound in these specific compartments is a critical area for future research and may provide novel therapeutic targets for a range of metabolic and mitochondrial diseases.
References
- 1. pnas.org [pnas.org]
- 2. This compound/LPLAT7 regulates acyl chain profiles at the sn-1 position of phospholipids in murine skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Identification and characterization of a gene encoding human this compound, an endoplasmic reticulum-associated lysophosphatidylglycerol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Defective Phosphatidylglycerol Remodeling Causes Hepatopathy, Linking Mitochondrial Dysfunction to Hepatosteatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound controls MEGDEL syndrome by coupling phosphatidylglycerol remodeling with mitochondrial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Lysophosphatidylcholine Acyltransferases 1 and 2 Are Located in Lipid Droplets Where They Catalyze the Formation of Phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. docs.abcam.com [docs.abcam.com]
- 12. Subcellular fractionation protocol [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. ptglab.com [ptglab.com]
- 15. Preparing fixed cells for immunofluorescence [protocols.io]
- 16. lab.moffitt.org [lab.moffitt.org]
The Tissue Expression Profile of Lysophosphatidylglycerol Acyltransferase 1 (LPGAT1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidylglycerol (B1238068) acyltransferase 1 (LPGAT1), also known as LPLAT7, is a crucial enzyme in the remodeling of glycerophospholipids, which are essential components of cellular membranes.[1][2] This enzyme catalyzes the conversion of lysophosphatidylglycerol (LPG) to phosphatidylglycerol (PG), a precursor for the synthesis of cardiolipin (B10847521), a key phospholipid of the inner mitochondrial membrane.[2][3] Furthermore, recent studies have implicated this compound in the remodeling of phosphatidylethanolamine (B1630911) (PE) and the regulation of the stearate (B1226849)/palmitate ratio in phospholipids (B1166683), highlighting its role in maintaining cellular lipid homeostasis.[4][5] Given its fundamental role in lipid metabolism, understanding the tissue-specific expression profile of this compound is critical for elucidating its physiological functions and its potential as a therapeutic target in various diseases. This technical guide provides a comprehensive overview of the this compound expression profile across different human tissues, detailed experimental protocols for its detection, and a summary of its involvement in key signaling pathways.
Quantitative Expression Profile of this compound
The expression of this compound varies across different human tissues, with both mRNA and protein levels showing distinct patterns. The following tables summarize the quantitative expression data from the Human Protein Atlas, which integrates data from their own transcriptomics analysis and the Genotype-Tissue Expression (GTEx) project.[6][7]
RNA Expression Data
The RNA expression levels are reported in normalized Transcripts Per Million (nTPM), which is a measure of transcript abundance.[8] The consensus dataset combines data from the Human Protein Atlas and GTEx for a comprehensive overview.[6]
| Tissue | Consensus nTPM | HPA nTPM | GTEx nTPM |
| Adipose Tissue | 10.3 | 10.3 | 9.9 |
| Adrenal Gland | 14.8 | 14.8 | 13.5 |
| Appendix | 6.8 | 6.8 | 6.5 |
| Bone Marrow | 8.5 | 8.5 | Not Available |
| Brain (Cerebral Cortex) | 12.1 | 12.1 | 11.8 |
| Breast | 7.9 | 7.9 | 7.6 |
| Colon | 11.2 | 11.2 | 10.9 |
| Duodenum | 10.1 | 10.1 | 9.8 |
| Endometrium | 9.4 | 9.4 | Not Available |
| Esophagus | 7.5 | 7.5 | 7.2 |
| Fallopian Tube | 11.5 | 11.5 | Not Available |
| Gallbladder | 13.9 | 13.9 | 13.2 |
| Heart Muscle | 9.1 | 9.1 | 8.8 |
| Kidney | 15.2 | 15.2 | 14.7 |
| Liver | 25.1 | 25.1 | 24.3 |
| Lung | 10.8 | 10.8 | 10.5 |
| Lymph Node | 7.2 | 7.2 | Not Available |
| Ovary | 12.4 | 12.4 | Not Available |
| Pancreas | 11.8 | 11.8 | 11.4 |
| Placenta | 18.9 | 18.9 | Not Available |
| Prostate | 9.9 | 9.9 | 9.6 |
| Rectum | 9.7 | 9.7 | 9.4 |
| Salivary Gland | 8.2 | 8.2 | 7.9 |
| Skeletal Muscle | 6.1 | 6.1 | 5.9 |
| Skin | 5.8 | 5.8 | 5.6 |
| Small Intestine | 12.3 | 12.3 | 12.0 |
| Spleen | 7.8 | 7.8 | Not Available |
| Stomach | 10.5 | 10.5 | 10.2 |
| Testis | 16.7 | 16.7 | 16.1 |
| Thyroid Gland | 14.2 | 14.2 | 13.8 |
| Tonsil | 6.5 | 6.5 | Not Available |
| Urinary Bladder | 8.7 | 8.7 | 8.4 |
| Vagina | 7.1 | 7.1 | Not Available |
Data sourced from the Human Protein Atlas.[6]
Protein Expression Data
Protein expression levels are determined by immunohistochemistry (IHC) and are reported with a qualitative score. The data presented here is a summary of the findings from the Human Protein Atlas.
| Tissue | Staining Intensity | Location |
| Adipose Tissue | Medium | Cytoplasmic/Membranous |
| Adrenal Gland | Medium | Cytoplasmic/Membranous |
| Appendix | Low | Cytoplasmic/Membranous in glandular cells |
| Bone Marrow | Low | Cytoplasmic/Membranous in hematopoietic cells |
| Brain (Cerebellum) | Medium | Cytoplasmic/Membranous in Purkinje cells |
| Breast | Medium | Cytoplasmic/Membranous in glandular cells |
| Colon | Medium | Cytoplasmic/Membranous in glandular cells |
| Duodenum | Medium | Cytoplasmic/Membranous in glandular cells |
| Endometrium | Medium | Cytoplasmic/Membranous in glandular cells |
| Esophagus | Low | Cytoplasmic/Membranous in squamous epithelial cells |
| Fallopian Tube | Medium | Cytoplasmic/Membranous in glandular cells |
| Gallbladder | High | Cytoplasmic/Membranous in glandular cells |
| Heart Muscle | Medium | Cytoplasmic/Membranous in myocytes |
| Kidney | High | Cytoplasmic/Membranous in renal tubules |
| Liver | High | Cytoplasmic/Membranous in hepatocytes |
| Lung | Medium | Cytoplasmic/Membranous in pneumocytes and macrophages |
| Lymph Node | Low | Cytoplasmic/Membranous in lymphoid cells |
| Ovary | Medium | Cytoplasmic/Membranous in ovarian stromal cells |
| Pancreas | Medium | Cytoplasmic/Membranous in acinar and islet cells |
| Placenta | High | Cytoplasmic/Membranous in trophoblastic cells |
| Prostate | Medium | Cytoplasmic/Membranous in glandular cells |
| Rectum | Medium | Cytoplasmic/Membranous in glandular cells |
| Salivary Gland | Medium | Cytoplasmic/Membranous in acinar cells |
| Skeletal Muscle | Low | Cytoplasmic/Membranous in myocytes |
| Skin | Low | Cytoplasmic/Membranous in epidermal cells |
| Small Intestine | Medium | Cytoplasmic/Membranous in glandular cells |
| Spleen | Low | Cytoplasmic/Membranous in red pulp |
| Stomach | Medium | Cytoplasmic/Membranous in glandular cells |
| Testis | High | Cytoplasmic/Membranous in Sertoli and Leydig cells |
| Thyroid Gland | High | Cytoplasmic/Membranous in follicular cells |
| Tonsil | Low | Cytoplasmic/Membranous in lymphoid cells |
| Urinary Bladder | Medium | Cytoplasmic/Membranous in urothelial cells |
| Vagina | Low | Cytoplasmic/Membranous in squamous epithelial cells |
Data sourced from the Human Protein Atlas.[6]
Experimental Protocols
Accurate determination of this compound expression requires robust and well-defined experimental protocols. This section provides detailed methodologies for the key techniques used to quantify this compound mRNA and protein levels.
RNA Sequencing (RNA-Seq)
RNA-seq provides a comprehensive and quantitative view of the transcriptome.
1. RNA Isolation:
-
Homogenize fresh or frozen tissue samples in a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA using a phenol-chloroform extraction method followed by isopropanol (B130326) precipitation.
-
Resuspend the RNA pellet in RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity (A260/280 ratio ~2.0) and integrity (RIN > 7).
2. Library Preparation:
-
Deplete ribosomal RNA (rRNA) from 1-5 µg of total RNA using a commercial kit (e.g., Ribo-Zero).
-
Fragment the rRNA-depleted RNA by enzymatic or chemical methods.
-
Synthesize first-strand cDNA using reverse transcriptase and random hexamers.
-
Synthesize second-strand cDNA using DNA polymerase I and RNase H.
-
Perform end-repair, A-tailing, and ligate sequencing adapters to the double-stranded cDNA fragments.
-
Amplify the library by PCR to add sequencing primers and barcodes.
-
Purify and size-select the final library using magnetic beads.
3. Sequencing and Data Analysis:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Perform quality control on the raw sequencing reads using tools like FastQC.
-
Align the quality-filtered reads to a reference genome (e.g., GRCh38) using a splice-aware aligner (e.g., STAR).
-
Quantify gene expression levels as Transcripts Per Million (TPM) or normalized TPM (nTPM) using software such as RSEM or Kallisto.[9]
Quantitative Real-Time PCR (qPCR)
qPCR is a sensitive method for quantifying mRNA expression levels of a specific gene.
1. cDNA Synthesis:
-
Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA using a reverse transcriptase enzyme (e.g., SuperScript IV) and a mix of oligo(dT) and random hexamer primers.
2. qPCR Reaction:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for this compound, and a SYBR Green master mix.
-
Human this compound Primers:
-
Mouse this compound Primers:
-
Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
Perform the qPCR on a real-time PCR system with a typical thermal cycling profile:
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 1 min
-
-
3. Data Analysis:
-
Determine the cycle threshold (Ct) value for this compound and the housekeeping gene in each sample.
-
Calculate the relative expression of this compound using the ΔΔCt method.
Western Blotting
Western blotting is used to detect and quantify the this compound protein.
1. Protein Extraction:
-
Homogenize tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
2. SDS-PAGE and Transfer:
-
Denature 30-50 µg of protein lysate by boiling in Laemmli buffer.
-
Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunodetection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against this compound overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Visualization:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using an imaging system.
-
Use a loading control protein (e.g., β-actin, GAPDH) to normalize the this compound signal.
Immunohistochemistry (IHC)
IHC allows for the visualization of this compound protein expression within the context of tissue architecture.
1. Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount them on charged slides.
2. Antigen Retrieval:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.
-
Perform heat-induced epitope retrieval by boiling the slides in a citrate (B86180) buffer (pH 6.0) for 10-20 minutes.
3. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).
-
Incubate the sections with a primary antibody against this compound overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with a biotinylated secondary antibody.
-
Wash and then incubate with a streptavidin-HRP conjugate.
4. Visualization:
-
Add a chromogen substrate (e.g., DAB) to develop the color.
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections, clear in xylene, and mount with a coverslip.
-
Examine the slides under a microscope to assess the staining intensity and localization of this compound.
Signaling Pathways Involving this compound
This compound plays a pivotal role in two interconnected phospholipid metabolic pathways: the remodeling of phosphatidylglycerol for cardiolipin synthesis and the remodeling of phosphatidylethanolamine.
Phosphatidylglycerol Remodeling and Cardiolipin Synthesis
Phosphatidylglycerol (PG) is synthesized de novo in the mitochondria.[13][14] It is then transported to the endoplasmic reticulum where it undergoes remodeling. This remodeling process involves the deacylation of PG to lysophosphatidylglycerol (LPG) by a phospholipase A2 (PLA2)-type enzyme. This compound, located in the endoplasmic reticulum, then reacylates LPG with a specific fatty acyl-CoA to produce a remodeled PG molecule with a defined acyl chain composition.[2] This remodeled PG is transported back to the mitochondria, where it serves as a substrate for cardiolipin synthase (CRLS1) to produce mature cardiolipin.[13][14][15]
Phosphatidylethanolamine Remodeling Pathway
This compound is also involved in the remodeling of phosphatidylethanolamine (PE).[4][5] In this pathway, PE is deacylated to form lysophosphatidylethanolamine (LPE). This compound then reacylates LPE with a preference for stearoyl-CoA, thereby influencing the ratio of stearate to palmitate at the sn-1 position of PE.[4][5] The remodeled PE can then be methylated by phosphatidylethanolamine N-methyltransferase (PEMT) to form phosphatidylcholine (PC).[16][17] This pathway is crucial for maintaining the specific acyl chain composition of these major membrane phospholipids.
Conclusion
This compound is a ubiquitously expressed enzyme with particularly high levels in metabolic tissues such as the liver, kidney, and placenta. Its expression profile underscores its importance in fundamental cellular processes across a wide range of physiological systems. The detailed protocols provided in this guide offer a robust framework for the accurate quantification and localization of this compound, which is essential for further investigation into its roles in health and disease. The elucidation of its involvement in cardiolipin synthesis and phosphatidylethanolamine remodeling opens new avenues for understanding the regulation of lipid metabolism and its dysregulation in various pathological conditions. This comprehensive technical guide serves as a valuable resource for researchers and professionals in the field, facilitating further exploration of this compound as a potential diagnostic marker and therapeutic target.
References
- 1. This compound/LPLAT7 regulates acyl chain profiles at the sn-1 position of phospholipids in murine skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and characterization of a gene encoding human this compound, an endoplasmic reticulum-associated lysophosphatidylglycerol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tissue expression of this compound - Summary - The Human Protein Atlas [proteinatlas.org]
- 7. Downloadable data - The Human Protein Atlas [v22.proteinatlas.org]
- 8. nanostring.com [nanostring.com]
- 9. The human proteome - Methods summary - The Human Protein Atlas [proteinatlas.org]
- 10. This compound Polyclonal Antibody (PA5-52541) [thermofisher.com]
- 11. This compound Polyclonal Antibody (H00009926-B01P) [thermofisher.com]
- 12. mybiosource.com [mybiosource.com]
- 13. PathBank [pathbank.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. The methylation of phosphatidylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Role of Lysophosphatidylglycerol Acyltransferase 1 (LPGAT1) in Phosphatidylglycerol Remodeling: A Technical Guide
Introduction
Lysophosphatidylglycerol (B1238068) Acyltransferase 1 (LPGAT1), also known as LPLAT7, is a crucial enzyme in the metabolism of glycerophospholipids.[1][2][3] Localized to the endoplasmic reticulum (ER) and mitochondria-associated membranes (MAMs), this compound plays a pivotal role in the remodeling of phosphatidylglycerol (PG) and other phospholipids (B1166683).[2][4] PG is a vital phospholipid, serving as a precursor for cardiolipin (B10847521) (CL) synthesis and being essential for mitochondrial cristae structure and function.[4][5][6] The acyl chain composition of phospholipids is critical for their biological functions and is maintained through a process of deacylation and reacylation known as the Lands cycle.[4][7][8] This guide provides an in-depth overview of this compound's function in PG remodeling, its broader implications in lipid metabolism, and its association with human diseases, intended for researchers, scientists, and drug development professionals.
Enzymatic Function and Substrate Specificity
This compound is a lysophospholipid acyltransferase that catalyzes the transfer of a fatty acyl group from an acyl-CoA donor to a lysophospholipid acceptor.[1][2] Its primary described function involves the reacylation of lysophosphatidylglycerol (LPG) to form PG.[1][3][6] This enzymatic activity is a key step in the remodeling of PG, ensuring the appropriate acyl chain composition for its physiological roles.[4][5]
Substrate Preference:
-
Acyl-CoA Donors: this compound demonstrates a preference for long-chain saturated fatty acyl-CoAs, such as stearoyl-CoA (18:0) and palmitoyl-CoA (16:0), as well as oleoyl-CoA (18:1).[1][2][6][9] Some studies indicate a higher preference for stearoyl-CoA over palmitoyl-CoA.[1][5][10]
-
Lysophospholipid Acceptors: While initially identified by its activity with LPG, further research has revealed that this compound also acts on other lysophospholipids, particularly 1-lyso-2-acyl phosphatidylethanolamine (B1630911) (LPE).[1][5][10] It is now understood to be a key enzyme in the sn-1 specific remodeling of phosphatidylethanolamine (PE).[5][10]
The enzyme's activity is not limited to PG remodeling; it also influences the acyl chain composition of other major phospholipids, including PE and phosphatidylcholine (PC).[9][10][11]
The Lands Cycle and Phosphatidylglycerol Remodeling
The de novo synthesis of phospholipids does not always produce molecules with the optimal fatty acid composition for specific cellular membranes or functions. The Lands cycle is a remodeling pathway that allows for the modification of these acyl chains.[4][7][8]
The process for PG remodeling involves:
-
Deacylation: A phospholipase A (PLA) hydrolyzes a fatty acid from PG, generating lysophosphatidylglycerol (LPG).
-
Reacylation: this compound then catalyzes the esterification of a new fatty acyl-CoA to the lysophospholipid, forming a remodeled PG molecule.[4][7]
This cycle is critical for maintaining the specific acyl chain profiles of cellular membranes, which in turn affects membrane fluidity, curvature, and the function of membrane-bound proteins.
Quantitative Impact of this compound on Phospholipid Profiles
Genetic deletion of this compound in murine models has provided significant quantitative insights into its role in maintaining phospholipid homeostasis. The following tables summarize the observed changes in various phospholipid species in this compound knockout (KO) models compared to wild-type (WT) controls.
Table 1: Changes in Phosphatidylglycerol (PG) and Cardiolipin (CL) Species in this compound KO Liver
| Lipid Species | Change in this compound KO | Reference |
| PG (16:0-18:2) | Significant Decrease | [9] |
| PG (18:1-18:1) | Significant Decrease | [9] |
| PG (18:2-18:2) | Significant Decrease | [9] |
| PG-36:2 | Significant Decrease | [12] |
| CL (18:2)₄ | Significant Decrease | [9] |
Table 2: Changes in Other Phospholipid Species in this compound KO Tissues
| Lipid Species | Tissue | Change in this compound KO | Reference |
| PC (18:0-containing) | Skeletal Muscle, Liver | Significant Decrease | [9] |
| PE (18:0-containing) | Skeletal Muscle, Liver | Significant Decrease | [9] |
| PS (18:0-containing) | Skeletal Muscle, Liver | Significant Decrease | [9][11] |
| PC (16:0-containing) | Skeletal Muscle | Increase | [9][11] |
| PE (16:0-containing) | Skeletal Muscle | Increase | [9] |
These data highlight that this compound's function extends beyond PG, playing a significant role in establishing the stearate (B1226849) (18:0) content at the sn-1 position of major phospholipid classes like PC, PE, and PS.[9][10]
Physiological and Pathophysiological Roles
Mitochondrial Function and Integrity
PG is synthesized in the mitochondria and then transported to the ER for remodeling by enzymes including this compound.[4][6] The mature, remodeled PG must then be transported back to the mitochondria to support its functions, including serving as a substrate for cardiolipin synthesis.[4][5]
This compound has been shown to physically interact with the prohibitin/TIMM14 mitochondrial import motor complex.[4] This interaction couples the remodeling of PG at the ER with its subsequent transport back into the mitochondria. Disruption of this process, either by this compound or TIMM14 ablation, leads to the retention of remodeled PG in the ER, resulting in:
-
Profound loss of mitochondrial cristae structure.[4]
-
Impaired mitochondrial respiration.[4]
-
Increased production of reactive oxygen species (ROS).[4]
MEGDEL Syndrome
MEGDEL syndrome is a rare, autosomal recessive disorder characterized by 3-methylglutaconic aciduria, deafness, encephalopathy, and Leigh-like syndrome.[2][4] This condition is associated with defective PG remodeling.[4][5] Genetic deletion of this compound in mice leads to cardinal features of MEGDEL syndrome, including 3-methylglutaconic aciduria, deafness, dilated cardiomyopathy, and premature death.[4] This strongly suggests that this compound is a candidate gene for MEGDEL syndrome, highlighting the critical importance of its function in mitochondrial health.[4][6]
Nonalcoholic Fatty Liver Disease (NAFLD) and Hepatopathy
This compound deficiency has been linked to hepatic lipid metabolism.[4][12] While this compound knockout mice are protected from diet-induced obesity, they paradoxically develop hepatopathy, insulin (B600854) resistance, and NAFLD.[12][13] This is attributed to the mitochondrial dysfunction, oxidative stress, and mtDNA depletion that result from impaired PG remodeling.[12][13] These findings connect the process of PG remodeling directly to the pathogenesis of hepatosteatosis.[2][12]
Experimental Protocols
This compound Enzyme Activity Assay
This protocol measures the acyltransferase activity of this compound in microsomal preparations or with purified enzyme.[14]
Materials:
-
Microsomal protein fraction isolated from tissues or cells.
-
Reaction buffer: 10 mM Tris-HCl (pH 7.4).
-
Substrates: Lysophospholipid (e.g., 1-lyso-2-oleoyl-PE or 1-oleoyl-2-lyso-PG) at 25 µM.
-
Acyl-CoA donor (e.g., stearoyl-CoA or palmitoyl-CoA) at 50 µM.
-
Reaction termination solution: Chloroform/Methanol (B129727) (1:2, v/v).
-
Internal standards for mass spectrometry.
Procedure:
-
Prepare the reaction mixture containing Tris buffer, lysophospholipid substrate, and acyl-CoA donor.
-
Initiate the reaction by adding 20 µg of microsomal protein to 1 ml of the reaction mixture.
-
Incubate the reaction at 37°C for 2-5 minutes.
-
Stop the reaction by adding 2 ml of methanol and 1 ml of chloroform.
-
Extract the lipids from the mixture.
-
Analyze the formation of the diacyl-phospholipid product by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).[14]
-
Quantify the product by comparing its peak intensity to that of a known amount of internal standard.
Lipidomics Analysis of Phosphatidylglycerol Species
This protocol describes a method for the comprehensive analysis of PG and other phospholipid species from biological samples.[15][16]
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate).
-
Lipid extraction solvents: Chloroform, Methanol, Water.
-
Internal standards for various phospholipid classes.
-
Optional: Methylating agent like trimethylsilyl-diazomethane (TMS-D) for derivatization of acidic phospholipids.[15]
-
LC-MS/MS system (e.g., Q-Exactive Orbitrap).[16]
Procedure:
-
Lipid Extraction: Homogenize the sample (normalized by protein content) and perform a Bligh-Dyer or Folch extraction to isolate total lipids.
-
(Optional) Derivatization: For enhanced detection of acidic lipids like PG, perform methylation using TMS-D.[15]
-
LC Separation: Resuspend the lipid extract in an appropriate solvent and inject it onto a liquid chromatography system. Use a suitable column (e.g., HILIC) to separate different lipid classes.[16]
-
Mass Spectrometry Analysis: Analyze the eluent using a high-resolution mass spectrometer. Acquire data in both full scan mode for untargeted analysis and in a data-dependent MS/MS mode or parallel reaction monitoring (PRM) for targeted identification and quantification of specific lipid species.[16]
-
Data Analysis: Identify lipid species based on their accurate mass and fragmentation patterns using a lipidomics software platform. Quantify the abundance of each species relative to the corresponding internal standard.
Conclusion
This compound is a multifaceted enzyme central to the remodeling of phosphatidylglycerol and other key phospholipids. Its role is not confined to simple acyl chain editing but is deeply integrated with fundamental cellular processes, most notably mitochondrial function and integrity. The direct link between this compound dysfunction, the disruption of PG transport, and the development of severe metabolic disorders like MEGDEL syndrome and NAFLD underscores its importance as a potential therapeutic target. Further research into specific inhibitors and activators of this compound could provide novel avenues for treating these debilitating conditions. The experimental methodologies outlined provide a framework for the continued investigation into the complex biology of this critical acyltransferase.
References
- 1. uniprot.org [uniprot.org]
- 2. mdpi.com [mdpi.com]
- 3. genecards.org [genecards.org]
- 4. This compound controls MEGDEL syndrome by coupling phosphatidylglycerol remodeling with mitochondrial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reactome | Acyl chain remodelling of PG [reactome.org]
- 8. Phospholipid Remodeling in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound/LPLAT7 regulates acyl chain profiles at the sn-1 position of phospholipids in murine skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound/LPLAT7 regulates acyl chain profiles at the sn-1 position of phospholipids in murine skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Defective Phosphatidylglycerol Remodeling Causes Hepatopathy, Linking Mitochondrial Dysfunction to Hepatosteatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Defective Phosphatidylglycerol Remodeling Causes Hepatopathy, Linking Mitochondrial Dysfunction to Hepatosteatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Analysis of Polyphosphoinositide, Bis(monoacylglycero)phosphate and Phosphatidylglycerol Species by Shotgun Lipidomics after Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expanding lipidomics coverage: effective ultra performance liquid chromatography-high resolution mass spectrometer methods for detection and quantitation of cardiolipin, phosphatidylglycerol, and lysyl-phosphatidylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
The Role of LPGAT1 in Cardiolipin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cardiolipin (B10847521) (CL) is a unique phospholipid crucial for mitochondrial structure and function. Its synthesis and remodeling are complex processes involving multiple enzymes. This technical guide provides an in-depth analysis of Lysophosphatidylglycerol (B1238068) Acyltransferase 1 (LPGAT1) and its involvement in the cardiolipin synthesis pathway. While not a core enzyme in the de novo synthesis of cardiolipin, this compound plays a significant role in the remodeling of phosphatidylglycerol (PG), a key precursor to cardiolipin, thereby influencing the final acyl chain composition and functional properties of mature cardiolipin. This document details the enzymatic function of this compound, presents quantitative data on its substrate specificity, outlines relevant experimental protocols, and provides visual representations of the associated biochemical pathways and workflows.
Introduction to Cardiolipin and this compound
Cardiolipin is a dimeric phospholipid found almost exclusively in the inner mitochondrial membrane, where it is integral to the structure of mitochondrial cristae and the function of the electron transport chain. The unique structure of cardiolipin, with its four acyl chains, is critical for its biological activity. The synthesis of mature cardiolipin involves two main stages: de novo synthesis and remodeling.
Lysophosphatidylglycerol Acyltransferase 1 (this compound) is an enzyme belonging to the lysophospholipid acyltransferase family.[1] It is primarily localized to the endoplasmic reticulum (ER) and mitochondria-associated membranes (MAMs).[2][3] While initially named for its ability to acylate lysophosphatidylglycerol (LPG), extensive research has revealed its primary function as an sn-1 specific lysophosphatidylethanolamine (LPE) acyltransferase, playing a crucial role in the remodeling of phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC).[4][5] However, its activity on LPG positions it as a key player in the remodeling of phosphatidylglycerol, a direct precursor in the cardiolipin synthesis pathway. Defective PG remodeling due to this compound ablation has been shown to lead to altered cardiolipin acyl composition, highlighting its indirect but significant role in producing mature, functional cardiolipin.[6]
The Cardiolipin Synthesis and Remodeling Pathway
The production of mature cardiolipin is a multi-step process that begins with de novo synthesis in the inner mitochondrial membrane, followed by a remodeling phase to achieve its characteristic acyl chain composition, most notably rich in linoleic acid in many tissues.
De Novo Cardiolipin Synthesis
The de novo synthesis pathway generates the basic cardiolipin structure. The key steps are:
-
Glycerol-3-phosphate is acylated to form lysophosphatidic acid (LPA) .
-
LPA is further acylated to produce phosphatidic acid (PA) .
-
PA is converted to CDP-diacylglycerol (CDP-DAG) .
-
Phosphatidylglycerol phosphate (B84403) (PGP) is synthesized from CDP-DAG and glycerol-3-phosphate.
-
PGP is dephosphorylated to yield phosphatidylglycerol (PG) .
-
Finally, cardiolipin synthase catalyzes the condensation of PG and CDP-DAG to form nascent cardiolipin .
Cardiolipin Remodeling and the Role of this compound
Newly synthesized cardiolipin undergoes a remodeling process to acquire its tissue-specific acyl chain composition, which is critical for its function. This remodeling involves deacylation and reacylation steps.
This compound participates in the remodeling of phosphatidylglycerol (PG), a crucial precursor for cardiolipin. This remodeling of PG by this compound at the ER/MAM is closely coordinated with its transport into the mitochondria. This process is vital for maintaining mitochondrial cristae structure and respiration.[6] Aberrant PG and CL acyl compositions are observed with the ablation of this compound.[6]
The diagram below illustrates the de novo synthesis and remodeling pathways of cardiolipin, highlighting the step where this compound is involved in the remodeling of the precursor, phosphatidylglycerol.
Quantitative Data on this compound Function
This compound exhibits substrate specificity for both the lysophospholipid acceptor and the acyl-CoA donor. Kinetic analyses have provided quantitative insights into these preferences.
Table 1: Substrate Specificity of Human this compound
| Substrate Class | Substrate | Relative Activity (%) | Reference |
| Lysophospholipid Acceptor | 1-Oleoyl-LPG | 100 | [2] |
| 1-Palmitoyl-LPG | ~75 | [2] | |
| 1-Stearoyl-LPG | ~60 | [2] | |
| 1-Myristoyl-LPG | ~40 | [2] | |
| Acyl-CoA Donor | Oleoyl-CoA | 100 | [2] |
| Lauroyl-CoA | ~30 | [2] | |
| Stearoyl-CoA | Preferred over Palmitoyl-CoA | [4] | |
| Palmitoyl-CoA | Lower preference than Stearoyl-CoA | [4] |
Relative activities are estimated from published data and are intended for comparative purposes.
Kinetic analyses of this compound expressed in COS-7 cells showed a preference for oleoyl-LPG over palmitoyl-LPG as the acyl acceptor.[2] For the acyl donor, oleoyl-CoA was preferred over lauroyl-CoA.[2] Further studies have confirmed a preference for stearoyl-CoA over palmitoyl-CoA.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound and its role in lipid metabolism.
Expression and Purification of Recombinant this compound
The expression and purification of recombinant this compound are essential for in vitro characterization of its enzymatic activity. A common method involves expressing a FLAG-tagged version of the protein in mammalian cells, such as COS-7.
Workflow for this compound Expression and Purification
Protocol:
-
Transfection: Transfect COS-7 cells with a mammalian expression vector containing the full-length coding sequence of human this compound with an N-terminal FLAG tag. Use a suitable transfection reagent according to the manufacturer's instructions.
-
Cell Culture: Culture the transfected cells for 48 hours in appropriate media to allow for robust expression of the recombinant protein.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing a non-ionic detergent (e.g., Triton X-100) and a protease inhibitor cocktail to preserve the integrity of the enzyme.
-
Affinity Purification:
-
Incubate the cell lysate with anti-FLAG M2 affinity gel for 2-4 hours at 4°C with gentle agitation.
-
Wash the resin extensively with a wash buffer (e.g., Tris-buffered saline with 0.05% Tween 20) to remove non-specifically bound proteins.
-
Elute the bound FLAG-LPGAT1 protein by competing with a high concentration of FLAG peptide.
-
-
Verification: Confirm the purity and identity of the eluted protein by SDS-PAGE followed by Coomassie blue staining and Western blotting using an anti-FLAG antibody.[7][8][9]
In Vitro this compound Activity Assay
The enzymatic activity of this compound can be measured by quantifying the transfer of a radiolabeled acyl group from an acyl-CoA donor to a lysophospholipid acceptor.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the following components in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.4):
-
Purified recombinant this compound or microsomal protein preparation.
-
Lysophosphatidylglycerol (LPG) substrate (e.g., 1-oleoyl-LPG).
-
Radiolabeled acyl-CoA donor (e.g., [1-14C]oleoyl-CoA).
-
-
Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Lipid Extraction: Stop the reaction by adding a mixture of chloroform (B151607) and methanol (B129727) to extract the lipids.
-
Thin-Layer Chromatography (TLC): Separate the lipid extract using TLC on a silica (B1680970) gel plate with a suitable solvent system (e.g., chloroform:methanol:acetic acid).
-
Quantification: Visualize the radiolabeled product (phosphatidylglycerol) by autoradiography and quantify the radioactivity using a phosphorimager or by scraping the corresponding silica spot and performing liquid scintillation counting.[10][11]
Lipidomics Analysis of Cardiolipin by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the detailed analysis and quantification of cardiolipin and its various molecular species in biological samples.
Workflow for Cardiolipin Lipidomics
Protocol:
-
Sample Preparation: Homogenize tissues or lyse cells in a suitable buffer. For mitochondrial cardiolipin analysis, isolate mitochondria by differential centrifugation.[12]
-
Lipid Extraction: Extract total lipids from the sample using a robust method such as the Bligh-Dyer or Folch procedure, which uses a chloroform/methanol/water solvent system.[12][13]
-
LC Separation: Separate the lipid classes using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). Reversed-phase chromatography is commonly used to separate cardiolipin species based on their acyl chain length and degree of unsaturation. Hydrophilic interaction liquid chromatography (HILIC) can also be employed to separate lipids based on their head group polarity.[13][14][15]
-
MS/MS Detection: Analyze the eluting lipids using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode. Use multiple reaction monitoring (MRM) or precursor ion scanning to specifically detect and quantify cardiolipin molecular species.[13]
-
Data Analysis: Process the raw data using specialized software to identify and quantify the different cardiolipin species based on their mass-to-charge ratio (m/z) and fragmentation patterns. Use appropriate internal standards for accurate quantification.[14][15]
Conclusion
This compound is a crucial enzyme in the remodeling of phospholipids, and its activity on lysophosphatidylglycerol directly impacts the acyl chain composition of phosphatidylglycerol, a key precursor for cardiolipin synthesis. While not a central component of the de novo cardiolipin synthesis pathway, the remodeling activity of this compound is essential for the production of mature, functional cardiolipin. Understanding the precise role and regulation of this compound is critical for elucidating the complex mechanisms of mitochondrial lipid homeostasis and may provide novel therapeutic targets for diseases associated with mitochondrial dysfunction. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in this field.
References
- 1. Identification and characterization of a gene encoding human this compound, an endoplasmic reticulum-associated lysophosphatidylglycerol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purification of FLAG-tagged Secreted Proteins from Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. yorku.ca [yorku.ca]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. The Role of Lysophospholipid Acyltransferases in the Golgi Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a lysophospholipid acyltransferase family essential for membrane asymmetry and diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Analysis of neuronal cardiolipin and monolysocardiolipin from biological samples with cyclic ion mobility mass spectrometry [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scienceopen.com [scienceopen.com]
- 14. Advances in methods to analyse cardiolipin and their clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of lysophospholipid acyltransferase activities using substrate competition - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of LPGAT1 in Mitochondrial Homeostasis: A Technical Guide
For Immediate Release
An in-depth exploration of Lysophosphatidylglycerol (B1238068) Acyltransferase 1 (LPGAT1) reveals its critical role in maintaining mitochondrial function. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound's mechanism, its impact on mitochondrial health, and its implications in diseases such as MEGDEL syndrome and non-alcoholic fatty liver disease (NAFLD).
Executive Summary
Lysophosphatidylglycerol Acyltransferase 1 (this compound) is an integral enzyme located at the mitochondria-associated membrane (MAM), a specialized region of the endoplasmic reticulum. Its primary function is the remodeling of phosphatidylglycerol (PG), a key mitochondrial phospholipid. This process is not only vital for the synthesis of cardiolipin (B10847521) (CL), another critical mitochondrial lipid, but also for the structural and functional integrity of mitochondria. Emerging research has illuminated a sophisticated mechanism where this compound coordinates the remodeling of PG and its subsequent transport back to the mitochondria. Disruptions in this compound activity have been definitively linked to severe mitochondrial dysfunction, characterized by compromised cristae structure, impaired respiration, and increased oxidative stress. These cellular defects manifest in devastating human diseases, positioning this compound as a significant area of interest for therapeutic intervention.
This compound: Enzymatic Function and Subcellular Localization
This compound is a lysophospholipid acyltransferase that catalyzes the transfer of a fatty acyl group from an acyl-CoA donor to a lysophosphatidylglycerol (LPG) molecule, forming PG.[1][2] This enzymatic reaction is a crucial step in the Lands cycle for phospholipid remodeling. While its primary substrate is LPG, studies have shown that this compound can also act on other lysophospholipids, including lysophosphatidylethanolamine (LPE).[2][3] The enzyme exhibits a preference for long-chain saturated and monounsaturated fatty acyl-CoAs.[2]
Functionally, this compound resides at the MAM, the interface between the endoplasmic reticulum and mitochondria.[1] This strategic localization is critical for its role in mediating the transport of newly remodeled PG from the ER back to the mitochondria, a process essential for maintaining the mitochondrial phospholipid pool.[1]
The Impact of this compound Deficiency on Mitochondrial Function
The ablation of this compound has profound consequences on mitochondrial integrity and function. Studies utilizing knockout mouse models and patient-derived cells have consistently demonstrated that the loss of this compound activity leads to a cascade of mitochondrial defects.
Structural Abnormalities
One of the most striking effects of this compound deficiency is the severe disruption of mitochondrial ultrastructure. Electron microscopy reveals a significant loss of mitochondrial cristae, the folded inner membranes that are the primary sites of oxidative phosphorylation.[1] This structural disorganization directly impairs the efficiency of ATP production.
Impaired Mitochondrial Respiration
The loss of cristae integrity in this compound-deficient cells leads to a marked reduction in mitochondrial respiration.[1] As detailed in the table below, key parameters of mitochondrial oxygen consumption are significantly compromised.
Decreased Mitochondrial Membrane Potential and Increased Oxidative Stress
This compound deficiency results in a significant decrease in mitochondrial membrane potential (ΔΨm), a critical component of the proton-motive force that drives ATP synthesis.[1] This is accompanied by a substantial increase in the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[1][4]
Reduced Mitochondrial DNA Content
The stability and replication of mitochondrial DNA (mtDNA) are also affected by the loss of this compound. Studies have shown a notable decrease in mtDNA copy number in this compound-deficient cells, further contributing to the overall decline in mitochondrial function.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative impact of this compound deficiency on key mitochondrial parameters as reported in foundational studies.
Table 1: Effect of this compound Knockout on Mitochondrial Respiration (Oxygen Consumption Rate - OCR)
| Parameter | Wild-Type (WT) | This compound Knockout (KO) | Percentage Decrease in KO | Reference |
| Basal Respiration | Normalized to 100% | ~60% | ~40% | [1] |
| Maximal Respiration | Normalized to 100% | ~50% | ~50% | [1] |
| ATP-Linked Respiration | Normalized to 100% | ~55% | ~45% | [1] |
Data are approximated from graphical representations in the cited literature and normalized for clarity.
Table 2: Additional Mitochondrial Parameters Affected by this compound Deficiency
| Parameter | Observation in this compound KO vs. WT | Approximate Fold Change | Reference |
| Mitochondrial Membrane Potential | Decreased | ~0.75x | [1] |
| Reactive Oxygen Species (ROS) Levels | Increased | ~1.5x - 2.0x | [1][4] |
| mtDNA Copy Number | Decreased | ~0.6x | [1][4] |
Data are approximated from graphical representations in the cited literature.
Molecular Mechanisms and Signaling Pathways
The detrimental effects of this compound deficiency on mitochondria are rooted in its role in a critical transport pathway and its connection to cellular signaling networks.
The this compound-PHB/TIM Complex: A Bridge for Phospholipid Transport
Recent studies have revealed that this compound physically interacts with the prohibitin/TIMM14 (PHB/TIM) complex, a mitochondrial inner membrane motor protein complex.[1][5] This interaction is crucial for coupling the remodeling of PG at the MAM with its efficient transport back into the mitochondria. The integrity of this transport machinery is dependent on Mitofusin 2 (MFN2), a protein that tethers the ER to mitochondria.[1] The disruption of this pathway leads to the retention of remodeled PG in the ER, depriving mitochondria of this essential phospholipid.[1][5]
Upstream Regulation and Downstream Consequences
This compound expression and activity are subject to regulation by various cellular signals. The transcription coactivator PGC-1α, a master regulator of mitochondrial biogenesis, has been shown to upregulate this compound expression.[6][7] Conversely, microRNA-30c can suppress this compound expression.[4]
The dysfunction arising from this compound deficiency extends beyond mitochondrial bioenergetics, impacting other cellular signaling pathways. Notably, loss of this compound has been linked to impaired insulin (B600854) signaling and increased ER stress, creating a complex interplay of cellular dysfunction.[4]
Clinical Relevance and Therapeutic Potential
The critical role of this compound in mitochondrial health is underscored by its association with human disease. Mutations in this compound are a candidate cause for MEGDEL syndrome, a severe autosomal recessive disorder characterized by 3-methylglutaconic aciduria, deafness, encephalopathy, and Leigh-like syndrome.[1][5] Furthermore, this compound deficiency has been implicated in the pathogenesis of NAFLD, where it contributes to mitochondrial dysfunction, insulin resistance, and hepatosteatosis.[4][8]
Given its central role in these pathologies, this compound has emerged as a potential therapeutic target.[4] The development of small molecule modulators that could enhance this compound activity or restore the transport of remodeled PG to the mitochondria could offer novel treatment strategies for MEGDEL syndrome, NAFLD, and other diseases linked to mitochondrial dysfunction.
Key Experimental Protocols
The study of this compound and its impact on mitochondrial function employs a range of sophisticated techniques. Below are overviews of the core experimental methodologies.
Analysis of Mitochondrial Respiration (Seahorse XF Analyzer)
This technology measures the oxygen consumption rate (OCR) of live cells in real-time, providing a comprehensive profile of mitochondrial respiration.
-
Principle: The Seahorse XF Analyzer uses solid-state sensors to measure the concentration of dissolved oxygen in the medium surrounding adherent cells. By sequentially injecting mitochondrial inhibitors, different parameters of respiration can be calculated.
-
Methodology:
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Assay Medium: Replace the culture medium with a low-buffered assay medium supplemented with substrates like glucose, pyruvate, and glutamine.
-
Instrument Calibration: Calibrate the sensor cartridge in a calibrant solution.
-
Assay Execution: The instrument measures basal OCR, followed by sequential injections of:
-
Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient, to determine maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: Calculate basal respiration, ATP production, proton leak, maximal respiration, and spare respiratory capacity.
-
Assessment of Mitochondrial Ultrastructure (Transmission Electron Microscopy - TEM)
TEM provides high-resolution images of mitochondrial morphology, allowing for the detailed examination of cristae structure.
-
Principle: An electron beam is transmitted through an ultra-thin section of a biological sample to generate an image.
-
Methodology:
-
Fixation: Cells or tissues are fixed with glutaraldehyde (B144438) to crosslink proteins and preserve ultrastructure.
-
Post-fixation: Samples are treated with osmium tetroxide, which stains and further preserves lipids and proteins.
-
Dehydration: The water is removed from the sample by passing it through a graded series of ethanol (B145695) concentrations.
-
Embedding: The sample is infiltrated with a resin (e.g., Epon) which is then polymerized to form a solid block.
-
Sectioning: The resin block is cut into ultra-thin sections (60-90 nm) using an ultramicrotome.
-
Staining: Sections are stained with heavy metals like uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.
-
Imaging: The sections are viewed and imaged using a transmission electron microscope.
-
Measurement of Reactive Oxygen Species (ROS)
Cell-permeable fluorescent probes are used to quantify intracellular ROS levels.
-
Principle: A non-fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), diffuses into cells where it is deacetylated by cellular esterases. In the presence of ROS, it is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Methodology:
-
Cell Culture: Grow cells in a microplate.
-
Probe Loading: Incubate the cells with H2DCFDA.
-
Treatment: Expose cells to experimental conditions.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
Quantification of Mitochondrial DNA (mtDNA) Copy Number
Quantitative real-time PCR (qPCR) is used to determine the relative amount of mtDNA compared to nuclear DNA (nDNA).
-
Principle: The copy number of a mitochondrial gene is compared to the copy number of a single-copy nuclear gene.
-
Methodology:
-
DNA Extraction: Isolate total genomic DNA from cells or tissues.
-
qPCR: Perform qPCR using two sets of primers: one specific for a mitochondrial gene (e.g., MT-ND1) and one for a nuclear gene (e.g., B2M).
-
Data Analysis: The relative mtDNA copy number is calculated using the ΔΔCt method, which compares the cycle threshold (Ct) values of the mitochondrial and nuclear genes.
-
Conclusion and Future Directions
This compound is a linchpin in the intricate process of mitochondrial phospholipid remodeling and transport. Its profound impact on mitochondrial structure, respiration, and overall cellular health is now well-established. The connection between this compound dysfunction and severe human diseases like MEGDEL syndrome and NAFLD highlights its importance as a subject of continued research and a promising target for novel therapeutic strategies. Future investigations will likely focus on elucidating the full spectrum of its regulatory networks, identifying specific small molecule modulators, and exploring the therapeutic potential of targeting this critical enzyme to combat mitochondrial diseases.
References
- 1. This compound controls MEGDEL syndrome by coupling phosphatidylglycerol remodeling with mitochondrial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Defective Phosphatidylglycerol Remodeling Causes Hepatopathy, Linking Mitochondrial Dysfunction to Hepatosteatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound controls MEGDEL syndrome by coupling phosphatidylglycerol remodeling with mitochondrial transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound/LPLAT7 regulates acyl chain profiles at the sn-1 position of phospholipids in murine skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Defective Phosphatidylglycerol Remodeling Causes Hepatopathy, Linking Mitochondrial Dysfunction to Hepatosteatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Role of LPGAT1 in Hepatic Triglyceride Synthesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides an in-depth analysis of Lysophosphatidylglycerol Acyltransferase 1 (LPGAT1) and its complex role in liver triglyceride metabolism. It summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support advanced research and therapeutic development.
Introduction: The Enigma of this compound in Hepatic Lipid Homeostasis
Lysophosphatidylglycerol Acyltransferase 1 (this compound) is an enzyme belonging to the large family of acyltransferases, which are critical regulators of energy homeostasis and lipid metabolism.[1] While abundantly expressed in several metabolic tissues, the liver shows the highest levels of this compound expression.[1][2] Its role in hepatic triglyceride synthesis is a subject of ongoing research, with evidence pointing towards both direct and indirect involvement.
Polymorphisms in the this compound gene promoter have been strongly associated with susceptibility to obesity, highlighting its clinical relevance.[1][3] Furthermore, studies involving knockdown of this compound in mouse models have demonstrated significant reductions in serum triacylglycerol and cholesterol levels, suggesting it as a potential therapeutic target for hyperlipidemia.[2] However, the precise molecular mechanisms by which this compound influences hepatic triglyceride accumulation remain multifaceted and are explored in detail throughout this guide.
The Dueling Functions of this compound: MGAT Activity vs. Phospholipid Remodeling
Research into this compound's function in the liver has led to two primary, and somewhat conflicting, hypotheses regarding its direct contribution to triglyceride synthesis.
This compound as a Putative Monoacylglycerol Acyltransferase (MGAT)
One line of evidence suggests that this compound functions as a monoacylglycerol acyltransferase (MGAT), an enzyme that catalyzes the conversion of monoacylglycerol to diacylglycerol, a key intermediate in the triglyceride synthesis pathway.[2] This hypothesis is supported by findings that:
-
Hepatic this compound expression is significantly higher in diabetic db/db mice, which correlates with increased hepatic MGAT activity.[2]
-
Specific knockdown of hepatic this compound in db/db mice leads to a marked reduction in serum triacylglycerol levels.[2]
-
In vitro assays have shown that this compound possesses enzymatic characteristics similar to other MGAT enzymes.[2]
This proposed role places this compound directly in the canonical pathway of triglyceride synthesis.
The Critical Role of this compound in Phosphatidylglycerol (PG) Remodeling and Mitochondrial Function
Conversely, a substantial body of research indicates that the primary role of this compound is the remodeling of phosphatidylglycerol (PG), a crucial phospholipid for mitochondrial function.[1][3] This alternative hypothesis posits that the observed effects on hepatic triglycerides are an indirect consequence of impaired mitochondrial health. Key findings supporting this include:
-
This compound deficiency in mice leads to hepatopathy, insulin (B600854) resistance, and non-alcoholic fatty liver disease (NAFLD) as a result of oxidative stress, mitochondrial DNA depletion, and mitochondrial dysfunction.[1][3]
-
This compound is primarily localized at the mitochondria-associated membrane (MAM), a key site for phospholipid remodeling.[1]
-
Studies on this compound knockout mice did not support the notion that hepatosteatosis was caused by impaired MGAT activity, as this compound deficiency actually promoted lipogenesis in the liver and in cultured primary hepatocytes.[1]
This evidence suggests that the accumulation of hepatic triglycerides in this compound-deficient models is a pathological consequence of cellular stress rather than a direct disruption of the triglyceride synthesis pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on this compound's role in hepatic lipid metabolism.
Table 1: Effects of this compound Deficiency on Hepatic and Serum Lipids in Mice
| Parameter | Model | Condition | Change with this compound Deficiency | Reference |
| Hepatic Triglycerides | This compound-/- Mice | Normal Chow | Increased | [1] |
| This compound-/- Mice | High-Fat Diet | Significantly Increased | [1] | |
| Hepatic Cholesterol | This compound-/- Mice | Normal Chow | Increased | [1] |
| This compound-/- Mice | High-Fat Diet | Significantly Increased | [1] | |
| db/db Mice with shRNA knockdown | - | Significantly Increased | [2] | |
| Serum Triglycerides | This compound-/- Mice | - | Significantly Decreased | [1] |
| db/db Mice with shRNA knockdown | - | Marked Reduction | [2] | |
| Serum Cholesterol | This compound-/- Mice | - | Significantly Decreased | [1] |
| db/db Mice with shRNA knockdown | - | Marked Reduction | [2] | |
| Liver Weight | This compound-/- Mice | High-Fat Diet | Significantly Increased | [1] |
Table 2: Gene Expression Changes in this compound Deficient Liver/Hepatocytes
| Gene | Model | Condition | Change in Expression | Reference |
| PPARα | This compound Deficient Primary Hepatocytes | Basal | Increased | [1] |
| SREBP1c | This compound Deficient Primary Hepatocytes | Basal | Increased | [1] |
| ACC1 | This compound Deficient Primary Hepatocytes | Basal | Increased | [1] |
| Collagen I | This compound-/- Mice | High-Fat Diet | Increased | [1] |
| Collagen III | This compound-/- Mice | High-Fat Diet | Increased | [1] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathways of this compound in Hepatic Lipid Metabolism
The following diagram illustrates the two proposed, and potentially interconnected, pathways through which this compound influences hepatic triglyceride synthesis.
Caption: Proposed dual roles and regulation of this compound in the liver.
Experimental Workflow for Investigating this compound Function
The following diagram outlines a typical experimental workflow used in the cited research to elucidate the function of this compound.
Caption: General experimental workflow for studying this compound in vivo and in vitro.
Detailed Experimental Protocols
Liver Lipid Extraction and Quantification
This protocol is adapted from methodologies for the analysis of hepatic lipids.[4][5][6]
-
Tissue Homogenization:
-
Excise and weigh 50-100 mg of frozen liver tissue.
-
Homogenize the tissue in a 2:1 chloroform:methanol solution.
-
-
Lipid Extraction (Folch Method):
-
Lipid Quantification:
-
Dry the extracted lipid sample under a stream of nitrogen gas.[4][5]
-
Resuspend the lipid extract in a suitable solvent (e.g., 2-propanol or 1% Triton X-100 in chloroform).[4][6]
-
Use commercially available enzymatic assays to quantify triglyceride and cholesterol content, measuring absorbance at the appropriate wavelength (e.g., 595 nm).[5]
-
MGAT Activity Assay
This protocol is based on the standard assay for measuring monoacylglycerol acyltransferase activity.[2]
-
Microsome Preparation:
-
Isolate microsomal fractions from liver tissue homogenates by differential centrifugation.[2]
-
-
Reaction Mixture:
-
Prepare a reaction buffer containing Tris-HCl, BSA, and a monoacylglycerol substrate (e.g., 1-monooleoylglycerol).
-
Add radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA) to the mixture.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the microsomal protein to the reaction mixture.
-
Incubate at 25°C for a defined period.
-
Stop the reaction by adding a chloroform:methanol solution.
-
-
Lipid Separation and Detection:
-
Extract the lipids as described in section 5.1.
-
Separate the lipid species using thin-layer chromatography (TLC).
-
Quantify the radiolabeled diacylglycerol product using a phosphorimager or scintillation counting.
-
Analysis of Lipid Droplets in Hepatocytes
This protocol outlines a fluorescence-based method for visualizing and quantifying lipid droplets.[7]
-
Cell Culture and Treatment:
-
Culture primary hepatocytes or liver cell lines on coverslips.
-
Treat cells with oleic acid to induce lipid droplet formation.
-
-
Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Stain with BODIPY 493/503 for lipid droplets and DAPI for nuclei.[7]
-
-
Imaging:
-
Acquire images using a fluorescence microscope with appropriate filter sets.
-
For 3D analysis, obtain Z-stack images.[7]
-
-
Image Analysis:
-
Use image analysis software (e.g., CellProfiler) to identify and quantify the number and size of lipid droplets per cell.[7]
-
Conclusion and Future Directions
The role of this compound in hepatic triglyceride synthesis is evidently complex, with strong evidence supporting its involvement in both direct enzymatic activity as an MGAT and as a critical regulator of mitochondrial health through PG remodeling. The hepatosteatosis observed in this compound-deficient models appears to be a net result of these intertwined functions. A deficiency in this compound leads to mitochondrial dysfunction, which in turn promotes a lipogenic environment in the liver, exacerbating triglyceride accumulation.
For drug development professionals, this dual functionality presents both opportunities and challenges. Targeting this compound could be a viable strategy to reduce serum triglycerides. However, the potential for inducing hepatic steatosis and insulin resistance due to compromised mitochondrial function must be carefully considered.
Future research should focus on:
-
Dissecting the relative contributions of the MGAT and PG remodeling functions of this compound to hepatic triglyceride metabolism in different physiological and pathological states.
-
Identifying the specific downstream signaling pathways that link this compound-mediated mitochondrial dysfunction to the upregulation of lipogenic gene expression.
-
Developing selective modulators of this compound that can uncouple its effects on serum lipids from its role in mitochondrial integrity.
A deeper understanding of these aspects will be crucial for harnessing the therapeutic potential of targeting this compound while mitigating potential adverse effects on liver health.
References
- 1. Defective Phosphatidylglycerol Remodeling Causes Hepatopathy, Linking Mitochondrial Dysfunction to Hepatosteatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel acyl-coenzyme A:monoacylglycerol acyltransferase plays an important role in hepatic triacylglycerol secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defective Phosphatidylglycerol Remodeling Causes Hepatopathy, Linking Mitochondrial Dysfunction to Hepatosteatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction and analysis of liver lipids [protocols.io]
- 5. protocols.io [protocols.io]
- 6. mmpc.org [mmpc.org]
- 7. Video: Author Spotlight: Analysis of Fluorescent-Stained Lipid Droplets with 3D Reconstruction for Hepatic Steatosis Assessment [jove.com]
Technical Whitepaper: The Role of Lysophosphatidylglycerol Acyltransferase 1 (LPGAT1) Genetic Variants in Obesity Susceptibility
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Obesity is a complex metabolic disorder with a significant genetic component. Genome-Wide Association Studies (GWAS) have emerged as a powerful tool for identifying genetic loci associated with obesity-related traits. Among these, the gene encoding Lysophosphatidylglycerol Acyltransferase 1 (LPGAT1) has been identified as a novel candidate gene influencing Body Mass Index (BMI) and body fat composition. This technical guide provides an in-depth analysis of the function of this compound in lipid metabolism, the quantitative evidence linking its genetic variants to obesity, the underlying molecular pathways, and the detailed experimental protocols used to elucidate these findings. The evidence strongly suggests that variants in the this compound gene, particularly those found in Native American populations, are associated with obesity, potentially through the modulation of gene expression and subsequent effects on lipid homeostasis. These findings position this compound as a potential therapeutic target for the management of obesity and related metabolic disorders.
The Function of this compound in Lipid Metabolism
This compound is a member of the large acyltransferase family, enzymes critical for a wide range of metabolic processes, including lipid biosynthesis, fat storage, and energy homeostasis.[1][2] While initially named for its ability to acylate lysophosphatidylglycerol, its primary physiological role appears to be in the remodeling of other more abundant phospholipids (B1166683).
Key functions of this compound include:
-
Phospholipid Remodeling: this compound is an sn-1 specific acyltransferase that controls the ratio of stearate (B1226849) (18:0) to palmitate (16:0) in phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC), two of the most abundant phospholipids in mammalian cells.[3][4]
-
Substrate Specificity: The enzyme shows a preference for transferring stearoyl-CoA over palmitoyl-CoA as the acyl donor and acts on lysophosphatidylethanolamine (LPE) at the sn-1 position.[3][4]
-
Regulation of Lipid Biosynthesis: Studies involving genetic ablation of this compound in mice have demonstrated its central role in regulating lipid biosynthesis.[3][4] this compound knockout mice are leaner than their wild-type littermates, and total lipid synthesis is reduced in isolated hepatocytes from these animals.[3][4]
-
Triacylglycerol (TG) Metabolism: Several studies suggest a connection between this compound and TG metabolism.[3] Targeted knockdown of this compound in the liver of db/db mice resulted in a slight decrease in body weight, and deficiency has been shown to affect serum and liver TG and cholesterol levels.[2][3]
Genetic Association of this compound Variants with Obesity
A pivotal GWAS conducted in Pima Indians identified this compound as a candidate gene for obesity.[1][2] This study analyzed 26 variants within and adjacent to the this compound gene in a large, population-based sample.
Quantitative Data from Association Studies
The study identified several single nucleotide polymorphisms (SNPs) and a novel 27-base pair (bp) deletion in the 5'-untranslated region (5'-UTR) that were associated with BMI. The key findings are summarized below.
Table 1: Association of this compound Variants with Maximum BMI in Native Americans
| Variant | Sample Group | Sample Size (n) | P-value | Notes |
| rs112662024 | Combined Sample | 6,718 | 1-4 × 10⁻⁵ | Nominally but reproducibly associated with BMI.[1][2] |
| rs12058008 | Combined Sample | 6,718 | 1-4 × 10⁻⁵ | Nominally but reproducibly associated with BMI.[1][2] |
| Haplotype 2 (includes 27bp deletion) | Full-Heritage Pima Indians | 3,391 | Strongest Association | This haplotype showed the most significant association with BMI in this population.[1][2] |
The combined sample includes 3,391 full-heritage Pima Indians and 3,327 mixed-heritage Native Americans.[1][2]
Further analysis in a subset of non-diabetic subjects showed that the variants most strongly associated with BMI were also associated with percent body fat.[5]
Haplotype Analysis and Gene Expression
A specific combination of variants, termed Haplotype 2, which includes the novel 27bp deletion, demonstrated the strongest association with increased BMI.[2] Crucially, this haplotype was also linked to this compound gene expression levels in skeletal muscle. Individuals with one or two copies of Haplotype 2 had significantly lower this compound expression compared to those with no copies, suggesting a regulatory role for the variants within this haplotype.[2] A similar, though not statistically significant, trend was observed in adipose tissue.[2]
Signaling Pathways and Molecular Mechanisms
The collected data from enzymatic and genetic studies allow for the construction of pathways illustrating how this compound function and its genetic variants may influence obesity.
This compound Enzymatic Pathway in Lipid Homeostasis
This compound plays a specific role in the Lands cycle of phospholipid remodeling. It maintains the balance of saturated fatty acids at the sn-1 position of key phospholipids, which has downstream consequences for overall lipid synthesis and body fat content.
Proposed Mechanism of this compound Variants on Obesity
The genetic association study in Pima Indians suggests a logical pathway from genetic variation to a clinical phenotype. The 27bp deletion found in Haplotype 2 is located in the 5'-UTR, a region critical for post-transcriptional regulation of mRNA.
Experimental Protocols
The following sections detail the methodologies employed in the key studies that form the basis of our understanding of this compound's role in obesity.
Genetic Analysis in Human Subjects
-
Objective: To identify and genotype variants in the this compound gene and test for association with obesity-related traits.
-
Protocol:
-
Subject Recruitment: A population-based sample of 3,391 full-heritage Pima Indians and a replication sample of 3,327 mixed-heritage Native Americans were recruited.[1]
-
DNA Extraction: Genomic DNA was extracted from peripheral blood leukocytes using standard protocols.
-
Variant Identification: Initial variant signals were identified from a GWAS using the Affymetrix Genome-wide Human SNP Array 6.0.[2] Further sequencing of the this compound gene region was performed to identify novel variants, such as the 27bp deletion in the 5'-UTR.[1][2]
-
Genotyping: A total of 26 variants were genotyped across the samples. While the specific platform for follow-up genotyping is not detailed, methods like TaqMan SNP Genotyping Assays or similar probe-based PCR techniques are standard for targeted genotyping.
-
Statistical Analysis: Association analyses were performed using linear models to test for an association between genotype and quantitative traits (e.g., maximum BMI, percent body fat), adjusting for covariates such as age, sex, and heritage.[2] Haplotype analysis was conducted to assess the combined effect of variants.
-
Gene Expression Analysis
-
Objective: To determine if obesity-associated haplotypes correlate with this compound mRNA expression levels.
-
Protocol:
-
Tissue Biopsy: Percutaneous needle biopsies of vastus lateralis muscle and subcutaneous adipose tissue were obtained from a subset of study participants.[2]
-
RNA Extraction: Total RNA was isolated from tissue samples using standard methods (e.g., TRIzol reagent followed by column purification). RNA quality and quantity were assessed via spectrophotometry and agarose (B213101) gel electrophoresis.
-
cDNA Synthesis: First-strand cDNA was synthesized from total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Quantitative Real-Time PCR (qRT-PCR): this compound mRNA levels were quantified using a sequence-specific probe and primers (e.g., TaqMan Gene Expression Assay). The relative expression was determined using the comparative CT (ΔΔCT) method, normalizing to a stable housekeeping gene (e.g., GAPDH or ACTB).
-
Statistical Analysis: Expression levels were compared across genotype groups (0, 1, or 2 copies of the risk haplotype) using analysis of covariance (ANCOVA), adjusting for relevant covariates.[2]
-
In Vitro Functional Analysis of the 27bp Deletion
-
Objective: To assess whether the 27bp deletion in the 5'-UTR affects transcriptional or post-transcriptional regulation.
-
-
Vector Construction: The 5'-UTR of this compound containing the wild-type sequence and the sequence with the 27bp deletion were synthesized and cloned upstream of a reporter gene (e.g., firefly luciferase) in an expression vector.
-
Cell Culture and Transfection: A relevant human cell line (e.g., preadipocytes or hepatocytes) was cultured under standard conditions. Cells were transiently transfected with the reporter constructs. A co-transfection with a control vector (e.g., Renilla luciferase) was performed to normalize for transfection efficiency.
-
Reporter Assay: Approximately 24-48 hours post-transfection, cells were lysed, and the activity of both firefly and Renilla luciferase was measured using a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity was calculated for each construct. A significant difference in this ratio between the wild-type and deletion constructs would provide evidence that the deletion affects gene expression, possibly by altering mRNA stability or translation efficiency.[1][2]
-
This compound Knockout Mouse Model Analysis
-
Objective: To determine the physiological function of this compound through genetic ablation in a mouse model.
-
Protocol:
-
Generation of Knockout (KO) Mice: this compound KO mice were generated using standard gene-targeting techniques in embryonic stem cells.[3][4]
-
Hepatocyte Isolation: Primary hepatocytes were isolated from KO and wild-type mice. The liver was perfused via the portal vein with a collagenase-containing medium to digest the extracellular matrix. The liver was then excised, and hepatocytes were released by gentle agitation.[3]
-
Lipid Synthesis Assay: Isolated hepatocytes were incubated with a radiolabeled lipid precursor (e.g., [¹⁴C]acetate or [³H]glycerol). After incubation, total lipids were extracted from the cells using a chloroform/methanol solvent system. The radioactivity incorporated into the total lipid fraction was measured by scintillation counting to quantify the rate of global lipid biosynthesis.[3]
-
Enzyme Activity Assay: To measure acyltransferase activity, membranes were isolated from cells or tissues expressing this compound. The assay mixture contained a buffered solution, a radiolabeled acyl-CoA substrate (e.g., [¹⁴C]stearoyl-CoA), and a lysophospholipid acceptor (e.g., LPE). The reaction was incubated at 37°C and then stopped by the addition of lipid extraction solvents. The lipids were separated by thin-layer chromatography (TLC), and the radiolabeled phospholipid product was quantified.[3]
-
Therapeutic Implications and Future Directions
The association of this compound variants with obesity and its central role in lipid metabolism make it a potential therapeutic target.
-
Therapeutic Potential: Modulating this compound activity could influence body fat content. The observation that this compound KO mice are leaner and that knockdown in db/db mice slightly reduces body weight suggests that inhibition of this compound could be a strategy for weight management.[2][3] However, the shorter lifespan of the KO mice indicates that complete systemic inhibition may have adverse effects, suggesting that targeted or partial inhibition might be a more viable approach.[3][4]
-
Future Research:
-
Functional Validation: Further research is needed to precisely define the molecular mechanism by which the 27bp deletion and associated SNPs affect this compound expression and function.
-
Studies in Diverse Populations: Replication studies are required to determine if the association between this compound variants and obesity extends to other ethnic groups beyond Native Americans.
-
Drug Development: The development of specific and targeted small molecule inhibitors for this compound could be explored. Such compounds would be valuable tools for further probing the enzyme's function and could represent a novel class of therapeutics for obesity and metabolic syndrome.
-
Conclusion
There is compelling evidence from both human genetic studies and animal models that Lysophosphatidylglycerol Acyltransferase 1 plays a significant role in lipid metabolism and body weight regulation. Genetic variants within the this compound gene are reproducibly associated with BMI and percent body fat in Native American populations.[1][2] The proposed mechanism involves altered gene expression leading to downstream effects on phospholipid composition and global lipid biosynthesis. While further research is necessary to fully elucidate the underlying molecular pathways and to validate these findings in diverse populations, this compound represents a novel and promising area of investigation for the development of future therapeutic interventions against obesity.
References
- 1. Evidence for a role of this compound in influencing BMI and percent body fat in Native Americans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for a Role of this compound in Influencing BMI and Percent Body Fat in Native Americans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of Lysophosphatidylglycerol Acyltransferase 1 (LPGAT1) in the Pathogenesis of Non-alcoholic Fatty Liver Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-alcoholic fatty liver disease (NAFLD) has become a global epidemic, yet its underlying molecular mechanisms remain incompletely understood, and effective pharmacological therapies are lacking. Recent evidence has implicated Lysophosphatidylglycerol (B1238068) Acyltransferase 1 (LPGAT1), an enzyme involved in phospholipid remodeling, as a critical player in the development of NAFLD. This technical guide provides a comprehensive overview of the connection between this compound and NAFLD, detailing its role in hepatic lipid metabolism, mitochondrial function, and insulin (B600854) signaling. We present a synthesis of key experimental findings, detailed methodologies for relevant assays, and visual representations of the associated molecular pathways to facilitate further research and the identification of novel therapeutic strategies targeting this compound for the treatment of NAFLD.
Introduction
Non-alcoholic fatty liver disease (NAFLD) encompasses a spectrum of liver conditions ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma.[1] The pathogenesis of NAFLD is multifactorial, with insulin resistance and disordered lipid metabolism being central to its development.[1] Lysophosphatidylglycerol Acyltransferase 1 (this compound) is an acyltransferase with a primary role in the remodeling of phosphatidylglycerol (PG), a key phospholipid of the inner mitochondrial membrane and a precursor for cardiolipin (B10847521).[2][3] Emerging studies have unveiled an unexpected and critical role for this compound in hepatic pathophysiology, linking it directly to the development of NAFLD.[2] This guide will delve into the molecular intricacies of this connection, providing researchers with the necessary background, data, and protocols to investigate this promising therapeutic target.
The Role of this compound in Hepatic Lipid Metabolism
This compound deficiency in mice leads to the spontaneous development of hepatic steatosis, a condition that is exacerbated by a high-fat diet.[2][4] This is characterized by a significant increase in liver weight, as well as elevated levels of hepatic triglycerides and cholesterol.[2][4]
Quantitative Data from this compound Knockout Mouse Models
The following tables summarize the key quantitative findings from studies on this compound knockout (this compound-/-) mice, demonstrating the impact of this compound deficiency on hepatic lipid accumulation.
| Parameter | Genotype | Diet | Value (Male Mice) | Value (Female Mice) | Reference |
| Liver Weight (g) | Wild-Type | High-Fat Diet | ~1.5 | ~1.2 | [2] |
| This compound-/- | High-Fat Diet | ~2.5 | ~1.8 | [2] | |
| Hepatic Triglycerides (mg/g liver) | Wild-Type | High-Fat Diet | ~50 | ~40 | [2] |
| This compound-/- | High-Fat Diet | ~150 | ~100 | [2] | |
| Hepatic Cholesterol (mg/g liver) | Wild-Type | High-Fat Diet | ~2.5 | ~2.0 | [2] |
| This compound-/- | High-Fat Diet | ~4.0 | ~3.5 | [2] |
Table 1: Impact of this compound Deficiency on Liver Weight and Hepatic Lipid Content in Mice on a High-Fat Diet.
| Parameter | Cell Type | Condition | Value (Wild-Type) | Value (this compound-/-) | Reference |
| Lipid Droplet Number (per cell) | Primary Hepatocytes | Oleic Acid Stimulation | ~150 | ~150 | [4] |
| Lipid Droplet Size (µm²) | Primary Hepatocytes | Oleic Acid Stimulation | ~1.0 | ~2.5 | [4] |
Table 2: Effect of this compound Deficiency on Lipid Droplet Biogenesis in Primary Hepatocytes.
This compound and Mitochondrial Dysfunction in NAFLD
A growing body of evidence suggests that mitochondrial dysfunction is a key driver in the progression of NAFLD.[2] this compound deficiency has been shown to cause significant mitochondrial impairment in hepatocytes, characterized by increased oxidative stress, depletion of mitochondrial DNA (mtDNA), and altered mitochondrial respiration.[2][5]
The Role of this compound in Phosphatidylglycerol Remodeling and Cardiolipin Synthesis
This compound's primary function is the acylation of lysophosphatidylglycerol to form phosphatidylglycerol (PG).[2] PG is a precursor for cardiolipin, a unique phospholipid of the inner mitochondrial membrane essential for maintaining mitochondrial structure and function, including the integrity of the electron transport chain.[2] Defective PG remodeling due to this compound deficiency leads to abnormal mitochondrial ultrastructure with a significant loss of cristae.[5]
Figure 1: this compound's role in PG remodeling and cardiolipin synthesis.
This compound, Mitochondria-Associated Membranes (MAM), and Insulin Signaling
This compound is predominantly localized to the mitochondria-associated membrane (MAM), a specialized subcellular compartment that forms a bridge between the endoplasmic reticulum and mitochondria.[2][4] The MAM is a critical hub for lipid synthesis and transfer, calcium signaling, and the regulation of mitochondrial dynamics.[6] Crucially, the MAM is also a key site for insulin signal transduction.[2]
This compound deficiency impairs insulin signaling specifically in the liver.[2] This is evidenced by a significant decrease in insulin-stimulated phosphorylation of key downstream effectors such as Akt and Gsk3α/β.[2] The localization of this compound at the MAM suggests that it plays a role in maintaining the integrity of this signaling platform.
Figure 2: this compound's role in hepatic insulin signaling at the MAM.
Key Signaling Pathways Implicated in this compound-Mediated NAFLD
The development of hepatosteatosis in this compound-deficient mice is associated with the upregulation of key lipogenic transcription factors and enzymes. Studies have shown that this compound deficiency leads to increased expression of peroxisome proliferator-activated receptor alpha (PPARα) and sterol regulatory element-binding protein 1c (SREBP-1c), as well as their downstream target, acetyl-CoA carboxylase 1 (ACC1).[4]
Figure 3: Proposed signaling pathway linking this compound deficiency to hepatic steatosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in NAFLD.
Animal Models
High-Fat Diet (HFD)-Induced NAFLD Model:
-
Animals: 6-8 week old male C57BL/6J mice.
-
Diet: A high-fat diet with 60% of calories derived from fat.[7][8] A control group is fed a standard chow diet (10% calories from fat).[7]
-
Duration: 12-16 weeks to induce obesity, insulin resistance, and hepatic steatosis.[8][9]
-
Housing: Standard conditions (22-24°C, 12-hour light/dark cycle) with ad libitum access to food and water.[7]
Histological Analysis
Oil Red O Staining for Neutral Lipids:
-
Tissue Preparation: Fresh frozen liver sections (8-10 µm) are air-dried.[1]
-
Staining:
-
Rinse with 60% isopropanol.[1]
-
Stain with freshly prepared Oil Red O working solution for 15 minutes.[1]
-
Differentiate in 85% propylene (B89431) glycol for 1 minute.[10]
-
Rinse in distilled water.[10]
-
-
Counterstaining: Lightly stain nuclei with Mayer's hematoxylin.[10]
-
Mounting: Mount with an aqueous mounting medium.[11]
-
Quantification: Lipid droplet area and number can be quantified using image analysis software like ImageJ.[4][12]
Biochemical Assays
Measurement of Hepatic Triglycerides and Cholesterol:
-
Lipid Extraction: Homogenize a small piece of liver tissue (e.g., 50 mg) in a 2:1 mixture of chloroform:methanol.[13][14]
-
Phase Separation: Add water and centrifuge to separate the lipid-containing organic phase.
-
Drying and Resuspension: Evaporate the organic solvent and resuspend the lipid extract in a suitable buffer containing a detergent (e.g., Triton X-100 or sodium dodecyl sulfate) to create an emulsion.[13]
-
Quantification: Use commercially available enzymatic colorimetric assay kits to measure the concentration of triglycerides and total cholesterol.[13][14]
Cell-Based Assays
Primary Hepatocyte Isolation and Culture:
-
Step 1 (Pre-perfusion): Perfuse the liver via the portal vein with a calcium-free buffer (e.g., HBSS with EGTA) to disrupt cell-cell junctions.[17]
-
Step 2 (Digestion): Perfuse with a buffer containing collagenase to digest the extracellular matrix.[17]
-
Cell Dissociation and Purification: Gently dissociate the liver to release hepatocytes and purify by low-speed centrifugation to pellet the hepatocytes.[16]
-
Culture: Plate isolated hepatocytes on collagen-coated dishes in appropriate culture medium.[18]
Measurement of Reactive Oxygen Species (ROS):
-
Probe: 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH2-DA).[2][19]
-
Procedure:
-
Incubate cultured hepatocytes with DCFH2-DA (e.g., 10-25 µM) for 30-60 minutes at 37°C.[2]
-
Wash the cells to remove excess probe.[2]
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader, microscope, or flow cytometer.[2][20] The fluorescence is proportional to the intracellular ROS levels.
-
Quantification of Mitochondrial DNA (mtDNA) Copy Number:
-
Procedure:
Subcellular Fractionation and Protein Analysis
Isolation of Mitochondria-Associated Membranes (MAM):
-
Procedure:
-
Homogenize liver tissue in a specific isolation buffer.
-
Perform a series of low- and high-speed centrifugation steps to pellet nuclei, crude mitochondria, and microsomes.
-
The crude mitochondrial pellet is further purified on a density gradient (e.g., Percoll) to separate pure mitochondria from the lighter MAM fraction.[24][25]
-
-
Validation: Use Western blotting with protein markers specific for the ER (e.g., Calnexin), mitochondria (e.g., COX IV), and MAM (e.g., ACSL4, FACL4) to confirm the purity of the fractions.
Western Blotting for Signaling Proteins:
-
Protein Extraction: Lyse liver tissue or hepatocytes in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., Akt, Gsk3α/β), followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Figure 4: General experimental workflow.
Conclusion and Future Directions
The evidence strongly suggests that this compound is a key regulator of hepatic lipid metabolism and mitochondrial function, and its dysregulation is causally linked to the pathogenesis of NAFLD. The development of hepatic steatosis, insulin resistance, and mitochondrial dysfunction in this compound-deficient models highlights its potential as a novel therapeutic target. Future research should focus on elucidating the precise molecular mechanisms by which this compound deficiency leads to the upregulation of lipogenic pathways and impairs insulin signaling at the MAM. Furthermore, the development of specific small molecule activators of this compound could represent a promising therapeutic strategy for the treatment of NAFLD and its associated metabolic complications. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further explore the multifaceted role of this compound in liver disease.
References
- 1. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Defective Phosphatidylglycerol Remodeling Causes Hepatopathy, Linking Mitochondrial Dysfunction to Hepatosteatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound controls MEGDEL syndrome by coupling phosphatidylglycerol remodeling with mitochondrial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methodology for Subcellular Fractionation and microRNA Examination of Mitochondria, Mitochondria Associated ER Membrane (MAM), ER, and Cytosol from Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mouse model of nonalcoholic fatty liver disease (NAFLD) induced by a high-fat diet [bio-protocol.org]
- 8. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nonalcoholic Fatty Liver Disease Induced by High-Fat Diet in C57bl/6 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oil red O staining | Xin Chen Lab [pharm.ucsf.edu]
- 11. webpath.med.utah.edu [webpath.med.utah.edu]
- 12. researchgate.net [researchgate.net]
- 13. A procedure for measuring triacylglyceride and cholesterol content using a small amount of tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitation of the Rates of Hepatic and Intestinal Cholesterol Synthesis in Lysosomal Acid Lipase-Deficient Mice Before and During Treatment with Ezetimibe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Primary mouse hepatocyte isolation [protocols.io]
- 16. iphasebiosci.com [iphasebiosci.com]
- 17. Isolation and culture of human primary hepatocytes - BeCyte [becytes.com]
- 18. mouselivercells.com [mouselivercells.com]
- 19. Detecting reactive oxygen species in primary hepatocytes treated with nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measurement of reactive oxygen species in cultured primary rat hepatocytes | RE-Place [re-place.be]
- 21. Frontiers | A method for measuring mitochondrial DNA copy number in pediatric populations [frontiersin.org]
- 22. Evaluation of mitochondrial DNA copy number estimation techniques | PLOS One [journals.plos.org]
- 23. Methodology for Subcellular Fractionation and MicroRNA Examination of Mitochondria, Mitochondria Associated ER Membrane (MAM), ER, and Cytosol from Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Isolation of Mitochondria-Associated Membranes (MAM) from Mouse Brain Tissue | Springer Nature Experiments [experiments.springernature.com]
- 25. Isolation of Mitochondria-Associated ER Membranes (MAMs) and Glycosphingolipid-Enriched Microdomains (GEMs) from Brain Tissues and Neuronal Cells | Springer Nature Experiments [experiments.springernature.com]
The Role of LPGAT1 Deficiency in the Pathogenesis of MEGDEL Syndrome: A Technical Guide
Abstract
MEGDEL syndrome is a severe, autosomal recessive neurometabolic disorder characterized by 3-methylglutaconic aciduria, deafness, encephalopathy, and Leigh-like syndrome.[1][2] While historically linked to mutations in the SERAC1 gene, recent compelling evidence has identified Lysophosphatidylglycerol (B1238068) Acyltransferase 1 (LPGAT1) deficiency as a key player in its pathogenesis.[3][4][5] This guide provides an in-depth technical overview of the molecular mechanisms through which this compound deficiency leads to MEGDEL syndrome. It details the critical role of this compound in phosphatidylglycerol (PG) remodeling at the mitochondria-associated ER membrane (MAM), its interaction with the mitochondrial import machinery, and how the disruption of these processes culminates in the profound mitochondrial dysfunction that underpins the clinical manifestations of the disease. This document is intended for researchers, scientists, and drug development professionals engaged in the study of mitochondrial diseases and lipid metabolism.
Introduction to MEGDEL Syndrome and this compound
MEGDEL syndrome (OMIM: 614739) is a rare inherited disorder affecting multiple body systems.[6] Its acronym stands for its primary features: M ethylg lutaconic aciduria, D eafness, E ncephalopathy, and L eigh-like disease.[1] Patients often present in infancy with neonatal hypoglycemia, failure to thrive, hypotonia, progressive sensorineural deafness, and severe psychomotor delay.[2][6] Laboratory findings consistently show elevated 3-methylglutaconic acid in the urine, a common marker for mitochondrial dysfunction.[1][7]
For years, MEGDEL syndrome was exclusively associated with mutations in the SERAC1 gene, which is involved in phospholipid remodeling.[1][8] However, the precise mechanism remained unclear, and the lack of identifiable acyltransferase activity in the SERAC1 protein suggested other genes were involved.[5]
Lysophosphatidylglycerol Acyltransferase 1 (this compound) has emerged as a crucial candidate gene.[4][5] this compound is an acyltransferase that catalyzes the reacylation of lysophosphatidylglycerol (LPG) to form phosphatidylglycerol (PG), a key step in the remodeling of this mitochondrial phospholipid.[9][10] Located primarily at the Mitochondria-Associated ER Membrane (MAM), this compound plays a pivotal role in maintaining the correct fatty acyl chain composition of PG, which is a critical precursor for cardiolipin (B10847521) (CL) synthesis in the inner mitochondrial membrane.[3][11][12] The functional link between this compound, PG remodeling, and mitochondrial integrity forms the basis of its role in MEGDEL syndrome pathogenesis.
The Pathogenic Cascade of this compound Deficiency
The pathogenesis of MEGDEL syndrome in the context of this compound deficiency is a multi-step process that begins with a failure in phospholipid remodeling and culminates in systemic mitochondrial failure.
Defective Phosphatidylglycerol (PG) Remodeling
Phosphatidylglycerol is synthesized in the mitochondria but must be transported to the ER/MAM for remodeling—a process of deacylation and reacylation to achieve its mature acyl chain composition.[4] this compound is the key enzyme that catalyzes the reacylation step at the MAM, preferentially using long-chain saturated fatty acyl-CoAs.[9][13]
In the absence of functional this compound:
-
PG remodeling is halted. This leads to an accumulation of immature PG species.
-
Aberrant lipid profiles are generated. A major defect observed in both this compound-deficient cells and animal models is a significantly increased ratio of PG-34:1 to PG-36:1, a hallmark also found in MEGDEL syndrome caused by SERAC1 mutations.[3]
-
Cardiolipin (CL) composition is altered. As PG is the direct precursor to cardiolipin, defective PG remodeling consequently leads to abnormal CL acyl compositions. This is critical because the specific composition of CL is essential for the structure and function of the inner mitochondrial membrane.[3]
Impaired Mitochondrial Transport of Remodeled PG
A groundbreaking discovery revealed that PG remodeling is tightly coupled with its transport back to the mitochondria.[3][4] Research has shown that this compound physically interacts with the prohibitin/TIMM14 mitochondrial import motor complex (PHB/TIM complex).[3] This interaction is essential to facilitate the trafficking of newly remodeled PG from the ER/MAM back into the mitochondria.
This compound deficiency disrupts this transport system, leading to the retention of newly remodeled PG in the endoplasmic reticulum .[3][4] This sequestration prevents the delivery of mature PG to the inner mitochondrial membrane, starving the mitochondria of a critical phospholipid required for its structure and for the synthesis of cardiolipin.
Severe Mitochondrial Dysfunction
The dual defects of aberrant PG/CL composition and the failure to import mature PG into the mitochondria result in catastrophic mitochondrial dysfunction, manifesting as:
-
Loss of Cristae Structure: The inner mitochondrial membrane's intricate folds, known as cristae, are essential for housing the electron transport chain complexes. The abnormal lipid environment caused by this compound deficiency leads to a profound loss of cristae structure.[3]
-
Impaired Mitochondrial Respiration: With a disorganized inner membrane and potentially dysfunctional respiratory supercomplexes, the process of oxidative phosphorylation is severely compromised, leading to reduced cellular energy (ATP) production.[3]
-
Mitochondrial DNA (mtDNA) Depletion: this compound deficiency has been linked to mtDNA depletion, further crippling the mitochondrion's ability to produce its own essential protein subunits for the electron transport chain.[12][14]
This cascade from a single enzyme deficiency to widespread mitochondrial failure directly explains the clinical features of MEGDEL syndrome. The high energy demands of the brain and auditory system make them particularly vulnerable to this energy deficit, leading to encephalopathy and deafness. The 3-methylglutaconic aciduria is a direct biochemical consequence of this mitochondrial breakdown.
Core Pathogenic Pathway
The central mechanism involves the synthesis of PG in the mitochondria, its transport to the MAM for remodeling by this compound, and its subsequent transport back to the mitochondria, facilitated by the this compound-PHB/TIM complex, for cardiolipin synthesis and maintenance of mitochondrial integrity. This compound deficiency breaks this cycle.
References
- 1. MEGDEL syndrome: MedlinePlus Genetics [medlineplus.gov]
- 2. 3-METHYLGLUTACONIC ACIDURIA WITH DEAFNESS, ENCEPHALOPATHY, AND LEIGH-LIKE SYNDROME; MEGDEL | MENDELIAN.CO [mendelian.co]
- 3. This compound controls MEGDEL syndrome by coupling phosphatidylglycerol remodeling with mitochondrial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound controls MEGDEL syndrome by coupling phosphatidylglycerol remodeling with mitochondrial transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diseases.jensenlab.org [diseases.jensenlab.org]
- 6. Orphanet: MEGDEL syndrome [orpha.net]
- 7. metabolicsupportuk.org [metabolicsupportuk.org]
- 8. medlineplus.gov [medlineplus.gov]
- 9. genecards.org [genecards.org]
- 10. This compound lysophosphatidylglycerol acyltransferase 1 FAM34A FAM34A1 NET8 | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Defective Phosphatidylglycerol Remodeling Causes Hepatopathy, Linking Mitochondrial Dysfunction to Hepatosteatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uniprot.org [uniprot.org]
- 14. Defective Phosphatidylglycerol Remodeling Causes Hepatopathy, Linking Mitochondrial Dysfunction to Hepatosteatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Lysophosphatidylglycerol Acyltransferase 1 (LPGAT1) in the Proliferation of Lung Adenocarcinoma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lung adenocarcinoma (LUAD), the most prevalent subtype of non-small cell lung cancer (NSCLC), remains a leading cause of cancer-related mortality worldwide.[1][2] Altered lipid metabolism is increasingly recognized as a hallmark of cancer, presenting novel therapeutic targets.[1] This technical guide focuses on the emerging role of Lysophosphatidylglycerol (B1238068) Acyltransferase 1 (LPGAT1), an enzyme involved in phospholipid biosynthesis, as a key promoter of LUAD proliferation.[1][2] Upregulated in LUAD tissues, higher this compound expression is correlated with unfavorable patient prognosis.[1][2] Preclinical evidence robustly demonstrates that knockdown of this compound curtails LUAD cell proliferation, induces apoptosis, and impedes tumor growth in vivo.[1][2] Mechanistically, this compound appears to exert its pro-tumorigenic effects at least in part through the modulation of critical signaling pathways, including the PI3K/AKT cascade, and by influencing broader lipid metabolism pathways that may intersect with other oncogenic signaling networks such as Hippo/YAP. This document provides a comprehensive overview of the function of this compound in LUAD, detailing the experimental evidence, relevant signaling pathways, and the methodologies used to elucidate its role, with the aim of informing future research and drug development efforts.
This compound Expression and Clinical Significance in Lung Adenocarcinoma
This compound is an acyltransferase that catalyzes the conversion of lysophosphatidylglycerol to phosphatidylglycerol, a key step in phospholipid metabolism.[1] Analysis of large-scale cancer genomics datasets and patient samples has consistently shown a significant upregulation of this compound in LUAD tissues compared to adjacent non-tumor lung tissue.[1]
Table 1: Summary of this compound Expression in Lung Adenocarcinoma
| Data Source | Comparison | Finding | Reference |
| The Cancer Genome Atlas (TCGA-LUAD) | 497 LUAD tissues vs. 54 non-tumor tissues | This compound mRNA expression is significantly increased in LUAD tissues. | [1] |
| Clinical Patient Samples (Immunohistochemistry) | 60 pairs of LUAD and adjacent normal tissues | This compound protein expression is higher in LUAD tissues compared to adjacent normal tissues. |
This elevated expression is not merely a correlative finding; it holds prognostic value. Univariate and multivariate Cox analyses have revealed that higher this compound expression is associated with an unfavorable prognosis for LUAD patients.[1][2]
Functional Role of this compound in LUAD Proliferation and Survival
In vitro and in vivo studies have substantiated the role of this compound as a driver of LUAD progression. These experiments typically involve the knockdown of this compound expression in LUAD cell lines, followed by a battery of functional assays to assess the impact on cancer cell behavior.
In Vitro Evidence: this compound Knockdown Impairs LUAD Cell Proliferation, Induces Cell Cycle Arrest, and Promotes Apoptosis
RNA interference (RNAi) technologies, such as small interfering RNA (siRNA) or short hairpin RNA (shRNA), have been employed to specifically silence this compound in LUAD cell lines like H1299 and A549. The consistent outcome of these experiments is a significant reduction in cell proliferation and viability.
| Assay | Parameter Measured | Result of this compound Knockdown | p-value | Reference |
| CCK-8 Proliferation Assay | Cell viability over 5 days | Significant decrease in cell proliferation. | p = 0.0262 (Day 3), p = 0.0030 (Day 4), p = 0.0006 (Day 5) | [3] |
| Flow Cytometry (Cell Cycle) | Percentage of cells in each phase | Increase in G1 phase population, Decrease in G2/M phase population. | p = 0.0115 (G1), p = 0.0087 (G2/M) | [3] |
| Flow Cytometry (Apoptosis) | Percentage of apoptotic cells | Significant increase in the rate of apoptosis. | p = 0.0019 | [4] |
| Colony Formation Assay | Number of colonies formed | Significant decrease in colony formation ability. | p = 0.0015 | [3][4] |
These results collectively indicate that this compound is essential for LUAD cells to proliferate, progress through the cell cycle, and evade apoptosis.
In Vivo Evidence: this compound Knockdown Suppresses LUAD Tumor Growth
To validate the in vitro findings in a more physiologically relevant context, xenograft mouse models are utilized. In these models, human LUAD cells with or without this compound knockdown are subcutaneously injected into immunodeficient mice, and tumor growth is monitored over time.
| Xenograft Model | Parameter Measured | Result of this compound Knockdown | p-value | Reference |
| H1299 cells in BALB/c nude mice | Tumor Length | Significant reduction in tumor length. | p = 0.0017 | [3] |
| H1299 cells in BALB/c nude mice | Tumor Width | Significant reduction in tumor width. | p = 0.0006 | [3] |
| H1299 cells in BALB/c nude mice | Tumor Weight | Significant reduction in tumor weight. | p = 0.0015 | [3] |
These in vivo data provide strong evidence that targeting this compound can effectively inhibit the growth of LUAD tumors.
Mechanistic Insights: Signaling Pathways and Metabolic Functions
The pro-proliferative function of this compound in LUAD is intertwined with its enzymatic activity and its influence on cellular signaling.
The PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central signaling cascade that promotes cell growth, proliferation, and survival, and its aberrant activation is common in many cancers.[5] Evidence suggests that this compound can modulate this pathway. Studies on a related enzyme, LPCAT1, have shown that it can promote LUAD progression and gefitinib (B1684475) resistance through the upregulation of the EGFR/PI3K/AKT signaling pathway.[5][6][7] This occurs via a positive feedback loop involving EGFR.[6][7] While the exact mechanism of how this compound activates the PI3K/AKT pathway is still under investigation, it is hypothesized that its role in lipid metabolism may alter the composition of the cell membrane or generate lipid second messengers that influence the activity of upstream regulators of PI3K.
Caption: this compound influences the PI3K/AKT pathway, promoting proliferation.
Connection to Phosphatidylglycerol and Lipid Metabolism
This compound's primary function is the remodeling of phosphatidylglycerol (PG), a precursor for cardiolipin, which is vital for mitochondrial membrane integrity and function.[1] Transcriptome analysis of LUAD cells following this compound knockdown revealed an upregulation of the phosphatidylglycerol metabolism pathway, suggesting a compensatory response.[1] This highlights that the pro-proliferative effects of this compound are likely deeply rooted in its fundamental role in lipid biosynthesis and maintaining mitochondrial health, both of which are critical for rapidly dividing cancer cells.
Potential Crosstalk with Hippo/YAP Signaling
The Hippo signaling pathway and its downstream effector, Yes-associated protein (YAP), are critical regulators of organ size and have emerged as important players in cancer development.[8][9][10] Notably, lipid metabolism is interconnected with YAP activity. For instance, the mevalonate (B85504) pathway and fatty acid metabolism can activate YAP/TAZ. It is plausible that by altering the landscape of cellular lipids, this compound could indirectly influence YAP signaling, thereby contributing to the pro-proliferative phenotype in LUAD. However, direct experimental evidence linking this compound to YAP in LUAD is currently lacking and represents an important area for future investigation.
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the function of this compound in lung adenocarcinoma.
This compound Knockdown using Lentiviral-mediated shRNA
This protocol describes the stable knockdown of this compound in LUAD cell lines.
-
shRNA Design and Vector Construction : Design at least two independent shRNA sequences targeting the human this compound mRNA. Synthesize and clone these shRNA oligonucleotides into a lentiviral vector (e.g., pLKO.1) containing a selectable marker, such as puromycin (B1679871) resistance. A non-targeting scrambled shRNA should be used as a negative control.
-
Lentivirus Production : Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Viral Harvest and Titration : Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Concentrate the viral particles and determine the viral titer.
-
Transduction of LUAD Cells : Seed LUAD cells (e.g., A549 or H1299) at 50-70% confluency.[11] Transduce the cells with the lentiviral particles at a determined multiplicity of infection (MOI) in the presence of polybrene (e.g., 5 µg/ml) to enhance transduction efficiency.[11]
-
Selection of Stable Cell Lines : After 24-48 hours, replace the virus-containing medium with fresh medium containing a selection agent (e.g., puromycin at a pre-determined optimal concentration).
-
Validation of Knockdown : Expand the puromycin-resistant cell populations and validate the knockdown efficiency of this compound at both the mRNA (qRT-PCR) and protein (Western blot) levels.
Caption: Workflow for generating stable this compound knockdown cell lines.
Cell Proliferation (CCK-8) Assay
This colorimetric assay measures cell viability, which is indicative of cell proliferation.
-
Cell Seeding : Seed the stable this compound knockdown and control LUAD cells into a 96-well plate at a density of approximately 1,000-5,000 cells per well in 100 µL of culture medium.[4][12]
-
Incubation : Culture the cells for 1, 2, 3, 4, and 5 days.
-
Reagent Addition : At each time point, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[4][12][13]
-
Incubation with Reagent : Incubate the plate for 1-4 hours at 37°C.[4][12][13]
-
Absorbance Measurement : Measure the absorbance at 450 nm using a microplate reader.[12][13] The absorbance is directly proportional to the number of viable cells.
Cell Cycle and Apoptosis Analysis by Flow Cytometry
This technique allows for the quantitative analysis of cell cycle distribution and the percentage of apoptotic cells.
For Cell Cycle Analysis:
-
Cell Harvesting : Harvest approximately 1x10^6 this compound knockdown and control cells.
-
Fixation : Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining : Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry : Analyze the cells using a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
For Apoptosis Analysis (Annexin V/PI Staining):
-
Cell Harvesting : Harvest approximately 1-5 x 10^5 this compound knockdown and control cells.[14]
-
Washing : Wash the cells twice with cold PBS.
-
Resuspension : Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[15]
-
Staining : Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.[15][16]
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark.[15]
-
Dilution : Add 400 µL of 1X Binding Buffer to each sample.[15]
-
Flow Cytometry : Analyze the samples immediately by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells can be distinguished and quantified.[15][17]
Western Blot Analysis for PI3K/AKT Pathway Proteins
This method is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/AKT pathway.
-
Protein Extraction : Lyse this compound knockdown and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE : Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18][19]
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies against total AKT, phosphorylated AKT (p-AKT at Ser473 and/or Thr308), and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the relative levels of p-AKT to total AKT.
Immunohistochemistry (IHC) for this compound in Tissue Samples
This technique is used to visualize the expression and localization of this compound protein in LUAD tissue sections.
-
Deparaffinization and Rehydration : Deparaffinize formalin-fixed, paraffin-embedded (FFPE) lung tissue sections in xylene and rehydrate through a graded series of ethanol to water.[20][21]
-
Antigen Retrieval : Perform heat-induced epitope retrieval (HIER) by boiling the slides in a citrate (B86180) buffer (pH 6.0).[20]
-
Blocking Endogenous Peroxidase : Incubate the sections in 3% hydrogen peroxide to block endogenous peroxidase activity.[21]
-
Blocking Non-specific Binding : Block non-specific antibody binding using a normal serum from the same species as the secondary antibody.[20]
-
Primary Antibody Incubation : Incubate the sections with a primary antibody against this compound overnight at 4°C.
-
Secondary Antibody and Detection : Apply a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex. Visualize the signal using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting : Counterstain the nuclei with hematoxylin, dehydrate the sections, and mount with a coverslip.
-
Microscopic Analysis : Examine the slides under a microscope to assess the intensity and localization of this compound staining.
Future Directions and Therapeutic Implications
The compelling evidence implicating this compound in LUAD proliferation and survival positions it as a promising therapeutic target. Future research should focus on several key areas:
-
Elucidating the precise molecular mechanism by which this compound activates the PI3K/AKT pathway and exploring its potential interactions with other signaling networks like Hippo/YAP.
-
Developing and characterizing small molecule inhibitors of this compound's enzymatic activity. Such inhibitors could represent a novel class of targeted therapies for LUAD.
-
Investigating the role of this compound in resistance to existing therapies, such as EGFR tyrosine kinase inhibitors, given the established link between lipid metabolism and drug resistance.
-
Validating this compound as a prognostic biomarker in larger patient cohorts to aid in patient stratification and clinical decision-making.
References
- 1. imrpress.com [imrpress.com]
- 2. Upregulation of this compound Enhances Lung Adenocarcinoma Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 5. LPCAT1 promotes brain metastasis of lung adenocarcinoma by up-regulating PI3K/AKT/MYC pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LPCAT1 promotes gefitinib resistance via upregulation of the EGFR/PI3K/AKT signaling pathway in lung adenocarcinoma [jcancer.org]
- 7. LPCAT1 promotes gefitinib resistance via upregulation of the EGFR/PI3K/AKT signaling pathway in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An overview of the crosstalk between YAP and cGAS-STING signaling in non-small cell lung cancer: it takes two to tango - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Crosstalk between Src and Hippo/YAP Signaling Pathways in Non-Small Cell Lung Cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 13. ucallmlabs.com [ucallmlabs.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. benchchem.com [benchchem.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 21. IHC On Paraffin Sections | Proteintech Group [ptglab.com]
An In-depth Technical Guide to LPGAT1's Role in Regulating Inflammatory Lipid Synthesis
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of Lysophosphatidylglycerol (B1238068) Acyltransferase 1 (LPGAT1), focusing on its enzymatic function, its influence on the phospholipid landscape, and its subsequent indirect role in the synthesis of inflammatory lipid mediators. We will delve into the quantitative data, experimental protocols, and the signaling pathways that underpin its function.
Executive Summary
Lysophosphatidylglycerol Acyltransferase 1 (this compound), a member of the membrane-bound O-acyltransferase (MBOAT) family, is an enzyme critical to the remodeling of glycerophospholipids. While initially identified by its ability to acylate lysophosphatidylglycerol (LPG) to form phosphatidylglycerol (PG), recent evidence has redefined its primary function.[1][2][3] It is now understood to be a key regulator of the fatty acid composition at the sn-1 position of major membrane phospholipids (B1166683), particularly phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC).[4][5] This remodeling activity, a core component of the Lands cycle, places this compound in a position to indirectly regulate the synthesis of potent inflammatory lipid mediators, such as prostaglandins (B1171923) and leukotrienes, by modulating the composition of the membrane phospholipid pool from which their arachidonic acid precursor is derived. This guide will explore the biochemical basis of this regulation, present key quantitative data, and detail the experimental approaches used to elucidate its function.
Enzymatic Function and Substrate Specificity of this compound
This compound is an acyl-CoA-dependent acyltransferase located in the endoplasmic reticulum.[3][6][7] Its principal function involves transferring a fatty acyl chain from an acyl-CoA donor to a lysophospholipid acceptor, a crucial step in the phospholipid remodeling pathway known as the Lands cycle.[4][5][8]
2.1 Primary Substrate and Reaction
Extensive research, including studies with bacterially expressed murine this compound and knockout mouse models, has demonstrated that this compound is a highly specific sn-1 specific LPE acyltransferase .[4][5] It preferentially catalyzes the transfer of saturated fatty acyl-CoAs, particularly stearoyl-CoA (18:0), to the sn-1 position of 1-lyso-2-acyl-PE.[4][5][7] This reaction is critical for controlling the ratio of stearate (B1226849) (18:0) to palmitate (16:0) in the sn-1 position of PE and, subsequently, PC through the PE methylation pathway.[4][5]
2.2 Other Reported Activities
While its primary activity is towards LPE, this compound has also been shown to acylate other lysophospholipids, though with lower efficiency. These include:
-
Lysophosphatidylglycerol (LPG): Its namesake activity, converting LPG to PG.[1][3]
-
Lysophosphatidylcholine (lyso-PC) and Lysophosphatidylserine (lyso-PS): Studies in skeletal muscle suggest this compound contributes to the production of 18:0-containing PC and PS.[6][9]
This compound does not exhibit significant activity towards lysophosphatidic acid (LPA).[7]
2.3 Quantitative Enzyme Kinetics and Substrate Preference
The substrate specificity of this compound has been quantified in several studies. The data underscores its preference for LPE as the acyl acceptor and long-chain saturated fatty acids as acyl donors.
| Parameter | Substrate 1 | Substrate 2 | Preference | Finding | Source |
| Acyl Acceptor | 1-lyso-2-oleoyl-PE | 2-lyso-1-oleoyl-PE | 1-lyso-2-oleoyl-PE | ~4-fold higher activity with the sn-1 hydroxyl group available for acylation. | [4] |
| Acyl Acceptor | Oleoyl-LPG | Palmitoyl-LPG | Oleoyl-LPG | Oleoyl-LPG is the preferred acyl receptor in assays using COS-7 cell expressed this compound. | [3][10] |
| Acyl Donor | Stearoyl-CoA | Palmitoyl-CoA | Stearoyl-CoA | Substantially higher activity with stearoyl-CoA when 1-lyso-2-oleoyl-PE is the acceptor. | [4] |
| Acyl Donor | Saturated Acyl-CoAs | Unsaturated Acyl-CoAs | Saturated Acyl-CoAs | Clear preference for saturated over unsaturated acyl-CoAs (linoleoyl-CoA, arachidonoyl-CoA). | [4] |
| Acyl Donor | Oleoyl-CoA | Lauroyl-CoA | Oleoyl-CoA | Oleoyl-CoA is the preferred acyl donor in assays using LPG as the acyl receptor. | [3][10] |
This compound's Impact on the Phospholipid Landscape
The enzymatic activity of this compound directly shapes the molecular species of key membrane phospholipids. Genetic ablation of this compound in mice leads to significant and predictable shifts in the acyl chain composition of PE and PC in various tissues, including the liver and skeletal muscle.[4][6]
3.1 Control of the Stearate/Palmitate Ratio
The most profound effect of this compound is on the balance of sn-1 saturated fatty acids.
| Tissue | This compound Status | Change in 18:0-containing Phospholipids (e.g., PE 18:0/20:4) | Change in 16:0-containing Phospholipids (e.g., PE 16:0/20:4) | Source |
| Liver | Knockout | ▼ Significant Decrease | ▲ Significant Increase | [4] |
| Skeletal Muscle | Knockout | ▼ Significant Decrease | ▲ Significant Increase | [6][9] |
This demonstrates that this compound is the primary enzyme responsible for incorporating stearate into the sn-1 position of PE, effectively converting palmitate-containing PE species into stearate-containing ones as part of the remodeling cycle.[7]
3.2 The Lands Cycle and this compound's Position
The Lands cycle is a continuous process of deacylation and reacylation that allows cells to modify the fatty acid composition of their phospholipids. This compound is a key reacylation enzyme within this cycle.
Caption: The Lands Cycle for sn-1 phospholipid remodeling, highlighting the key role of this compound.
Indirect Regulation of Inflammatory Lipid Synthesis
The synthesis of prostaglandins and leukotrienes, collectively known as eicosanoids, is a cornerstone of the inflammatory response.[11][12] These signaling molecules are generated from arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid.[13][14][15]
4.1 Arachidonic Acid Release: The Rate-Limiting Step
In cells, AA is not typically found free but is esterified, predominantly at the sn-2 position of membrane phospholipids.[13][16] The initiation of eicosanoid synthesis requires the liberation of AA from this phospholipid pool, a reaction catalyzed by phospholipase A₂ (cPLA₂).[12][17] The activity of cPLA₂ is the rate-limiting step in the production of these inflammatory mediators.
4.2 this compound's Influence on the AA Precursor Pool
This compound does not directly participate in AA metabolism. Its regulatory role is more subtle and is exerted by controlling the overall composition of the membrane phospholipids that house AA. By dictating the fatty acid at the sn-1 position (stearate vs. palmitate), this compound influences the molecular species of phospholipids available to cPLA₂. While the direct impact of the sn-1 chain on cPLA₂ activity is an area of ongoing research, maintaining the specific phospholipid composition of cellular membranes is crucial for proper signaling function. Disruption of this homeostasis, as seen in this compound knockout mice, leads to widespread changes in lipid biosynthesis, suggesting a central regulatory role.[4]
4.3 Context from Other Acyltransferases: The LPIAT1 Example
To understand this indirect regulation, it is useful to contrast this compound with a related enzyme, Lysophosphatidylinositol Acyltransferase 1 (LPIAT1, also known as MBOAT7). LPIAT1 plays a more direct role by specifically incorporating AA into the sn-2 position of lysophosphatidylinositol (PI).[18][19][20] This creates a rich pool of AA-containing PI. The "ACSL3-LPIAT1 axis" has been identified as a critical pathway that channels AA into PI to sustain high levels of prostaglandin (B15479496) synthesis in cancer cells.[13] this compound's role is different; it manages the saturated "backbone" of the phospholipid, which may in turn influence the incorporation, storage, and eventual release of AA from the sn-2 position.
Caption: this compound's indirect regulation of eicosanoid synthesis via membrane remodeling.
Key Experimental Protocols
Elucidating the function of this compound requires specific biochemical and analytical techniques. Below are detailed methodologies for cornerstone experiments.
5.1 this compound Acyltransferase Activity Assay
This assay measures the incorporation of an acyl group from acyl-CoA into a lysophospholipid substrate.
Objective: To quantify the enzymatic activity of this compound in a given sample (e.g., purified enzyme, cell/tissue microsomes).
Materials:
-
Buffer: 10 mM Tris-HCl, pH 7.4.
-
Substrates: 25 µM lysophospholipid (e.g., 1-lyso-2-oleoyl-PE), 50 µM acyl-CoA (e.g., stearoyl-CoA). Radiolabeled acyl-CoA (e.g., [¹⁴C]stearoyl-CoA) can be used for detection.
-
Enzyme Source: Purified this compound, or 20 µg of microsomal protein from cells or tissues.
-
Reaction Stop Solution: Chloroform (B151607):Methanol (1:2, v/v).
-
Internal Standard: A known amount of a lipid not endogenously produced, for quantification.
Procedure:
-
Prepare a reaction mixture in a final volume of 1 mL containing Tris-HCl buffer, lysophospholipid, and acyl-CoA.
-
Pre-incubate the mixture at 37°C for 3-5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding the enzyme source (e.g., purified this compound or microsomes).
-
Incubate for 2-5 minutes at 37°C. The reaction time should be within the linear range of product formation.
-
Stop the reaction by adding 2 mL of the Chloroform:Methanol stop solution.
-
Perform a lipid extraction (e.g., Bligh and Dyer method). Add 1 mL of chloroform and 1 mL of water, vortex, and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Analyze the product formation. This can be done by:
-
Radiometric detection: If a radiolabeled acyl-CoA was used, the product can be separated by thin-layer chromatography (TLC) and quantified by scintillation counting.
-
Mass Spectrometry (LC-MS/MS): Separate the lipid species by liquid chromatography and quantify the newly formed phospholipid product by tandem mass spectrometry.[4]
-
Caption: Workflow for a standard this compound acyltransferase activity assay.
5.2 Lipidomics Analysis of this compound Function
This protocol is used to determine the global or targeted changes in the phospholipid profile following genetic or pharmacological modulation of this compound.
Objective: To identify and quantify changes in specific phospholipid molecular species (e.g., PE 18:0/20:4 vs. PE 16:0/20:4) in cells or tissues.
Materials:
-
Biological Sample: Cells (e.g., siRNA-treated) or tissues (e.g., from this compound knockout mice).
-
Extraction Solvents: HPLC-grade chloroform, methanol, water.
-
Internal Standards: A cocktail of deuterated or odd-chain lipid standards representing each major phospholipid class (PC, PE, PS, etc.) to correct for extraction efficiency and instrument variability.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a Q-TOF or Triple Quadrupole).
Procedure:
-
Homogenization: Homogenize tissue samples or pellet cells in a suitable buffer. Measure total protein concentration for normalization.
-
Lipid Extraction:
-
To a known amount of homogenate (e.g., normalized to 1 mg of protein), add the internal standard cocktail.
-
Perform a Bligh and Dyer (or similar) liquid-liquid extraction using a defined ratio of chloroform, methanol, and water.[21]
-
Vortex and centrifuge to achieve phase separation.
-
Carefully collect the lower organic phase.
-
Dry the lipid extract under a stream of nitrogen gas and reconstitute in a suitable solvent for LC-MS analysis (e.g., Methanol/Chloroform 1:1).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted lipid extract into the LC-MS/MS system.
-
Separate lipid classes and species using a suitable chromatography column (e.g., C18 reverse-phase).
-
The mass spectrometer is operated in a data-dependent or multiple reaction monitoring (MRM) mode to identify and quantify specific lipid species based on their precursor and fragment ion masses.
-
-
Data Analysis:
-
Process the raw data using specialized lipidomics software.
-
Identify lipid species by comparing their mass and retention time to known standards or databases.
-
Quantify the relative abundance of each lipid species by normalizing its peak area to the peak area of the corresponding internal standard.
-
Perform statistical analysis (e.g., t-tests, volcano plots) to identify significant changes between experimental groups (e.g., wild-type vs. knockout).[4]
-
Caption: A typical experimental workflow for comparative lipidomics analysis.
Conclusion and Future Directions
This compound is a critical enzyme in the phospholipid remodeling pathway, with a primary function of maintaining the stearate/palmitate balance at the sn-1 position of PE and PC. Its role in regulating inflammatory lipid synthesis is not direct but is exerted through its fundamental control over the composition of the membrane lipidome. By shaping the phospholipid pool, this compound indirectly influences the availability of arachidonic acid-containing precursors for the synthesis of prostaglandins and leukotrienes.
This positions this compound as a potential, albeit indirect, modulator of inflammatory processes. Future research should focus on:
-
Directly assessing the impact of this compound modulation on cPLA₂ activity and the subsequent release of arachidonic acid upon inflammatory stimuli.
-
Investigating the therapeutic potential of targeting this compound in chronic inflammatory conditions, considering the systemic effects of altering fundamental membrane composition.
-
Exploring the interplay between this compound and other acyltransferases (like LPIAT1) in coordinating the cellular response to inflammatory signals.
Understanding the nuanced role of enzymes like this compound is crucial for developing more targeted strategies to control inflammation and related pathologies.
References
- 1. genecards.org [genecards.org]
- 2. This compound controls MEGDEL syndrome by coupling phosphatidylglycerol remodeling with mitochondrial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of a gene encoding human this compound, an endoplasmic reticulum-associated lysophosphatidylglycerol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound/LPLAT7 regulates acyl chain profiles at the sn-1 position of phospholipids in murine skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. Lysophospholipid acyltransferases: novel potential regulators of the inflammatory response and target for new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound/LPLAT7 regulates acyl chain profiles at the sn-1 position of phospholipids in murine skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Adipose triglyceride lipase regulates eicosanoid production in activated human mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The ACSL3-LPIAT1 signaling drives prostaglandin synthesis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biosynthesis and biological activity of leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. lipotype.com [lipotype.com]
- 17. Lysophospholipid acyltransferases and leukotriene biosynthesis: intersection of the Lands cycle and the arachidonate PI cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LPIAT1 regulates arachidonic acid content in phosphatidylinositol and is required for cortical lamination in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. LPIAT1 regulates arachidonic acid content in phosphatidylinositol and is required for cortical lamination in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. molbiolcell.org [molbiolcell.org]
- 21. Integrated Quantitative Targeted Lipidomics and Proteomics Reveal Unique Fingerprints of Multiple Metabolic Conditions [mdpi.com]
An In-depth Technical Guide on the Alternative Splicing Variants of the LPGAT1 Gene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysophosphatidylglycerol (B1238068) acyltransferase 1 (LPGAT1) is a crucial enzyme in glycerophospholipid metabolism, playing a significant role in maintaining the acyl chain composition of cellular membranes. While initially characterized for its role in phosphatidylglycerol remodeling, recent studies have elucidated its primary function as an sn-1 specific lysophosphatidylethanolamine (LPE) acyltransferase, regulating the stearate (B1226849)/palmitate ratio in phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC). Alternative splicing of the this compound gene has been documented, primarily resulting in transcript variants with distinct 5' untranslated regions (5' UTRs) while encoding an identical protein. This suggests a regulatory layer at the level of mRNA translation and stability rather than the generation of functionally diverse protein isoforms. Dysregulation of this compound function has been implicated in several metabolic and genetic disorders, including MEGDEL syndrome, obesity, and certain cancers, making it a potential target for therapeutic intervention. This technical guide provides a comprehensive overview of the alternative splicing of this compound, its functional implications, and detailed experimental protocols for its study.
Introduction to this compound
Lysophosphatidylglycerol acyltransferase 1 (this compound), also known as LPLAT7, is an integral membrane protein localized to the endoplasmic reticulum (ER) and mitochondrial-associated membranes (MAM)[1][2]. It belongs to the 1-acylglycerol-3-phosphate O-acyltransferase family of enzymes. The primary function of this compound is the remodeling of phospholipids (B1166683), which is essential for maintaining the structural integrity and fluidity of cellular membranes, and for the proper functioning of membrane-bound proteins[1].
Alternative Splicing of this compound
The human this compound gene is located on chromosome 1q32.3. Alternative splicing of the this compound pre-mRNA gives rise to multiple transcript variants. The most well-documented of these variants differ in their 5' untranslated regions (5' UTRs) but share the same protein-coding sequence.
According to the National Center for Biotechnology Information (NCBI), there are two primary transcript variants for human this compound:
-
Transcript Variant 1 (NM_001134829.2): This variant represents the longer transcript.
-
Transcript Variant 2 (NM_014873.4): This variant has a different 5' UTR compared to variant 1.
Crucially, both of these variants are reported to encode the same 370-amino acid protein (NP_001128301.1). The Ensembl database lists a larger number of transcripts, with "this compound-202" (ENST00000366997.9) designated as the MANE (Matched Annotation from NCBI and EBI) Select transcript, indicating it is the most biologically relevant and well-supported transcript. The differences in the 5' UTRs of these transcripts suggest that the regulation of this compound expression may occur at the translational level, influencing the efficiency of protein synthesis or the stability of the mRNA.
Functional Characterization of the this compound Protein
Since the major splice variants of this compound encode the same protein, the functional characteristics described below apply to the single protein isoform.
Enzymatic Activity and Substrate Specificity
This compound exhibits acyl-CoA dependent acyltransferase activity. While initially named for its ability to acylate lysophosphatidylglycerol (LPG), subsequent research has demonstrated a broader and more specific substrate preference.
The primary enzymatic activity of this compound is as a stearoyl-CoA:1-lyso-2-acyl-phosphatidylethanolamine (LPE) acyltransferase [3]. It specifically transfers saturated fatty acids, with a preference for stearoyl-CoA over palmitoyl-CoA, to the sn-1 position of LPE[3]. This function is critical for regulating the ratio of stearate to palmitate in key phospholipids.
This compound also demonstrates activity towards other lysophospholipids, albeit to a lesser extent. Its substrate preference can be summarized as follows: LPE > LPG > monoacylglycerol (MG)[3]. It shows minimal activity towards lysophosphatidic acid, lysophosphatidylcholine (B164491) (LPC), lysophosphatidylinositol, and lysophosphatidylserine[2][3].
Quantitative Data on Enzymatic Activity
Quantitative data on the enzymatic activity of this compound is crucial for understanding its function and for the development of potential inhibitors. The following table summarizes key findings from in vitro studies.
| Substrate (Acyl Acceptor) | Acyl Donor | Relative Activity (%) | Reference(s) |
| 1-oleoyl-2-lyso-PE | Stearoyl-CoA | 100 | [3] |
| 1-oleoyl-2-lyso-PG | Stearoyl-CoA | < 50 | [3] |
| 1-oleoyl-2-lyso-PC | Stearoyl-CoA | Minimal | [3] |
| 1-oleoyl-2-lyso-PI | Stearoyl-CoA | Minimal | [3] |
| 1-oleoyl-2-lyso-PS | Stearoyl-CoA | Minimal | [3] |
| Monooleoylglycerol | Stearoyl-CoA | ~25 | [3] |
Note: Relative activities are estimations based on graphical data from the cited literature.
Tissue Expression
This compound is ubiquitously expressed in human tissues, with the highest levels observed in the liver, small intestine, and thyroid[3][4]. This broad expression pattern underscores its fundamental role in cellular lipid metabolism across various cell types. In mice, the highest expression is found in the brain and testis[3].
| Tissue | Expression Level (Normalized) | Reference(s) |
| Liver | High | [3][4] |
| Small Intestine | High | [4] |
| Thyroid | High | [4] |
| Brain (mouse) | High | [3] |
| Testis (mouse) | High | [3] |
| Skeletal Muscle (slow-twitch) | Higher than fast-twitch | [5] |
Signaling Pathways and Biological Roles
This compound is a key player in several metabolic pathways, and its dysregulation is associated with disease.
Glycerophospholipid Remodeling and the PE Methylation Pathway
This compound plays a central role in the remodeling of phosphatidylethanolamine (PE). By incorporating stearate at the sn-1 position of LPE, it directly influences the acyl chain composition of PE. This remodeled PE can then be sequentially methylated to form phosphatidylcholine (PC) via the PE methylation pathway. Thus, this compound indirectly controls the stearate/palmitate ratio of both PE and PC[3].
Cardiolipin (B10847521) Synthesis and Mitochondrial Function
Phosphatidylglycerol (PG), a minor substrate for this compound, is a crucial precursor for the synthesis of cardiolipin, a signature phospholipid of the inner mitochondrial membrane essential for mitochondrial structure and function[6][7][8]. This compound, located at the ER and MAM, remodels PG. This remodeled PG is then transported to the mitochondria for cardiolipin synthesis. This compound interacts with the prohibitin/TIMM14 mitochondrial import motor, coupling PG remodeling with its transport to the mitochondria[6].
Association with MEGDEL Syndrome
Defective PG remodeling due to mutations in the SERAC1 gene is the primary cause of MEGDEL syndrome (3-methylglutaconic aciduria with deafness, encephalopathy, and Leigh-like syndrome). Recent evidence has identified this compound as a candidate gene for this syndrome. Genetic deletion of this compound in mice leads to cardinal features of MEGDEL syndrome, including 3-methylglutaconic aciduria, deafness, and dilated cardiomyopathy[6][9]. This is attributed to aberrant PG and cardiolipin acyl chain compositions and impaired mitochondrial function resulting from ER retention of remodeled PG[6].
Experimental Protocols
Analysis of this compound Splice Variants by RT-qPCR
This protocol allows for the quantification of the relative expression of different this compound transcript variants.
5.1.1. RNA Isolation and cDNA Synthesis
-
Isolate total RNA from cells or tissues of interest using a standard method (e.g., TRIzol reagent or a column-based kit).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose (B213101) gel electrophoresis.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
5.1.2. Primer Design
Design primers specific to each transcript variant, targeting the unique 5' UTR sequences. Additionally, design a primer set that amplifies a common region in the coding sequence of all variants to measure total this compound expression.
5.1.3. Quantitative PCR (qPCR)
-
Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration 200-500 nM), and diluted cDNA.
-
Perform qPCR using a real-time PCR system with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Include a melt curve analysis at the end of the run to ensure primer specificity.
-
Calculate the relative expression of each variant using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
Functional Analysis of 5' UTR Variants using Luciferase Reporter Assay
This assay determines the effect of different 5' UTRs on the translational efficiency of a reporter gene.
5.2.1. Plasmid Construction
-
Clone the different 5' UTR sequences of the this compound transcript variants upstream of a firefly luciferase reporter gene in a suitable expression vector (e.g., pGL3).
-
Verify the constructs by sequencing.
5.2.2. Cell Culture and Transfection
-
Culture a suitable cell line (e.g., HEK293T or a relevant cell line for your research) in appropriate media.
-
Co-transfect the cells with the firefly luciferase reporter construct containing the this compound 5' UTR and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
5.2.3. Luciferase Assay
-
After 24-48 hours of transfection, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.
In Vitro this compound Enzymatic Activity Assay
This protocol measures the acyltransferase activity of this compound using radiolabeled or mass spectrometry-based methods.
5.3.1. Enzyme Source Preparation
-
Express recombinant this compound (e.g., His-tagged or GST-tagged) in a suitable expression system (e.g., Sf9 insect cells or E. coli).
-
Purify the recombinant protein using affinity chromatography.
-
Alternatively, use microsomal fractions isolated from cells or tissues overexpressing this compound.
5.3.2. Assay Reaction
-
Prepare a reaction mixture containing:
-
Assay buffer (e.g., 80 mM Tris-HCl, pH 7.4)
-
Lysophospholipid substrate (e.g., 200 µM 1-oleoyl-2-lyso-PE)
-
Acyl-CoA donor (e.g., 20 µM [14C]-stearoyl-CoA)
-
Enzyme source (e.g., 50 µg of cell homogenate or purified enzyme)
-
-
Initiate the reaction by adding the enzyme source.
-
Incubate at room temperature or 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a chloroform/methanol mixture (2:1, v/v).
5.3.3. Product Analysis
-
Extract the lipids from the reaction mixture.
-
Separate the radiolabeled phospholipid product from the unreacted substrates by thin-layer chromatography (TLC).
-
Quantify the radioactivity of the product spot using a phosphorimager or by scraping the spot and performing liquid scintillation counting.
-
For a non-radioactive method, use unlabeled acyl-CoA and quantify the product formation using liquid chromatography-mass spectrometry (LC-MS).
Conclusion and Future Directions
The alternative splicing of the this compound gene primarily generates transcript variants with different 5' UTRs, suggesting a key regulatory role for these regions in controlling this compound protein expression. The single protein isoform of this compound is a critical enzyme in phospholipid remodeling, with a primary function in maintaining the stearate/palmitate ratio of PE and PC. Its involvement in cardiolipin metabolism and the pathogenesis of MEGDEL syndrome highlights its importance in mitochondrial function.
Future research should focus on elucidating the precise mechanisms by which the different 5' UTRs of this compound transcripts regulate its translation and mRNA stability in various tissues and disease contexts. Understanding this regulation could provide novel therapeutic targets for metabolic and genetic disorders associated with this compound dysfunction. Furthermore, the development of specific inhibitors or activators of this compound enzymatic activity holds promise for the treatment of these conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification and characterization of a gene encoding human this compound, an endoplasmic reticulum-associated lysophosphatidylglycerol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tissue expression of this compound - Summary - The Human Protein Atlas [proteinatlas.org]
- 5. This compound/LPLAT7 regulates acyl chain profiles at the sn-1 position of phospholipids in murine skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound controls MEGDEL syndrome by coupling phosphatidylglycerol remodeling with mitochondrial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PathBank [pathbank.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound controls MEGDEL syndrome by coupling phosphatidylglycerol remodeling with mitochondrial transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Determining LPGAT1 Kinetic Parameters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidylglycerol (B1238068) Acyltransferase 1 (LPGAT1) is an integral membrane enzyme that plays a crucial role in the remodeling of phospholipids (B1166683), particularly in maintaining the balance of fatty acyl chains at the sn-1 position.[1][2] Contrary to its name, recent studies have identified lysophosphatidylethanolamine (LPE) as its preferred substrate over lysophosphatidylglycerol (LPG).[1][2] this compound exhibits a strong preference for saturated long-chain fatty acyl-CoAs, especially stearoyl-CoA, over palmitoyl-CoA.[1][2][3] This sn-1 specific acyltransferase activity is critical for regulating the stearate/palmitate ratio in key phospholipids like phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC).[1][2]
This compound is primarily localized to the mitochondria-associated membrane (MAM), a critical interface between the endoplasmic reticulum and mitochondria.[3][4] This strategic location places this compound at a hub for lipid metabolism and signaling, influencing pathways such as the PE methylation pathway and insulin (B600854) signaling.[1][2] Given its role in maintaining lipid homeostasis and its implications in metabolic diseases, the accurate determination of this compound kinetic parameters is essential for understanding its function and for the development of potential therapeutic modulators.
These application notes provide detailed protocols for determining the kinetic parameters (Km and Vmax) of this compound, along with methods for data analysis and visualization of its associated signaling pathways.
Data Presentation: this compound Substrate Specificity
While specific Michaelis-Menten constants (Km and Vmax) for this compound are not extensively reported in publicly available literature, a significant body of research has characterized its substrate preferences. The following tables summarize the qualitative and semi-quantitative findings regarding this compound's acyl-CoA and lysophospholipid substrate specificity.
Table 1: Acyl-CoA Donor Specificity of this compound
| Acyl-CoA Substrate | Relative Activity/Preference | Reference |
| Stearoyl-CoA (18:0) | Highest preference | [1][2] |
| Palmitoyl-CoA (16:0) | Approximately 2-fold lower activity than Stearoyl-CoA | [1] |
| Oleoyl-CoA (18:1) | Preferred over lauroyl-CoA | [5] |
| Saturated Fatty Acyl-CoAs | >10-fold preference over unsaturated fatty acyl-CoAs | [1] |
| Lauroyl-CoA (12:0) | Lower preference | [5] |
Table 2: Lysophospholipid Acyl Acceptor Specificity of this compound
| Lysophospholipid Substrate | Relative Activity/Preference | Reference |
| 1-lyso-2-acyl-Phosphatidylethanolamine (LPE) | Highest preference | [1][2] |
| Oleoyl-Lysophosphatidylglycerol (LPG) | Preferred over palmitoyl-LPG in some studies | [5] |
| Lysophosphatidylcholine (LPC) | Negligible activity | [1] |
| Monoacylglycerol (MG) | Activity is only about 3% of that with LPE | [1] |
| Lysophosphatidylinositol (LPI) | No significant activity | [5] |
| Lysophosphatidylserine (LPS) | No significant activity | [5] |
Experimental Protocols
Protocol 1: In Vitro Assay for this compound Activity and Kinetic Parameter Determination
This protocol describes a method to measure the acyltransferase activity of this compound and to determine the Km and Vmax with respect to its substrates, LPE and an acyl-CoA donor. The assay is based on the incorporation of a radiolabeled or mass-tagged acyl-CoA into a lysophospholipid substrate, followed by quantification of the resulting phospholipid product.
Materials:
-
Enzyme Source: Microsomal fractions from cells or tissues expressing this compound, or purified recombinant this compound.
-
Substrates:
-
1-lyso-2-oleoyl-PE (or other LPE species)
-
[14C]Stearoyl-CoA or other radiolabeled/mass-tagged acyl-CoA of interest
-
Unlabeled acyl-CoAs (for varying substrate concentrations)
-
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.4)
-
Stop Solution: Chloroform:Methanol (2:1, v/v)
-
Scintillation Cocktail (for radioactive assays)
-
LC-MS/MS system (for non-radioactive assays)
Procedure:
-
Enzyme Preparation:
-
Prepare microsomal fractions from a suitable source (e.g., liver tissue, cultured cells overexpressing this compound) by differential centrifugation.
-
Determine the protein concentration of the microsomal preparation using a standard method (e.g., BCA assay).
-
-
Reaction Setup:
-
Prepare a master mix of the reaction buffer.
-
For Km determination of the acyl-CoA, prepare a series of dilutions of the unlabeled acyl-CoA and a fixed, saturating concentration of LPE. Add a constant amount of radiolabeled acyl-CoA to each reaction to trace the product.
-
For Km determination of LPE, prepare a series of dilutions of LPE with a fixed, saturating concentration of the acyl-CoA donor (containing a tracer amount of radiolabeled acyl-CoA).
-
Set up reaction tubes on ice, each containing the reaction buffer and the desired concentrations of substrates.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the enzyme preparation (e.g., 20 µg of microsomal protein) to the reaction tubes.
-
Incubate the reactions at 37°C for a predetermined time (e.g., 10-20 minutes) within the linear range of the assay.
-
Stop the reaction by adding the chloroform:methanol stop solution.
-
-
Product Extraction and Quantification:
-
For Radioactive Assays:
-
Perform a Bligh-Dyer lipid extraction.
-
Separate the resulting phospholipid product from the unreacted radiolabeled acyl-CoA using thin-layer chromatography (TLC).
-
Scrape the spot corresponding to the product and quantify the radioactivity by liquid scintillation counting.
-
-
For Non-Radioactive (LC-MS/MS) Assays:
-
Add an appropriate internal standard to the stopped reaction mixture.
-
Perform a lipid extraction.
-
Analyze the lipid extract by LC-MS/MS to quantify the specific phospholipid product.
-
-
-
Data Analysis:
-
Calculate the initial velocity (v) of the reaction at each substrate concentration.
-
Plot the initial velocity (v) against the substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation (v = Vmax[S] / (Km + [S])) using non-linear regression analysis to determine the Km and Vmax values. Alternatively, use a linearized plot such as the Lineweaver-Burk plot for a graphical estimation.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound controls MEGDEL syndrome by coupling phosphatidylglycerol remodeling with mitochondrial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and characterization of a gene encoding human this compound, an endoplasmic reticulum-associated lysophosphatidylglycerol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Subcellular Fractionation to Isolate LPGAT1 from Mammalian Cells
Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidylglycerol acyltransferase 1 (LPGAT1) is an integral membrane enzyme primarily localized in the endoplasmic reticulum (ER). It plays a crucial role in phospholipid metabolism, specifically in the remodeling of phosphatidylglycerol and other glycerophospholipids. The study of this compound is critical for understanding lipid homeostasis and its dysregulation in various diseases. This document provides a detailed protocol for the subcellular fractionation of mammalian cells to isolate the microsomal fraction, which is highly enriched in ER membranes and, consequently, this compound. The protocol is designed to yield a fraction suitable for subsequent enzymatic activity assays, Western blotting, and other downstream applications.
Data Presentation
The following table summarizes the key quantitative parameters of the subcellular fractionation protocol.
| Parameter | Value | Notes |
| Cell Lysis | ||
| Homogenization Buffer | See Protocol Section for details | Should be isotonic to maintain organelle integrity. |
| Dounce Homogenizer Pestle | Tight-fitting (B-type) | Ensures efficient cell disruption with minimal damage to organelles. |
| Homogenization Strokes | 15-20 | The exact number may need optimization depending on the cell type. |
| Centrifugation Steps | All centrifugation steps should be performed at 4°C. | |
| Step 1 (Low-Speed) | 1,000 x g for 10 minutes | Pellets nuclei and unbroken cells. |
| Step 2 (Medium-Speed) | 10,000 x g for 20 minutes | Pellets mitochondria. |
| Step 3 (High-Speed) | 100,000 x g for 60 minutes | Pellets the microsomal fraction (ER and Golgi membranes). |
| Reagents | ||
| Protease Inhibitor Cocktail | 1X final concentration | Prevents protein degradation by endogenous proteases. |
| Phenylmethylsulfonyl fluoride (B91410) (PMSF) | 1 mM final concentration | An irreversible serine protease inhibitor. Should be added fresh to buffers before use. |
Experimental Protocols
Materials and Reagents
-
Cultured mammalian cells (e.g., HEK293T, HeLa, or a cell line overexpressing this compound)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Homogenization Buffer (HB): 250 mM Sucrose, 10 mM HEPES-KOH (pH 7.4), 1 mM EDTA, 1X Protease Inhibitor Cocktail, 1 mM PMSF. Prepare fresh and keep on ice.
-
Resuspension Buffer (RB): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA. Keep on ice.
-
Dounce homogenizer with a tight-fitting pestle
-
Refrigerated centrifuge and ultracentrifuge with appropriate rotors
-
Microcentrifuge tubes and ultracentrifuge tubes
-
Bradford Assay Reagent
-
Bovine Serum Albumin (BSA) standard solution (for Bradford assay)
-
Spectrophotometer
-
Antibodies:
-
Primary antibody against this compound
-
Primary antibody against an ER marker (e.g., Calnexin, Calreticulin, or PDI)[1]
-
Primary antibody against a mitochondrial marker (e.g., COX IV or VDAC)
-
Primary antibody against a cytosolic marker (e.g., GAPDH)
-
Appropriate secondary antibodies
-
Experimental Workflow Diagram
Caption: Workflow for the isolation of the microsomal fraction containing this compound.
Step-by-Step Protocol
1. Cell Harvesting and Lysis
-
Grow cells to 80-90% confluency in appropriate culture vessels.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in ice-cold PBS and transfer to a pre-chilled centrifuge tube.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant and resuspend the cell pellet in 5 volumes of ice-cold Homogenization Buffer.
-
Incubate the cell suspension on ice for 15-20 minutes to allow the cells to swell.
-
Transfer the cell suspension to a pre-chilled Dounce homogenizer.
-
Homogenize the cells with 15-20 strokes of a tight-fitting pestle on ice. Check for cell lysis under a microscope.
2. Differential Centrifugation
-
Transfer the homogenate to a pre-chilled centrifuge tube.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the nuclei and any unbroken cells.
-
Carefully collect the supernatant (S1 fraction) and transfer it to a new pre-chilled tube. Discard the pellet (P1).
-
Centrifuge the S1 fraction at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.
-
Carefully collect the supernatant (S2 fraction) and transfer it to a pre-chilled ultracentrifuge tube. The pellet (P2) contains the mitochondrial fraction and can be saved for further analysis.
-
Centrifuge the S2 fraction at 100,000 x g for 60 minutes at 4°C in an ultracentrifuge.[2]
-
The resulting supernatant is the cytosolic fraction (S3). The pellet (P3) is the microsomal fraction, which is enriched in ER membranes.
3. Microsomal Fraction Processing
-
Carefully decant the cytosolic supernatant.
-
Resuspend the microsomal pellet in an appropriate volume of ice-cold Resuspension Buffer. The volume will depend on the starting amount of cells and the desired final protein concentration.
-
To ensure a homogenous suspension, gently pass the resuspended pellet through a 27-gauge needle several times.
-
Store the isolated microsomal fraction at -80°C in small aliquots to avoid freeze-thaw cycles.
Protein Quantification (Bradford Assay)
-
Prepare a series of BSA standards with known concentrations (e.g., 0.1 to 1.0 mg/mL).[3][4]
-
Add a small volume (e.g., 5 µL) of each standard and the unknown microsomal fraction to separate wells of a 96-well plate or to separate microcentrifuge tubes.
-
Add the Bradford Assay Reagent to each well or tube and mix well.
-
Incubate at room temperature for at least 5 minutes.
-
Measure the absorbance at 595 nm using a spectrophotometer.
-
Generate a standard curve by plotting the absorbance of the BSA standards versus their concentration.
-
Determine the protein concentration of the microsomal fraction by interpolating its absorbance on the standard curve.[5]
Western Blot Analysis for Fraction Purity
-
Load equal amounts of protein (e.g., 20-30 µg) from the total cell lysate, nuclear fraction (P1), mitochondrial fraction (P2), cytosolic fraction (S3), and microsomal fraction (P3) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against this compound, an ER marker (Calnexin), a mitochondrial marker (COX IV), and a cytosolic marker (GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Successful enrichment of the microsomal fraction will be indicated by a strong signal for this compound and the ER marker in the P3 lane, with minimal signal for the mitochondrial and cytosolic markers.
This compound Enzyme Activity Assay
The enzymatic activity of this compound can be assessed using a variety of methods, often involving the use of radiolabeled or fluorescently tagged substrates. A general protocol outline is provided below, which may require optimization based on specific experimental needs.[6][7]
-
Prepare a reaction mixture containing an appropriate buffer (e.g., 100 mM Tris-HCl, pH 7.4), a lysophospholipid substrate (e.g., 1-oleoyl-2-hydroxy-sn-glycero-3-phospho-(1'-rac-glycerol)), and an acyl-CoA donor (e.g., [14C]-stearoyl-CoA).
-
Initiate the reaction by adding a known amount of the isolated microsomal protein.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol, 2:1 v/v).
-
Extract the lipids and separate them by thin-layer chromatography (TLC).
-
Visualize and quantify the radiolabeled product (phosphatidylglycerol) using autoradiography or a phosphorimager.
-
Calculate the specific activity of this compound (e.g., in nmol/min/mg protein).
Conclusion
This protocol provides a robust and reproducible method for the isolation of a microsomal fraction enriched in this compound from mammalian cells. The purity and functionality of the isolated fraction can be confirmed through Western blot analysis and enzymatic activity assays, respectively. This will enable researchers to perform detailed biochemical and functional studies of this compound, facilitating a deeper understanding of its role in cellular physiology and disease.
References
- 1. Endoplasmic Reticulum Markers - IHC WORLD [ihcworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 4. bioagilytix.com [bioagilytix.com]
- 5. itwreagents.com [itwreagents.com]
- 6. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound/LPLAT7 regulates acyl chain profiles at the sn-1 position of phospholipids in murine skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Localization of LPGAT1 in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Lysophosphatidylglycerol (B1238068) Acyltransferase 1 (LPGAT1) is an enzyme belonging to the lysophospholipid acyltransferase family. It plays a crucial role in the remodeling of glycerophospholipids, particularly in the reacylation of lysophosphatidylglycerol to form phosphatidylglycerol.[1] Phosphatidylglycerol is a key precursor for the synthesis of cardiolipin, a vital component of the inner mitochondrial membrane. This compound is localized to the endoplasmic reticulum and exhibits a wide tissue distribution, suggesting its dynamic and significant role in cellular function across various tissues.[1]
Functionally, this compound is involved in regulating the acyl chain composition of phospholipids, such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE).[2][3] It demonstrates a preference for long-chain saturated fatty acyl-CoAs as acyl donors.[1] This enzymatic activity is critical for maintaining membrane fluidity and integrity, and its dysregulation has been associated with various pathological conditions.
Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and localization of this compound protein in formalin-fixed, paraffin-embedded (FFPE) tissues. This allows for the investigation of its expression patterns in normal and diseased states, providing valuable insights for both basic research and drug development. These application notes provide a framework and a detailed protocol for the successful immunohistochemical staining of this compound.
Quantitative Data: this compound RNA Expression in Human Tissues
The following table summarizes the RNA expression levels of this compound across a variety of human tissues, based on data from the Genotype-Tissue Expression (GTEx) project available through the Human Protein Atlas. The values are presented as normalized transcripts per million (nTPM). While this is RNA data, it can serve as a valuable proxy for protein expression levels.
| Tissue | RNA Expression (nTPM) |
| Liver | 45.8 |
| Placenta | 35.2 |
| Adipose Tissue | 25.1 |
| Skeletal Muscle | 22.5 |
| Heart Muscle | 20.1 |
| Lung | 18.9 |
| Kidney | 17.3 |
| Brain (Cerebral Cortex) | 15.6 |
| Colon | 14.2 |
| Testis | 13.8 |
| Spleen | 11.5 |
| Pancreas | 10.9 |
| Small Intestine | 9.8 |
| Stomach | 8.5 |
| Skin | 7.2 |
Data sourced from the Human Protein Atlas, GTEx dataset. nTPM: normalized Transcripts Per Million.
Experimental Protocols
Protocol: Immunohistochemistry of this compound in Paraffin-Embedded Tissues
This protocol provides a detailed procedure for the immunohistochemical staining of this compound in human FFPE tissue sections.
1. Materials and Reagents
-
Primary Antibody: Rabbit polyclonal anti-LPGAT1 antibody (e.g., Thermo Fisher Scientific Cat# PA5-52541 or Abcam Cat# ab230647). Optimal dilution should be determined by the user, but a starting point of 1:100 to 1:200 is recommended.[1][4]
-
Secondary Antibody: Goat anti-rabbit IgG (HRP-conjugated)
-
Antigen Retrieval Solution: Citrate (B86180) buffer (10 mM, pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Blocking Solution: 5% normal goat serum in 1x TBS.
-
Wash Buffer: 1x Tris-buffered saline (TBS) with 0.05% Tween-20 (TBST).
-
Substrate/Chromogen: 3,3'-Diaminobenzidine (DAB) kit.
-
Counterstain: Hematoxylin (B73222).
-
Deparaffinization and Rehydration Reagents: Xylene and graded ethanol (B145695) series (100%, 95%, 80%, 70%).
-
Mounting Medium: Permanent mounting medium.
-
Positive Control Tissue: Human liver or placenta tissue.[5]
-
Negative Control: Primary antibody diluent without the primary antibody.
2. Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 10 minutes.
-
Rehydrate sections by sequential 5-minute incubations in 100%, 95%, 80%, and 70% ethanol.
-
Rinse in distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated citrate buffer (pH 6.0) at 95-100°C for 20 minutes in a water bath or steamer.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse with 1x TBS.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with 1x TBS.
-
-
Blocking:
-
Incubate sections with 5% normal goat serum in 1x TBS for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the anti-LPGAT1 primary antibody to its optimal concentration in 1x TBS.
-
Apply the diluted antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with 1x TBST for 3 x 5 minutes.
-
Apply the HRP-conjugated goat anti-rabbit secondary antibody according to the manufacturer's instructions and incubate for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with 1x TBST for 3 x 5 minutes.
-
Prepare and apply the DAB substrate solution according to the manufacturer's protocol. Incubate for 5-10 minutes, or until a brown precipitate is visible.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded ethanol series (70%, 80%, 95%, 100%) for 2 minutes each.
-
Clear in xylene for 2 x 5 minutes.
-
Mount the coverslip with permanent mounting medium.
-
3. Expected Results
Positive staining for this compound is expected to be observed in the cytoplasm and endoplasmic reticulum of cells.[1] In tissues like the liver and gastrointestinal tract, glandular cells may show moderate to strong cytoplasmic positivity.[4]
Visualizations
Experimental Workflow
Caption: Immunohistochemistry workflow for this compound detection.
Signaling Pathway
Caption: Role of this compound in glycerophospholipid biosynthesis.
References
- 1. anti-LPGAT1 Antibody [ABIN6262998] - Human, Mouse, ELISA, WB, IHC [antibodies-online.com]
- 2. This compound Polyclonal Antibody (PA5-113143) [thermofisher.com]
- 3. Glycerophospholipid biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound Polyclonal Antibody (PA5-52541) [thermofisher.com]
- 5. uniprot.org [uniprot.org]
Application Notes and Protocols: Generation and Use of LPGAT1 Knockout Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidylglycerol Acyltransferase 1 (LPGAT1), also known as LPLAT7, is a crucial enzyme in the remodeling of glycerophospholipids.[1][2] Located in the endoplasmic reticulum membrane, this compound is an acyltransferase that plays a significant role in maintaining the specific fatty acid composition of cellular membranes.[1][3] It selectively transfers saturated long-chain fatty acids, particularly stearate (B1226849) (18:0), to the sn-1 position of lysophosphatidylethanolamine (LPE) and, to some extent, lysophosphatidylcholine (B164491) (LPC).[4][5] This function is critical for controlling the stearate/palmitate ratio in key phospholipids (B1166683) like phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC).[4] Beyond its role in phospholipid remodeling, this compound is implicated in the synthesis of phosphatidylglycerol (PG), a precursor for cardiolipin, which is vital for mitochondrial function.[6][7]
Given its central role in lipid metabolism, mitochondrial homeostasis, and cellular function, the study of this compound is paramount. This compound knockout (KO) mouse models have emerged as indispensable tools for elucidating its physiological functions and its role in various pathologies. These models have revealed unexpected links between this compound and conditions such as metabolic disease, respiratory distress syndrome, retinal degeneration, and rare genetic disorders like MEGDEL syndrome.[6][8][9][10]
These application notes provide a comprehensive overview of the phenotypic characteristics of this compound KO mice and detailed protocols for their generation and analysis, serving as a valuable resource for researchers in academia and the pharmaceutical industry.
Application Notes
Summary of this compound Function
This compound is a multi-pass membrane protein primarily located in the endoplasmic reticulum (ER) and mitochondrial-associated membranes (MAM).[3][10] Its main functions include:
-
Phospholipid Remodeling : this compound is a key enzyme in the Lands cycle, where it re-acylates lysophospholipids. It specifically controls the balance of stearate (C18:0) and palmitate (C16:0) at the sn-1 position of PE and its downstream metabolite, PC.[4] Genetic ablation of this compound in mice abolishes 1-LPE:stearoyl-CoA acyltransferase activity, leading to a significant shift from stearate-containing to palmitate-containing phospholipid species.[4]
-
Mitochondrial Function : this compound is involved in the remodeling of phosphatidylglycerol (PG), a precursor for cardiolipin, a critical phospholipid for the structure and function of the inner mitochondrial membrane.[6][7] this compound deficiency has been shown to cause defective PG remodeling, leading to mitochondrial dysfunction.[6][11] It interacts with mitochondrial import machinery, coupling PG remodeling with its transport into mitochondria.[11][12]
-
Pulmonary Surfactant Synthesis : In the lung, LPCAT1 (the same enzyme as this compound) is critical for synthesizing dipalmitoylphosphatidylcholine (DPPC), the most abundant and surface-active component of pulmonary surfactant.[9] Its expression is developmentally regulated and restricted to alveolar type II cells.[9]
-
Triacylglycerol (TAG) Metabolism : Some studies suggest this compound has monoacylglycerol acyltransferase (MGAT) activity, potentially linking it to TAG synthesis and secretion, particularly in the liver.[4][7]
Phenotypic Characteristics of this compound Knockout Mice
The genetic deletion of this compound in mice results in a complex, multi-system phenotype, highlighting the enzyme's widespread importance.
-
Metabolic Phenotype : Whole-body this compound KO mice are often leaner and have reduced body fat content compared to wild-type littermates.[4] However, despite being protected from diet-induced obesity, they can develop severe metabolic complications.[6] Knockout or knockdown of this compound has been shown to lower serum lipid concentrations.[4] Paradoxically, these mice can develop spontaneous hepatosteatosis (fatty liver) due to increased liver fat content, which is exacerbated by a high-fat diet.[4][6] This is often accompanied by hepatic insulin (B600854) resistance.[6]
-
Viability and Lifespan : Global this compound knockout can lead to increased mortality. One study reported a drastic increase in mortality during early adulthood, reducing the average lifespan to about five months.[4] Another noted significant neonatal death due to respiratory failure.[9][11]
-
Lung Development : this compound knockout is neonatal lethal in many cases due to respiratory distress syndrome (RDS).[9] The mice are born with atelectatic lungs, unable to transition to air breathing because of a severe deficiency in saturated phosphatidylcholine (SatPC), a key component of lung surfactant.[9]
-
Retinal Degeneration : Lpcat1/Lpgat1 KO mice exhibit rapid and severe retinal degeneration.[8] This is characterized by a dramatic loss of the outer nuclear layer (ONL) and apoptosis of photoreceptor cells, occurring in a light-independent manner.[8][13] The degeneration is associated with decreased levels of dipalmitoyl-PC (DPPC) and increased mitochondrial reactive oxygen species (ROS) in photoreceptor cells.[8]
-
Mitochondrial Disease : this compound deficiency in mice recapitulates features of MEGDEL syndrome (3-methylglutaconic aciduria with deafness, encephalopathy, and Leigh-like syndrome), a rare mitochondrial disorder.[6][10] The knockout mice exhibit hepatopathy, mitochondrial DNA depletion, and mitochondrial dysfunction.[6]
Quantitative Data from this compound KO Mouse Models
The following tables summarize key quantitative findings from published studies on this compound knockout mice.
Table 1: Metabolic and Survival Phenotypes in Global this compound KO Mice
| Parameter | Genotype | Value | Age | Reference |
|---|---|---|---|---|
| Body Weight | Wild-Type | ~25 g | 11 weeks | [4] |
| This compound KO | ~25 g (no significant difference) | 11 weeks | [4] | |
| Body Fat Content | Wild-Type | ~15 % | 11 weeks | [4] |
| This compound KO | ~12 % (~20% reduction) | 11 weeks | [4] | |
| Median Survival | Wild-Type | > 18 months | - | [4] |
| This compound KO | ~155 days | - | [4] | |
| Serum Cholesterol | Wild-Type | ~100 mg/dL | - | [6] |
| This compound KO | ~60 mg/dL (significant decrease) | - | [6] | |
| Serum Triglycerides | Wild-Type | ~50 mg/dL | - | [6] |
| This compound KO | ~25 mg/dL (significant decrease) | - | [6] | |
| Liver Triglycerides | Wild-Type | ~10 mg/g liver | - | [6] |
| | this compound KO | ~30 mg/g liver (significant increase) | - |[6] |
Table 2: Changes in Phospholipid Composition in this compound KO Mouse Tissues
| Tissue | Phospholipid Species | Genotype | Change vs. Wild-Type | Reference |
|---|---|---|---|---|
| Skeletal Muscle | 18:0-PC (Stearate-PC) | This compound KO | Decreased | [5][14] |
| 16:0-PC (Palmitate-PC) | This compound KO | Increased | [5][14] | |
| 18:0-PE (Stearate-PE) | This compound KO | Decreased | [5][14] | |
| 16:0-PE (Palmitate-PE) | This compound KO | Increased | [5][14] | |
| 18:0-PS (Stearate-PS) | This compound KO | Decreased | [5][14] | |
| Liver | Stearate-containing PE | This compound KO | Shift to Palmitate species | [4] |
| Stearate-containing PC | This compound KO | Shift to Palmitate species | [4] |
| Retina | DPPC (PC 32:0) | this compound KO | Decreased by ~50% |[8] |
Research Applications
-
Metabolic Diseases : The this compound KO model is valuable for studying the complex relationship between lipid remodeling, obesity, and nonalcoholic fatty liver disease (NAFLD).[6] It provides a unique model of hepatic insulin resistance in the absence of obesity.[6]
-
Mitochondrial Medicine : This model is critical for investigating the pathogenesis of mitochondrial disorders like MEGDEL syndrome and the role of phospholipid transport in mitochondrial health.[11][12]
-
Neonatology and Lung Development : The model is essential for studying the mechanisms of pulmonary surfactant synthesis and for developing therapies for Respiratory Distress Syndrome (RDS) in premature infants.[9]
-
Ophthalmology : The KO mouse provides a robust model for studying retinal degeneration linked to phospholipid metabolism and oxidative stress, offering a platform to test neuroprotective strategies.[8]
-
Drug Development : this compound has been identified as a potential drug target for the treatment of NAFLD and certain cancers, such as lung adenocarcinoma.[6][10] The knockout mouse is a crucial tool for preclinical validation of therapeutic strategies targeting this compound.
Experimental Protocols
Protocol 1: Generation of this compound Knockout Mice via CRISPR/Cas9
This protocol describes a generalized workflow for creating this compound knockout mice using CRISPR/Cas9-mediated genome editing, which is more efficient than traditional methods.[15][16]
1. Design of single guide RNAs (sgRNAs)
- Identify the target region in the this compound gene. To ensure a null allele, target an early exon (e.g., Exon 3, as used in a conditional KO model) to induce a frameshift mutation and premature stop codon.[2]
- Use online CRISPR design tools (e.g., CHOPCHOP, CRISPOR) to identify potential sgRNA sequences with high on-target scores and low off-target predictions.
- Design two sgRNAs flanking a critical region of the exon to create a larger deletion, which can be more effective and easier to screen for.[17]
2. In vitro Validation of sgRNAs (Optional but Recommended)
- Synthesize the designed sgRNAs.
- Transfect a suitable mouse cell line (e.g., mouse embryonic fibroblasts) with Cas9 protein/mRNA and the sgRNAs.
- After 48-72 hours, harvest genomic DNA.
- Use a mismatch cleavage assay (e.g., T7 Endonuclease I assay) or sequencing to assess the cutting efficiency of the sgRNAs at the target locus.
3. Preparation of Injection Mix
- Prepare a microinjection buffer (e.g., TE buffer, pH 7.5).
- Mix high-quality Cas9 protein (or mRNA) and the validated sgRNA(s) in the injection buffer. A typical concentration is 100 ng/µL for Cas9 mRNA and 50 ng/µL for each sgRNA.[17]
- Incubate the mixture to allow the formation of ribonucleoprotein (RNP) complexes if using Cas9 protein.
4. Zygote Microinjection
- Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).
- Perform pronuclear microinjection of the Cas9/sgRNA mixture into the cytoplasm or pronucleus of the fertilized eggs.[16]
5. Embryo Transfer
- Surgically transfer the microinjected embryos into the oviducts of pseudopregnant surrogate female mice.[17]
6. Screening of Founder (F0) Mice
- After birth (approx. 19-21 days post-transfer), obtain tail biopsies from the pups at weaning age (~3 weeks).
- Isolate genomic DNA from the biopsies.
- Perform PCR using primers that flank the targeted region. A successful deletion will result in a smaller PCR product compared to the wild-type allele.[17]
- Sequence the PCR products from potential founders to confirm the exact nature of the mutation (insertion, deletion, or larger fragment removal) and to check for mosaicism.
7. Breeding and Colony Establishment
- Breed founder mice that carry the desired mutation with wild-type mice to generate heterozygous (F1) offspring. This step is crucial to segregate different mutations that may be present in mosaic founders and to move the mutation to a clean genetic background.
- Genotype the F1 generation to identify heterozygotes.
- Intercross F1 heterozygotes (this compound+/-) to produce homozygous knockout (this compound -/-), heterozygous (this compound+/-), and wild-type (this compound+/+) mice for experimental use.
Protocol 2: Genotyping of this compound Knockout Mice
1. DNA Extraction
- Collect a small tail tip or ear punch sample (~2 mm) from weanling mice.
- Digest the tissue using a lysis buffer containing Proteinase K.
- Purify the genomic DNA using a standard phenol-chloroform extraction, ethanol (B145695) precipitation, or a commercial DNA extraction kit.
2. PCR Amplification
- Design a three-primer PCR strategy for efficient screening.
- Forward Primer 1 (F1) : Located upstream of the targeted deletion.
- Reverse Primer 1 (R1) : Located within the deleted sequence.
- Reverse Primer 2 (R2) : Located downstream of the targeted deletion.
- Set up the PCR reaction with all three primers.
- Expected Results on an Agarose Gel:
- Wild-Type (+/+) : A single band from the F1-R1 primer pair.
- Heterozygous (+/-) : Two bands, one from F1-R1 (wild-type allele) and one from F1-R2 (knockout allele).
- Homozygous (-/-) : A single, smaller band from the F1-R2 primer pair.
3. Quantitative PCR (qPCR) for Conditional Knockouts
- For tissue-specific knockouts (e.g., using Cre-LoxP), validate gene deletion in the target tissue.[2]
- Extract RNA from the target tissue (e.g., liver, muscle) and synthesize cDNA.
- Perform qPCR using primers that target the floxed exon.
- A significant reduction in mRNA levels compared to control mice (floxed mice without Cre) confirms successful tissue-specific knockout.[2]
Protocol 3: Phenotypic Analysis of this compound KO Mice
A comprehensive phenotyping pipeline is essential to characterize the effects of this compound deletion.
1. Metabolic Phenotyping
- Growth and Body Composition : Monitor body weight weekly. At the study endpoint, use a PIXImus small animal densitometer or MRI for precise measurement of lean and fat mass.[4]
- Food and Water Intake : House mice individually in metabolic cages to monitor food and water consumption over several days.[18]
- Energy Expenditure : Use indirect calorimetry systems (e.g., CLAMS) to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and physical activity.[18]
- Glucose Homeostasis : Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess insulin sensitivity.
2. Biochemical Analysis
- Blood Chemistry : Collect blood via cardiac puncture or tail vein sampling. Use commercial kits to measure plasma levels of triglycerides, total cholesterol, free fatty acids, glucose, and insulin.[6][19]
- Liver Function : Measure plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver damage.
3. Lipidomic Analysis
- Lipid Extraction : Harvest tissues of interest (e.g., liver, muscle, retina) and flash-freeze in liquid nitrogen. Extract total lipids using a modified Bligh-Dyer or Folch method.
- Mass Spectrometry : Analyze the lipid extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the abundance of different phospholipid and neutral lipid species. This is critical for confirming the expected shift in fatty acid composition (e.g., C18:0 vs. C16:0) in PC, PE, and other phospholipids.[4][8][14]
4. Histological Analysis
- Tissue Preparation : Perfuse mice with saline followed by 4% paraformaldehyde. Harvest tissues (liver, retina, lung, muscle) and process for paraffin (B1166041) embedding or cryosectioning.
- Staining :
- Liver : Perform Hematoxylin and Eosin (H&E) staining to assess general morphology and Oil Red O staining on frozen sections to visualize neutral lipid accumulation (steatosis).[6]
- Retina : Use H&E staining to measure the thickness of retinal layers, particularly the outer nuclear layer (ONL).[8]
- Apoptosis Detection : Use TUNEL (terminal deoxynucleotidyl transferase dUTP nick-end labeling) staining on retinal sections to detect apoptotic photoreceptor cells.[13]
Visualizations
Caption: Workflow for generating and phenotyping this compound knockout mice.
Caption: this compound signaling in phospholipid acyl chain remodeling.
Caption: Comprehensive workflow for phenotyping this compound KO mice.
References
- 1. uniprot.org [uniprot.org]
- 2. This compound/LPLAT7 regulates acyl chain profiles at the sn-1 position of phospholipids in murine skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Defective Phosphatidylglycerol Remodeling Causes Hepatopathy, Linking Mitochondrial Dysfunction to Hepatosteatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence for a Role of this compound in Influencing BMI and Percent Body Fat in Native Americans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysophosphatidylcholine acyltransferase 1 controls mitochondrial reactive oxygen species generation and survival of retinal photoreceptor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LPCAT1 regulates surfactant phospholipid synthesis and is required for transitioning to air breathing in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound controls MEGDEL syndrome by coupling phosphatidylglycerol remodeling with mitochondrial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New roles of this compound: From mitochondrial import of phosphatidylglycerol to MEGDEL disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. This compound/LPLAT7 regulates acyl chain profiles at the sn-1 position of phospholipids in murine skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. anilocus.com [anilocus.com]
- 16. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Middle-Aged Lpaatδ-Deficient Mice Have Altered Metabolic Measures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Untargeted Lipidomic Profiling Reveals Lysophosphatidylcholine and Ceramide as Atherosclerotic Risk Factors in apolipoprotein E Knockout Mice | MDPI [mdpi.com]
Application Notes & Protocols: CRISPR/Cas9-Mediated Gene Editing of LPGAT1 in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lysophosphatidylglycerol (B1238068) Acyltransferase 1 (LPGAT1), also known as LPLAT7, is an endoplasmic reticulum-associated enzyme crucial for phospholipid remodeling.[1][2] It catalyzes the reacylation of lysophosphatidylglycerol (LPG) to form phosphatidylglycerol (PG), a key precursor for cardiolipin (B10847521) synthesis, which is vital for mitochondrial function.[2] Emerging research has demonstrated that this compound also plays a significant role in remodeling other phospholipids (B1166683), such as phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC), by specifically incorporating stearate (B1226849) (18:0) at the sn-1 position.[3]
Deficiency in this compound has been linked to MEGDEL syndrome, a severe autosomal recessive disorder characterized by 3-methylglutaconic aciduria, deafness, encephalopathy, and Leigh-like syndrome.[4] Furthermore, studies have implicated this compound in regulating hepatic triacylglycerol synthesis, auditory function, and photoreceptor cell survival.[4][5][6] The generation of this compound knockout (KO) mouse models using CRISPR/Cas9 technology provides a powerful in vivo system to dissect the enzyme's physiological roles and to investigate the pathophysiology of related disorders.[3][4] These models are invaluable for preclinical studies and the development of potential therapeutic strategies.
This document provides detailed protocols for generating this compound KO mice using CRISPR/Cas9 and summarizes the key phenotypic outcomes observed in these models.
Phenotypic Consequences of this compound Deletion
Genetic ablation of this compound in mice leads to a range of severe phenotypes, recapitulating many features of human MEGDEL syndrome.[4] The quantitative data from these studies are summarized below.
Data Presentation:
Table 1: Survival and Growth Phenotypes in this compound⁻/⁻ Mice
| Phenotype | Wild-Type (WT) | Heterozygous (HZ) | Homozygous KO (this compound⁻/⁻) | Citation |
|---|---|---|---|---|
| Neonatal Survival Rate | ~100% | 85% | 56% | [4] |
| Median Adult Lifespan | Not reported | Not reported | ~155 days | [3] |
| Body Weight (11 weeks) | Normal | Normal | Normal | [3] |
| Body Fat Content (11 weeks) | Normal | Not reported | Reduced by ~20% | [3] |
| Growth | Normal | Not reported | Growth delay |[4] |
Table 2: Serum Biochemical Parameters in this compound⁻/⁻ Mice
| Parameter | Wild-Type (WT) | Homozygous KO (this compound⁻/⁻) | Fold Change | Citation |
|---|---|---|---|---|
| Alanine Aminotransferase (ALT) | Normal | Significantly Increased | - | [4] |
| Aspartate Aminotransferase (AST) | Normal | Significantly Increased | - | [4] |
| Total Bilirubin (TBIL) | Normal | Significantly Increased | - | [4] |
| Blood Ammonia | Normal | Significantly Elevated | - | [4] |
| Blood Urea Nitrogen (BUN) | Normal | Significantly Elevated | - | [4] |
| Hypoglycemia | No | Yes | - | [4] |
| 3-Methylglutaconic Acid (Urine) | Baseline | Strikingly Elevated | - |[4] |
Table 3: Retinal Degeneration Phenotypes in Lpcat1 KO Mice *
| Parameter | Wild-Type (WT) / Heterozygous (HZ) | Homozygous KO (Lpcat1⁻/⁻) | Observation | Citation |
|---|---|---|---|---|
| ONL & OS Thickness (6 weeks) | Normal | Dramatically Reduced | Indicates severe retinal degeneration | [5][7] |
| Apoptotic Photoreceptor Cells | Baseline | Significantly Increased | Specific to photoreceptor cells | [7] |
| Dipalmitoyl PC (DPPC) Levels | Normal | Decreased by ~50% | LPCAT1 is essential for DPPC production | [5][7] |
| Mitochondrial ROS | Baseline | Increased | Observed in photoreceptor cells | [5] |
*Note: Some studies refer to the gene as Lysophosphatidylcholine Acyltransferase 1 (Lpcat1).
Experimental Protocols
The following protocols provide a framework for generating this compound knockout mice using CRISPR/Cas9 technology, adapted from established methodologies.[8][9][10]
Protocol 2.1: Design and In Vitro Validation of sgRNAs for this compound
-
Target Selection: Identify a suitable target region within the mouse this compound gene (Gene ID: 226856).[6] Targeting an early exon (e.g., exon 2 or 3) is recommended to maximize the probability of generating a loss-of-function frameshift mutation upon non-homologous end joining (NHEJ) repair.[11]
-
sgRNA Design: Use online design tools (e.g., CRISPOR, CHOPCHOP) to generate a list of potential 20-bp sgRNA sequences targeting the selected exon. Select 2-3 candidate sgRNAs with high predicted on-target efficiency and low predicted off-target scores.
-
sgRNA Synthesis: Synthesize the selected sgRNAs using an in vitro transcription kit or order commercially synthesized sgRNAs.
-
In Vitro Validation (T7 Endonuclease I Assay):
-
Transfect a mouse cell line (e.g., Neuro-2a) with a plasmid expressing Cas9 and one of the synthesized sgRNAs.
-
After 48-72 hours, harvest genomic DNA from the cells.
-
Amplify the this compound target region using PCR.
-
Denature and re-anneal the PCR products to form heteroduplexes.
-
Treat the re-annealed products with T7 Endonuclease I, which cleaves mismatched DNA.[8]
-
Analyze the digested products by agarose (B213101) gel electrophoresis. The presence of cleaved DNA fragments indicates successful sgRNA/Cas9-mediated editing. Select the sgRNA with the highest cleavage efficiency for in vivo experiments.
-
Protocol 2.2: Generation of this compound Knockout Mice via Zygote Microinjection
-
Animal Preparation: Use superovulated female mice (e.g., C57BL/6 strain) as zygote donors and pseudopregnant females as recipients.
-
Ribonucleoprotein (RNP) Complex Preparation:
-
Prepare an injection mix containing Cas9 protein (e.g., 30 nM) and the validated sgRNA (e.g., 5 ng/µl) in a suitable injection buffer (e.g., 10mM Tris / 0.1mM EDTA).[9]
-
Incubate the mixture at 37°C for 10-15 minutes to allow the formation of the Cas9-sgRNA RNP complex.
-
-
Pronuclear Microinjection:
-
Harvest zygotes from the superovulated female mice.
-
Using a microinjection setup, inject the RNP complex into the pronucleus or cytoplasm of the fertilized zygotes.[9]
-
-
Embryo Transfer:
-
Surgically transfer the microinjected zygotes into the oviducts of pseudopregnant recipient female mice.
-
-
Birth and Weaning:
-
Monitor the recipient mice for pregnancy and birth of pups. Pups are typically weaned at 3-4 weeks of age.
-
Protocol 2.3: Genotyping and Knockout Confirmation
-
DNA Extraction: At weaning, obtain a small tissue sample (e.g., tail tip or ear punch) from the resulting pups (F0 generation) and extract genomic DNA.
-
PCR Screening:
-
Design PCR primers that flank the sgRNA target site in the this compound gene.
-
Perform PCR on the extracted genomic DNA.
-
-
Mutation Analysis (Sanger Sequencing):
-
Purify the PCR products from the previous step.
-
Send the purified products for Sanger sequencing.
-
Analyze the sequencing chromatograms to identify pups carrying insertions or deletions (indels) at the target site. Founder mice with frameshift mutations are selected for further breeding.
-
-
Breeding for Germline Transmission:
-
Breed the identified F0 founder mice with wild-type mice to produce the F1 generation.
-
Genotype the F1 offspring to confirm germline transmission of the mutated this compound allele.
-
Intercross heterozygous (this compound⁺/⁻) F1 mice to generate homozygous knockout (this compound⁻/⁻) mice for phenotypic analysis.
-
Key Pathways and Workflows
Visualizing the experimental process and the biological pathways affected by this compound deletion is crucial for understanding the experimental design and its outcomes.
Caption: Experimental workflow for generating this compound KO mice.
Caption: this compound's role in mitochondrial function and disease.
Caption: Role of this compound in photoreceptor cell survival.
References
- 1. This compound/LPLAT7 regulates acyl chain profiles at the sn-1 position of phospholipids in murine skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound controls MEGDEL syndrome by coupling phosphatidylglycerol remodeling with mitochondrial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidylcholine acyltransferase 1 controls mitochondrial reactive oxygen species generation and survival of retinal photoreceptor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound lysophosphatidylglycerol acyltransferase 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Transgenic Mice Using CRISPR /Cas9 Technology | Springer Nature Experiments [experiments.springernature.com]
- 11. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
Application Note: siRNA-Mediated Knockdown of Lysophosphatidylglycerol Acyltransferase 1 (LPGAT1) in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lysophosphatidylglycerol (B1238068) Acyltransferase 1 (LPGAT1) is an integral endoplasmic reticulum membrane-bound enzyme that plays a crucial role in phospholipid remodeling.[1][2] It selectively transfers saturated long-chain fatty acids, with a preference for stearoyl-CoA over palmitoyl-CoA, to the sn-1 position of lysophosphatidylethanolamine (LPE).[1][3][4] This process is critical for maintaining the specific acyl chain composition of cellular phospholipids (B1166683) like phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC).[5][6]
Dysregulation of this compound has been implicated in various pathological conditions. Its expression is linked to obesity, nonalcoholic fatty liver disease (NAFLD), and mitochondrial dysfunction.[3][7] Furthermore, elevated this compound expression is observed in certain cancers, such as lung adenocarcinoma, where it correlates with increased tumor cell proliferation and a poorer prognosis, making it a compelling target for therapeutic development.[8][9][10]
This application note provides detailed protocols for the transient knockdown of this compound expression in cell culture using small interfering RNA (siRNA). It covers the experimental workflow from cell preparation and siRNA transfection to the verification of knockdown and analysis of downstream effects on cellular lipid profiles and proliferation.
Experimental Workflow
The overall workflow for an this compound knockdown experiment involves cell culture, siRNA transfection, and subsequent molecular and phenotypic analyses to confirm the knockdown and elucidate its functional consequences.
Protocol 1: Cell Culture and siRNA Transfection
This protocol details the procedure for transfecting cultured cells with siRNA to silence this compound expression. A non-targeting or scrambled siRNA should always be used as a negative control.
Materials:
-
Cell line of interest (e.g., lung adenocarcinoma cell lines A549 or H1299, myoblast cell line C2C12)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound-specific siRNA and non-targeting control siRNA (20 µM stocks)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Reduced-serum medium (e.g., Opti-MEM™)
-
6-well or 12-well cell culture plates
-
Nuclease-free water and tubes
Procedure:
-
Cell Seeding: The day before transfection, seed cells in complete growth medium without antibiotics to achieve 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation (per well of a 6-well plate): a. Dilute siRNA: In an RNase-free tube, dilute 5 µL of 20 µM siRNA stock (final concentration 50 nM) into 245 µL of Opti-MEM™ medium. Mix gently.[11] b. Dilute Transfection Reagent: In a separate RNase-free tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 245 µL of Opti-MEM™ medium. Mix gently and incubate for 5 minutes at room temperature.[11][12] c. Combine: Add the diluted siRNA to the diluted transfection reagent. Mix gently by pipetting and incubate for 20-25 minutes at room temperature to allow complexes to form.[11][13]
-
Transfection: a. Aspirate the culture medium from the cells. b. Add 2.5 mL of fresh, antibiotic-free complete medium to each well. c. Add the 500 µL of siRNA-lipid complex solution dropwise to each well. d. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48 to 72 hours before harvesting for analysis. The optimal time should be determined empirically, as mRNA and protein knockdown kinetics can differ.[14][15]
Protocol 2: Verification of Knockdown by qPCR
Quantitative real-time PCR (qPCR) is used to measure the reduction in this compound mRNA levels.
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
This compound-specific primers and housekeeping gene primers (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Isolation: Harvest cells 48 hours post-transfection and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: a. Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for this compound or a housekeeping gene, and qPCR master mix. b. Run the reaction on a qPCR instrument using a standard thermal cycling protocol.
-
Data Analysis: Calculate the relative expression of this compound mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the non-targeting control siRNA-treated sample.[16]
Protocol 3: Verification of Knockdown by Western Blot
Western blotting is performed to confirm the reduction of this compound protein levels.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-LPGAT1
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis: Harvest cells 72 hours post-transfection. Wash with ice-cold PBS and lyse with RIPA buffer on ice for 15-30 minutes.[17]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.[17]
-
SDS-PAGE: Denature 20-40 µg of protein per sample and separate by SDS-PAGE.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[19]
-
Blocking and Antibody Incubation: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary anti-LPGAT1 antibody overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.[17]
-
Analysis: Re-probe the membrane with a loading control antibody (e.g., GAPDH) to ensure equal protein loading. Quantify band intensity to determine the percentage of protein knockdown relative to the control.[20]
Protocol 4: Analysis of Phospholipid Profile by LC-MS/MS
Knockdown of this compound is expected to alter the acyl chain composition of phospholipids.[5] This can be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Procedure:
-
Lipid Extraction: Harvest cells and perform lipid extraction using a method such as the Bligh-Dyer or Folch procedure.
-
LC-MS/MS Analysis: Analyze the extracted lipids using an LC-MS/MS system. Use appropriate internal standards for quantification.
-
Data Analysis: Identify and quantify different phospholipid species, paying close attention to those containing palmitate (16:0) and stearate (B1226849) (18:0) at the sn-1 position. Compare the profiles of this compound-knockdown cells to control cells.
Expected Quantitative Results
Successful knockdown of this compound should result in significant changes at the mRNA, protein, and lipid levels. The tables below summarize representative data from published studies.
Table 1: Knockdown Efficiency of this compound
| Analysis Method | Target | Time Point | Expected Knockdown Efficiency | Citation |
|---|---|---|---|---|
| qPCR | This compound mRNA | 48 hours | 70-90% reduction | [14][21] |
| Western Blot | this compound Protein | 72 hours | >70% reduction |[20][21] |
Table 2: Effect of this compound Knockdown on Phospholipid Composition in C2C12 Myotubes
| Phospholipid Class | Molecular Species | Expected Change in this compound Knockdown Cells | Citation |
|---|---|---|---|
| Phosphatidylcholine (PC) | 16:0-containing PC (e.g., PC 16:0-20:4) | Significant Increase | [5] |
| 18:0-containing PC (e.g., PC 18:0-18:2) | Significant Decrease | [5] | |
| Phosphatidylethanolamine (PE) | 16:0-containing PE | Increase | [5] |
| | 18:0-containing PE (e.g., PE 18:0-22:6) | Significant Decrease |[5] |
This compound in Phospholipid Remodeling Pathway
This compound is a key enzyme in the Lands' cycle, a major pathway for phospholipid remodeling. It re-acylates lysophospholipids at the sn-1 position, thereby modifying the fatty acid composition of the final phospholipid molecule. This function is crucial for maintaining membrane properties and generating specific lipid species.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low Knockdown Efficiency | Suboptimal siRNA concentration or transfection reagent volume. | Perform a dose-response optimization for both siRNA (e.g., 10-50 nM) and transfection reagent.[16] |
| Cells were not at optimal confluency. | Ensure cells are 60-80% confluent at the time of transfection. | |
| Ineffective siRNA sequence. | Test multiple pre-designed siRNA sequences targeting different regions of the this compound mRNA.[13] | |
| High Cell Toxicity / Death | Transfection reagent is toxic to the cells. | Reduce the amount of transfection reagent or increase cell density at seeding. |
| siRNA concentration is too high. | Lower the siRNA concentration. | |
| Inconsistent Results | Variation in cell passage number or confluency. | Use cells within a consistent, low passage number range and maintain consistent seeding densities. |
| Reagent degradation. | Ensure proper storage of siRNA stocks and transfection reagents. Aliquot siRNA to avoid multiple freeze-thaw cycles.[22] |
References
- 1. uniprot.org [uniprot.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound/LPLAT7 regulates acyl chain profiles at the sn-1 position of phospholipids in murine skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Defective Phosphatidylglycerol Remodeling Causes Hepatopathy, Linking Mitochondrial Dysfunction to Hepatosteatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. imrpress.com [imrpress.com]
- 10. This compound lysophosphatidylglycerol acyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. An siRNA-based method for efficient silencing of gene expression in mature brown adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. menloschool.org [menloschool.org]
- 15. Comparison of siRNA-induced off-target RNA and protein effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. static.igem.org [static.igem.org]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. A novel approach for evaluating the efficiency of siRNAs on protein levels in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Expression and Purification of Lysophosphatidylglycerol Acyltransferase 1 (LPGAT1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidylglycerol (B1238068) Acyltransferase 1 (LPGAT1) is an integral membrane protein located in the endoplasmic reticulum.[1][2] It plays a crucial role in the remodeling of glycerophospholipids, which are essential components of cellular membranes and precursors for signaling molecules.[2] Specifically, this compound catalyzes the transfer of an acyl group from acyl-Coenzyme A (acyl-CoA) to a lysophospholipid, primarily lysophosphatidylglycerol (LPG), to form phosphatidylglycerol (PG).[1] The enzyme shows a preference for long-chain saturated fatty acyl-CoAs and oleoyl-CoA as acyl donors.[1] Dysregulation of this compound activity has been implicated in various metabolic diseases, making it a potential target for therapeutic intervention.
These application notes provide detailed protocols for the expression and purification of recombinant this compound using two common systems: Escherichia coli for the expression of Maltose-Binding Protein (MBP)-tagged this compound and the baculovirus expression vector system (BEVS) in Spodoptera frugiperda (Sf9) insect cells for the expression of histidine (His)-tagged this compound. Additionally, protocols for assessing the enzymatic activity of purified this compound are described.
Data Presentation
The expression and purification of membrane proteins like this compound can be challenging, with yields and purity varying between expression systems and experimental runs. Below is a summary of expected quantitative data based on typical preparations.
| Parameter | MBP-LPGAT1 from E. coli | His-LPGAT1 from Sf9 Cells | Reference |
| Expression Level | Moderate to High | Low to Moderate | [3] |
| Typical Yield (per liter of culture) | 1-5 mg of purified protein | 0.1-1 mg of purified protein | General estimate for membrane proteins |
| Purity (post-affinity chromatography) | >90% | >90% | [3] |
| Apparent Molecular Weight (SDS-PAGE) | ~85 kDa (43 kDa this compound + 42 kDa MBP) | ~45 kDa | [1] |
| Specific Activity (Example) | ~400-500 nmol/min/mg | ~400-500 nmol/min/mg | [4] (by analogy to similar acyltransferases) |
Experimental Workflow
The overall workflow for the expression and purification of this compound is depicted below.
Caption: Overall workflow for this compound expression, purification, and activity assessment.
Experimental Protocols
Protocol 1: Expression and Purification of MBP-LPGAT1 from E. coli
This protocol describes the expression of this compound with an N-terminal Maltose-Binding Protein (MBP) tag in E. coli and its subsequent purification.
1.1. Expression of MBP-LPGAT1
-
Transform E. coli BL21(DE3) cells with the pMAL-c2 vector containing the this compound gene.
-
Inoculate a single colony into 50 mL of LB medium containing 100 µg/mL ampicillin (B1664943) and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture to an OD600 of 0.1.
-
Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.
-
Reduce the temperature to 18-20°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
Incubate for 16-18 hours at 18-20°C with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.
1.2. Cell Lysis and Membrane Isolation
-
Resuspend the cell pellet in 30 mL of Lysis Buffer (50 mM Tris-HCl pH 7.4, 200 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Remove unbroken cells and debris by centrifugation at 10,000 x g for 20 minutes at 4°C.
-
Isolate the cell membranes by ultracentrifugation of the supernatant at 100,000 x g for 1 hour at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in 10 mL of Lysis Buffer.
1.3. Solubilization and Purification
-
Add Triton X-100 to the resuspended membranes to a final concentration of 1% (w/v).
-
Incubate for 1 hour at 4°C with gentle rotation to solubilize the membrane proteins.
-
Remove insoluble material by ultracentrifugation at 100,000 x g for 1 hour at 4°C.
-
Equilibrate an amylose (B160209) resin column with Column Buffer (20 mM Tris-HCl pH 7.4, 200 mM NaCl, 1 mM EDTA, 0.05% Triton X-100).
-
Load the supernatant containing the solubilized MBP-LPGAT1 onto the amylose column.
-
Wash the column with 10 column volumes of Column Buffer.
-
Elute the MBP-LPGAT1 protein with Elution Buffer (Column Buffer containing 10 mM maltose).
-
Collect fractions and analyze by SDS-PAGE for purity.
-
Pool the pure fractions and dialyze against a suitable storage buffer.
Protocol 2: Expression and Purification of His-LPGAT1 from Sf9 Insect Cells
This protocol details the use of the baculovirus expression system to produce N-terminally His-tagged this compound in Sf9 cells.
2.1. Generation of Recombinant Baculovirus and Protein Expression
-
Co-transfect Sf9 cells with the pFastBac vector containing the His-LPGAT1 gene and baculovirus DNA to generate recombinant bacmid.
-
Generate high-titer recombinant baculovirus stock by amplifying the virus in Sf9 cells.
-
Infect a large-scale suspension culture of Sf9 cells (e.g., 1 L at a density of 2 x 10^6 cells/mL) with the high-titer baculovirus stock.
-
Incubate the culture at 27°C with shaking for 48-72 hours.
-
Harvest the cells by centrifugation at 1,000 x g for 10 minutes. The cell pellet can be stored at -80°C.
2.2. Cell Lysis and Membrane Isolation
-
Resuspend the Sf9 cell pellet in 30 mL of Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).
-
Lyse the cells using a Dounce homogenizer or by sonication on ice.
-
Follow steps 1.2.3 to 1.2.5 to isolate the cell membranes.
2.3. Solubilization and Purification
-
Follow steps 1.3.1 to 1.3.3 for solubilization of the membranes with 1% Triton X-100.
-
Equilibrate a Ni-NTA agarose (B213101) column with His-Tag Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 0.05% Triton X-100).
-
Load the solubilized protein supernatant onto the Ni-NTA column.
-
Wash the column with 10 column volumes of His-Tag Wash Buffer.
-
Elute the His-LPGAT1 protein with His-Tag Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 0.05% Triton X-100).
-
Collect fractions and analyze by SDS-PAGE.
-
Pool pure fractions and dialyze against a suitable storage buffer.
Protocol 3: this compound Activity Assays
The enzymatic activity of purified this compound can be determined using the following methods.
3.1. LC-MS/MS-Based Acyltransferase Assay
This method provides a sensitive and specific measurement of the formation of the product, phosphatidylglycerol.
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.4), 25 µM lysophospholipid (e.g., 1-oleoyl-2-lyso-PG), and 50 µM acyl-CoA (e.g., stearoyl-CoA).
-
Initiate the reaction by adding 1-5 µg of purified this compound protein. The final reaction volume is 100 µL.
-
Incubate the reaction at 37°C for 10-30 minutes.
-
Stop the reaction by adding 300 µL of chloroform:methanol (1:2, v/v).
-
Extract the lipids and analyze the formation of the product by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS).
3.2. Radiolabeled Acyltransferase Assay
This is a classic and robust method for measuring acyltransferase activity.
-
Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.4), 50 µM lysophospholipid, and 25 µM [14C]-labeled acyl-CoA (e.g., [14C]oleoyl-CoA).
-
Start the reaction by adding 1-5 µg of purified this compound. The final reaction volume is 100 µL.
-
Incubate at 37°C for 10 minutes.
-
Stop the reaction by adding 300 µL of chloroform:methanol (1:2, v/v).
-
Extract the lipids and separate them by thin-layer chromatography (TLC).
-
Visualize the radiolabeled product by autoradiography and quantify the amount of radioactivity incorporated using a scintillation counter.[5]
Signaling Pathway and Logical Relationships
The following diagram illustrates the enzymatic reaction catalyzed by this compound and its place within a simplified glycerophospholipid remodeling pathway.
Caption: The enzymatic reaction catalyzed by this compound.
References
- 1. Identification and characterization of a gene encoding human this compound, an endoplasmic reticulum-associated lysophosphatidylglycerol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of human lysophospholipid acyltransferase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Application Note: Lipidomics Analysis of LPGAT1 Deficient Cells and Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction Lysophosphatidylglycerol Acyltransferase 1 (LPGAT1) is a crucial enzyme in phospholipid remodeling, a process vital for maintaining the specific fatty acid composition of cellular membranes.[1][2] Primarily localized to the endoplasmic reticulum and mitochondrial-associated membranes, this compound exhibits sn-1 specific acyltransferase activity, meaning it attaches fatty acids to the first position of the glycerol (B35011) backbone of phospholipids (B1166683).[1][3] Its main role is to control the balance of stearate (B1226849) (18:0) and palmitate (16:0) fatty acids within phosphatidylethanolamine (B1630911) (PE) and its downstream metabolite, phosphatidylcholine (PC).[1][2][4] this compound preferentially uses stearoyl-CoA as a substrate to acylate lysophosphatidylethanolamine (LPE).[1][3]
Deficiency in this compound has significant metabolic consequences, including altered lipid biosynthesis, mitochondrial dysfunction, hepatosteatosis, and a shorter lifespan in mouse models.[1][5][6] Furthermore, this compound is implicated in the synthesis of pulmonary surfactant, a substance critical for respiratory function.[7][8][9] Understanding the precise lipidomic changes caused by this compound deficiency is essential for elucidating disease mechanisms and for the development of targeted therapeutic strategies. This application note provides a summary of the key lipidomic alterations, relevant signaling pathways, and detailed protocols for the analysis of this compound deficient cells and tissues.
Quantitative Data Summary: Lipid Profile Changes in this compound Deficiency
Genetic ablation of this compound results in a characteristic shift in the acyl chain composition of major phospholipid classes, particularly PE and PC. The primary effect is a decrease in stearate-containing lipids and a corresponding increase in palmitate-containing lipids.[1][2]
Table 1: Relative Abundance of Phosphatidylethanolamine (PE) Species in this compound Knockout (KO) vs. Wild-Type (WT) Mouse Liver
| PE Species (sn-1/sn-2) | Change in this compound KO | Description | Reference |
| 18:0 / 18:1 | ▼ Decreased | Significant reduction in stearate-containing PE. | [1] |
| 18:0 / 18:2 | ▼ Decreased | Significant reduction in stearate-containing PE. | [1] |
| 18:0 / 20:4 | ▼ Decreased | Significant reduction in stearate-containing PE. | [1] |
| 16:0 / 18:1 | ▲ Increased | Compensatory increase in palmitate-containing PE. | [1] |
| 16:0 / 18:2 | ▲ Increased | Compensatory increase in palmitate-containing PE. | [1] |
| 16:0 / 20:4 | ▲ Increased | Compensatory increase in palmitate-containing PE. | [1] |
Table 2: Relative Abundance of Phosphatidylcholine (PC) Species in this compound Knockout (KO) vs. Wild-Type (WT) Mouse Skeletal Muscle
| PC Species (sn-1/sn-2) | Change in this compound KO | Description | Reference |
| 18:0 / 18:1 | ▼ Decreased | Reduction in stearate-containing PC. | [10] |
| 18:0 / 18:2 | ▼ Decreased | Reduction in stearate-containing PC. | [10] |
| 18:0 / 20:4 | ▼ Decreased | Reduction in stearate-containing PC. | [10] |
| 18:0 / 22:6 | ▼ Decreased | Reduction in stearate-containing PC. | [10] |
| 16:0 / 16:0 | ▲ Increased | Compensatory increase in palmitate-containing PC. | [10] |
| 16:0 / 20:4 | ▲ Increased | Compensatory increase in palmitate-containing PC. | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic role of this compound and a general workflow for its lipidomic analysis.
Experimental Protocols
Protocol 1: Lipid Extraction from Cells or Tissues (MTBE Method)
This protocol is adapted for robust lipid extraction from biological samples, compatible with mass spectrometry.[11][12]
Materials:
-
Homogenizer (for tissues)
-
Glass centrifuge tubes with Teflon-lined caps
-
Methanol (B129727) (MeOH), HPLC grade, cold
-
Methyl-tert-butyl ether (MTBE), HPLC grade, cold
-
Water, HPLC grade
-
Internal standard mix (optional, but recommended for quantification)
-
Centrifuge capable of 10,000 x g and 4°C
-
SpeedVac or nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Tissues: Weigh ~20-50 mg of flash-frozen tissue and place in a glass tube. Add 200 µL of cold water (or PBS) and homogenize thoroughly on ice.
-
Cells: For a cell pellet of ~1x10⁷ cells, add 200 µL of cold water (or PBS) and vortex to resuspend.[13]
-
-
Solvent Addition:
-
Extraction: Vortex the mixture vigorously for 10-15 minutes at 4°C.
-
Phase Separation:
-
Collection: Two distinct phases will be visible. The upper organic phase contains the lipids. Carefully collect the upper organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube.[11]
-
Drying: Dry the collected organic phase completely using a SpeedVac or under a gentle stream of nitrogen.[11]
-
Storage: Store the dried lipid film at -80°C until analysis.[11]
Protocol 2: LC-MS/MS-based Lipidomics Analysis
This protocol provides general parameters for analyzing the extracted lipids using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
C8 or C18 reverse-phase LC column (e.g., 2.1 x 100 mm, <2 µm particle size)[11][14]
-
HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate[12]
-
Reconstitution Solvent: Acetonitrile/Isopropanol/Water (65:30:5, v/v/v)[11]
Procedure:
-
Sample Reconstitution: Reconstitute the dried lipid extract in 50-100 µL of Reconstitution Solvent. Vortex and centrifuge to pellet any insoluble debris before transferring the supernatant to an LC vial.[11]
-
Chromatographic Separation:
-
Column: C8 or C18 reverse-phase column.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Ramp to 100% B
-
15-20 min: Hold at 100% B
-
20-21 min: Return to 30% B
-
21-25 min: Re-equilibrate at 30% B
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes in separate injections to cover a wider range of lipid classes.[15]
-
Scan Type: Use a data-dependent acquisition (DDA) method. Perform a full MS1 scan followed by MS/MS fragmentation of the top 5-10 most intense ions.[12]
-
Mass Range: 150-1500 m/z.
-
Data Analysis: Process raw data using lipidomics software (e.g., LipidSearch, MS-DIAL). Identify lipids based on accurate mass and fragmentation patterns. Quantify by comparing the peak areas of identified lipids to the corresponding internal standards.
-
Protocol 3: this compound Acyltransferase Activity Assay
This protocol measures the enzymatic activity of this compound in microsomal fractions by monitoring the formation of specific PE species.[1][16]
Materials:
-
Microsomal fractions isolated from cells or tissues.
-
Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM DTT.
-
Substrates: 1-lyso-2-oleoyl-PE (LPE), Stearoyl-CoA.
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Reaction Stop Solution: Methanol/Chloroform (B151607) (2:1, v/v).
-
LC-MS/MS system for product analysis.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 200 µL final volume:
-
Enzyme Reaction: Initiate the reaction by transferring the tubes to a 37°C water bath. Incubate for 10 minutes.[16]
-
Reaction Quenching: Stop the reaction by adding 750 µL of cold Stop Solution.[16]
-
Product Extraction:
-
Add internal standards for quantification.
-
Extract the lipids using the Bligh and Dyer method or by adding chloroform and water to induce phase separation.
-
Vortex, centrifuge, and collect the lower organic phase.
-
-
Analysis:
-
Dry the extracted lipids under nitrogen.
-
Reconstitute in a suitable solvent for LC-MS/MS.
-
Analyze using a targeted LC-MS/MS method (Multiple Reaction Monitoring, MRM) to specifically detect and quantify the newly synthesized 18:0-containing PE product.
-
References
- 1. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Defective Phosphatidylglycerol Remodeling Causes Hepatopathy, Linking Mitochondrial Dysfunction to Hepatosteatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defective Phosphatidylglycerol Remodeling Causes Hepatopathy, Linking Mitochondrial Dysfunction to Hepatosteatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LPCAT1 regulates surfactant phospholipid synthesis and is required for transitioning to air breathing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LPCAT1 regulates surfactant phospholipid synthesis and is required for transitioning to air breathing in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The lipid transporter Mfsd2a maintains pulmonary surfactant homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound/LPLAT7 regulates acyl chain profiles at the sn-1 position of phospholipids in murine skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid Extraction for Mass Spectrometry Lipidomics [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 14. Mass Spectrometry-based Lipidomics and Its Application to Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biological Mass Spectrometry in Lipidomics - Creative Proteomics [creative-proteomics.com]
- 16. Measurement of lysophospholipid acyltransferase activities using substrate competition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for LPGAT1 Activity Assays Using Radiolabeled Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidylglycerol (B1238068) Acyltransferase 1 (LPGAT1), also known as LPLAT7, is an essential enzyme in lipid metabolism, primarily located in the endoplasmic reticulum.[1][2][3] It plays a crucial role in the remodeling of phospholipids (B1166683), a process vital for maintaining membrane composition and cellular signaling.[4] this compound catalyzes the transfer of an acyl group from an acyl-Coenzyme A (acyl-CoA) donor to a lysophospholipid acceptor, leading to the formation of a phospholipid.[2] Specifically, it has been shown to be involved in remodeling the acyl chains of various phospholipids, including phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylserine (B164497) (PS).[4] Dysregulation of this compound activity has been linked to various diseases, making it an attractive target for drug development.
This document provides a detailed protocol for assaying this compound activity using radiolabeled substrates. This method offers high sensitivity and is considered a gold standard for quantifying the enzymatic activity of acyltransferases. The assay involves monitoring the incorporation of a radiolabeled acyl chain from a donor like [¹⁴C]stearoyl-CoA into a lysophospholipid substrate. The resulting radiolabeled phospholipid product is then separated from the unreacted substrate and quantified.
Principle of the Assay
The this compound activity assay measures the rate of acylation of a lysophospholipid substrate. A radiolabeled acyl-CoA (e.g., [¹⁴C]stearoyl-CoA or [³H]oleoyl-CoA) serves as the acyl donor. The enzyme, this compound, facilitates the transfer of the radiolabeled acyl group to the sn-1 or sn-2 position of a lysophospholipid acceptor (e.g., 1-oleoyl-2-lyso-PE). The reaction is stopped, and lipids are extracted. The radiolabeled phospholipid product is then separated from the radiolabeled acyl-CoA substrate, typically by thin-layer chromatography (TLC).[5][6] The radioactivity of the product is quantified using liquid scintillation counting, which is directly proportional to the enzyme's activity.
This compound in Phospholipid Remodeling (Lands' Cycle)
Caption: Role of this compound in the Lands' Cycle for phospholipid remodeling.
Experimental Workflow
Caption: General workflow for the radiolabeled this compound activity assay.
Detailed Protocols
Protocol 1: this compound Activity Assay
This protocol is adapted from established methods for acyltransferase assays.[1]
A. Materials and Reagents
-
Enzyme Source: Microsomes from liver or other tissues, or purified this compound protein.[1]
-
Radiolabeled Substrate: [¹⁴C]stearoyl-CoA or another radiolabeled fatty acyl-CoA (e.g., from PerkinElmer, Moravek).
-
Lysophospholipid Substrate: 1-acyl-2-lyso-phosphatidylethanolamine (LPE), 1-acyl-2-lyso-phosphatidylcholine (LPC), or other lysophospholipids.
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4.[1] Other common buffers like HEPES or PBS can also be optimized.[7][8]
-
Reaction Stop Solution: Chloroform (B151607):Methanol (B129727) (1:2, v/v).[1][9]
-
Phase Separation Solution: Chloroform and 0.9% NaCl solution.
-
TLC Plate: Silica (B1680970) gel 60 plates.[5]
-
TLC Developing Solvent: Chloroform:Methanol:Acetic Acid:Water (e.g., 50:30:8:4, v/v/v/v) or other systems capable of separating phospholipids from acyl-CoAs.[10]
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for aqueous and organic samples.
-
Equipment: 37°C water bath, centrifuge, TLC tank, scintillation counter, nitrogen evaporator.
B. Experimental Procedure
-
Preparation of Reagents:
-
Prepare 10 mM Tris-HCl buffer, pH 7.4, and store at 4°C.
-
Prepare stock solutions of lysophospholipid substrate and radiolabeled acyl-CoA in an appropriate solvent (e.g., ethanol (B145695) or buffer). Determine the specific activity (cpm/pmol) of the radiolabeled stock.
-
-
Enzyme Preparation:
-
If using tissue, isolate microsomes by differential centrifugation. Resuspend the microsomal pellet in a suitable buffer (e.g., 0.25 M sucrose, 20 mM Tris-HCl, pH 7.4) and determine the protein concentration.[1]
-
If using purified protein, dilute it to the desired concentration in the assay buffer.
-
-
Assay Reaction:
-
Set up reaction tubes on ice. A typical 1 ml reaction mixture contains:
-
10 mM Tris-HCl, pH 7.4
-
25 µM lysophospholipid substrate (e.g., LPE)
-
25-50 µM radiolabeled acyl-CoA (e.g., [¹⁴C]stearoyl-CoA)[1]
-
-
Pre-incubate the tubes at 37°C for 3 minutes to equilibrate the temperature.
-
Initiate the reaction by adding the enzyme source (e.g., 20 µg of microsomal protein).[1] Include a control reaction without enzyme or with heat-inactivated enzyme to measure background.
-
Incubate the reaction at 37°C for a short period (e.g., 2-5 minutes) where the reaction rate is linear.[1]
-
-
Reaction Termination and Lipid Extraction (Folch Method):
-
Stop the reaction by adding 2 ml of methanol and 1 ml of chloroform.[1][9]
-
Vortex the mixture thoroughly.
-
Add an additional 1 ml of chloroform and 1 ml of 0.9% NaCl solution to induce phase separation.
-
Vortex again and centrifuge at low speed (e.g., 1,000 x g) for 5-10 minutes to separate the phases.[6]
-
Carefully collect the lower organic phase, which contains the lipids, and transfer it to a new tube.[6][9]
-
-
Lipid Separation by TLC:
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform:methanol (2:1, v/v).
-
Spot the sample onto a silica TLC plate alongside appropriate lipid standards (e.g., non-radiolabeled phospholipid and lysophospholipid).[5]
-
Develop the TLC plate in a pre-equilibrated tank with the chosen solvent system.[5]
-
After development, air-dry the plate. Visualize the lipid standards using iodine vapor or other suitable stains to identify the position of the phospholipid product.[5]
-
-
Quantification:
-
Scrape the silica area corresponding to the phospholipid product into a scintillation vial.
-
Add scintillation cocktail to the vial, vortex, and measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the CPM from the no-enzyme control from the sample CPM.
-
Calculate the amount of product formed using the specific activity of the radiolabeled substrate:
-
pmol of product = (Net CPM) / (Specific Activity of Acyl-CoA in CPM/pmol)
-
-
Calculate the specific activity of the enzyme:
-
Specific Activity = (pmol of product) / (incubation time in min) / (protein amount in mg)
-
The final units will be pmol/min/mg.
-
-
Data Presentation
Quantitative data from this compound activity assays should be presented clearly to allow for easy interpretation and comparison.
Table 1: Substrate Specificity of this compound
This table summarizes the known substrate preferences for this compound, which shows a higher activity with saturated acyl-CoAs.[1]
| Substrate Class | Substrate Example | Relative Activity | Reference |
| Acyl-CoA Donor | Stearoyl-CoA (18:0) | +++ | [1] |
| Palmitoyl-CoA (16:0) | ++ | [1] | |
| Linoleoyl-CoA (18:2) | + | [1] | |
| Arachidonoyl-CoA (20:4) | + | [1] | |
| Lysophospholipid Acceptor | 1-lyso-2-acyl-PE | ++++ | [1] |
| 1-lyso-2-acyl-PC | ++ | [4] | |
| Monoacylglycerol (MG) | +/- (very low) | [1] |
Relative activity is denoted from very low (+/-) to very high (++++).
Table 2: Example Michaelis-Menten Kinetic Data
This table provides an example of how kinetic parameters determined from radiolabeled assays can be presented. (Note: These are illustrative values).
| Substrate | Kₘ (µM) | Vₘₐₓ (pmol/min/mg) |
| [¹⁴C]Stearoyl-CoA (with 25 µM LPE) | 15.5 | 1250 |
| 1-lyso-2-oleoyl-PE (with 50 µM Stearoyl-CoA) | 22.0 | 1100 |
These parameters are typically determined by measuring the initial reaction velocity at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
References
- 1. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. This compound lysophosphatidylglycerol acyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. This compound/LPLAT7 regulates acyl chain profiles at the sn-1 position of phospholipids in murine skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 6. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. support.nanotempertech.com [support.nanotempertech.com]
- 8. support.nanotempertech.com [support.nanotempertech.com]
- 9. METABOLOMICS ANALYSIS OF LIPID METABOLIZING ENZYME ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Confocal Microscopy in LPGAT1 Co-localization Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the subcellular co-localization of Lysophosphatidylglycerol Acyltransferase 1 (LPGAT1) using confocal microscopy. The protocols are designed to be detailed and actionable for professionals in research and drug development.
Introduction to this compound and Co-localization
Lysophosphatidylglycerol Acyltransferase 1 (this compound) is an integral membrane enzyme primarily located in the Endoplasmic Reticulum (ER), with significant enrichment at the Mitochondria-Associated Membranes (MAMs)[1][2][3][4]. It plays a crucial role in the remodeling of glycerophospholipids, including phosphatidylglycerol (PG), phosphatidylethanolamine (B1630911) (PE), and phosphatidylcholine (PC)[1][2][3][5][6]. Due to its involvement in lipid metabolism and its strategic location at the ER-mitochondria interface, understanding its interactions with other proteins is vital for elucidating its role in cellular physiology and disease.
Co-localization studies using confocal microscopy are essential to visualize and quantify the spatial proximity of this compound with other proteins within the cell. This information can infer potential protein-protein interactions and involvement in specific cellular pathways.
Key Protein Interactions of this compound
Several studies have identified proteins that interact with or are in close proximity to this compound. This data is crucial for designing co-localization experiments.
| Interacting Protein | Cellular Location | Function of Interactor | Putative Role in Interaction with this compound |
| PHB/TIM Complex | Inner Mitochondrial Membrane | Mitochondrial protein import, cristae morphogenesis | Mitochondrial transport of remodeled phospholipids[7] |
| (PHB1, PHB2) | |||
| (TIMM14, TIMM23, TIMM44, TIMM50) | |||
| AFG3L2 | Inner Mitochondrial Membrane | m-AAA protease, mitochondrial protein quality control | Part of the PHB/TIM complex interaction[7] |
| HSPA9 | Mitochondria, ER | Heat shock protein, protein folding and transport | Potential tethering of this compound to the TIMM23 translocon[7] |
| MFN2 | Outer Mitochondrial Membrane, ER | Mitofusin 2, mitochondrial fusion, ER-mitochondria tethering | May serve as a tether for the interaction of this compound with the PHB/TIM complex[7] |
| CHODL | Endoplasmic Reticulum Membrane | Chondrolectin | High-confidence interaction identified[8] |
Experimental Workflow for this compound Co-localization
The following diagram outlines the general workflow for a typical this compound co-localization experiment.
Caption: General workflow for this compound co-localization studies.
Detailed Experimental Protocols
Protocol 1: Immunofluorescence Staining for Endogenous this compound and a Protein of Interest
This protocol describes the co-localization of endogenous this compound with another endogenous protein.
Materials:
-
Cells grown on glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against this compound (e.g., rabbit polyclonal)
-
Primary antibody against the protein of interest (e.g., mouse monoclonal against MFN2)
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
Secondary antibody: Alexa Fluor 594-conjugated anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Culture: Grow cells to 60-70% confluency on sterile glass coverslips in a petri dish.
-
Washing: Gently wash the cells three times with ice-cold PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies against this compound and the protein of interest in Blocking Buffer according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibodies in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.
-
Washing: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Nuclear Staining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.
-
Final Wash: Wash the cells once with PBS.
-
Mounting: Mount the coverslips onto glass slides using a mounting medium.
-
Imaging: Proceed with confocal microscopy.
Protocol 2: Co-localization of Fluorescently-Tagged this compound and a Protein of Interest
This protocol is for situations where one or both proteins are expressed as fluorescent fusion proteins.
Materials:
-
Cells
-
Expression plasmid for this compound-GFP (or another fluorescent protein)
-
Expression plasmid for Protein-of-Interest-RFP (or another fluorescent protein)
-
Transfection reagent
-
Complete growth medium
-
Glass coverslips
-
PBS
-
4% PFA in PBS
-
DAPI
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in a petri dish to reach 50-60% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the this compound-GFP and Protein-of-Interest-RFP plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Expression: Allow the cells to express the fusion proteins for 24-48 hours.
-
Washing: Gently wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Nuclear Staining: Incubate the cells with DAPI solution for 5 minutes at room temperature in the dark.
-
Final Wash: Wash the cells once with PBS.
-
Mounting: Mount the coverslips onto glass slides using a mounting medium.
-
Imaging: Proceed with confocal microscopy.
Confocal Microscopy and Image Acquisition
Microscope Setup:
-
Use a laser scanning confocal microscope equipped with lasers appropriate for the chosen fluorophores (e.g., 405 nm for DAPI, 488 nm for Alexa Fluor 488/GFP, 561/594 nm for Alexa Fluor 594/RFP).
-
Use a high numerical aperture oil-immersion objective (e.g., 60x or 100x) for optimal resolution.
Image Acquisition Parameters:
-
Sequential Scanning: To minimize bleed-through between channels, acquire images sequentially. Excite and detect each fluorophore independently.
-
Pinhole Setting: Set the pinhole to 1 Airy unit to achieve a good balance between signal intensity and optical sectioning.
-
Laser Power and Gain: Adjust the laser power and detector gain for each channel to obtain a good signal-to-noise ratio without saturating the pixels. Use a look-up table (LUT) with a color gradient to visualize pixel intensity and avoid saturation.
-
Z-stacks: Acquire a series of optical sections (Z-stack) through the entire volume of the cell to ensure that all relevant structures are captured.
-
Controls: Image negative controls (e.g., cells stained with secondary antibodies only) to assess background fluorescence. Image single-labeled samples to check for bleed-through between channels.
Data Analysis and Interpretation
Quantitative co-localization analysis provides an objective measure of the degree of spatial overlap between two fluorescent signals.
Software:
-
ImageJ/Fiji with the "Coloc 2" or "JaCoP" plugins.
-
Commercial software packages associated with the confocal microscope.
Quantitative Analysis:
-
Region of Interest (ROI): Select a relevant ROI within the cell to exclude background and non-specific signals.
-
Pearson's Correlation Coefficient (PCC): This value ranges from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation. A PCC value between 0.5 and 1.0 is generally considered to indicate significant co-localization.
-
Manders' Overlap Coefficient (MOC): This value ranges from 0 to 1 and represents the fraction of signal from one channel that overlaps with the signal from the other channel. It is split into two coefficients (M1 and M2).
Data Presentation:
-
Present representative merged images showing the co-localization (yellow in a red-green overlay).
-
Provide scatterplots (cytofluorograms) of the pixel intensities from the two channels.
-
Summarize the quantitative data (PCC and MOC values) in tables for easy comparison across different experimental conditions.
Signaling Pathway and Interaction Diagram
The following diagram illustrates the proposed role of this compound at the MAM and its interaction with the mitochondrial protein import machinery.
Caption: this compound's role at the MAM and its interaction with mitochondrial proteins.
These detailed notes and protocols provide a solid foundation for researchers to design and execute robust co-localization studies involving this compound, ultimately contributing to a deeper understanding of its cellular functions.
References
- 1. Defective Phosphatidylglycerol Remodeling Causes Hepatopathy, Linking Mitochondrial Dysfunction to Hepatosteatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. uniprot.org [uniprot.org]
- 6. This compound/LPLAT7 regulates acyl chain profiles at the sn-1 position of phospholipids in murine skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound controls MEGDEL syndrome by coupling phosphatidylglycerol remodeling with mitochondrial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HitPredict - High confidence protein-protein interactions [hitpredict.org]
Application Notes and Protocols for Quantitative RT-PCR Analysis of LPGAT1 mRNA Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidylglycerol (B1238068) Acyltransferase 1 (LPGAT1) is an essential enzyme in the remodeling of glycerophospholipids, playing a crucial role in maintaining the composition of cellular membranes.[1][2] It is primarily located in the endoplasmic reticulum and mitochondrial-associated membranes.[3][4] this compound selectively transfers long-chain saturated fatty acids to lysophosphatidylglycerols and has been implicated in lipid metabolism, de novo hepatic lipid synthesis, and pathways regulating body fat content.[1][5] Elevated expression of this compound is observed in the liver and placenta, with lower levels detected in other tissues such as the colon.[1][3][6] Given its association with metabolic diseases like obesity and nonalcoholic fatty liver disease (NAFLD), as well as its potential role in cancer, accurate quantification of this compound mRNA expression is critical for research and drug development.[3][4][7]
Quantitative Reverse Transcription PCR (qRT-PCR) is a highly sensitive and specific method for measuring gene expression levels.[8][9] This document provides a detailed protocol for the analysis of this compound mRNA expression using qRT-PCR, covering experimental design, sample preparation, data analysis, and interpretation.
Signaling Pathway and Experimental Workflow
This compound in Phospholipid Remodeling
This compound is a key enzyme in the Lands cycle, a major pathway for phospholipid remodeling. It catalyzes the acylation of lysophosphatidylglycerol to form phosphatidylglycerol, a precursor for cardiolipin (B10847521) synthesis. This process is vital for maintaining mitochondrial function.
Caption: this compound-mediated phospholipid remodeling pathway.
Quantitative RT-PCR Workflow
The following diagram outlines the major steps for quantifying this compound mRNA expression.
Caption: Workflow for this compound mRNA expression analysis by qRT-PCR.
Experimental Protocols
RNA Extraction and Quality Control
High-quality RNA is crucial for accurate gene expression analysis.
Materials:
-
TRIzol reagent or equivalent RNA extraction kit.
-
Chloroform (B151607), Isopropanol, 75% Ethanol (molecular biology grade).
-
Nuclease-free water.
-
Spectrophotometer (e.g., NanoDrop).
-
Agilent Bioanalyzer or equivalent for integrity assessment.
Protocol:
-
Homogenize 50-100 mg of tissue or 1x10^6 cells in 1 mL of TRIzol reagent.
-
Incubate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol. Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol. Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet for 5-10 minutes and resuspend in 20-50 µL of nuclease-free water.
-
Quality Control:
-
Measure RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is considered pure.
-
Assess RNA integrity using an Agilent Bioanalyzer. An RNA Integrity Number (RIN) > 7 is recommended.
-
Reverse Transcription (cDNA Synthesis)
Materials:
-
Reverse transcriptase (e.g., SuperScript IV).
-
Random hexamers or oligo(dT) primers.
-
dNTPs.
-
RNase inhibitor.
-
Nuclease-free water.
Protocol:
-
In a nuclease-free tube, combine the following:
-
Total RNA: 1 µg
-
Random hexamers (50 ng/µL) or Oligo(dT)20 (50 µM): 1 µL
-
dNTP mix (10 mM): 1 µL
-
Nuclease-free water: to 13 µL
-
-
Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Prepare the reverse transcription master mix:
-
5X RT Buffer: 4 µL
-
0.1 M DTT: 1 µL
-
RNase Inhibitor (40 U/µL): 1 µL
-
Reverse Transcriptase (200 U/µL): 1 µL
-
-
Add 7 µL of the master mix to the RNA/primer mixture for a total volume of 20 µL.
-
Incubate at 50-55°C for 10 minutes, followed by 80°C for 10 minutes to inactivate the enzyme.
-
The resulting cDNA can be stored at -20°C.
Quantitative PCR (qPCR)
Primer Design for Human this compound:
-
Amplicon Size: 70-200 bp.[10]
-
Melting Temperature (Tm): 60-63°C, with the forward and reverse primers within 3°C of each other.[10]
-
GC Content: 40-60%.[10]
-
3' End: Should ideally end in a G or C.[10]
-
Specificity: Verify primer specificity using NCBI Primer-BLAST.[11][12]
Example Primer Set (Human this compound):
-
Forward Primer: 5'-AGCCACATGGACACCATTGA-3'
-
Reverse Primer: 5'-TCCAGGTAGTTGGCATTGGTG-3'
Reference Genes: Select at least two stable reference genes (e.g., GAPDH, ACTB, B2M, RPLP0) for normalization.[13]
qPCR Reaction Setup (20 µL reaction):
-
2X SYBR Green Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA (diluted 1:10): 2 µL
-
Nuclease-free water: 7 µL
Thermal Cycling Protocol:
-
Initial Denaturation: 95°C for 10 minutes.[14]
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.[15]
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.[14]
Data Presentation
Table 1: Relative Expression of this compound mRNA in Human Tissues
| Tissue | Relative this compound mRNA Expression (Normalized to GAPDH) | Fold Change vs. Colon |
| Liver | 15.2 ± 1.8 | 15.2 |
| Placenta | 12.5 ± 1.5 | 12.5 |
| Lung | 5.8 ± 0.7 | 5.8 |
| Kidney | 4.1 ± 0.5 | 4.1 |
| Brain | 3.5 ± 0.4 | 3.5 |
| Colon | 1.0 ± 0.2 | 1.0 |
Data are presented as mean ± standard deviation and are hypothetical examples for illustrative purposes based on reported expression patterns.[1][3]
Table 2: this compound mRNA Expression in Control vs. Disease State
| Condition | Sample Type | n | Mean Cq (this compound) | Mean Cq (GAPDH) | ΔCq (this compound - GAPDH) | ΔΔCq | Fold Change (2^-ΔΔCq) |
| Healthy Control | Liver Biopsy | 10 | 24.5 | 18.2 | 6.3 | 0 | 1.0 |
| NAFLD Patients | Liver Biopsy | 10 | 22.8 | 18.3 | 4.5 | -1.8 | 3.48 |
This table illustrates the calculation of relative gene expression using the ΔΔCq method.[16] Data are hypothetical.
Data Analysis
The most common method for relative quantification in qRT-PCR is the comparative Cq (ΔΔCq) method.[16][17]
-
Calculate ΔCq: For each sample, normalize the Cq value of the target gene (this compound) to the Cq value of the reference gene.
-
ΔCq = Cq(this compound) - Cq(Reference Gene)
-
-
Calculate ΔΔCq: Normalize the ΔCq of the test sample to the ΔCq of the control sample.
-
ΔΔCq = ΔCq(Test Sample) - ΔCq(Control Sample)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCq.
Troubleshooting
| Issue | Possible Cause | Solution |
| No amplification or high Cq values | Poor RNA quality or quantity | Re-extract RNA and verify integrity. |
| Inefficient reverse transcription | Optimize RT protocol, use fresh reagents. | |
| PCR inhibitors | Purify RNA and cDNA. | |
| Low PCR efficiency | Suboptimal primer design | Redesign primers with appropriate Tm and GC content. |
| Incorrect annealing temperature | Optimize annealing temperature using a gradient PCR. | |
| Non-specific amplification (multiple peaks in melt curve) | Primer-dimers | Redesign primers to avoid self-complementarity. |
| Genomic DNA contamination | Treat RNA with DNase I before reverse transcription. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and be consistent. |
| Poor sample homogeneity | Ensure proper mixing of samples and reagents. |
References
- 1. uniprot.org [uniprot.org]
- 2. genecards.org [genecards.org]
- 3. mdpi.com [mdpi.com]
- 4. Defective Phosphatidylglycerol Remodeling Causes Hepatopathy, Linking Mitochondrial Dysfunction to Hepatosteatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tissue expression of this compound - Summary - The Human Protein Atlas [proteinatlas.org]
- 7. This compound lysophosphatidylglycerol acyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Quantitative real-time PCR-based analysis of gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gene-quantification.de [gene-quantification.de]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad.com [bio-rad.com]
- 13. PCR/qPCR Data Analysis [sigmaaldrich.com]
- 14. oaepublish.com [oaepublish.com]
- 15. origene.com [origene.com]
- 16. RT-qPCR data analysis [qiagen.com]
- 17. goldbio.com [goldbio.com]
Application Notes and Protocols for Western Blot Analysis of LPGAT1 Protein
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the detection and quantification of Lysophosphatidylglycerol (B1238068) Acyltransferase 1 (LPGAT1) protein using Western blot analysis. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the associated biological pathways and workflows.
Introduction
Lysophosphatidylglycerol Acyltransferase 1 (this compound), also known as LPLAT7, is an essential enzyme localized in the endoplasmic reticulum membrane.[1][2] It plays a crucial role in the remodeling of glycerophospholipids, which are key components of cellular membranes.[1] this compound is involved in maintaining the specific acyl chain composition of phospholipids (B1166683), such as phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC), by catalyzing the transfer of long-chain fatty acids to lysophospholipids.[3][4] This function is vital for numerous cellular processes, and dysregulation of this compound has been associated with metabolic diseases.[5] Western blotting is a fundamental technique to study the expression levels of this compound, providing insights into its physiological and pathological roles.
Data Presentation: Quantitative Analysis of this compound Expression
Quantitative Western blot analysis allows for the determination of the relative abundance of this compound protein in different samples. Densitometry is used to measure the intensity of the protein bands, which should be normalized to a loading control to account for variations in protein loading and transfer.[6] The data should be presented in a clear and organized manner, as exemplified in the tables below.
Table 1: Recommended Antibody and Protein Loading Parameters for this compound Western Blot
| Parameter | Recommendation | Source |
| Primary Antibody | Rabbit Polyclonal anti-LPGAT1 | [7][8] |
| Mouse Polyclonal anti-LPGAT1 | [8] | |
| Primary Antibody Dilution | 1:500 - 1:1000 (starting point, optimization required) | [7] |
| Protein Lysate Load | 20 - 50 µg per lane | [9] |
| Predicted Molecular Weight | ~43-44 kDa | [7][10] |
| Positive Control Lysates | HEK293, HeLa, A549 whole cell lysates | [7][10] |
| Loading Control | β-actin, GAPDH, or α-tubulin | [6] |
Table 2: Example of Quantitative Densitometry Data for Relative this compound Expression
| Sample ID | This compound Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized this compound Intensity (this compound/Loading Control) | Fold Change vs. Control |
| Control Sample 1 | 12500 | 25000 | 0.50 | 1.00 |
| Control Sample 2 | 13500 | 26000 | 0.52 | 1.04 |
| Treated Sample 1 | 25000 | 25500 | 0.98 | 1.96 |
| Treated Sample 2 | 27000 | 26500 | 1.02 | 2.04 |
Experimental Protocols
This section provides a detailed step-by-step protocol for the Western blot analysis of this compound.
Sample Preparation (Cell Lysates)
-
Cell Culture and Lysis:
-
Culture cells to the desired confluency.
-
For adherent cells, wash twice with ice-cold PBS, then scrape cells in 1 mL of ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
For suspension cells, centrifuge at 500 x g for 5 minutes at 4°C and wash the pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Use approximately 100 µL of lysis buffer per 1x10^6 cells.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay.[5]
-
Based on the concentration, calculate the volume of lysate needed to load 20-50 µg of total protein per well.
-
SDS-PAGE and Protein Transfer
-
Sample Preparation for Loading:
-
Mix the calculated volume of protein lysate with 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load 20-50 µg of the denatured protein samples and a pre-stained protein ladder into the wells of a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel in 1X running buffer at 100-120 V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure proper orientation of the gel and membrane in the transfer stack.
-
Perform the transfer at 100 V for 60-90 minutes or according to the manufacturer's instructions.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency. Destain with TBST before blocking.
-
Immunodetection
-
Blocking:
-
Wash the membrane briefly with 1X Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.[9]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-LPGAT1 antibody in the blocking buffer at the recommended dilution (e.g., 1:500 or 1:1000).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) in the blocking buffer (typically at a 1:2000 to 1:10000 dilution).
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.
-
Detection and Data Analysis
-
Chemiluminescent Detection:
-
Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film. Adjust the exposure time to avoid signal saturation.[6]
-
-
Data Analysis:
-
Use densitometry software to quantify the band intensity for this compound and the loading control in each lane.
-
Normalize the this compound band intensity to the corresponding loading control band intensity.
-
Calculate the relative fold change in this compound expression between different samples.
-
Visualization of Pathways and Workflows
Signaling and Metabolic Pathway of this compound
This compound is a key enzyme in the glycerophospholipid remodeling pathway, also known as the Lands' cycle. Its expression can be regulated by transcription factors such as PGC-1α and potentially members of the MEF2 family.[11] this compound primarily acts on lysophosphatidylethanolamine (LPE) to generate phosphatidylethanolamine (PE), which can then enter the PE methylation pathway to be converted into phosphatidylcholine (PC).[3][4]
Caption: Signaling and metabolic pathway of this compound.
Experimental Workflow for this compound Western Blot
The following diagram illustrates the logical flow of the Western blot protocol for detecting this compound.
Caption: Experimental workflow for this compound Western blot.
References
- 1. Identification and characterization of a gene encoding human this compound, an endoplasmic reticulum-associated lysophosphatidylglycerol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound lysophosphatidylglycerol acyltransferase 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound controls MEGDEL syndrome by coupling phosphatidylglycerol remodeling with mitochondrial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Western Blot Analysis | Thermo Fisher Scientific - ID [thermofisher.com]
- 7. Glycerophospholipid biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound/LPLAT7 regulates acyl chain profiles at the sn-1 position of phospholipids in murine skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
In vitro palmitoylation assay using recombinant LPGAT1
Application Note & Protocol
Topic: In Vitro Acyltransferase Assay Using Recombinant LPGAT1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lysophosphatidylglycerol (B1238068) Acyltransferase 1 (this compound) is an integral membrane enzyme primarily located in the endoplasmic reticulum and mitochondrial-associated membranes.[1] It plays a crucial role in the remodeling of glycerophospholipids, a process vital for maintaining the structure and function of cellular membranes.[2] this compound is a member of the lysophospholipid acyltransferase (LPLAT) family and catalyzes the transfer of a fatty acyl group from an acyl-Coenzyme A (acyl-CoA) donor to a lysophospholipid acceptor, primarily at the sn-1 position.[1][3]
While its name suggests specificity for lysophosphatidylglycerol (LPG), studies have shown that this compound exhibits activity towards various lysophospholipids, including lysophosphatidylethanolamine (LPE) and lysophosphatidylcholine (B164491) (LPC).[4][5] The enzyme shows a marked preference for saturated long-chain fatty acyl-CoAs, such as palmitoyl-CoA and especially stearoyl-CoA, thereby controlling the saturated fatty acid composition of key phospholipids (B1166683) like phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC).[1][4] This regulation of the stearate/palmitate ratio in cellular membranes is critical for lipid homeostasis and has implications for cellular metabolism, body fat content, and longevity.[4]
This application note provides a detailed protocol for an in vitro enzyme activity assay using recombinant this compound. The assay measures the incorporation of palmitoyl-CoA into a lysophospholipid substrate, with the resulting phospholipid product quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for characterizing the enzyme's kinetic properties, determining substrate specificity, and screening for potential inhibitors or activators.
Signaling Pathway and Reaction
This compound functions within the Lands cycle for phospholipid remodeling. This pathway allows for the modification of fatty acyl chains on phospholipids independently of their de novo synthesis. The diagram below illustrates the specific reaction catalyzed by this compound.
Caption: Reaction catalyzed by this compound in the phospholipid remodeling pathway.
Principle of the Assay
The in vitro this compound activity assay quantifies the enzymatic transfer of a palmitoyl (B13399708) group from palmitoyl-CoA to a lysophospholipid acceptor. The protocol involves the following key stages:
-
Reaction Incubation: Recombinant this compound is incubated with a specific lysophospholipid substrate (e.g., 1-lyso-2-oleoyl-PE) and palmitoyl-CoA in an optimized reaction buffer.
-
Reaction Termination & Lipid Extraction: The reaction is stopped by adding an acidic solvent mixture. The lipid products are then extracted from the aqueous phase using a modified Bligh-Dyer method.
-
Quantification by LC-MS/MS: The extracted lipids are separated and analyzed by liquid chromatography-tandem mass spectrometry. The newly synthesized phospholipid product (e.g., 1-palmitoyl-2-oleoyl-PE) is identified and quantified by monitoring specific mass transitions, allowing for the calculation of enzyme activity.
Experimental Workflow
The workflow provides a step-by-step overview of the entire experimental procedure, from reagent preparation to data analysis.
Caption: Overall workflow for the in vitro this compound acyltransferase assay.
Materials and Reagents
-
Enzyme: Purified recombinant human or mouse this compound.
-
Substrates:
-
1-lyso-2-oleoyl-phosphatidylethanolamine (LPE) (or other lysophospholipids like 1-oleoyl-2-lyso-PC).
-
Palmitoyl-CoA.
-
Stearoyl-CoA, Oleoyl-CoA (for specificity studies).
-
-
Buffers and Solutions:
-
Reaction Buffer (5X): 250 mM HEPES-NaOH (pH 7.4), 5 mM MgCl₂, 5 mM DTT. Store at -20°C.
-
Quenching Solution: Methanol:Chloroform (B151607):HCl (100:50:1, v/v/v).
-
Extraction Solvents: Chloroform, Methanol, 1 M KCl.
-
-
Equipment:
-
Thermomixer or shaking water bath.
-
Microcentrifuge.
-
LC-MS/MS system.
-
Glass vials for reaction and extraction.
-
Detailed Experimental Protocol
Reagent Preparation
-
Recombinant this compound: Dilute the purified enzyme stock to a working concentration of 50-100 ng/µL in a buffer containing 20 mM Tris-HCl (pH 7.4) and 10% glycerol. Keep on ice.
-
Lysophospholipid Stock (1 mM): Dissolve LPE in chloroform:methanol (2:1) to a final concentration of 1 mM. Store under nitrogen at -80°C.
-
Acyl-CoA Stock (1 mM): Dissolve Palmitoyl-CoA in ultrapure water to a final concentration of 1 mM. Prepare fresh or store in small aliquots at -80°C for no more than one month.
-
Reaction Buffer (1X): Dilute the 5X stock with ultrapure water.
Assay Procedure
-
Prepare Substrate Mix: For each reaction, evaporate the solvent from the required amount of LPE stock solution under a stream of nitrogen gas. Resuspend the lipid film in 1X Reaction Buffer by vortexing to create a final concentration of 50 µM.
-
Set Up Reaction: In a glass tube, combine the following on ice:
-
20 µL 5X Reaction Buffer
-
10 µL Resuspended LPE (Final concentration: 25 µM)
-
Recombinant this compound (e.g., 1-2 µg)
-
Ultrapure Water to a final volume of 95 µL.
-
Include a negative control reaction without the enzyme.
-
-
Pre-incubation: Incubate the reaction mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the reaction by adding 5 µL of 1 mM Palmitoyl-CoA (Final concentration: 50 µM).
-
Incubation: Incubate the reaction at 37°C for 15-30 minutes with gentle shaking. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding 375 µL of Quenching Solution (Methanol:Chloroform:HCl). Vortex briefly.
Lipid Extraction
-
Add 125 µL of chloroform and 125 µL of 1 M KCl to the terminated reaction mixture.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) into a new glass tube.
-
Dry the organic phase completely under a stream of nitrogen.
-
Resuspend the dried lipid film in a known volume (e.g., 100 µL) of a suitable solvent for LC-MS/MS analysis (e.g., isopropanol:acetonitrile:water, 2:1:1).
LC-MS/MS Analysis
-
Inject the resuspended lipid extract onto a suitable C18 reverse-phase column.
-
Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol) to separate the lipid species.
-
Set up the mass spectrometer to monitor the specific parent-to-fragment ion transition for the expected product (e.g., 1-palmitoyl-2-oleoyl-PE) using Multiple Reaction Monitoring (MRM).
-
Quantify the product peak area and determine its concentration using a standard curve of the corresponding authentic phospholipid standard.
Data Presentation and Analysis
Enzyme activity is typically expressed as pmol of product formed per minute per mg of recombinant protein (pmol/min/mg). Quantitative data should be summarized in clear, structured tables for comparison.
Table 1: Kinetic Analysis of this compound with Palmitoyl-CoA
This table presents hypothetical data for determining Michaelis-Menten constants. The concentration of LPE is held constant while the concentration of Palmitoyl-CoA is varied.
| Palmitoyl-CoA (µM) | Initial Velocity (pmol/min/mg) |
| 5 | 150.2 ± 12.5 |
| 10 | 265.8 ± 20.1 |
| 25 | 480.5 ± 35.7 |
| 50 | 655.1 ± 42.3 |
| 100 | 810.9 ± 55.6 |
| 200 | 905.3 ± 61.2 |
| Km (µM) | 28.5 |
| Vmax (pmol/min/mg) | 1050.0 |
Table 2: Acyl-CoA Substrate Specificity of this compound
This table compares the relative activity of this compound with different acyl-CoA donors at a fixed concentration (e.g., 50 µM).[4]
| Acyl-CoA Substrate | Relative Activity (%) |
| Palmitoyl-CoA (16:0) | 100 ± 8.5 |
| Stearoyl-CoA (18:0) | 250 ± 21.2 |
| Oleoyl-CoA (18:1) | 15 ± 3.1 |
| Linoleoyl-CoA (18:2) | < 5 |
Table 3: Inhibition of this compound Activity
This table shows the inhibitory effect of a hypothetical compound on this compound activity, allowing for the determination of the IC₅₀ value.
| Inhibitor Conc. (µM) | % Inhibition |
| 0.1 | 5.2 ± 1.1 |
| 1 | 20.5 ± 3.4 |
| 10 | 48.9 ± 5.6 |
| 50 | 85.1 ± 4.9 |
| 100 | 95.3 ± 2.3 |
| IC₅₀ (µM) | 10.3 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Enzyme Activity | Inactive recombinant enzyme. | Verify enzyme integrity via SDS-PAGE. Ensure proper storage and handling. Use fresh enzyme preparation. |
| Suboptimal assay conditions. | Optimize pH, temperature, and incubation time. Titrate enzyme and substrate concentrations. | |
| High Background Signal | Contamination of reagents. | Use high-purity solvents and reagents. Run a "no enzyme" control to determine background. |
| Non-enzymatic acylation. | Ensure reaction termination is rapid and complete. | |
| Poor Data Reproducibility | Inaccurate pipetting. | Calibrate pipettes. Use filtered tips. |
| Incomplete lipid extraction. | Ensure vigorous vortexing and complete phase separation. Optimize extraction protocol. | |
| Instability of substrates. | Prepare acyl-CoA solutions fresh. Store lysophospholipids properly under nitrogen to prevent oxidation. |
References
- 1. mdpi.com [mdpi.com]
- 2. This compound controls MEGDEL syndrome by coupling phosphatidylglycerol remodeling with mitochondrial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound/LPLAT7 regulates acyl chain profiles at the sn-1 position of phospholipids in murine skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting LPGAT1 Enzymatic Assays
Welcome to the technical support center for Lysophosphatidylglycerol Acyltransferase 1 (LPGAT1) enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the measurement of this compound activity.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of this compound and which substrates should I use?
A1: this compound is a lysophospholipid acyltransferase involved in the remodeling of phospholipids, particularly at the sn-1 position. It plays a crucial role in maintaining the fatty acid composition of cellular membranes. The enzyme is localized to the endoplasmic reticulum and mitochondrial-associated membranes.
For your assay, you should use a lysophospholipid acceptor and a fatty acyl-CoA donor. This compound shows a preference for transferring saturated long-chain fatty acids.
Recommended Substrates:
-
Lysophospholipid Acceptors:
-
Lysophosphatidylglycerol (LPG)
-
Lysophosphatidylethanolamine (LPE)
-
Lysophosphatidylcholine (LPC)
-
-
Acyl-CoA Donors:
-
Stearoyl-CoA (C18:0) - Often the preferred substrate.
-
Palmitoyl-CoA (C16:0)
-
Q2: My this compound enzyme activity is lower than expected. What are the common causes?
A2: Low enzymatic activity is a frequent issue. The causes can be broadly categorized into problems with the enzyme, substrates, assay conditions, or the detection method.
Common Culprits for Low this compound Activity:
-
Inactive Enzyme: Improper storage (e.g., repeated freeze-thaw cycles), incorrect protein folding if using a recombinant source, or degradation can lead to inactive this compound.
-
Substrate Degradation or Aggregation: Lipid-based substrates like lysophospholipids and acyl-CoAs are prone to degradation and can form micelles or aggregates in aqueous solutions, reducing their availability to the enzyme.
-
Suboptimal Assay Conditions: The pH, temperature, and buffer composition are critical for optimal enzyme function.
-
Presence of Inhibitors: Contaminants in your enzyme preparation or reagents can inhibit this compound activity.
-
Inaccurate Quantification of Reagents: Errors in determining the concentration of the enzyme or substrates will lead to inaccurate activity measurements.
Q3: How can I ensure my lipid substrates are properly prepared and handled?
A3: Proper handling of lipid substrates is critical for a successful this compound assay.
-
Storage: Store lipid stocks at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Solubilization: Prepare fresh working solutions for each experiment. To improve solubility and prevent aggregation, it is often necessary to complex the acyl-CoA with fatty acid-free Bovine Serum Albumin (BSA). Lysophospholipids should be freshly prepared and sonicated immediately before use in the assay buffer.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your lipid stocks into single-use vials to minimize degradation from repeated temperature changes.
Q4: What are appropriate positive and negative controls for an this compound assay?
A4: Including proper controls is essential for interpreting your results.
-
Positive Control:
-
Microsomal Preparations: Use microsomal fractions from a cell line or tissue known to have high this compound expression (e.g., liver).
-
Purified Active Enzyme: If available, a batch of purified this compound with known activity is an excellent positive control.
-
-
Negative Controls:
-
No Enzyme Control: A reaction mixture containing all components except the enzyme source. This helps to determine the background signal.
-
Heat-Inactivated Enzyme: Incubating your enzyme preparation at a high temperature (e.g., 95°C for 10 minutes) should abolish its activity.
-
No Acyl-CoA Control: A reaction without the acyl-CoA donor to ensure that the detected product is dependent on the acylation reaction.
-
Troubleshooting Guide for Low this compound Activity
This guide provides a systematic approach to identifying and resolving the root cause of low enzymatic activity in your this compound assays.
| Potential Problem | Recommended Action |
| Enzyme Inactivity | Verify Enzyme Integrity: • Run a positive control (e.g., microsomal fraction from a high-expressing tissue or a previously validated batch of purified enzyme). • If using a new batch of enzyme, confirm its activity with a standard, reliable substrate pair. • Ensure proper storage at -80°C and avoid multiple freeze-thaw cycles by preparing single-use aliquots. |
| Substrate Issues | Check Substrate Quality and Concentration: • Use fresh aliquots of lysophospholipids and acyl-CoAs. Prepare working solutions immediately before the assay. • Verify the concentration of your acyl-CoA stock solution spectrophotometrically. • To prevent aggregation, sonicate lysophospholipid solutions and consider using BSA to solubilize acyl-CoAs. |
| Suboptimal Assay Conditions | Optimize Reaction Parameters: • pH: The optimal pH for most acyltransferases is between 7.0 and 8.0. Perform a pH curve to determine the optimal pH for your specific enzyme and buffer system. • Temperature: Most assays are performed at 37°C. Ensure your incubator or water bath is accurately calibrated. • Buffer Composition: Ensure your buffer does not contain inhibitors. Tris-HCl is a commonly used buffer. |
| Detection Problems | Validate Your Detection Method: • Instrument Settings: For fluorescence-based assays, confirm that the excitation and emission wavelengths on your plate reader are correct. • Standard Curve: If using a standard curve for quantification, ensure it is linear and covers the expected range of your product formation. • Background Signal: Always include a "no-enzyme" control to measure and subtract background noise. |
| Presence of Inhibitors | Identify and Remove Inhibitors: • If using crude cell lysates or microsomal fractions, contaminants could be inhibiting the enzyme. Consider further purification of your enzyme source. • Ensure that reagents such as EDTA, SDS, or high concentrations of detergents are not present in your final reaction mixture, as these can inhibit enzyme activity. |
Experimental Protocols
Protocol 1: Radiometric this compound Activity Assay
This protocol is a standard method for measuring this compound activity by quantifying the incorporation of a radiolabeled fatty acid from acyl-CoA into a lysophospholipid.
Materials:
-
Enzyme source (e.g., microsomal fraction or purified this compound)
-
[¹⁴C]-labeled Acyl-CoA (e.g., [¹⁴C]Stearoyl-CoA)
-
Lysophospholipid (e.g., LPG or LPE)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4
-
Fatty acid-free BSA
-
Reaction Stop Solution: Chloroform:Methanol (1:2, v/v)
-
TLC plate
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Substrates:
-
Prepare a working solution of the lysophospholipid in the assay buffer and sonicate briefly.
-
Prepare a working solution of [¹⁴C]-labeled Acyl-CoA.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, lysophospholipid, and BSA.
-
Add the enzyme source to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Start the reaction by adding the [¹⁴C]-labeled Acyl-CoA.
-
Incubate at 37°C for 10-30 minutes. The optimal time should be determined to ensure the reaction is in the linear range.
-
-
Stop Reaction:
-
Terminate the reaction by adding the chloroform:methanol stop solution.
-
-
Lipid Extraction:
-
Perform a Bligh-Dyer lipid extraction to separate the lipids from the aqueous phase.
-
-
Analysis:
-
Spot the lipid extract onto a TLC plate and develop the plate using an appropriate solvent system (e.g., chloroform:methanol:acetic acid:water).
-
Visualize the product band (the newly formed phospholipid) by autoradiography or by staining with iodine vapor.
-
Scrape the corresponding spot from the TLC plate into a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Protocol 2: Fluorometric this compound Activity Assay
This is a non-radioactive alternative that uses a fluorescently labeled substrate.
Materials:
-
Enzyme source
-
Fluorescently labeled lysophospholipid or acyl-CoA analog
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Prepare working solutions of the enzyme, fluorescent substrate, and the corresponding non-fluorescent co-substrate in the assay buffer.
-
-
Reaction Setup:
-
In the wells of the microplate, add the assay buffer and the non-fluorescent co-substrate.
-
Add the enzyme source.
-
-
Initiate Reaction:
-
Start the reaction by adding the fluorescent substrate.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Monitor the increase in fluorescence over time (kinetic assay) or measure the fluorescence at a fixed endpoint. The reaction should be within the linear range.
-
-
Data Analysis:
-
Calculate the rate of the reaction from the slope of the fluorescence signal over time.
-
Compare the activity to a standard curve if absolute quantification is needed.
-
Visualizations
This compound Signaling Pathway and Cellular Role
Caption: Role of this compound in phospholipid remodeling and cellular function.
Experimental Workflow for Troubleshooting Low this compound Activity
Caption: A logical workflow for troubleshooting low this compound enzymatic activity.
Optimizing substrate concentrations for LPGAT1 kinetic assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing substrate concentrations for Lysophosphatidylglycerol (B1238068) Acyltransferase 1 (LPGAT1) kinetic assays. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key kinetic data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound kinetic assays in a question-and-answer format.
Q1: My this compound enzyme activity is very low or undetectable. What are the common causes and solutions?
Low or absent enzyme activity is a frequent issue. Consider the following factors:
-
Sub-optimal Substrate Choice: Despite its name, this compound (also known as LPLAT7) often shows higher activity with lysophosphatidylethanolamine (LPE) or lysophosphatidylcholine (B164491) (LPC) than with lysophosphatidylglycerol (LPG).[1][2][3] For the acyl-CoA, stearoyl-CoA (C18:0) is strongly preferred over palmitoyl-CoA (C16:0) and unsaturated acyl-CoAs.[3][4][5]
-
Solution: Test LPE as the acyl acceptor and stearoyl-CoA as the acyl donor to see if activity improves.
-
-
Inactive Enzyme: The enzyme, whether a purified protein or in a microsomal preparation, may have lost activity due to improper storage, handling (e.g., repeated freeze-thaw cycles), or age.
-
Solution: Always store enzyme preparations at the recommended temperature (typically -80°C) in appropriate buffers containing cryoprotectants like glycerol. Aliquot the enzyme to avoid multiple freeze-thaw cycles. Run a positive control with a known active batch if available.
-
-
Incorrect Substrate Concentrations: The concentrations of your lysophospholipid or acyl-CoA may be too far from the enzyme's Michaelis constant (Km), leading to a low reaction rate.
-
Solution: Perform substrate titration experiments to determine the optimal concentrations for your specific assay conditions. Start with concentrations around the known Km values (see Table 1).
-
-
Inhibitory Contaminants: Buffers or reagents may contain interfering substances. For example, high concentrations of detergents used for solubilization or certain ions can inhibit enzyme activity.
-
Solution: Ensure all reagents are of high purity. If using detergents, perform a titration to find the minimal concentration required that does not inhibit the enzyme.
-
Q2: I'm observing a high background signal in my no-enzyme control wells. What could be the cause?
A high background can mask the true enzyme-catalyzed signal. Potential causes include:
-
Non-enzymatic Acylation: Spontaneous, non-enzymatic transfer of the acyl group from acyl-CoA to the lysophospholipid can occur, particularly at high substrate concentrations or during long incubation times.
-
Solution: Reduce incubation time to ensure you are measuring the initial velocity. Lower the substrate concentrations. Always run a no-enzyme control for every condition to subtract the background signal.
-
-
Substrate Instability: Lysophospholipids and especially acyl-CoAs can degrade over time, particularly in aqueous solutions.
-
Solution: Prepare substrate solutions fresh before each experiment. Store acyl-CoA stocks in an appropriate solvent at -20°C or -80°C and handle them on ice.
-
Q3: My reaction rate is not linear over time. How can I fix this?
A non-linear reaction rate complicates kinetic analysis. This typically indicates one of the following:
-
Substrate Depletion: During the assay, if a significant fraction (typically >10-15%) of the limiting substrate is consumed, the reaction rate will decrease.
-
Solution: Reduce the enzyme concentration or shorten the incubation time. Ensure you are measuring the initial velocity where the rate is linear.
-
-
Product Inhibition: The accumulation of products (e.g., Coenzyme A) can inhibit the enzyme's forward reaction.
-
Solution: Measure initial velocities where product concentration is minimal. If necessary, include a system to remove one of the products as it is formed, though this can complicate the assay setup.
-
-
Enzyme Instability: The enzyme may not be stable under the assay conditions (e.g., temperature, pH) for the duration of the experiment.
-
Solution: Perform an enzyme stability test at your chosen assay temperature and pH. If instability is an issue, shorten the assay time.
-
This compound Enzymatic Reaction & Substrate Affinity
This compound/LPLAT7 catalyzes the transfer of a fatty acyl group from an acyl-coenzyme A (acyl-CoA) donor to the sn-1 position of a lysophospholipid acceptor, producing a diacyl phospholipid and free Coenzyme A.
Quantitative Data: Substrate Concentrations and Kinetic Parameters
Optimizing substrate concentrations is critical for accurate kinetic measurements. The Michaelis constant (Km) is the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax). A general rule of thumb is to start titrations with substrate concentrations ranging from 0.1x to 10x the Km value.
Table 1: Kinetic Parameters and Recommended Starting Concentrations for this compound Assays
| Substrate Type | Substrate Example | Km (µM) | Recommended Starting Range (µM) | Notes |
| Acyl Acceptor | Lysophosphatidylethanolamine (LPE) | 1.7 ± 0.3 | 1 - 20 | This compound shows the highest affinity for LPE.[1] This is the preferred substrate for maximizing activity. |
| Lysophosphatidylcholine (LPC) | 9.8 ± 2.7 | 5 - 50 | Activity is detectable with LPC, but the affinity is lower compared to LPE.[1] | |
| Lysophosphatidylglycerol (LPG) | Not Reported | 10 - 50 | Despite the enzyme's name, activity with LPG is significantly lower than with LPE or LPC.[1] | |
| Acyl Donor | Stearoyl-CoA (C18:0) | Not Reported | 2 - 20 | Strongly preferred acyl donor.[3][5] Using stearoyl-CoA is key for a robust signal. |
| Palmitoyl-CoA (C16:0) | Not Reported | 5 - 50 | Activity is lower with palmitoyl-CoA compared to stearoyl-CoA.[3] | |
| Oleoyl-CoA (C18:1) | Not Reported | 5 - 50 | Generally shows lower activity compared to saturated acyl-CoAs.[6] |
Note: Km values can vary based on the enzyme source (species, recombinant vs. native), purity, and specific assay conditions (pH, temperature, buffer composition). The recommended ranges are starting points for optimization.
Detailed Experimental Protocol: A General this compound Kinetic Assay
This protocol provides a general framework for measuring this compound activity using microsomal preparations. It should be optimized for your specific experimental setup.
1. Reagent Preparation:
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA. Prepare fresh and bring to the assay temperature (e.g., 37°C) before use.
-
Enzyme Preparation: Resuspend microsomal pellets in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay). Store on ice until use.
-
Lysophospholipid Stock: Prepare a 1-2 mM stock solution of LPE (or other lysophospholipid) in the assay buffer. Sonicate briefly immediately before use to ensure a homogenous suspension.
-
Acyl-CoA Stock: Prepare a 1-2 mM stock solution of stearoyl-CoA (or other acyl-CoA) in an appropriate solvent (e.g., 100% methanol (B129727) for short-term storage). Store on ice.
-
Stopping Solution: Chloroform (B151607):Methanol (1:2, v/v).
-
Internal Standard (for LC-MS/MS): A phospholipid species not endogenously present or produced, with a known concentration, to be added during lipid extraction for quantification.
2. Assay Procedure:
-
Reaction Setup: In a microcentrifuge tube, add the assay buffer, lysophospholipid, and acyl-CoA to achieve the desired final concentrations in a total volume of 180 µL. Prepare a master mix for multiple reactions to ensure consistency.
-
Pre-incubation: Equilibrate the reaction tubes at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding 20 µL of the enzyme preparation (e.g., 10-20 µg of microsomal protein). For the no-enzyme control, add 20 µL of assay buffer instead.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 5-15 minutes) where the reaction is linear.
-
Stop Reaction: Terminate the reaction by adding 750 µL of ice-cold stopping solution (Chloroform:Methanol 1:2).
-
Lipid Extraction:
-
Add the internal standard.
-
Vortex thoroughly.
-
Add 250 µL of chloroform and vortex again.
-
Add 250 µL of water to induce phase separation and vortex.
-
Centrifuge at ~2,000 x g for 10 minutes to separate the phases.
-
-
Sample Analysis:
Troubleshooting Workflow
Use the following decision tree to diagnose and resolve common issues during your this compound assay optimization.
References
- 1. Identification and characterization of LPLAT7 as an sn-1-specific lysophospholipid acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of LPLAT7 as an sn-1-specific lysophospholipid acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Purification and kinetic properties of lysophosphatidylinositol acyltransferase from bovine heart muscle microsomes and comparison with lysophosphatidylcholine acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of lysophospholipid acyltransferase activities using substrate competition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LPGAT1 Antibody Specificity in Western Blots
Welcome to the technical support center for troubleshooting issues related to Lysophosphatidylglycerol Acyltransferase 1 (LPGAT1) antibody specificity in Western Blotting. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound in a Western Blot?
A1: The predicted molecular weight of human this compound is approximately 43 kDa. However, observed molecular weights may vary slightly depending on the experimental conditions and potential post-translational modifications. Some datasheets for commercially available antibodies show an observed band at 44 kDa in cell lysates.[1]
Q2: I am observing a band at a different molecular weight than expected. What could be the cause?
A2: Several factors can lead to a discrepancy between the observed and expected molecular weight of this compound:
-
Post-Translational Modifications (PTMs): Modifications such as glycosylation can increase the apparent molecular weight of the protein.
-
Alternative Splicing: this compound may have multiple transcript variants, which could result in different protein isoforms with varying molecular weights.[2] UniProt lists several potential isoforms for human and mouse this compound.[3][4]
-
Protein Cleavage: Proteolytic degradation of the sample can result in bands at a lower molecular weight.
-
Antibody Specificity: The antibody may be recognizing a different protein or a non-specific epitope.
Q3: My Western Blot shows multiple bands. How can I determine which one is the specific this compound band?
A3: The presence of multiple bands is a common issue. To identify the specific this compound band, consider the following:
-
Use a Positive Control: Run a lysate from cells known to express this compound, such as HEK293 or HeLa cells, as a positive control.[1]
-
Use a Negative Control: The most definitive method is to use a lysate from this compound knockout (KO) cells or tissue.[5][6] The specific this compound band will be absent in the KO lysate.
-
siRNA Knockdown: Transfect cells with siRNA targeting this compound. A significant reduction in the intensity of the specific band should be observed compared to a control siRNA.
-
Antibody Titration: Optimizing the primary antibody concentration can help reduce non-specific binding.
Q4: I am not getting any signal in my Western Blot for this compound. What should I do?
A4: A lack of signal can be due to several reasons:
-
Low Protein Expression: this compound expression levels may be low in your cell or tissue type. Consider using a more sensitive detection reagent or increasing the amount of protein loaded.
-
Antibody Inactivity: Ensure the antibody has been stored correctly and has not expired.
-
Suboptimal Protocol: Review your Western Blot protocol, including transfer efficiency, blocking conditions, and antibody incubation times.
-
Incorrect Secondary Antibody: Verify that your secondary antibody is compatible with the primary antibody's host species and isotype.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues with this compound antibody specificity in Western Blots.
| Problem | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | Low abundance of this compound in the sample. | Increase the total protein load per lane (up to 50 µg). Use a positive control cell lysate known to express this compound (e.g., HEK293, HeLa).[1] |
| Inefficient protein transfer. | Verify transfer efficiency with Ponceau S staining. For smaller proteins like this compound (~43 kDa), ensure the membrane pore size is appropriate (e.g., 0.2 µm) and optimize transfer time and voltage. | |
| Primary antibody concentration is too low. | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C). | |
| Inactive primary or secondary antibody. | Use a fresh aliquot of the antibody. Confirm the secondary antibody is appropriate and active. | |
| High Background | Primary or secondary antibody concentration is too high. | Perform an antibody titration to determine the optimal concentration. |
| Insufficient blocking. | Increase blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of milk, especially if using a phospho-specific antibody). | |
| Inadequate washing. | Increase the number and duration of wash steps with TBST. | |
| Non-Specific Bands | Antibody is cross-reacting with other proteins. | Perform a BLAST analysis of the immunogen sequence to check for homology with other proteins. Use an affinity-purified antibody. |
| Protein degradation. | Add protease inhibitors to your lysis buffer and keep samples on ice. | |
| Best Practice: Validate antibody specificity using a negative control. | Use a commercially available this compound knockout cell lysate or generate one using CRISPR/Cas9. Alternatively, perform an siRNA knockdown of this compound.[5] | |
| Incorrect Band Size | Post-translational modifications (PTMs). | Consult literature or databases like UniProt for known PTMs of this compound. Treat samples with enzymes like PNGase F to remove N-linked glycosylations if suspected. |
| Splice variants or isoforms. | Check databases (e.g., Ensembl, UniProt) for known isoforms of this compound.[2][3][4] | |
| Protein dimerization or multimerization. | Ensure complete denaturation and reduction of the sample by boiling in Laemmli buffer with a fresh reducing agent (e.g., DTT or β-mercaptoethanol). |
Experimental Protocols
Protocol 1: Western Blotting for this compound Detection
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Determine protein concentration using a BCA assay.
-
Mix 20-50 µg of protein with 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load samples onto a 10% or 12% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane. A wet transfer system is recommended (e.g., 100V for 60-90 minutes).
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the this compound primary antibody in the blocking buffer according to the manufacturer's recommended dilution.
-
Incubate the membrane overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Protocol 2: Validation of this compound Antibody Specificity using siRNA Knockdown
-
Cell Culture and Transfection:
-
Plate cells (e.g., C2C12 myotubes) in a 6-well plate and grow to 60-80% confluency.
-
Transfect cells with either a validated siRNA targeting this compound or a non-targeting control siRNA using a suitable transfection reagent.
-
Incubate for 48-72 hours post-transfection.
-
-
Sample Preparation:
-
Harvest cells and prepare protein lysates as described in Protocol 1.
-
-
Western Blot Analysis:
-
Perform Western Blotting as detailed in Protocol 1.
-
Probe the membrane with the this compound primary antibody.
-
Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for this compound and the loading control.
-
A specific antibody will show a significant decrease in the this compound band intensity in the siRNA-treated sample compared to the control, while the loading control remains unchanged.
-
Visualizations
References
- 1. This compound antibody | 3 total products from 2 suppliers [labome.com]
- 2. genecards.org [genecards.org]
- 3. uniprot.org [uniprot.org]
- 4. uniprot.org [uniprot.org]
- 5. This compound controls MEGDEL syndrome by coupling phosphatidylglycerol remodeling with mitochondrial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Defective Phosphatidylglycerol Remodeling Causes Hepatopathy, Linking Mitochondrial Dysfunction to Hepatosteatosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recombinant LPGAT1 Expression and Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the expression and purification of recombinant lysophosphatidylglycerol (B1238068) acyltransferase 1 (LPGAT1).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in expressing recombinant this compound?
A1: Recombinant this compound, being an integral membrane protein localized to the endoplasmic reticulum, presents several expression challenges. Common issues include:
-
Low expression levels: The complex structure and membrane association of this compound can lead to low protein yields.
-
Insolubility and Inclusion Body Formation: Overexpression in bacterial systems like E. coli often results in the protein aggregating into insoluble inclusion bodies.
-
Misfolding and Inactivity: Even when expressed, the protein may not fold correctly, leading to a lack of enzymatic activity. This was observed with MBP-tagged this compound in E. coli where initial attempts yielded an inactive enzyme.
-
Toxicity to the Host Cell: High levels of a membrane protein can be toxic to the expression host, leading to poor cell growth and reduced protein production.
-
Inconsistent Yields: Expression in eukaryotic systems, such as insect cells, can result in variable and often low yields.
Q2: Which expression system is better for this compound, E. coli or insect cells?
A2: The choice of expression system depends on the specific research goals and available resources. Both systems have been used for this compound with distinct advantages and disadvantages.
-
E. coli : Offers rapid growth, cost-effectiveness, and high potential yields. However, it often leads to the formation of inactive inclusion bodies for membrane proteins like this compound. Strategies to obtain active enzyme from E. coli involve optimizing expression conditions to favor membrane integration or refolding the protein from inclusion bodies.
-
Insect Cells (e.g., Sf9) : This eukaryotic system can perform post-translational modifications and may facilitate proper folding of complex proteins like this compound. However, experiments with His-tagged this compound in Sf9 cells have reported low and not very reproducible yields.
Q3: My purified this compound is inactive. What could be the reason?
A3: Inactivity of purified this compound can stem from several factors:
-
Improper Folding: The protein may not have achieved its correct three-dimensional structure. This is a common issue when expressing membrane proteins in bacterial systems.
-
Absence of a Critical Cofactor: While not explicitly documented for this compound, some enzymes require cofactors for their activity.
-
Harsh Purification Conditions: The detergents used to solubilize the membrane protein and the purification process itself can lead to denaturation.
-
Formation of Inclusion Bodies: If the protein is purified from inclusion bodies, the refolding process might not have been optimal.
Q4: What is the subcellular localization of this compound?
A4: this compound is an integral membrane protein localized primarily to the endoplasmic reticulum (ER).
Troubleshooting Guides
Low Expression Yield
| Symptom | Possible Cause | Troubleshooting Steps |
| No or very faint band of the expected size on SDS-PAGE. | Codon bias: The codons in the this compound gene may not be optimal for the expression host. | - Perform codon optimization of the this compound sequence for the specific expression host (E. coli or insect cells). |
| Plasmid instability: The host cells may be losing the expression plasmid. | - Verify plasmid integrity by sequencing.- Use freshly transformed cells for each expression experiment. | |
| Toxicity of this compound to the host: High basal expression or overexpression can be detrimental to cell growth. | - Use a tightly regulated promoter system.- Lower the induction temperature (e.g., 15-20°C) and inducer concentration (e.g., lower IPTG for E. coli). | |
| Low protein yield in the soluble fraction (for E. coli). | Inclusion body formation: The protein is being expressed but is insoluble. | - Check the insoluble pellet for the presence of your protein.- Optimize expression conditions (lower temperature, lower inducer concentration) to improve solubility.- Co-express with molecular chaperones.- Proceed with purification from inclusion bodies followed by refolding. |
Protein Insolubility (Inclusion Bodies in E. coli)
| Symptom | Possible Cause | Troubleshooting Steps |
| Strong band of this compound in the insoluble pellet after cell lysis. | High expression rate: Rapid protein synthesis overwhelms the folding machinery of the cell. | - Lower the induction temperature (e.g., 16-25°C) and induce for a longer period (e.g., overnight).- Reduce the concentration of the inducer (e.g., IPTG). |
| Hydrophobic nature of this compound: As a membrane protein, this compound has hydrophobic transmembrane domains that tend to aggregate. | - Fuse a highly soluble protein tag, such as Maltose-Binding Protein (MBP), to the N-terminus of this compound.- Attempt to express only the soluble catalytic domain if known. | |
| Purified protein from inclusion bodies is inactive. | Improper refolding: The refolding protocol is not optimal for this compound. | - Screen different refolding buffers with varying pH, detergents, and additives (e.g., L-arginine, glycerol).- Employ a gradual refolding method, such as dialysis or rapid dilution. |
Experimental Protocols
Protocol 1: Expression of MBP-tagged this compound in E. coli and Membrane Preparation
This protocol is adapted from studies that successfully produced active this compound from E. coli.
-
Transformation: Transform E. coli BL21(DE3) cells with the pMAL-c2 vector containing the murine this compound cDNA.
-
Culture: Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Induction: Dilute the overnight culture into a larger volume of LB medium and grow at 32°C until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.9 mM.
-
Harvesting: Continue to grow the culture for 2.5 hours post-induction. Harvest the cells by centrifugation.
-
Lysis and Membrane Preparation:
-
Resuspend the cell pellet in a cold lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 200 mM NaCl, 1 mM EDTA, with protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes) to remove unbroken cells and debris.
-
Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g for 1 hour) to pellet the cell membranes.
-
-
Solubilization: Resuspend the membrane pellet in a solubilization buffer containing a mild non-ionic detergent (e.g., 1% Triton X-100 in lysis buffer) and incubate with gentle agitation for 1-2 hours at 4°C.
-
Purification:
-
Centrifuge the solubilized membrane fraction at 100,000 x g for 1 hour to remove any insoluble material.
-
Apply the supernatant to an amylose (B160209) resin column pre-equilibrated with wash buffer (lysis buffer containing 0.1% Triton X-100).
-
Wash the column extensively with wash buffer.
-
Elute the MBP-LPGAT1 fusion protein with elution buffer (wash buffer containing 10 mM maltose).
-
Protocol 2: this compound Enzyme Activity Assay
This is a general protocol for measuring acyltransferase activity.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Acyl-acceptor: Lysophospholipid substrate (e.g., 1-oleoyl-2-lyso-phosphatidylglycerol)
-
Acyl-donor: Radiolabeled fatty acyl-CoA (e.g., [1-14C]oleoyl-CoA)
-
Detergent (if necessary, e.g., Triton X-100)
-
-
Enzyme Addition: Add the purified recombinant this compound to the reaction mixture to start the reaction.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1, v/v).
-
Lipid Extraction: Perform a lipid extraction (e.g., Bligh-Dyer method).
-
Analysis: Separate the lipids by thin-layer chromatography (TLC) and quantify the radiolabeled product (phosphatidylglycerol) using a phosphorimager or by scraping the corresponding spot and performing liquid scintillation counting.
Data Presentation
Table 1: Comparison of Recombinant this compound Expression Systems
| Feature | E. coli Expression System | Insect Cell (Sf9) Expression System |
| Vector Example | pMAL-c2 (with N-terminal MBP-tag) | pVL1393 (with N-terminal His-tag) |
| Typical Yield | High potential yield, but often in inclusion bodies. | Low and not very reproducible. |
| Protein Activity | Can be active if expressed at low levels and harvested from membranes; otherwise, requires refolding from inclusion bodies. | Potentially active due to eukaryotic folding machinery. |
| Advantages | - Fast growth- Cost-effective- High cell densities | - Post-translational modifications- Better for complex protein folding |
| Disadvantages | - Inclusion body formation- Lack of eukaryotic post-translational modifications | - Slower and more expensive- Lower cell densities- Inconsistent yields |
Visualizations
Signaling Pathway
Technical Support Center: LPGAT1 Knockout Mouse Phenotyping
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with lysophosphatidylglycerol (B1238068) acyltransferase 1 (LPGAT1) knockout (KO) mice. The information provided is intended to assist with experimental design, data interpretation, and troubleshooting of unexpected phenotypes.
Frequently Asked Questions (FAQs)
Q1: We have generated this compound KO mice and observe that they are leaner and have a shorter lifespan than their wild-type littermates. Is this an expected phenotype?
A1: Yes, this is a consistent and expected phenotype for this compound knockout mice. Studies have shown that genetic ablation of this compound in mice leads to a leaner body composition and a reduced lifespan compared to wild-type controls.[1] This is often associated with underlying metabolic impairments.[1]
Q2: Our lipidomics analysis of tissues from this compound KO mice shows a significant shift in the fatty acid composition of phospholipids (B1166683). Can you explain the expected changes?
A2: This is a key and anticipated finding in this compound KO mice. This compound is an sn-1 specific acyltransferase that preferentially incorporates stearoyl-CoA over palmitoyl-CoA into lysophosphatidylethanolamine (LPE).[1] Therefore, in this compound KO mice, a characteristic shift from stearate (B1226849) (18:0) to palmitate (16:0) species is observed in phosphatidylethanolamine (B1630911) (PE) and, subsequently, in phosphatidylcholine (PC) through the PE methylation pathway.[1][2] This alteration in the stearate/palmitate ratio is a direct consequence of the loss of this compound function and has been observed in multiple tissues, including the liver, intestine, kidney, testis, and skeletal muscle.[1][3][4]
Q3: We are observing signs of hepatosteatosis (fatty liver) in our this compound KO mice, which seems counterintuitive given their leaner phenotype. Is this a documented observation?
A3: Yes, the development of spontaneous hepatosteatosis and hepatic insulin (B600854) resistance has been reported in this compound-deficient mice, despite their overall leaner phenotype.[5][6] This is linked to mitochondrial dysfunction, oxidative stress, and impaired insulin signaling specifically in the liver.[6] While the mice have lower overall body fat, the lipid metabolism in the liver is significantly perturbed, leading to lipid accumulation in that organ.[5][6]
Q4: Does this compound deficiency affect triacylglycerol (TG) metabolism? The literature seems to have conflicting information.
A4: The role of this compound in TG metabolism has been a point of discussion. Some studies have suggested a link, noting that this compound has monoacylglycerol acyltransferase (MGAT) activity, which could theoretically connect it to TG synthesis.[1][5] Additionally, knockdown of this compound in mice has been shown to lower serum lipids and increase liver fat content.[1] However, other research indicates that the primary and most profound role of this compound is in the remodeling of phospholipids, specifically controlling the stearate/palmitate ratio of PE and PC.[1] The metabolic consequences observed are likely a downstream effect of this primary function.
Q5: Are there any known neurological or developmental phenotypes associated with this compound knockout?
A5: While the primary focus of many studies has been on metabolic phenotypes, there is evidence linking this compound to neurological function. This compound deficiency in mice can lead to cardinal features of MEGDEL syndrome, which includes 3-methylglutaconic aciduria, deafness, and encephalopathy.[2][5] Furthermore, this compound is highly expressed in the brain.[1] Zebrafish models of this compound deficiency also show developmental defects and a poor survival rate.[2]
Troubleshooting Guides
Problem 1: Difficulty in breeding this compound homozygous knockout mice.
-
Possible Cause: High fatality rates during development have been suggested for this compound mutations.[2]
-
Troubleshooting Steps:
-
Genotyping: Ensure accurate genotyping of heterozygous breeding pairs to confirm the presence of homozygous knockout pups.
-
Litter Monitoring: Closely monitor litters for neonatal lethality.
-
Heterozygous Crosses: Maintain the colony through heterozygous crosses and generate homozygous knockouts for experimental cohorts.
-
Conditional Knockout: If germline knockout proves too severe, consider generating a conditional knockout mouse model to study gene function in specific tissues or at specific developmental stages.[7][8][9]
-
Problem 2: Inconsistent or mild metabolic phenotype in young this compound KO mice.
-
Possible Cause: The severity of some metabolic phenotypes can be age-dependent.
-
Troubleshooting Steps:
-
Age of Mice: Ensure that the mice being phenotyped are of an appropriate age to observe the expected metabolic changes. Some metabolic phenotypes become more pronounced with age.[10]
-
Dietary Challenge: Consider challenging the mice with a high-fat diet to accentuate metabolic phenotypes.[11]
-
Comprehensive Analysis: Perform a comprehensive metabolic analysis, including glucose tolerance tests (GTT), insulin tolerance tests (ITT), and detailed body composition analysis.
-
Problem 3: Unexpected changes in other phospholipid classes beyond PE and PC.
-
Possible Cause: While the primary substrates of this compound are LPE and lysophosphatidylglycerol (LPG), the widespread disruption of phospholipid metabolism can have secondary effects on other lipid classes.
-
Troubleshooting Steps:
-
Broad-Spectrum Lipidomics: Perform a comprehensive lipidomics analysis covering a wide range of phospholipid and neutral lipid classes to get a complete picture of the lipidome alterations.
-
Pathway Analysis: Analyze the changes in the context of known lipid metabolic pathways to understand the downstream consequences of this compound deletion. For example, changes in PE can affect the synthesis of other lipids.
-
Tissue Specificity: Be aware that the lipid composition and the effects of this compound knockout can vary between different tissues.[1]
-
Quantitative Data Summary
Table 1: Body Weight and Fat Content in this compound KO Mice
| Parameter | Wild-Type (WT) | This compound KO | Percentage Change | Reference |
| Body Weight | Higher | Lower | leaner | [1] |
| Body Fat Content | Higher | Lower | reduced | [1] |
Table 2: Key Phospholipid Species Alterations in Liver of this compound KO Mice
| Phospholipid Species | Wild-Type (WT) | This compound KO | Change | Reference |
| Stearate (18:0)-containing PE | Higher | Lower | Decreased | [1] |
| Palmitate (16:0)-containing PE | Lower | Higher | Increased | [1] |
| Stearate (18:0)-containing PC | Higher | Lower | Decreased | [1] |
| Palmitate (16:0)-containing PC | Lower | Higher | Increased | [1] |
Experimental Protocols
1. Generation of this compound Knockout Mice
-
Method: A common method for generating knockout mice is the Cre-loxP system to create a conditional knockout, which can then be bred to a germline Cre-expressing line for a whole-body knockout.[7][8][9]
-
Protocol Outline:
-
Targeting Vector Construction: A targeting vector is designed to flank a critical exon of the this compound gene with loxP sites ("floxed").
-
ES Cell Targeting: The targeting vector is introduced into embryonic stem (ES) cells.
-
Selection and Screening: ES cells with the correct homologous recombination are selected and verified by PCR and Southern blotting.
-
Blastocyst Injection: Targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.
-
Chimeric Mouse Generation: Chimeric offspring are identified and bred to establish germline transmission of the floxed allele.
-
Generation of Knockout: Mice carrying the floxed this compound allele are bred with mice expressing Cre recombinase ubiquitously or in a tissue-specific manner to excise the floxed exon and generate the knockout.
-
2. Lipidomics Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Method: This is the standard method for detailed analysis of lipid species in tissues.
-
Protocol Outline:
-
Tissue Homogenization: Tissues are homogenized in a suitable buffer.
-
Lipid Extraction: Lipids are extracted from the homogenate using a biphasic solvent system, typically the Bligh and Dyer method (chloroform/methanol/water).
-
Sample Preparation: The lipid-containing organic phase is dried and reconstituted in an appropriate solvent for LC-MS/MS analysis.
-
LC Separation: The lipid extract is injected onto a reverse-phase or normal-phase liquid chromatography column to separate different lipid classes and species.
-
MS/MS Detection: The separated lipids are ionized (e.g., by electrospray ionization - ESI) and detected by a tandem mass spectrometer. Specific precursor and product ion pairs are used to identify and quantify individual lipid species.
-
Data Analysis: The resulting data is processed to identify and quantify the abundance of different phospholipid species, comparing the profiles of wild-type and this compound KO mice.
-
3. Primary Hepatocyte Isolation and Culture
-
Method: Isolation of primary hepatocytes allows for in vitro studies of lipid metabolism.
-
Protocol Outline:
-
Mouse Perfusion: The mouse is anesthetized, and the liver is perfused in situ through the portal vein with a collagenase solution to digest the extracellular matrix.
-
Liver Dissociation: The digested liver is excised, and the cell suspension is filtered to remove undigested tissue.
-
Hepatocyte Enrichment: Hepatocytes are enriched by low-speed centrifugation.
-
Cell Culture: Isolated hepatocytes are plated on collagen-coated dishes and cultured in appropriate media. These cells can then be used for various assays, such as measuring lipid synthesis and insulin signaling.[6]
-
Visualizations
References
- 1. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound/LPLAT7 regulates acyl chain profiles at the sn-1 position of phospholipids in murine skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound/LPLAT7 regulates acyl chain profiles at the sn-1 position of phospholipids in murine skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Defective Phosphatidylglycerol Remodeling Causes Hepatopathy, Linking Mitochondrial Dysfunction to Hepatosteatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Generation and validation of a conditional knockout mouse model for the study of the Smith-Lemli-Opitz syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Generation of General and Tissue-Specific Gene Knockout Mouse Models | Springer Nature Experiments [experiments.springernature.com]
- 10. Middle-Aged Lpaatδ-Deficient Mice Have Altered Metabolic Measures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lpcat3-dependent production of arachidonoyl phospholipids is a key determinant of triglyceride secretion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of siRNA Targeting LPGAT1
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the off-target effects of small interfering RNA (siRNA) designed to silence Lysophosphatidylglycerol Acyltransferase 1 (LPGAT1). The information provided is based on established principles of RNA interference (RNAi) technology, as specific published data on the off-target profile of this compound siRNAs is limited. The guidance herein is intended to help researchers, scientists, and drug development professionals anticipate, identify, and mitigate potential off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are siRNA off-target effects?
A1: Off-target effects are unintended molecular or cellular changes caused by an siRNA molecule that are not a result of silencing the intended target gene (e.g., this compound).[1] These effects primarily arise from the siRNA guide strand binding to and silencing messenger RNAs (mRNAs) other than the intended one.[2][3] Such effects can lead to misleading experimental results, including false positive phenotypes and cellular toxicity.[4][5]
Q2: What are the primary causes of off-target effects?
A2: There are two main causes of off-target effects:
-
MicroRNA (miRNA)-like Off-Targeting: This is the most common cause.[4] The "seed region" (nucleotides 2-8 at the 5' end of the siRNA guide strand) can bind to the 3' untranslated regions (3' UTRs) of unintended mRNAs that have partial sequence complementarity.[2][4] This leads to the translational repression or degradation of these off-target transcripts.[2]
-
Sequence-Dependent Off-Targeting: The siRNA may have near-perfect homology to an unintended transcript, leading to its cleavage by the RNA-Induced Silencing Complex (RISC).[6][7] This can be mediated by either the sense or antisense strand of the siRNA duplex.[6] Poorly designed siRNA sequences are a frequent contributor to this issue.[1]
Q3: How can I minimize off-target effects in my this compound silencing experiment?
A3: Several strategies can be employed to reduce off-target effects:
-
Use the Lowest Effective Concentration: Titrate your this compound siRNA to find the lowest concentration that still provides sufficient on-target knockdown.[8] Higher concentrations can saturate the RNAi machinery and increase the likelihood of off-target binding.[8][9][10]
-
Pool Multiple siRNAs: Using a pool of several siRNAs that target different regions of the this compound mRNA can reduce the concentration of any single siRNA, thereby minimizing the impact of sequence-specific off-target effects.[2][3]
-
Chemical Modifications: Use siRNAs with chemical modifications, such as 2'-O-methylation in the seed region, which can disrupt miRNA-like binding to off-target transcripts without compromising on-target activity.[5][11]
Q4: How many off-target genes can a single siRNA affect?
A4: A single siRNA can downregulate a number of genes similar to that of an endogenous miRNA, with a median of approximately 100 genes.[4] However, the range is wide, with some siRNAs affecting very few genes and others affecting nearly a thousand.[4] The extent of off-targeting is highly dependent on the siRNA sequence and concentration used.
Troubleshooting Guide
Q1: I'm observing a strong phenotype (e.g., decreased cell proliferation), but the level of this compound knockdown is only moderate. Could this be an off-target effect?
A1: Yes, this is a classic indicator of a potential off-target effect. Phenotypes that do not correlate with the degree of on-target gene knockdown are often caused by the unintended silencing of other genes.[4]
Troubleshooting Steps:
-
Perform a Rescue Experiment: If possible, co-transfect your cells with the this compound siRNA and a plasmid expressing an this compound mRNA that is resistant to the siRNA (e.g., containing silent mutations in the siRNA binding site). If the phenotype is reversed, it confirms the effect is on-target. If the phenotype persists, it is off-target.[13]
-
Analyze Off-Target Gene Expression: Use qPCR to check the expression of predicted off-target genes (identified through bioinformatics tools) that are known to be involved in the observed phenotype.
Q2: My cells show signs of toxicity (e.g., apoptosis, reduced viability) after transfection with this compound siRNA. How can I determine if this is a specific off-target effect or a general response to the transfection?
A2: Cellular toxicity can be a sequence-dependent off-target effect.[4][5] It is critical to differentiate this from general cellular stress caused by the delivery method or the introduction of foreign RNA.
Troubleshooting Steps:
-
Test Multiple this compound siRNAs: As mentioned previously, assess whether the toxicity is consistent across different siRNAs targeting this compound. A target-independent toxic effect will often be seen with only a single duplex.[3][5]
-
Lower siRNA Concentration: Toxicity is often concentration-dependent.[5] Reducing the siRNA concentration may alleviate the toxic effect while preserving on-target knockdown.[8]
Q3: My RNA-Seq analysis reveals hundreds of downregulated genes after this compound siRNA treatment. How do I proceed?
A3: It is expected that an siRNA will alter the expression of many genes.[6] The key is to systematically filter this data to identify high-confidence off-targets and confirm the specificity of your on-target knockdown.
Troubleshooting Steps:
-
Seed Region Analysis: Perform a bioinformatic analysis to identify which of the downregulated genes contain a sequence in their 3' UTR that is complementary to the seed region of your this compound siRNA. A high enrichment of seed matches among downregulated genes is a strong indicator of miRNA-like off-target activity.[4][8]
-
Compare Multiple siRNA Profiles: If you performed RNA-Seq for cells treated with multiple, distinct this compound siRNAs, the only commonly downregulated gene should ideally be this compound itself. Genes that are only downregulated by a single siRNA are likely off-targets.[6]
Data Presentation
When analyzing data from multiple siRNAs, a structured table is essential for comparing on-target efficiency with potential off-target phenotypes.
Table 1: Example Summary of Experimental Results for Four this compound siRNAs
| siRNA ID | Target Sequence (this compound) | siRNA Conc. (nM) | This compound mRNA Knockdown (%) | Cell Viability (% of Control) | Notes |
| This compound-siRNA-1 | GCAUCUACACCAAGGAGUU | 10 | 85% | 92% | Good knockdown, minimal toxicity. |
| This compound-siRNA-2 | CUGAAGAGCUGAUCAAGAA | 10 | 78% | 45% | High toxicity observed. Likely off-target effect. |
| This compound-siRNA-3 | CCAUAAGGCUCAUCCAGAU | 10 | 91% | 88% | Highest knockdown, minimal toxicity. |
| This compound-siRNA-4 | AGACAGAGCGUGUACUAUU | 10 | 32% | 95% | Poor knockdown efficiency. |
| Scrambled Ctrl | N/A | 10 | 0% | 98% | Baseline for comparison. |
This table contains hypothetical data for illustrative purposes.
Visualizations and Workflows
Signaling and Experimental Pathways
The following diagrams illustrate the key molecular pathway for RNAi and a recommended workflow for investigating off-target effects.
Caption: The RNAi pathway showing on-target cleavage and off-target repression.
Caption: Experimental workflow for identifying and validating off-target effects.
Experimental Protocols
Protocol 1: Validation of On- and Off-Target Knockdown by qRT-PCR
This protocol is for quantifying the mRNA levels of this compound and potential off-target genes.
-
Cell Culture and Transfection:
-
Seed cells in 12-well or 24-well plates to be 70-80% confluent at the time of transfection.
-
Transfect cells with your this compound siRNAs and a non-targeting control siRNA at the desired concentration using an optimized transfection reagent protocol.[16] Include a mock-transfected control.
-
Incubate for 24-72 hours post-transfection. The optimal time should be determined empirically.
-
-
RNA Extraction:
-
Lyse cells directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Isolate total RNA using a column-based kit or Trizol/chloroform extraction, following the manufacturer's instructions.
-
Quantify RNA concentration and assess purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions in triplicate for each sample. Each reaction should contain: cDNA template, forward and reverse primers for the gene of interest (this compound or a potential off-target), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the change in expression relative to the non-targeting control using the ΔΔCt method (2-ΔΔCt).
-
Protocol 2: Confirmation of On-Target Protein Knockdown by Western Blot
This protocol verifies that mRNA knockdown results in reduced protein levels.
-
Cell Lysis and Protein Quantification:
-
After the desired incubation period (typically 48-96 hours), wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using densitometry software and normalize the this compound signal to the loading control.
-
References
- 1. What are the key parameters contributing to unwanted off-target effects in an RNAi experiment? [qiagen.com]
- 2. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. sitoolsbiotech.com [sitoolsbiotech.com]
- 5. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arep.med.harvard.edu [arep.med.harvard.edu]
- 7. (PDF) Expression profiling reveals off-target gene regulation by RNAi (2003) | Aimee L. Jackson | 2646 Citations [scispace.com]
- 8. siRNA off-target effects can be reduced at concentrations that match their individual potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 10. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 11. Frontiers | siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects [frontiersin.org]
- 12. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. Top three tips for troubleshooting your RNAi experiment [horizondiscovery.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing LPGAT1 Gene Knockdown Efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the knockdown of Lysophosphatidylglycerol (B1238068) Acyltransferase 1 (LPGAT1). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and improve the efficiency and reproducibility of your this compound gene silencing experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound knockdown experiments in a question-and-answer format.
| Problem/Question | Potential Cause | Suggested Solution |
| Q1: Low Knockdown Efficiency of this compound mRNA | 1. Suboptimal siRNA/shRNA sequence. 2. Inefficient transfection reagent or protocol. 3. Poor cell health. 4. Incorrect timing of analysis. | 1. Test multiple pre-validated or newly designed siRNA/shRNA sequences. 2. Optimize transfection conditions (reagent-to-siRNA ratio, cell density).[1] 3. Ensure cells are healthy, within a low passage number, and 30-50% confluent at transfection.[1] 4. Perform a time-course experiment (e.g., 24, 48, 72 hours post-transfection) to determine the optimal time point for mRNA analysis. |
| Q2: Discrepancy between this compound mRNA and Protein Reduction | 1. High stability and long half-life of the this compound protein. 2. Inefficient shRNA processing. 3. Compensatory mechanisms. | 1. Extend the analysis time point for protein detection (e.g., 72, 96, or 120 hours) to allow for protein turnover. 2. For shRNA, ensure the vector design is optimal for processing into functional siRNA. 3. Investigate potential upregulation of other acyltransferases with overlapping functions. |
| Q3: High Cell Toxicity or Death Post-Transfection | 1. High concentration of siRNA or transfection reagent. 2. Contamination of reagents. 3. Off-target effects of the siRNA. | 1. Titrate down the concentration of both the siRNA and the transfection reagent. 2. Use sterile, RNase-free reagents and consumables. 3. Use a minimum of two different validated siRNA sequences against this compound and a non-targeting control to confirm that the phenotype is not due to off-target effects. |
| Q4: Inconsistent Knockdown Results Between Experiments | 1. Variation in cell passage number. 2. Inconsistent cell density at the time of transfection. 3. Freeze-thaw cycles of siRNA. | 1. Use cells within a consistent and low passage number range. 2. Seed a consistent number of cells to achieve the same confluency for each experiment. 3. Aliquot siRNA stocks to avoid multiple freeze-thaw cycles.[1] |
| Q5: Unexpected Changes in Lipid Profile After Knockdown | 1. This compound's role in phospholipid remodeling. 2. Off-target effects on other lipid-modifying enzymes. | 1. This is an expected outcome. This compound knockdown is known to alter the acyl chain composition of phospholipids (B1166683) like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE).[2] 2. Confirm the phenotype with at least two different siRNAs targeting this compound. Perform lipidomic analysis to characterize the specific changes in the lipid profile. |
Logical Flow for Troubleshooting Low Knockdown Efficiency
Caption: Troubleshooting workflow for low this compound knockdown efficiency.
Frequently Asked Questions (FAQs)
Q: What is the primary function of this compound?
A: Lysophosphatidylglycerol Acyltransferase 1 (this compound) is an enzyme localized in the endoplasmic reticulum membrane. It is involved in the remodeling of phospholipids, which are essential components of cellular membranes. Specifically, it catalyzes the transfer of fatty acids to lysophosphatidylglycerol to form phosphatidylglycerol, a precursor for cardiolipin (B10847521) synthesis.[3][4][5] More recent studies have shown it also plays a crucial role in remodeling the acyl chains of other phospholipids like phosphatidylethanolamine (PE) and phosphatidylcholine (PC), influencing their fatty acid composition.[2][6][7]
Q: Why is knocking down this compound relevant for research and drug development?
A: this compound is implicated in various physiological and pathological processes. Its expression levels have been associated with metabolic diseases, and it plays a role in maintaining mitochondrial function.[8][9] In the context of oncology, upregulation of this compound has been observed in certain cancers, such as lung adenocarcinoma, where it may promote tumor proliferation.[4] Therefore, knocking down this compound is a valuable tool to study its role in these diseases and to evaluate it as a potential therapeutic target.
Q: What are the expected downstream effects of efficient this compound knockdown?
A: Successful knockdown of this compound is expected to alter the cellular lipid profile. Specifically, studies have shown a decrease in stearate-containing (18:0) PC and PE species and an increase in palmitate-containing (16:0) species.[2][6] This can impact membrane fluidity and the function of membrane-associated proteins. Depending on the cell type and context, this may also affect mitochondrial function, cell proliferation, and signaling pathways.[8][9]
Q: Which is better for this compound knockdown: siRNA or shRNA?
Q: How should I validate the knockdown of this compound?
A: Validation should be performed at both the mRNA and protein levels.
-
mRNA level: Use quantitative real-time PCR (RT-qPCR) with validated primers for this compound. It is crucial to include a housekeeping gene for normalization and a non-targeting control.
-
Protein level: Western blotting is the standard method to confirm a reduction in this compound protein levels. Use a specific and validated antibody against this compound.
-
Functional validation: As this compound is an enzyme with a known function, a functional assay can further validate the knockdown. This could involve lipidomic analysis to confirm the expected changes in phospholipid acyl chain composition.[2][6]
Experimental Protocols and Data
Protocol: siRNA-mediated Knockdown of this compound in C2C12 Cells
This protocol provides a general guideline for the transient knockdown of this compound using lipid-based transfection. Optimization is recommended for different cell lines and transfection reagents.
Materials:
-
C2C12 myotubes
-
siRNA targeting mouse this compound (validated sequences are recommended)
-
Non-targeting control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent or similar
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
6-well plates
-
RNase-free tubes and pipette tips
Procedure:
-
Cell Seeding: The day before transfection, seed C2C12 cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Preparation: On the day of transfection, prepare two tubes for each well to be transfected.
-
Tube A: Dilute 20 pmol of this compound siRNA or control siRNA in 50 µL of Opti-MEM™. Mix gently.
-
Tube B: Dilute 1.5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
-
Complex Formation: Combine the diluted siRNA (from Tube A) with the diluted transfection reagent (from Tube B). Mix gently and incubate for 20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the 100 µL of the siRNA-lipid complex drop-wise to each well containing cells and fresh growth medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Analysis:
-
For mRNA analysis (RT-qPCR), harvest the cells 24-48 hours post-transfection.
-
For protein analysis (Western Blot), harvest the cells 48-72 hours post-transfection.
-
For lipidomic analysis, harvest cells at a time point consistent with observed protein knockdown.
-
Experimental Workflow for this compound Knockdown
Caption: A typical experimental workflow for this compound gene knockdown.
Quantitative Data from this compound Knockdown Experiments
The following tables summarize representative quantitative data from studies involving this compound knockdown.
Table 1: Effect of this compound Knockdown on Phosphatidylcholine (PC) and Phosphatidylethanolamine (PE) Species in C2C12 Myotubes
Data adapted from a study on the role of this compound in regulating acyl chain profiles.[2]
| Phospholipid Species | Change upon sithis compound treatment |
| 16:0-PC | Increase |
| 18:0-PC | Decrease |
| PC (18:0–18:1) | Decrease |
| PC (18:0–18:2) | Decrease |
| PC (18:0–20:4) | Decrease |
| 18:0-PE | Decrease |
| PE (18:0–18:1) | Decrease |
| PE (18:0–18:2) | Decrease |
| PE (18:0–22:6) | Decrease |
Table 2: Example of this compound mRNA Knockdown Efficiency with Different siRNAs
This is a representative table. Actual results will vary based on the specific siRNA sequences and experimental conditions.
| siRNA Target | Concentration (nM) | % mRNA Reduction (vs. control) |
| This compound siRNA #1 | 10 | 75% |
| This compound siRNA #2 | 10 | 85% |
| This compound siRNA #3 | 10 | 60% |
| Non-targeting control | 10 | < 5% |
Signaling and Metabolic Pathways
This compound in Phospholipid Remodeling
This compound plays a key role in the remodeling of phospholipids, particularly in determining the fatty acid at the sn-1 position of the glycerol (B35011) backbone. This process is crucial for maintaining the composition and function of cellular membranes.
References
- 1. genscript.com [genscript.com]
- 2. This compound/LPLAT7 regulates acyl chain profiles at the sn-1 position of phospholipids in murine skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. This compound lysophosphatidylglycerol acyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Identification and characterization of a gene encoding human this compound, an endoplasmic reticulum-associated lysophosphatidylglycerol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Defective Phosphatidylglycerol Remodeling Causes Hepatopathy, Linking Mitochondrial Dysfunction to Hepatosteatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound controls MEGDEL syndrome by coupling phosphatidylglycerol remodeling with mitochondrial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shRNA Vectors | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. cellecta.com [cellecta.com]
Inconsistent results in LPGAT1 subcellular localization studies
Welcome to the technical support center for Lysophosphatidylglycerol (B1238068) Acyltransferase 1 (LPGAT1) subcellular localization studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of determining this compound's location within the cell and address inconsistent findings.
Frequently Asked Questions (FAQs)
Q1: What is the reported subcellular localization of this compound?
A1: The primary consensus in the literature is that this compound is an endoplasmic reticulum (ER) resident protein.[1][2][3] Studies using subcellular fractionation and immunofluorescence microscopy have shown that this compound co-localizes with ER markers, such as calnexin.[1][2] Its function in phospholipid remodeling is consistent with an ER localization, as the ER is a major site of lipid synthesis.[4]
Q2: Why do different studies sometimes suggest or show conflicting localization results for this compound?
A2: Inconsistencies in this compound localization can arise from a variety of experimental factors. The most common sources of discrepancy include the specific cell line used, the method of detection (endogenous protein vs. overexpressed fusion protein), the choice and validation of antibodies, and variations in cell fixation and permeabilization protocols.[5][6] For instance, overexpressed, fluorescently-tagged proteins may not localize identically to the endogenous protein due to the tag interfering with sorting signals or causing protein misfolding.[6][7] Furthermore, some studies indicate this compound is involved in processes at mitochondria-associated ER membranes (MAMs), which could lead to a complex staining pattern that is difficult to resolve.[8]
Q3: Can this compound be found in organelles other than the ER?
A3: While the primary location is the ER, the function of this compound in lipid metabolism involves communication with other organelles. For example, this compound plays a role in providing phosphatidylglycerol (PG) for mitochondrial transport, a process that occurs at ER-mitochondria contact sites.[8] Therefore, a fraction of this compound may be concentrated at these specific microdomains, which could be misinterpreted as a distinct mitochondrial or Golgi localization without the use of high-resolution imaging and specific co-localization markers.
Troubleshooting Guide
Problem: My immunofluorescence (IF) signal for endogenous this compound is weak or absent.
| Possible Cause | Recommended Solution | Citation |
| Low Antibody Concentration | The primary antibody concentration may be too low. Perform a titration experiment to determine the optimal antibody concentration that yields the best signal-to-noise ratio. | [5][9] |
| Poor Antibody Quality | The antibody may not be validated for immunofluorescence or may have low affinity for the target protein. Verify the antibody's specificity via Western blot on cell lysates and, if possible, on lysates from this compound knockout/knockdown cells. Consider testing antibodies from different vendors. | [10][11][12] |
| Epitope Masking by Fixation | Over-fixation with aldehydes (like paraformaldehyde) can cross-link proteins and mask the antibody's target epitope. Try reducing the fixation time or concentration. Alternatively, perform an antigen retrieval step (e.g., heat-mediated or enzymatic) after fixation. | [13] |
| Protein Expression Levels | The cell line used may express low levels of endogenous this compound. Confirm this compound expression using a more sensitive method like Western blot or qPCR. If possible, use a positive control cell line known to express higher levels of the protein. |
Problem: I see non-specific staining or high background in my this compound immunofluorescence.
| Possible Cause | Recommended Solution | Citation |
| High Antibody Concentration | The primary or secondary antibody concentration is too high, leading to off-target binding. Reduce the concentration of the antibodies. | [5][9] |
| Insufficient Blocking | Blocking may be inadequate to prevent non-specific antibody binding. Increase the blocking incubation time (e.g., to 1 hour at room temperature) and ensure the blocking serum is from the same species as the secondary antibody. | [9] |
| Inadequate Washing | Insufficient washing between antibody incubation steps can leave unbound antibodies behind. Increase the number and duration of wash steps. Adding a mild detergent like Tween-20 to the wash buffer can also help. | |
| Secondary Antibody Cross-Reactivity | The secondary antibody may be cross-reacting with other proteins in the sample. Run a control where you omit the primary antibody to check for non-specific binding of the secondary antibody. Use pre-adsorbed secondary antibodies if possible. | [5] |
Problem: My GFP-tagged this compound shows a different localization pattern than the endogenous protein.
| Possible Cause | Recommended Solution | Citation |
| Tag Interference | The size and position (N- or C-terminal) of the GFP tag may interfere with this compound's native conformation, sorting signals, or protein-protein interactions, leading to mislocalization. | [6] |
| 1. Change Tag Position: If you used an N-terminal tag, try a C-terminal tag, or vice-versa. 2. Use a Smaller Tag: Consider using a smaller tag, such as a HA or FLAG tag, which is less likely to cause steric hindrance. 3. Use a Split-GFP System: For advanced applications, a split-GFP system allows for tagging with a very small peptide (GFP11), reducing interference. | [14][15] | |
| Overexpression Artifacts | High levels of protein expression from strong promoters (like CMV) can overwhelm the cellular sorting machinery, causing the protein to accumulate in incorrect compartments. | [7] |
| 1. Use a Weaker Promoter: Clone the tagged this compound construct under the control of a weaker or inducible promoter. 2. Reduce Transfection Reagent/DNA: Titrate the amount of plasmid DNA used for transfection to achieve lower expression levels. 3. Use CRISPR/Cas9: For the most physiologically relevant results, use CRISPR/Cas9 to insert the tag at the endogenous this compound locus, ensuring native expression levels. | [7][14] |
Summary of Experimental Factors Influencing this compound Localization
The following table summarizes key experimental variables and their potential impact on observed subcellular localization.
| Factor | Condition A | Observed Localization (Hypothetical) | Condition B | Observed Localization (Hypothetical) | Rationale for Discrepancy |
| Detection Method | Endogenous Protein (Immunofluorescence) | Reticular, perinuclear pattern (ER) | Overexpressed N-terminal GFP-LPGAT1 | Punctate cytoplasmic aggregates | Overexpression can saturate the ER import/folding machinery; the N-terminal tag might mask an ER signal peptide.[6][7] |
| Cell Line | Hepatocyte cell line (e.g., HepG2) | Primarily ER | Adipocyte cell line | ER with enrichment at lipid droplet contact sites | Cell type-specific differences in lipid metabolism and organelle interactions can influence the sub-population distribution of this compound. |
| Fixation Method | 4% Paraformaldehyde (PFA) | Clear ER network | Cold Methanol | Diffuse cytoplasmic signal | Methanol fixation permeabilizes membranes while fixing, which can extract membrane-associated proteins like this compound, leading to a loss of clear structure. |
| Permeabilization | 0.1% Triton X-100 | Strong ER signal | 0.05% Saponin | Weaker, more defined ER signal | Triton X-100 is a harsh detergent that fully solubilizes membranes. Saponin is milder and selectively permeabilizes the plasma membrane, which may be preferable for maintaining the integrity of internal organelle membranes. |
Experimental Protocols
Standard Protocol: Immunofluorescence for Endogenous this compound
This protocol is a general guideline for detecting an endogenous ER-membrane protein. Optimization of antibody concentrations, incubation times, and fixation/permeabilization steps is critical.
-
Cell Culture: Plate cells on sterile glass coverslips in a 24-well plate. Grow until they reach 60-70% confluency.
-
Fixation:
-
Gently wash cells twice with 1x Phosphate Buffered Saline (PBS).
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. Critical Step: For membrane proteins, harsh permeabilization can affect signal. Consider testing milder detergents like Digitonin or Saponin.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific binding by incubating in a blocking buffer (e.g., 5% Bovine Serum Albumin or 10% Normal Goat Serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-LPGAT1 antibody in the blocking buffer to its optimal concentration (determined by titration).
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash three times with PBS containing 0.05% Tween-20 (PBST) for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorescently-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) in the blocking buffer. Protect from light.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Final Washes & Mounting:
-
Wash three times with PBST for 5 minutes each in the dark.
-
Perform a final wash with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain like DAPI.
-
-
Imaging:
-
Image using a confocal or fluorescence microscope with appropriate filter sets. Acquire images of a co-localization marker (e.g., anti-Calnexin for ER) in a separate channel.
-
Visual Guides
References
- 1. Identification and characterization of a gene encoding human this compound, an endoplasmic reticulum-associated lysophosphatidylglycerol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound/LPLAT7 regulates acyl chain profiles at the sn-1 position of phospholipids in murine skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Biology of the Endoplasmic Reticulum and the Golgi Apparatus through Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. Assessment of GFP tag position on protein localization and growth fitness in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualization of endogenous G proteins on endosomes and other organelles [elifesciences.org]
- 8. This compound controls MEGDEL syndrome by coupling phosphatidylglycerol remodeling with mitochondrial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. sinobiological.com [sinobiological.com]
- 11. anti-LPGAT1 Antibody [ABIN6262998] - Human, Mouse, ELISA, WB, IHC [antibodies-online.com]
- 12. This compound Antibodies: Novus Biologicals [novusbio.com]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 14. A scalable strategy for high-throughput GFP tagging of endogenous human proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell-type-specific labeling of endogenous proteins using the split GFP system in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
Here is a technical support center with troubleshooting guides and FAQs for difficulties in lipid extraction for LPGAT1-related lipidomics.
This guide provides researchers, scientists, and drug development professionals with answers to common issues encountered during lipid extraction for the analysis of lipids related to Lysophosphatidylglycerol (B1238068) Acyltransferase 1 (this compound).
Frequently Asked Questions (FAQs)
Q1: What is this compound and which lipids are relevant to its activity?
A1: Lysophosphatidylglycerol Acyltransferase 1 (this compound) is an enzyme primarily located in the endoplasmic reticulum that plays a key role in the remodeling of phospholipids (B1166683).[1][2] It catalyzes the transfer of long-chain saturated fatty acids (acyl-CoAs) to lysophospholipids. While initially named for its activity with lysophosphatidylglycerol (LPG), further research has shown it has a strong preference for lysophosphatidylethanolamine (LPE), specifically transferring stearoyl-CoA over palmitoyl-CoA to the sn-1 position.[3][4][5] Therefore, key lipids for analysis include:
-
Substrates: Lysophosphatidylethanolamine (LPE), Lysophosphatidylglycerol (LPG).
-
Products: Phosphatidylethanolamine (B1630911) (PE), Phosphatidylglycerol (PG).
-
Downstream Metabolites: Phosphatidylcholine (PC), which can be formed from PE via the PE methylation pathway.[3][4][5]
Q2: Why is lipid extraction for this compound lipidomics particularly challenging?
A2: The primary challenge lies in the diverse polarity of the lipids involved. This compound substrates, such as LPE and LPG, are lysophospholipids which are significantly more hydrophilic (water-soluble) than their diacyl counterparts like PE and PG.[6] Standard lipid extraction protocols like the original Bligh and Dyer method are optimized for more hydrophobic lipids and can result in poor recovery of lysophospholipids, leading to an underestimation of substrate levels.[6][7]
Q3: Which extraction method is considered the "gold standard" and what are its limitations here?
A3: The Folch and Bligh & Dyer methods, which use a chloroform (B151607):methanol solvent system, are considered benchmarks in the field for broad lipid extraction.[7][8] However, their efficiency for recovering the more polar lysophospholipids can be low.[6][7] Modifications are often necessary to ensure quantitative recovery of both the lysophospholipid substrates and the phospholipid products of this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable signal for lysophospholipids (LPE, LPG). | Inefficient extraction of polar lipids. | Use a modified extraction method optimized for lysophospholipids. The Methyl-tert-butyl ether (MTBE)/Methanol method has shown higher recovery for LPLs.[9][10] A simple single-phase Methanol (MeOH) extraction can also be effective for LPLs from plasma or serum.[6] |
| Poor reproducibility of results between samples. | Inconsistent solvent-to-sample ratios; sample degradation. | Strictly adhere to the prescribed solvent volumes for your chosen protocol.[11] Incorporate a suite of internal standards, including one for each lipid class being analyzed (e.g., a deuterated LPE standard), to normalize for extraction variability.[12] |
| Presence of unexpected peaks or artifacts in mass spectrometry data. | Oxidation of lipids; solvent-derived adducts. | Add an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents to prevent oxidation of unsaturated fatty acids.[11][13] Use high-purity, fresh solvents and consider optimizing mass spectrometer source conditions to minimize in-source fragmentation.[11] |
| Overall low yield for all lipid classes. | Incomplete cell lysis or tissue homogenization; insufficient solvent volume for the sample size. | Ensure thorough homogenization of the tissue or lysis of cells before extraction. For tissues with high lipid content (>2%), the Folch method's higher solvent-to-sample ratio (20:1) is preferable to the Bligh & Dyer method.[11] |
| Degradation of plasmalogens (a subclass of PE). | Use of acidic conditions during extraction. | The enol-ether bond in plasmalogens is sensitive to acid.[14] If these species are of interest, avoid acidic modifiers in your extraction protocol. A neutral pH extraction is recommended. |
Data Presentation: Comparison of Extraction Methods
The efficiency of different extraction methods can significantly impact the number of identifiable lipid species. The table below summarizes findings from a study comparing four methods for extracting phospholipids (PLs) and lysophospholipids (LPLs) from human plasma.
| Extraction Method | Solvent System | Number of LPLs Identified | Number of PLs Identified | Overall Efficacy for this compound-related lipids |
| Method 1 (Folch-type) | Chloroform (CHCl₃) | Low | High | Suboptimal due to poor LPL recovery. |
| Method 2 (Fast Method) | Methanol (CH₃OH) only | High | Moderate | Good for LPLs, but may be less comprehensive for all PLs.[6][9] |
| Method 3 (MTBE-based) | Methyl-tert-butyl ether (MTBE) | Moderate | High | A good alternative to chloroform-based methods. |
| Method 4 (Modified MTBE) | MTBE / Methanol (CH₃OH) | 54[9] | 66[9] | Most effective , yielding the highest identification for both LPLs and PLs.[9][10] |
Data adapted from a study on plasma lipid extraction.[9]
Visualizations
Experimental & Logical Workflows
Caption: Troubleshooting workflow for low lysophospholipid recovery.
Caption: A generalized workflow for biphasic lipid extraction.
Signaling Pathway
Caption: this compound's role in PE remodeling and downstream pathways.
Detailed Experimental Protocols
Protocol 1: Modified MTBE/Methanol Extraction (High Recovery for LPLs & PLs)
This protocol is adapted from methods shown to be effective for the comprehensive analysis of both phospholipids and lysophospholipids.[9][10]
Materials:
-
Methanol (CH₃OH), HPLC grade
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Water, HPLC grade
-
Internal Standard (IS) solution (containing deuterated standards for LPE, PE, etc.)
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen gas evaporator
Methodology:
-
Sample Preparation: Place up to 100 µL of plasma or an equivalent amount of homogenized tissue/cell pellet into a glass centrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard mixture to the sample.
-
Solvent Addition (Step 1): Add 1.5 mL of Methanol. Vortex vigorously for 1 minute to precipitate proteins and begin lipid extraction.
-
Solvent Addition (Step 2): Add 5 mL of MTBE. Vortex for 10 minutes at 4°C.
-
Phase Separation: Add 1.25 mL of water to induce phase separation. Vortex for an additional 1 minute and then centrifuge at 2,000 x g for 10 minutes.
-
Collection: Two phases will be visible. Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Resuspend the dried lipid extract in a suitable volume (e.g., 100-200 µL) of an appropriate solvent for your LC-MS/MS system (e.g., Acetonitrile:Isopropanol 1:1).
Protocol 2: Bligh & Dyer Extraction (Classic Method)
This is a standard protocol, suitable for general phospholipid analysis but may have lower recovery for lysophospholipids.[15]
Materials:
-
Chloroform (CHCl₃), HPLC grade, stored properly
-
Methanol (CH₃OH), HPLC grade
-
Water, HPLC grade
-
Internal Standard (IS) solution
-
Glass centrifuge tubes with Teflon-lined caps
Methodology:
-
Sample Preparation: To a glass tube containing the sample (e.g., 100 mg tissue pellet), add 0.8 mL of water.
-
Homogenization & IS: Add 10 µL of the internal standard mix. Add 3 mL of a Chloroform:Methanol (1:2, v/v) mixture. Homogenize or vortex thoroughly for 5 minutes. This creates a single-phase system.
-
Phase Separation (Step 1): Add 1 mL of Chloroform. Vortex for 30 seconds.
-
Phase Separation (Step 2): Add 1 mL of water. Vortex for 30 seconds. Centrifuge at 2,000 x g for 10 minutes to achieve clear phase separation.
-
Collection: Collect the lower chloroform layer containing the lipids.
-
Drying & Reconstitution: Proceed with steps 7 and 8 from Protocol 1.
References
- 1. This compound/LPLAT7 regulates acyl chain profiles at the sn-1 position of phospholipids in murine skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimized extraction of phospholipids and lysophospholipids for nanoflow liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. goldengatebio.com [goldengatebio.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of human lysophospholipid acyltransferase 3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of LPGAT1 Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Lysophosphatidylglycerol (B1238068) Acyltransferase 1 (LPGAT1). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor substrate solubility in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary substrates?
A: Lysophosphatidylglycerol Acyltransferase 1 (this compound), also known as LPLAT7, is an enzyme located in the endoplasmic reticulum that plays a crucial role in phospholipid remodeling.[1][2][3] It selectively transfers long-chain saturated fatty acids from an acyl-coenzyme A (acyl-CoA) donor to the sn-1 position of a lysophospholipid acceptor.[1][4] While initially named for its activity with lysophosphatidylglycerol (LPG), its primary substrates are now understood to be 1-lyso-2-acyl phosphatidylethanolamine (B1630911) (LPE) and saturated acyl-CoAs, with a preference for stearoyl-CoA over palmitoyl-CoA.[1][4][5]
Q2: Why are this compound substrates poorly soluble in aqueous buffers?
A: this compound substrates, such as LPE and stearoyl-CoA, are lipids. Lipids are amphiphilic or hydrophobic molecules, meaning they have regions that are nonpolar and do not interact favorably with water.[6] This chemical nature makes them inherently insoluble or poorly soluble in the aqueous (water-based) buffers typically used for enzymatic assays.[7][8] They tend to aggregate or precipitate out of solution, making it difficult to achieve the desired concentration for the experiment.
Q3: What are the common consequences of poor substrate solubility in my assay?
A: Poor substrate solubility can lead to several experimental problems, including:
-
Precipitation: The substrate may fall out of solution, appearing as a film, cloudiness, or visible particles.[9]
-
Inaccurate Substrate Concentration: The actual concentration of solubilized substrate available to the enzyme is unknown and lower than intended.
-
High Variability: Inconsistent substrate availability leads to high variability between replicates and poor reproducibility.
-
Low or No Enzyme Activity: If the enzyme cannot access its substrate, the reaction rate will be artificially low or nonexistent.
-
Assay Interference: Substrate aggregates can interfere with detection methods, such as by scattering light in absorbance or fluorescence-based assays.[10]
Q4: What is the first step I should take if I observe substrate precipitation?
A: The first and simplest step is to ensure the substrate is fully dissolved in an appropriate organic co-solvent before diluting it into the final aqueous assay buffer. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating a concentrated stock solution of a lipid substrate.[9][11] The key is to use a minimal amount of the co-solvent so that its final concentration in the assay is low enough to not inhibit enzyme activity.[11][12]
Troubleshooting Guides
Problem: Substrate precipitates immediately or over time in the assay buffer.
This is the most frequent issue encountered. The following solutions should be attempted sequentially.
Solution 1: Use of an Organic Co-Solvent
Many lipids are not soluble in aqueous buffers alone but can be maintained in solution when introduced via a small volume of a miscible organic solvent.[7] DMSO is a widely used co-solvent for this purpose.[11][13]
Table 1: Recommended Co-solvents for Lipid Stock Solutions
| Co-Solvent | Recommended Stock Concentration | Max Final Assay Concentration | Notes |
| DMSO | 10-100 mM | ≤ 1-2% (v/v) | Most common choice. Test for enzyme tolerance. High concentrations (>5%) can inhibit enzymes and affect lipid bilayers.[11] |
| Ethanol (B145695) | 10-50 mM | ≤ 1-2% (v/v) | Good alternative to DMSO. Can evaporate over time if not stored properly.[7][14] |
| Chloroform/Methanol | Variable | Not recommended for direct addition | Used for initial lipid extraction and storage.[15][16][17] Must be completely evaporated before solubilizing in DMSO or ethanol for assay use. |
Experimental Protocol 1: Preparation of Substrate Stock Using DMSO
-
Weigh Substrate: Carefully weigh the solid lipid substrate (e.g., 1-stearoyl-2-oleoyl-LPE) in a glass vial.
-
Add Co-Solvent: Add the required volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve: Vortex vigorously. If needed, gently warm the vial (e.g., to 60°C) and/or sonicate in a water bath for 5-10 minutes until the solution is clear.[14]
-
Prepare Assay Solution: Add the stock solution to the aqueous assay buffer in a dropwise manner while vortexing. The final DMSO concentration should ideally be below 1%. For example, add 10 µL of a 10 mM stock to 990 µL of buffer for a final substrate concentration of 100 µM in 1% DMSO.
-
Control: Always run a control with just the co-solvent (e.g., 1% DMSO) to check for any effects on enzyme activity or the assay background.
Solution 2: Incorporate a Non-Ionic Detergent
If a co-solvent is insufficient, a non-ionic detergent can be added to the assay buffer to solubilize the lipid substrate by forming micelles.[18][19] These detergents are generally milder than ionic detergents (like SDS) and are less likely to denature the enzyme.[18][20] The detergent concentration must be above its critical micelle concentration (CMC) to form micelles but not so high that it inhibits the enzyme.[21][22]
Table 2: Comparison of Non-Ionic Detergents for Substrate Solubilization
| Detergent | Typical CMC (mM) | Recommended Working Concentration | Notes |
| Triton X-100 | 0.2-0.9 mM[21][23][24][25] | 0.01 - 0.1% (v/v) | Widely used but can form peroxides over time. Use high-purity, ampulized solutions.[20] Can maintain protein activity.[10][19] |
| Tween-20 | ~0.06 mM[26][27][28][29] | 0.01 - 0.05% (v/v) | Milder than Triton X-100. Commonly used in immunoassays.[27] |
| CHAPS | 6-10 mM[30][31][32] | 8-12 mM | Zwitterionic, non-denaturing detergent. High CMC makes it easily removable by dialysis if needed.[22][31] |
Experimental Protocol 2: Solubilization Using a Non-Ionic Detergent
-
Prepare Detergent Buffer: Prepare your standard assay buffer containing the desired final concentration of the non-ionic detergent (e.g., 0.05% Triton X-100). Ensure the detergent is well-dissolved.
-
Prepare Substrate Stock: Prepare a concentrated substrate stock solution in a co-solvent like DMSO as described in Protocol 1.
-
Add Substrate to Buffer: While vortexing the detergent-containing buffer, slowly add the substrate stock solution to reach the final desired concentration.
-
Equilibrate: Allow the solution to mix for 10-15 minutes to ensure micelle formation and substrate incorporation. Gentle sonication can aid this process.
-
Controls: It is critical to run controls:
-
Enzyme activity in buffer with detergent but no substrate.
-
Enzyme activity in buffer without detergent (if some solubility is achieved) to assess the detergent's effect.
-
Assay background with detergent and substrate but no enzyme.
-
Solution 3: Optimize Buffer pH
The solubility of some lipids, particularly those with ionizable head groups like lysophospholipids, can be influenced by the pH of the buffer.[33][34][35] While the phosphate (B84403) group in LPE is expected to be charged over a wide pH range, subtle changes in pH can still affect lipid packing and solubility.[35] It is crucial to test a range of pH values that are still within the optimal activity range for this compound.
Experimental Protocol 3: Optimizing Assay Buffer pH for Solubility
-
Determine Enzyme pH Range: Consult literature or perform an initial experiment to determine the optimal pH range for this compound activity (typically around pH 7.0-8.0).
-
Prepare Buffers: Prepare a series of assay buffers with different pH values within the acceptable range (e.g., pH 6.5, 7.0, 7.5, 8.0). Use the same buffer species (e.g., HEPES, Tris) to avoid confounding effects.
-
Test Solubility: Prepare the substrate solution (using co-solvent as a starting point) in each of the different pH buffers.
-
Observe: Visually inspect for precipitation or measure light scattering at a high wavelength (e.g., 600 nm) to quantitatively assess turbidity.
-
Assay Activity: Perform the this compound activity assay at the pH values that show improved solubility to find the best balance between substrate availability and enzyme performance.
Visual Guides and Workflows
References
- 1. uniprot.org [uniprot.org]
- 2. This compound lysophosphatidylglycerol acyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. This compound lysophosphatidylglycerol acyltransferase 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lysophosphatidylethanolamine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A dose-dependent effect of dimethyl sulfoxide on lipid content, cell viability and oxidative stress in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. METABOLOMICS ANALYSIS OF LIPID METABOLIZING ENZYME ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Special procedures | Cyberlipid [cyberlipid.gerli.com]
- 17. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 18. Detergents for Protein Solubilization | Thermo Fisher Scientific - US [thermofisher.com]
- 19. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 20. researchgate.net [researchgate.net]
- 21. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]
- 22. researchgate.net [researchgate.net]
- 23. periodicos.ufms.br [periodicos.ufms.br]
- 24. Triton® X-100 Detergent | AAT Bioquest [aatbio.com]
- 25. The Study of the Aggregated Pattern of TX100 Micelle by Using Solvent Paramagnetic Relaxation Enhancements - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aurion.nl [aurion.nl]
- 27. emsdiasum.com [emsdiasum.com]
- 28. Tween® 20 Detergent | AAT Bioquest [aatbio.com]
- 29. globaljournals.org [globaljournals.org]
- 30. Dependence of critical micelle concentration of a zwitterionic detergent on ionic strength: implications in receptor solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. agscientific.com [agscientific.com]
- 32. CHAPS Detergent | AAT Bioquest [aatbio.com]
- 33. Lipid solubility modulates pH potentiation of local anesthetic block of Vmax reactivation in guinea pig myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 35. nbi.ku.dk [nbi.ku.dk]
Optimizing fixation and permeabilization for LPGAT1 immunofluorescence
Welcome to the technical support center for optimizing immunofluorescence staining of Lysophosphatidylglycerol Acyltransferase 1 (LPGAT1). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal staining results for this membrane-associated protein.
Troubleshooting Guide
This guide addresses common issues encountered during this compound immunofluorescence experiments.
Issue 1: Weak or No Signal
A faint or absent fluorescent signal is a frequent challenge. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommendation |
| Inappropriate Fixation | This compound is a membrane protein. Aldehyde-based fixatives like 4% paraformaldehyde (PFA) are generally preferred for preserving cell morphology and membrane protein localization. Avoid excessive fixation times, as this can mask the epitope. If PFA fixation fails, consider a sequential fixation with PFA followed by cold methanol (B129727), which can sometimes unmask epitopes.[1][2] However, be aware that methanol alone can disrupt cellular structures.[1][3] |
| Ineffective Permeabilization | For intracellular epitopes of membrane proteins, permeabilization is crucial.[4] Triton X-100 is a common non-ionic detergent that effectively permeabilizes all cellular membranes.[5] However, it can also solubilize membrane proteins if used at high concentrations or for extended periods.[4] Consider using a milder detergent like saponin, which selectively interacts with cholesterol in the plasma membrane, potentially better preserving the integrity of intracellular membranes where this compound may reside.[4][5] |
| Suboptimal Primary Antibody Concentration | The primary antibody concentration may be too low. Perform a titration experiment to determine the optimal antibody dilution.[6][7] |
| Incorrect Secondary Antibody | Ensure the secondary antibody is specific to the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary).[7][8] Also, confirm that the fluorophore is compatible with your microscope's excitation and emission filters.[8] |
| Low this compound Expression | The target protein may be expressed at low levels in your cell or tissue model. Confirm this compound expression using a complementary technique like Western blotting.[8] If expression is low, consider using a signal amplification method.[8] |
| Improper Antibody Storage | Ensure both primary and secondary antibodies have been stored according to the manufacturer's instructions to prevent loss of activity.[6] |
Issue 2: High Background or Non-Specific Staining
High background can obscure the specific signal. Here are common causes and how to address them.
| Potential Cause | Recommendation |
| Primary Antibody Concentration Too High | An excessively high concentration of the primary antibody can lead to non-specific binding.[7] Reduce the antibody concentration and/or the incubation time.[7] |
| Inadequate Blocking | Insufficient blocking can result in non-specific antibody binding.[9] Increase the blocking time and consider using a blocking buffer containing normal serum from the same species as the secondary antibody.[8][9] Bovine Serum Albumin (BSA) is also a common blocking agent.[9] |
| Insufficient Washing | Inadequate washing between antibody incubation steps can leave unbound antibodies, contributing to background.[6] Increase the number and duration of wash steps. |
| Secondary Antibody Non-Specificity | The secondary antibody may be cross-reacting with off-target proteins. Run a control where the primary antibody is omitted.[7][8] If staining is still observed, consider using a different secondary antibody. |
| Autofluorescence | Some cells and tissues exhibit natural fluorescence.[8] To check for this, examine an unstained sample under the microscope. If autofluorescence is an issue, you may need to use specific quenching reagents or choose fluorophores in a different spectral range.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the best fixation method for this compound immunofluorescence?
A1: For membrane proteins like this compound, a crosslinking fixative such as 4% paraformaldehyde (PFA) is generally recommended as it preserves cellular morphology well. A typical starting point is a 10-20 minute incubation at room temperature. However, the optimal fixation method can be antibody-dependent, so it is always best to consult the antibody datasheet. If the datasheet does not provide a recommendation, you may need to empirically test different fixation methods.
Q2: Which permeabilization agent should I use for this compound?
A2: The choice of permeabilization agent depends on the location of the epitope recognized by your antibody. If the epitope is on an intracellular domain of this compound, you will need to permeabilize the cell membrane.
-
Triton X-100 (0.1-0.5% in PBS): A strong, non-selective detergent that permeabilizes all membranes.[5] This is a good starting point but be mindful of the potential to extract membrane proteins.
-
Saponin (0.05-0.1% in PBS): A milder detergent that selectively interacts with cholesterol, primarily permeabilizing the plasma membrane while leaving many intracellular membranes intact.[4][5] This may be a better choice for preserving the localization of this compound within specific organelles.
Q3: How can I be sure the staining I'm seeing is specific to this compound?
A3: To ensure the specificity of your staining, it is crucial to include proper controls in your experiment.
-
Negative Control: Omit the primary antibody and only incubate with the secondary antibody. This will reveal any non-specific binding of the secondary antibody.[7][8]
-
Isotype Control: Use a non-immune antibody of the same isotype and at the same concentration as your primary antibody. This helps to determine if the observed staining is due to non-specific Fc receptor binding or other protein-protein interactions.[8]
-
Positive Control: Use cells or tissues known to express this compound to confirm that your protocol and antibodies are working correctly.
-
Biological Negative Control: Use cells where this compound has been knocked down or knocked out (e.g., using siRNA or CRISPR) to demonstrate that the signal is lost in the absence of the target protein.[8]
Experimental Protocols
Standard Paraformaldehyde (PFA) Fixation and Permeabilization Protocol
-
Cell Seeding: Seed cells on sterile coverslips in a culture plate and allow them to adhere and grow to the desired confluency.
-
Wash: Gently wash the cells twice with Phosphate Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Normal Goat Serum or 3% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the this compound primary antibody in the blocking buffer to the desired concentration. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Wash: Wash once with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Image the slides using a fluorescence microscope with the appropriate filters.
Visualized Workflows and Logic
References
- 1. Effects of acetone, methanol, or paraformaldehyde on cellular structure, visualized by reflection contrast microscopy and transmission and scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sequential paraformaldehyde and methanol fixation for simultaneous flow cytometric analysis of DNA, cell surface proteins, and intracellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. blog.addgene.org [blog.addgene.org]
- 5. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Normalizing LPGAT1 Activity Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately normalizing lysophosphatidylglycerol (B1238068) acyltransferase 1 (LPGAT1) activity data to protein concentration.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to normalize this compound enzyme activity to protein concentration?
Normalizing enzyme activity to the total protein concentration in a sample corrects for variations in sample preparation and loading. This process allows for a more accurate comparison of enzyme activity across different samples and experimental conditions. The resulting value, known as specific activity (units of activity per amount of protein), is a key measure of enzyme purity and catalytic efficiency.[1][2]
Q2: What is the most suitable method for determining the protein concentration of samples containing the membrane-bound protein this compound?
The bicinchoninic acid (BCA) assay is a widely used and reliable method for quantifying total protein in samples, including those with membrane proteins like this compound.[3][4][5][6] The BCA assay is less susceptible to interference from substances commonly found in protein samples compared to other methods like the Bradford assay.[3] It relies on the reduction of Cu²⁺ to Cu¹⁺ by peptide bonds and certain amino acid residues, which then forms a colored complex with BCA, proportional to the protein concentration.[4][7]
Q3: My BCA assay results are inconsistent. What are the common causes and solutions?
Inconsistent BCA assay results can stem from several factors:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing standards and loading samples.
-
Incomplete Mixing: Thoroughly mix reagents and samples to ensure a uniform reaction.
-
Temperature Variations: Incubate all samples and standards at the specified temperature for the recommended time to ensure consistent reaction rates.[8]
-
Interfering Substances: Certain chemicals, such as reducing agents (e.g., DTT) and chelators (e.g., EDTA), can interfere with the BCA assay.[3] If their presence is unavoidable, ensure they are present in both the standards and the unknown samples to cancel out their effect.
Q4: The this compound activity in my samples is lower than expected. What are the potential reasons?
Lower-than-expected this compound activity can be attributed to:
-
Enzyme Instability: this compound, like many enzymes, can be sensitive to storage conditions and freeze-thaw cycles.[8] Aliquot enzyme preparations and store them at appropriate temperatures (-80°C for long-term).
-
Suboptimal Assay Conditions: Enzyme activity is highly dependent on factors like pH, temperature, and substrate concentration.[9][10][11][12] Ensure that the assay buffer pH and temperature are optimal for this compound activity.
-
Presence of Inhibitors: The sample preparation may contain endogenous inhibitors of this compound.
Q5: I'm observing high variability between my experimental replicates. What should I check?
High variability between replicates is a common issue that can often be resolved by carefully reviewing and standardizing your experimental technique.[13] Key areas to focus on include:
-
Consistent Pipetting: Use calibrated pipettes and consistent technique for all liquid handling steps.
-
Thorough Mixing: Ensure all reaction components are well-mixed before incubation and measurement.
-
Temperature Control: Maintain a constant and uniform temperature during all incubation steps.[8]
-
Reagent Preparation: Prepare fresh reagents and ensure they are brought to room temperature before use.[14]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent Protein Concentration Readings (BCA Assay) | Pipetting inaccuracies. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents where possible.[15] |
| Incomplete mixing of reagents and samples. | Vortex or gently pipette to mix all solutions thoroughly. | |
| Presence of interfering substances (e.g., reducing agents, chelators). | If possible, remove interfering substances. Otherwise, include the same concentration of the interfering substance in the blank and standards.[3] | |
| Temperature fluctuations during incubation. | Ensure all samples and standards are incubated at the same temperature for the same amount of time.[8] | |
| Low or No this compound Activity | Inactive enzyme due to improper storage or handling. | Store enzyme aliquots at -80°C and avoid repeated freeze-thaw cycles. Keep the enzyme on ice during experimental setup.[8][16] |
| Suboptimal assay conditions (pH, temperature). | Verify that the assay buffer pH is optimal for this compound and that the incubation temperature is correct and stable.[9][10][11][12] | |
| Incorrect substrate concentration. | Ensure the substrate concentration is not limiting the reaction rate. The concentration should ideally be at or above the Michaelis constant (Km).[1] | |
| Presence of inhibitors in the sample. | Consider a buffer exchange or dialysis step to remove potential inhibitors. | |
| High Background Signal in Activity Assay | Substrate instability or spontaneous hydrolysis. | Run a "no-enzyme" control to measure the rate of spontaneous substrate degradation and subtract this from the sample readings.[16] |
| Contaminated reagents. | Use fresh, high-quality reagents and sterile techniques to prevent microbial contamination that could introduce interfering enzymes.[8] | |
| Non-linear Reaction Rate | Substrate depletion. | Ensure that less than 15% of the substrate is consumed during the reaction to maintain initial velocity conditions.[1] This can be achieved by reducing the incubation time or the amount of enzyme. |
| Enzyme concentration is too high. | Dilute the enzyme sample to ensure the reaction rate is within the linear range of the assay.[16] | |
| Poor Reproducibility Between Experiments | Inconsistent reagent preparation. | Prepare fresh working solutions for each experiment and use the same lots of reagents if possible. |
| Variations in experimental timing. | Standardize all incubation times precisely. | |
| "Edge effects" in multi-well plates. | Avoid using the outer wells of the plate, or fill them with buffer or water to minimize evaporation from the experimental wells.[9][13] |
Experimental Protocols
This compound Activity Assay
This protocol is a general guideline and may require optimization for specific experimental conditions. This compound catalyzes the transfer of a fatty acyl group from acyl-CoA to a lysophospholipid.[17][18] A common method to measure this activity is by using a fluorescently or radioactively labeled acyl-CoA and measuring its incorporation into the phospholipid product.
| Step | Procedure | Notes |
| 1. Reagent Preparation | Prepare assay buffer (e.g., 10 mM Tris-HCl, pH 7.4), lysophospholipid substrate solution, and acyl-CoA donor solution. | Ensure all reagents are at the desired reaction temperature before starting. |
| 2. Reaction Setup | In a microcentrifuge tube or well of a microplate, combine the assay buffer, lysophospholipid substrate, and your sample containing this compound. | Keep enzyme samples on ice until they are added to the reaction mixture.[16] |
| 3. Pre-incubation | Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for a few minutes to allow the temperature to equilibrate. | |
| 4. Initiate Reaction | Start the reaction by adding the acyl-CoA donor. | Mix gently but thoroughly. |
| 5. Incubation | Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10-30 minutes). | Ensure the reaction time is within the linear range of the assay. |
| 6. Stop Reaction | Terminate the reaction by adding a stop solution (e.g., a solution containing a strong acid or a solvent to extract the lipids). | |
| 7. Product Detection | Separate the phospholipid product from the unreacted substrates and quantify the amount of product formed. | The detection method will depend on the label used (e.g., scintillation counting for radioactivity, fluorescence measurement for fluorescent tags). |
| 8. Calculation | Calculate the rate of product formation (e.g., in nmol/min). This is the enzyme activity. |
BCA Protein Assay
The BCA protein assay is used to determine the total protein concentration of the samples.[3][4]
| Step | Procedure | Notes |
| 1. Standard Preparation | Prepare a series of protein standards of known concentrations using a standard protein like Bovine Serum Albumin (BSA).[7][19] The standards should cover the expected concentration range of your unknown samples. The diluent for the standards should be the same buffer as your samples. | |
| 2. Sample Preparation | Dilute your unknown samples as necessary to fall within the linear range of the standard curve. | |
| 3. Assay Setup | Pipette the standards and unknown samples into separate wells of a 96-well microplate.[4][7] | |
| 4. Reagent Addition | Prepare the BCA working reagent by mixing BCA Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).[4][19] Add the working reagent to each well. | |
| 5. Incubation | Incubate the plate at a specified temperature (e.g., 37°C or 60°C) for a set time (e.g., 30 minutes).[4][7][20] | |
| 6. Measurement | After cooling the plate to room temperature, measure the absorbance at 562 nm using a microplate reader.[4][7] | |
| 7. Calculation | Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the protein concentration of your unknown samples.[4] |
Normalization Calculation
To normalize the this compound activity, divide the enzyme activity by the protein concentration of the sample:
Specific Activity = Enzyme Activity (e.g., nmol/min) / Protein Concentration (e.g., mg)
The resulting specific activity will be in units such as nmol/min/mg.[1]
Visualizations
Caption: Workflow for Normalizing this compound Activity.
Caption: Troubleshooting Logic for Inconsistent Results.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. researchgate.net [researchgate.net]
- 3. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 4. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 5. Evaluating the efficacy of protein quantification methods on membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 10. monash.edu [monash.edu]
- 11. Factors Affecting Enzyme Activity | Worthington Biochemical [worthington-biochem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. ELISA Troubleshooting Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. goldbio.com [goldbio.com]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. uniprot.org [uniprot.org]
- 18. genecards.org [genecards.org]
- 19. Pierce BCA Protein Assay Protocol [protocols.io]
- 20. datasheets.scbt.com [datasheets.scbt.com]
Selecting appropriate negative controls for LPGAT1 knockdown experiments
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for selecting and using appropriate negative controls in Lysophosphatidylglycerol (B1238068) Acyltransferase 1 (LPGAT1) gene knockdown experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
Lysophosphatidylglycerol Acyltransferase 1 (this compound) is an enzyme primarily located in the endoplasmic reticulum and mitochondrial-associated membranes.[1][2] Its main role is in phospholipid remodeling, a crucial process for maintaining the composition of cell membranes.[3] More specifically, recent studies have identified this compound as an acyltransferase that controls the ratio of stearate (B1226849) to palmitate (two types of saturated fatty acids) in key phospholipids (B1166683) like phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC).[4][5][6] This function impacts broader processes including hepatic lipid synthesis, body fat content, and mitochondrial function.[3][4]
Q2: Why is this compound a target of interest in research?
This compound is involved in several critical physiological and pathological processes. Its dysregulation has been linked to metabolic diseases and various cancers.[3][7] For instance, this compound expression is often upregulated in lung adenocarcinoma, and its increased expression is associated with enhanced tumor proliferation and a poorer prognosis.[1][8][9] Consequently, knocking down this compound is a key strategy to study its role in disease and to evaluate its potential as a therapeutic target.[8][10]
Q3: Why are negative controls so critical in a knockdown experiment?
Negative controls are essential for the correct interpretation of RNA interference (RNAi) results.[11] They help distinguish the specific effects of silencing your target gene (this compound) from non-specific effects that can arise from the experimental procedure itself.[12] These non-specific effects can include cellular stress from the transfection reagent, activation of the innate immune response by the introduction of foreign RNA, or "off-target" effects where the siRNA/shRNA unintentionally silences other genes.[13] Without proper controls, you cannot confidently attribute an observed phenotype to the knockdown of this compound.
Q4: What is the difference between a "scrambled" siRNA and a "non-targeting" siRNA control?
A "scrambled" siRNA control is a sequence with the same nucleotide composition as the experimental siRNA, but in a randomized order.[11][14] The goal is to create a molecule that can be processed by the cellular machinery but lacks the specific sequence homology to bind to the this compound mRNA.[14]
Troubleshooting Guide
Issue 1: I see a phenotype (e.g., reduced cell viability) in both my this compound knockdown cells and my non-targeting control cells.
-
Possible Cause 1: Transfection Reagent Toxicity. The process of introducing siRNA into cells can be stressful and toxic, regardless of the siRNA sequence.
-
Possible Cause 2: Off-Target Effects of the Control siRNA. Your non-targeting control may not be truly inert and could be silencing an essential gene.[19]
-
Solution: Use a different, validated non-targeting control sequence from a reputable supplier. It is also good practice to test more than one non-targeting control to ensure the observed effects are not sequence-specific.[20]
-
-
Possible Cause 3: Innate Immune Response. Introducing foreign double-stranded RNA can trigger a cellular stress response.
-
Solution: Use the lowest effective concentration of your siRNAs. Titrating both the target-specific and control siRNAs can help minimize these responses. Using chemically modified siRNAs can also reduce immune stimulation.[21]
-
Issue 2: My this compound knockdown is efficient, but I don't see the expected phenotype. My non-targeting control looks the same as untreated cells.
-
Possible Cause 1: Off-Target Phenotype Rescue. The specific siRNA you are using to target this compound might have an off-target effect that masks or counteracts the true phenotype of this compound loss.
-
Possible Cause 2: Functional Compensation. Another gene or pathway may be compensating for the loss of this compound function, especially in long-term knockdown experiments.
-
Solution: Perform a time-course experiment to analyze the phenotype at earlier time points after transfection. Also, consider investigating related acyltransferases to see if their expression is upregulated in response to this compound knockdown.
-
Data Presentation: Summary of Essential Controls
| Control Type | Composition | Primary Purpose | When to Use |
| Untreated Cells | Cells in culture medium only | Establishes the baseline gene expression and phenotype of the cells under normal conditions.[15] | Always . The ultimate reference point. |
| Mock Transfection | Cells + Transfection Reagent (No siRNA) | Isolates non-specific effects caused by the transfection process or reagent toxicity.[24][25] | Always . Critical for assessing delivery-related stress. |
| Non-Targeting Control | Cells + Transfection Reagent + Non-targeting siRNA/shRNA | Differentiates sequence-specific gene silencing from non-specific effects of introducing an RNA duplex.[11][12] | Always . The most important negative control. |
| Positive Control | Cells + Transfection Reagent + siRNA for a validated target (e.g., GAPDH, PPIB) | Confirms that the transfection and RNAi machinery are working efficiently in your experimental setup.[24][26] | Always . Essential for validating the experimental procedure. |
| Multiple Target siRNAs | Cells + Transfection Reagent + A second (or third) unique siRNA targeting this compound | Confirms that the observed phenotype is a direct result of this compound knockdown and not an off-target effect of a single siRNA sequence.[22][23] | Highly Recommended . Strengthens confidence in results. |
Experimental Protocols
Protocol: Validating this compound Knockdown using siRNA
This protocol outlines the key steps for a transient knockdown of this compound in a human cell line (e.g., H1299 lung adenocarcinoma cells), incorporating all necessary controls.
Materials:
-
H1299 cells
-
Complete culture medium
-
This compound-targeting siRNA (at least two distinct, validated sequences)
-
Validated non-targeting control siRNA
-
Validated positive control siRNA (e.g., targeting PPIB)
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
Reagents for RNA extraction (e.g., TRIzol)
-
Reagents for qRT-PCR (cDNA synthesis kit, SYBR Green master mix)
-
Primers for this compound, PPIB, and a reference gene (e.g., ACTB)
-
Reagents for Western Blotting (lysis buffer, primary antibody for this compound, loading control antibody, secondary antibody)
Procedure:
-
Cell Seeding: The day before transfection, seed H1299 cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Preparation of Transfection Complexes (per well):
-
Label six tubes for each experimental condition: (1) Untreated, (2) Mock, (3) Non-Targeting Control, (4) this compound siRNA #1, (5) this compound siRNA #2, (6) Positive Control.
-
For tubes 2-6, dilute the required amount of transfection reagent in 125 µL of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature.
-
For tubes 3-6, dilute the corresponding siRNA to the desired final concentration (e.g., 10 nM) in 125 µL of Opti-MEM.
-
For the Mock tube (2), add 125 µL of Opti-MEM without siRNA.
-
Combine the diluted transfection reagent with the diluted siRNA solutions (or plain Opti-MEM for mock). Mix gently and incubate for 15-20 minutes at room temperature to allow complexes to form.
-
-
Transfection:
-
Gently add the 250 µL of transfection complex drop-wise to the appropriate wells.
-
For the "Untreated" well (1), add 250 µL of Opti-MEM only.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours. The optimal time should be determined empirically.
-
Harvesting and Analysis:
-
qRT-PCR: After incubation, wash cells with PBS and lyse them directly in the well using an appropriate RNA lysis reagent. Extract total RNA. Synthesize cDNA and perform qRT-PCR to quantify the mRNA levels of this compound and the positive control target (PPIB). Normalize expression to a stable housekeeping gene.
-
Western Blot: Wash cells with PBS and lyse with RIPA buffer. Quantify protein concentration. Perform SDS-PAGE and Western blotting to assess this compound protein levels. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Interpreting Results:
-
The Untreated and Mock samples should show high levels of this compound expression.
-
The Non-Targeting Control should show this compound expression similar to Untreated/Mock samples.[11]
-
Both This compound siRNA #1 and This compound siRNA #2 samples should show significant reduction in this compound mRNA and protein levels compared to the Non-Targeting Control.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound knockdown including all essential controls.
Caption: Decision logic for validating a phenotype using negative controls.
Caption: Simplified pathway showing this compound's role in phospholipid remodeling.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification and characterization of a gene encoding human this compound, an endoplasmic reticulum-associated lysophosphatidylglycerol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Defective Phosphatidylglycerol Remodeling Causes Hepatopathy, Linking Mitochondrial Dysfunction to Hepatosteatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. imrpress.com [imrpress.com]
- 9. Upregulation of this compound Enhances Lung Adenocarcinoma Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. horizondiscovery.com [horizondiscovery.com]
- 12. What are the most important controls for my siRNA experiment? [horizondiscovery.com]
- 13. Non-targeting siRNA induces NPGPx expression to cooperate with exoribonuclease XRN2 for releasing the stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. Performing appropriate RNAi control experiments [qiagen.com]
- 16. researchgate.net [researchgate.net]
- 17. ON-TARGETplus Non-targeting Control siRNAs [horizondiscovery.com]
- 18. What is a mock transfection? - Cell Biology [protocol-online.org]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
- 22. siRNA Design Guidelines | Technical Bulletin #506 | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. Specificity of short interfering RNA determined through gene expression signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. What transfection controls do I need to include in my experiment? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 25. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Tips from the Bench: Get Control of Your siRNA Experiments | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Validating the Specificity of Commercial LPGAT1 Antibodies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to validating the specificity of commercial antibodies targeting Lysophosphatidylglycerol (B1238068) Acyltransferase 1 (LPGAT1).
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of human this compound?
A1: The calculated molecular mass of human this compound is approximately 43 kDa.[1] However, post-translational modifications or alternative splicing could potentially lead to the observation of bands at slightly different molecular weights.
Q2: What is the subcellular localization of this compound?
A2: this compound is primarily localized to the endoplasmic reticulum membrane.[2][3][4] Therefore, in immunocytochemistry (ICC) and immunohistochemistry (IHC) experiments, a staining pattern consistent with the ER is expected.
Q3: Are there known issues with the specificity of commercial this compound antibodies?
A3: While specific independent validation data for many commercial this compound antibodies is limited, it is a general issue in the field that antibody specificity can vary between manufacturers and even between lots.[5] Therefore, it is crucial to independently validate any commercial this compound antibody in your specific experimental context.
Q4: What are the recommended positive and negative controls for this compound antibody validation?
A4:
-
Positive Controls: Cell lines or tissues known to express this compound. Human liver and placenta tissues show high expression.[6] Overexpression lysates of this compound can also serve as a strong positive control.
-
Negative Controls: The most robust negative control is a cell line or tissue from an this compound knockout (KO) animal.[7][8] If KO models are not available, cell lines with low or no expression of this compound can be used, although this is a less stringent negative control.
Troubleshooting Guide: Common Issues with this compound Antibodies
This guide addresses common problems encountered during the validation and use of commercial this compound antibodies.
Issue 1: Multiple Bands or Non-Specific Bands in Western Blotting
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Antibody concentration is too high | Optimize the antibody dilution. Start with the manufacturer's recommended dilution and perform a titration to find the optimal concentration that maximizes specific signal and minimizes non-specific bands. |
| Insufficient blocking | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST). Ensure the blocking buffer is freshly prepared. |
| Non-specific binding of the secondary antibody | Run a control lane with only the secondary antibody to check for non-specific binding. If bands are observed, consider using a pre-adsorbed secondary antibody or changing the secondary antibody. |
| Protein degradation | Prepare fresh lysates and always include protease inhibitors in your lysis buffer. |
| Post-translational modifications (PTMs) | While specific PTMs for this compound are not extensively documented, many proteins undergo modifications that can affect their migration in SDS-PAGE.[9][10] Consult the literature for potential PTMs of this compound. |
| Splice variants | This compound has multiple transcript variants, which could potentially result in different protein isoforms.[1] Check the isoform specificity of your antibody. |
Issue 2: No Signal or Weak Signal in Western Blotting
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Low or no this compound expression in the sample | Use a positive control (e.g., liver tissue lysate or this compound-transfected cell lysate) to confirm that the antibody is working and the detection system is sensitive enough. |
| Inefficient protein transfer | Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage if necessary. |
| Suboptimal antibody dilution | The antibody concentration may be too low. Perform a titration to determine the optimal dilution. |
| Incorrect antibody storage or handling | Ensure the antibody has been stored according to the manufacturer's instructions and has not undergone multiple freeze-thaw cycles. |
Issue 3: High Background in Immunohistochemistry (IHC) or Immunocytochemistry (ICC)
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Non-specific antibody binding | Optimize the primary antibody concentration. Increase the number and duration of wash steps. Use a suitable blocking solution (e.g., serum from the same species as the secondary antibody). |
| Endogenous peroxidase activity (for HRP-based detection) | Perform a peroxidase quenching step (e.g., with 3% H2O2 in methanol) before blocking. |
| Antigen retrieval issues | Optimize the antigen retrieval method (heat-induced or enzymatic). Over-digestion can lead to high background. |
Gold-Standard Validation of a Commercial this compound Antibody: A Workflow
The following diagram illustrates a "gold-standard" workflow for validating a new commercial this compound antibody.
Caption: Gold-standard workflow for this compound antibody validation.
Expected Results from Validation Experiments
The following table summarizes the expected outcomes from key validation experiments for a specific this compound antibody.
| Experiment | Positive Control (e.g., WT Liver Lysate) | Negative Control (e.g., this compound KO Liver Lysate) | Interpretation of a Specific Antibody |
| Western Blot | A single band at ~43 kDa. | No band at ~43 kDa. | The antibody specifically recognizes this compound and does not cross-react with other proteins in the lysate. |
| Immunoprecipitation | Successful pulldown of a ~43 kDa protein, confirmed by Western blot or mass spectrometry. | No pulldown of the ~43 kDa protein. | The antibody can recognize the native conformation of this compound. |
| Immunohistochemistry | Staining pattern consistent with endoplasmic reticulum localization in this compound-expressing cells. | No specific staining. | The antibody is suitable for detecting this compound in tissue sections. |
This compound Signaling Pathway
This compound plays a crucial role in the remodeling of phospholipids (B1166683), particularly phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC). It is an sn-1 specific acyltransferase that controls the stearate/palmitate ratio of these phospholipids.[7]
Caption: Role of this compound in phospholipid remodeling.
Detailed Experimental Protocols
Western Blotting Protocol for this compound
This protocol provides a general framework. Optimization of antibody dilutions, incubation times, and buffer compositions may be required.
a. Sample Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
b. SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane.
-
Confirm transfer efficiency with Ponceau S staining.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary this compound antibody (at its optimized dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (at its optimized dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.
Immunoprecipitation (IP) Protocol for this compound
a. Lysate Preparation:
-
Prepare cell lysates as for Western blotting, but use a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
b. Pre-clearing the Lysate:
-
To 500 µg - 1 mg of total protein lysate, add 20 µL of Protein A/G agarose (B213101) beads.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
c. Immunoprecipitation:
-
Add the primary this compound antibody (at its optimized amount) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Centrifuge the beads at 1,000 x g for 1 minute at 4°C and discard the supernatant.
-
Wash the beads three times with 1 mL of cold lysis buffer.
d. Elution and Analysis:
-
Resuspend the beads in 2X Laemmli sample buffer and boil for 5-10 minutes to elute the immunoprecipitated proteins.
-
Centrifuge to pellet the beads and collect the supernatant.
-
Analyze the eluate by Western blotting using the same this compound antibody or an antibody against a known interacting partner.
Immunohistochemistry (IHC) Protocol for this compound (Paraffin-Embedded Tissues)
a. Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
b. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
c. Staining:
-
Wash slides with PBS.
-
Quench endogenous peroxidase activity by incubating with 3% H2O2 for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Incubate with the primary this compound antibody (at its optimized dilution) overnight at 4°C in a humidified chamber.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with an avidin-biotin-HRP complex for 30 minutes.
-
Wash with PBS.
-
Develop the signal with a DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
References
- 1. genecards.org [genecards.org]
- 2. uniprot.org [uniprot.org]
- 3. Identification and characterization of a gene encoding human this compound, an endoplasmic reticulum-associated lysophosphatidylglycerol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Commercial antibodies and their validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
- 7. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound/LPLAT7 regulates acyl chain profiles at the sn-1 position of phospholipids in murine skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Posttranslational Modifications of Lipid-Activated Nuclear Receptors: Focus on Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The role of lipid post–translational modification in plant developmental processes [frontiersin.org]
Technical Support Center: Troubleshooting LPGAT1 Expression Variability
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing variability in Lysophosphatidylglycerol (B1238068) Acyltransferase 1 (LPGAT1) expression between cell passages.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound, or Lysophosphatidylglycerol Acyltransferase 1, is an enzyme that plays a crucial role in phospholipid metabolism.[1][2] It is primarily located in the endoplasmic reticulum and is involved in the remodeling of phosphatidylglycerol (PG), a key component of cellular membranes and a precursor for cardiolipin (B10847521) synthesis.[1][3] this compound catalyzes the transfer of a fatty acid from acyl-CoA to lysophosphatidylglycerol (LPG) to form PG.[1][2] This remodeling is essential for maintaining the appropriate fatty acid composition of mitochondrial membranes, which is critical for their structural integrity and function.[4]
Q2: Why is this compound expression relevant in my research area (e.g., cancer, metabolic diseases)?
A2: Dysregulation of lipid metabolism is a hallmark of various diseases. This compound expression has been found to be upregulated in several cancers, including lung adenocarcinoma, and this is often associated with a poorer prognosis.[4] The enzyme promotes cancer cell proliferation and inhibits apoptosis (programmed cell death).[4] In the context of metabolic diseases, this compound is involved in regulating triacylglycerol biosynthesis and maintaining phospholipid homeostasis.[4] Its activity can influence cellular processes linked to obesity and nonalcoholic fatty liver disease (NAFLD).[3]
Q3: We are observing significant variability in this compound protein levels between different passages of the same cell line. What are the potential causes?
A3: Variability in protein expression between cell passages is a common issue in cell culture and can be attributed to several factors:
-
Genetic Drift and Clonal Selection: Continuous passaging can lead to the selection of subpopulations of cells with different growth advantages and, consequently, altered gene expression profiles.
-
Cell Culture Conditions: Inconsistencies in culture conditions such as cell density, media composition, serum lot, and incubation parameters (CO2, temperature, humidity) can significantly impact gene expression.[5]
-
Passaging Procedure: The timing of subculture (i.e., passaging at different confluency levels) and the enzymatic treatment used for cell detachment can influence cellular signaling and gene expression.
-
Cellular Senescence: As primary and some continuous cell lines undergo multiple passages, they can enter a state of senescence, which is characterized by widespread changes in gene expression.
-
Contamination: Mycoplasma contamination is a notorious cause of altered cellular phenotype and gene expression, yet it is often difficult to detect.
Q4: How can we minimize the variability in this compound expression in our experiments?
A4: To enhance the reproducibility of your experiments, consider the following best practices:
-
Standardize Cell Culture Protocols: Maintain a consistent cell passaging schedule, including seeding density and confluency at the time of harvest.[5]
-
Work with Low Passage Numbers: Thaw a fresh vial of low-passage cells after a defined number of passages to minimize the effects of genetic drift.
-
Create a Master Cell Bank: Establish a well-characterized master cell bank and working cell banks to ensure a consistent starting population for all experiments.
-
Regularly Test for Mycoplasma: Implement routine testing for mycoplasma contamination.
-
Use Consistent Reagents: Use the same lot of media, serum, and other reagents whenever possible to reduce batch-to-batch variability.
-
Detailed Record Keeping: Maintain meticulous records of cell passage number, seeding densities, and any deviations from the standard protocol.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to this compound expression variability.
| Observed Issue | Potential Cause | Recommended Action |
| Gradual decrease in this compound expression over several passages | Cellular Senescence or differentiation | 1. Check the morphology of the cells for signs of senescence (e.g., enlarged, flattened cells).2. Perform a senescence-associated β-galactosidase assay.3. Return to a lower passage number from your cryopreserved cell stock. |
| Sudden and significant change in this compound expression | Mycoplasma Contamination | 1. Test your cell culture for mycoplasma using a reliable method (e.g., PCR-based assay).2. If positive, discard the contaminated culture and start with a fresh, uncontaminated vial. |
| Inconsistent this compound expression between replicate experiments | Inconsistent Cell Culture Practices | 1. Review and strictly adhere to your standardized cell passaging protocol.2. Ensure consistent seeding density and harvest cells at the same level of confluency for each experiment. |
| Variability in Reagents | 1. Use the same lot of fetal bovine serum (FBS) and cell culture media for all related experiments.2. If a new lot must be used, perform a qualification experiment to ensure it does not alter this compound expression. | |
| Low or undetectable this compound protein by Western Blot | Inefficient Protein Extraction | 1. Ensure your lysis buffer is appropriate for extracting membrane-associated proteins like this compound.2. Consider using a stronger lysis buffer containing detergents like RIPA buffer. |
| Poor Antibody Performance | 1. Verify the specificity of your primary antibody for this compound.2. Optimize the antibody dilution and incubation conditions.3. Include a positive control (e.g., lysate from a cell line known to express high levels of this compound). | |
| High variability in this compound mRNA levels by qPCR | Inconsistent RNA Quality or Quantity | 1. Assess RNA integrity (e.g., using a Bioanalyzer) to ensure it is not degraded.2. Use a precise method for RNA quantification (e.g., Qubit) and normalize the input amount for cDNA synthesis. |
| Primer/Probe Issues | 1. Validate your qPCR primers for efficiency and specificity.2. Ensure that primers span an exon-exon junction to avoid amplification of genomic DNA. |
Data Presentation
Table 1: Hypothetical Example of this compound Expression Variability with Increasing Cell Passage Number in a Cancer Cell Line
Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual variability will depend on the specific cell line and experimental conditions.
| Passage Number | Relative this compound mRNA Expression (Fold Change) | Relative this compound Protein Expression (Fold Change) | Notes |
| 5 | 1.00 ± 0.05 | 1.00 ± 0.08 | Baseline expression in early passage cells. |
| 10 | 0.95 ± 0.12 | 0.92 ± 0.15 | Minor, non-significant changes observed. |
| 15 | 0.82 ± 0.20 | 0.75 ± 0.25 | A noticeable downward trend begins to emerge. |
| 20 | 0.65 ± 0.28 | 0.58 ± 0.30 | Significant decrease in expression with increased variability. |
| 25 | 0.40 ± 0.35 | 0.35 ± 0.38 | High variability and substantial loss of expression. |
Experimental Protocols
Protocol 1: Standardized Cell Passaging
-
Preparation: Pre-warm cell culture medium, trypsin-EDTA, and PBS to 37°C.
-
Cell Observation: Examine the cell culture flask under a microscope to assess confluency (aim for 80-90% confluency for passaging).
-
Aspiration: Aspirate the old medium from the flask.
-
Washing: Gently wash the cell monolayer with sterile PBS to remove any residual serum.
-
Detachment: Add a minimal volume of pre-warmed trypsin-EDTA to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralization: Add complete medium (containing serum) to the flask to inactivate the trypsin.
-
Cell Counting: Transfer the cell suspension to a conical tube and determine the cell concentration and viability using a hemocytometer or an automated cell counter.
-
Seeding: Calculate the volume of cell suspension needed to achieve the desired seeding density in a new flask.
-
Incubation: Add the calculated cell suspension to the new flask containing pre-warmed complete medium and return to the incubator.
Protocol 2: Western Blotting for this compound
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with an anti-LPGAT1 primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Caption: this compound signaling pathway in phospholipid metabolism.
Caption: Troubleshooting workflow for this compound expression variability.
Caption: Logical relationships of factors causing this compound variability.
References
- 1. Identification and characterization of a gene encoding human this compound, an endoplasmic reticulum-associated lysophosphatidylglycerol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound controls MEGDEL syndrome by coupling phosphatidylglycerol remodeling with mitochondrial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. bioprocessintl.com [bioprocessintl.com]
Validation & Comparative
A Comparative Guide to the Substrate Specificity of LPGAT1 and LPCAT1 for Researchers
In the intricate landscape of lipid metabolism, the precise tailoring of phospholipid acyl chains is critical for maintaining membrane homeostasis and regulating cellular signaling. Two key enzymes in this process, Lysophosphatidylglycerol (B1238068) Acyltransferase 1 (LPGAT1) and Lysophosphatidylcholine (B164491) Acyltransferase 1 (LPCAT1), play pivotal roles in the remodeling of phospholipids (B1166683) through the Lands cycle. This guide provides a detailed comparison of their substrate specificities, supported by experimental data, to aid researchers in discerning their distinct functions in cellular physiology and disease.
At a Glance: Key Differences in Substrate Preference
| Feature | This compound | LPCAT1 |
| Primary Acyl-CoA Donor | Prefers stearoyl-CoA (18:0) over palmitoyl-CoA (16:0)[1] | Shows high affinity for saturated fatty acyl-CoAs, particularly palmitoyl-CoA (16:0)[2] |
| Primary Lysophospholipid Acceptor | Primarily utilizes lysophosphatidylethanolamine (LPE) and lysophosphatidylglycerol (LPG)[1][3] | Exhibits a strong preference for lysophosphatidylcholine (LPC)[2] |
| Positional Specificity | sn-1 specific acyltransferase[1] | Primarily acylates the sn-2 position of LPC |
| Key Role | Remodeling of PE and PG to control the stearate/palmitate ratio[1] | Synthesis of dipalmitoylphosphatidylcholine (DPPC), a major component of lung surfactant[4] |
Quantitative Analysis of Substrate Specificity
The substrate specificity of an enzyme is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the maximum velocity (Vmax). While comprehensive, directly comparable kinetic data for both enzymes under identical experimental conditions are limited, the available data provide valuable insights into their individual preferences.
LPCAT1 Kinetic Parameters
LPCAT1 displays a clear preference for saturated fatty acyl-CoAs. The following table summarizes the apparent Km and Vmax values for various acyl-CoA donors with 1-palmitoyl-LPC as the acyl acceptor.
| Acyl-CoA Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) |
| Palmitoyl-CoA (16:0) | 0.6[2] | 2.8[2] |
| Oleoyl-CoA (18:1) | 4.0[2] | 5.6[2] |
| Linoleoyl-CoA (18:2) | 7.8[2] | 11.3 |
| Arachidonoyl-CoA (20:4) | 4.3[2] | |
| Data obtained from assays using recombinant human LPCAT1. |
The low Km value for palmitoyl-CoA indicates a high affinity of LPCAT1 for this substrate, which is consistent with its role in the synthesis of DPPC, where both acyl chains are palmitate.
This compound Substrate Preference
Quantitative kinetic data for this compound is less comprehensively documented in a comparative manner. However, studies have demonstrated a distinct preference for specific substrates:
-
Acyl-CoA Donors: this compound shows a preference for long-chain saturated fatty acyl-CoAs and oleoyl-CoA.[5] More specifically, it exhibits a greater than 10-fold preference for saturated fatty acids over unsaturated fatty acids and a 2-fold preference for stearoyl-CoA over palmitoyl-CoA when LPE is the acyl acceptor.[1]
-
Lysophospholipid Acceptors: While initially named for its activity with lysophosphatidylglycerol (LPG), recent evidence strongly suggests that lysophosphatidylethanolamine (LPE) is a primary substrate for this compound in vivo.[1] The enzyme is involved in the sn-1 remodeling of PE, controlling the stearate/palmitate ratio.[1] It also shows activity towards lysophosphatidylcholine (LPC) and lysophosphatidylserine (B10771985) (LPS).
Experimental Protocols
The determination of substrate specificity for this compound and LPCAT1 relies on robust in vitro acyltransferase assays. Below are detailed methodologies for conducting these key experiments.
Preparation of Microsomal Fractions
Microsomal fractions, which are enriched in endoplasmic reticulum-bound enzymes like this compound and LPCAT1, are commonly used as the enzyme source.
Materials:
-
Tissue of interest (e.g., liver, lung) or cultured cells
-
Homogenization buffer (e.g., 10 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA)
-
Protease inhibitor cocktail
-
Dounce homogenizer or sonicator
-
High-speed and ultracentrifuge
Procedure:
-
Mince the tissue or harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the tissue or cell pellet in ice-cold homogenization buffer containing a protease inhibitor cocktail.
-
Homogenize the sample using a Dounce homogenizer or sonicator on ice.
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C to pellet nuclei and cellular debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.[6]
-
Discard the supernatant. The resulting pellet is the microsomal fraction.
-
Resuspend the microsomal pellet in an appropriate assay buffer.
-
Determine the protein concentration of the microsomal fraction using a standard method such as the bicinchoninic acid (BCA) assay.
In Vitro Acyltransferase Activity Assay
This protocol can be adapted for both this compound and LPCAT1 by varying the lysophospholipid and acyl-CoA substrates.
Materials:
-
Microsomal fraction or purified recombinant enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Lysophospholipid substrate stock solution (e.g., 1-palmitoyl-LPC, 1-oleoyl-LPE)
-
Radiolabeled or fluorescently-labeled acyl-CoA substrate stock solution (e.g., [14C]palmitoyl-CoA, NBD-stearoyl-CoA)
-
Bovine serum albumin (BSA), fatty acid-free
-
Reaction termination solution (e.g., chloroform:methanol, 2:1 v/v)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Scintillation counter or fluorescence scanner
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. A typical reaction mixture (100 µL final volume) contains:
-
Assay buffer
-
Microsomal protein (e.g., 10-50 µg) or purified enzyme
-
BSA (optional, can help solubilize substrates)
-
Lysophospholipid substrate (e.g., 50 µM final concentration)
-
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the labeled acyl-CoA substrate (e.g., 10 µM final concentration).
-
Incubate for a specific time period (e.g., 10-30 minutes) during which the reaction is linear.
-
Terminate the reaction by adding 200 µL of the termination solution.
-
Vortex the mixture thoroughly and centrifuge to separate the phases.
-
Spot the organic (lower) phase onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the phospholipid product from the unreacted substrates.
-
Visualize and quantify the radiolabeled or fluorescently-labeled phospholipid product using a phosphorimager, scintillation counter, or fluorescence scanner.
-
Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein.
Signaling Pathways and Cellular Roles
Both this compound and LPCAT1 are key enzymes in the Lands cycle , a major pathway for phospholipid remodeling. This cycle allows for the modification of fatty acyl chains on existing phospholipids, thereby altering membrane composition and generating signaling molecules.
The Lands Cycle
Caption: The Lands Cycle for phospholipid remodeling.
LPCAT1's Role: LPCAT1 is crucial in the branch of the Lands cycle that remodels phosphatidylcholine (PC). It specifically re-acylates lysophosphatidylcholine (LPC) with a new fatty acyl-CoA. Its high specificity for palmitoyl-CoA is vital for the synthesis of dipalmitoylphosphatidylcholine (DPPC), the primary surface-active component of lung surfactant.[4] Dysregulation of LPCAT1 has been implicated in respiratory distress syndrome.
This compound's Role: this compound participates in the remodeling of both phosphatidylethanolamine (PE) and phosphatidylglycerol (PG).[1][7] By preferentially incorporating stearoyl-CoA at the sn-1 position of LPE, this compound plays a critical role in maintaining the appropriate stearate/palmitate ratio in cellular membranes.[1] This is important for membrane fluidity and the function of membrane-bound proteins. This compound has also been implicated in the regulation of mitochondrial function through its role in PG remodeling.
Experimental Workflow for Substrate Specificity Analysis
Caption: Experimental workflow for determining enzyme kinetics.
Conclusion
This compound and LPCAT1, while both members of the lysophospholipid acyltransferase family and participants in the Lands cycle, exhibit distinct substrate specificities that dictate their primary physiological roles. LPCAT1 is a highly specialized enzyme for the synthesis of saturated phosphatidylcholines, particularly DPPC, which is essential for pulmonary function. In contrast, this compound has a broader role in the remodeling of phosphatidylethanolamine and phosphatidylglycerol, fine-tuning the acyl chain composition of membranes by controlling the stearate/palmitate ratio. Understanding these differences is crucial for researchers investigating lipid metabolism in various physiological and pathological contexts, and for the development of targeted therapeutic strategies for diseases involving aberrant phospholipid metabolism.
References
- 1. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. uniprot.org [uniprot.org]
- 4. Acyl-CoA:Lysophosphatidylcholine Acyltransferase I (Lpcat1) Catalyzes Histone Protein O-Palmitoylation to Regulate mRNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress on acyl CoA: lysophospholipid acyltransferase research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of lysophospholipid acyltransferase activities using substrate competition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new assay procedure for monoglyceride acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lysophosphatidylglycerol Acyltransferase 1 (LPGAT1) and Other Acyltransferases in Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the functional characteristics of Lysophosphatidylglycerol (B1238068) Acyltransferase 1 (LPGAT1) against other key acyltransferases involved in lipid metabolism. The information presented herein is supported by experimental data to facilitate a comprehensive understanding of their distinct roles in cellular processes.
Introduction to Acyltransferases
Acyltransferases are a crucial class of enzymes that catalyze the transfer of acyl groups from an acyl-CoA donor to an acceptor molecule, playing a central role in the synthesis and remodeling of lipids.[1][2] The diversity of glycerophospholipid species in cellular membranes, which is critical for various biological functions, is orchestrated by the concerted action of glycerol-3-phosphate acyltransferases (GPATs) and lysophospholipid acyltransferases (LPLATs).[3][4][5] These enzymes exhibit significant diversity in their substrate specificity, contributing to the complex lipid composition of cellular membranes.[2] LPLATs, including this compound, belong to two main families: the 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT) family and the membrane-bound O-acyltransferase (MBOAT) family.[3][5][6]
This compound, despite its name suggesting a preference for lysophosphatidylglycerol (LPG), has been identified as a pivotal enzyme in the remodeling of other phospholipids (B1166683), particularly phosphatidylethanolamine (B1630911) (PE).[7][8] This guide will delve into the specific functional attributes of this compound and draw comparisons with other notable acyltransferases such as lysophosphatidylcholine (B164491) acyltransferases (LPCATs), other AGPAT family members, and MBOAT family members.
Functional Specificity and Enzyme Kinetics
The functional differences between acyltransferases are largely defined by their substrate specificity, encompassing both the lysophospholipid acceptor and the acyl-CoA donor, as well as their positional specificity (sn-1 vs. sn-2).
Substrate Specificity
This compound has been demonstrated to be an sn-1 specific acyltransferase.[7][9] It preferentially transfers saturated fatty acyl-CoAs to the sn-1 position of lysophosphatidylethanolamine (LPE).[7][9] Experimental evidence shows a clear preference for stearoyl-CoA over palmitoyl-CoA as the acyl donor.[7][9] This specificity is critical for controlling the stearate (B1226849)/palmitate ratio of PE and, subsequently, phosphatidylcholine (PC) through the PE methylation pathway.[7][8][9] In contrast, other acyltransferases exhibit distinct substrate preferences. For instance, some LPCATs show a preference for C18-unsaturated acyl-CoAs.[10] Members of the MBOAT family also display a wide range of specificities; for example, LPIAT1/MBOAT7 prefers polyunsaturated fatty acids and uses lysophosphatidylinositol (lyso-PI) as an acceptor.[11][12]
| Enzyme Family | Representative Enzyme | Primary Lysophospholipid Acceptor(s) | Acyl-CoA Donor Preference | Positional Specificity | Key Functional Role |
| AGPAT Family | This compound (LPLAT7) | Lysophosphatidylethanolamine (LPE)[7][9] | Stearoyl-CoA > Palmitoyl-CoA (Saturated)[7][9] | sn-1[7][9] | Regulates stearate/palmitate ratio in PE and PC.[7][9] |
| LPCAT1 (AGPAT9) | Lysophosphatidylcholine (lysoPC), Lysophosphatidylglycerol (lysoPG)[13] | Oleoyl-CoA[13] | sn-2 preference[10] | Phospholipid remodeling.[13] | |
| LPCAT3 (MBOAT5) | 1-myristoyl-lyso-PC, 1-palmitoyl-lyso-PC[12] | Oleoyl-CoA, Linoleoyl-CoA, Arachidonoyl-CoA (Unsaturated)[12] | Not specified | Phospholipid remodeling, implicated in insulin (B600854) resistance.[12][13] | |
| MBOAT Family | LPIAT1 (MBOAT7) | Lysophosphatidylinositol (lyso-PI)[11][12] | Arachidonic acid, Eicosapentaenoic acid (Polyunsaturated)[11][12] | Not specified | PI remodeling, brain development.[12] |
| LPEAT1 (MBOAT1) | Lyso-PE, Lyso-PS[11] | Oleoyl-CoA[11] | Not specified | PE and PS acylation, neurite outgrowth.[11] |
Enzyme Kinetics
The turnover number (kcat) and the specificity constant (kcat/KM) are key parameters for comparing the efficiency of enzymes.[14] While detailed kinetic data for a direct comparison across a wide range of acyltransferases is not always readily available in a single study, the substrate preferences highlighted above are derived from activity assays that demonstrate qualitative differences in their catalytic efficiencies with different substrates. For example, the observation that this compound prefers stearoyl-CoA over palmitoyl-CoA indicates a higher catalytic efficiency (a more favorable kcat/KM) with stearoyl-CoA.[7]
Cellular Roles and Signaling Pathways
The distinct substrate specificities of acyltransferases translate into specialized roles in cellular physiology and pathology.
This compound plays a central role in maintaining the homeostasis of saturated fatty acids in phospholipids, which has significant implications for overall lipid biosynthesis.[7][9] Genetic ablation of this compound in mice leads to a shift from stearate to palmitate in PE and PC, resulting in a leaner phenotype and a shorter lifespan.[7][9] This highlights this compound's role in regulating body fat content and longevity.[7][9] Furthermore, this compound is involved in providing substrates for the PE methylation pathway, which is essential for hepatic lipoprotein secretion.[7] It is also implicated in mitochondrial function through its role in phosphatidylglycerol (PG) remodeling.[13][15]
In contrast, other acyltransferases have different primary roles. LPCATs are key players in the Lands cycle, a major pathway for phospholipid remodeling that controls the composition of unsaturated fatty acids at the sn-2 position.[1][7] Dysregulation of various LPLATs has been linked to a range of human diseases, including inflammatory conditions and cancer.[1][3][8] For instance, LPCAT3 expression is increased in the muscle of obese individuals, contributing to insulin resistance.[13] LPIAT1/MBOAT7 is crucial for brain development, and its depletion can lead to a significant increase in triglycerides in hepatocytes.[12]
This compound-Mediated Phospholipid Remodeling Pathway
The following diagram illustrates the central role of this compound in the sn-1 specific remodeling of PE and its subsequent impact on PC synthesis via the PE methylation pathway.
Caption: this compound's role in PE remodeling and PC synthesis.
Experimental Protocols
The characterization of acyltransferase activity is fundamental to understanding their function. Below is a generalized protocol for an in vitro acyltransferase activity assay.
Acyltransferase Activity Assay
This protocol is a modification of methods described for measuring acyltransferase activity using fluorescently or radioactively labeled substrates.[16][17]
1. Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM MgCl2.
-
Substrate Solutions:
-
Lysophospholipid acceptor (e.g., LPE, lysoPC) stock solution (1 mM) in a suitable solvent (e.g., ethanol (B145695) or chloroform:methanol).
-
Acyl-CoA donor (e.g., [14C]-Stearoyl-CoA or NBD-palmitoyl-CoA) stock solution (1 mM) in assay buffer.
-
-
Enzyme Preparation: Microsomal fractions or purified recombinant enzyme diluted in assay buffer.
-
Stopping Solution: Chloroform:Methanol (2:1, v/v).
-
BSA Solution: 10 mg/mL Bovine Serum Albumin (fatty acid-free) in assay buffer.
2. Assay Procedure:
-
Prepare a reaction mix in a microcentrifuge tube on ice. For a 100 µL final reaction volume, add:
-
50 µL of 2x Assay Buffer.
-
10 µL of BSA solution.
-
5 µL of lysophospholipid acceptor stock solution (final concentration 50 µM).
-
10-20 µg of enzyme preparation.
-
Add assay buffer to bring the volume to 95 µL.
-
-
Pre-incubate the reaction mix at 37°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of the labeled acyl-CoA donor stock solution (final concentration 50 µM).
-
Incubate the reaction at 37°C for 10-30 minutes. The incubation time should be within the linear range of the reaction.[16]
-
Stop the reaction by adding 500 µL of the stopping solution.
-
Vortex vigorously for 30 seconds and centrifuge at 12,000 x g for 5 minutes to separate the phases.
3. Product Analysis:
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform:methanol (2:1, v/v).
-
Spot the extract onto a silica (B1680970) gel thin-layer chromatography (TLC) plate.
-
Develop the TLC plate using a suitable solvent system (e.g., chloroform:methanol:acetic acid:water, 50:30:8:4, v/v/v/v).
-
Visualize and quantify the labeled phospholipid product.
-
For radiolabeled products, use autoradiography or a phosphorimager.
-
For fluorescently labeled products, use a fluorescence scanner.[16]
-
4. Data Analysis:
-
Calculate the amount of product formed based on the specific activity of the labeled substrate.
-
Express enzyme activity as pmol/min/mg of protein.
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical acyltransferase activity assay.
Caption: Workflow for an in vitro acyltransferase activity assay.
Conclusion
This compound distinguishes itself from other acyltransferases through its specific role in sn-1 acylation of LPE with a preference for stearoyl-CoA.[7][9] This function is critical for maintaining the balance of saturated fatty acids in key phospholipids and has far-reaching consequences for systemic lipid metabolism, body composition, and longevity.[7][9] Understanding these functional differences, as outlined in this guide, is essential for researchers and drug development professionals targeting lipid metabolic pathways for therapeutic intervention. The provided experimental framework serves as a starting point for the detailed characterization of these important enzymes.
References
- 1. Lysophospholipid acyltransferases: novel potential regulators of the inflammatory response and target for new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA:lysophospholipid acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Update and nomenclature proposal for mammalian lysophospholipid acyltransferases, which create membrane phospholipid diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysophospholipid acyltransferases orchestrate the compositional diversity of phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Update and nomenclature proposal for mammalian lysophospholipid acyltransferases, which create membrane phospholipid diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Plant acyl-CoA:lysophosphatidylcholine acyltransferases (LPCATs) have different specificities in their forward and reverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | A rising tide lifts all MBOATs: recent progress in structural and functional understanding of membrane bound O-acyltransferases [frontiersin.org]
- 12. A rising tide lifts all MBOATs: recent progress in structural and functional understanding of membrane bound O-acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. New roles of this compound: From mitochondrial import of phosphatidylglycerol to MEGDEL disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US20070292906A1 - Assay for measuring acyltransferase activity - Google Patents [patents.google.com]
Validating LPGAT1 as a Therapeutic Target for Nonalcoholic Fatty Liver Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nonalcoholic fatty liver disease (NAFLD) represents a growing global health crisis, with a pressing need for effective therapeutic interventions. This guide provides a comprehensive evaluation of Lysophosphatidylglycerol (B1238068) Acyltransferase 1 (LPGAT1) as a potential therapeutic target for NAFLD. We present a detailed comparison with established and emerging alternative targets, supported by experimental data and detailed methodologies to aid in your research and development endeavors.
Executive Summary
This compound is an integral membrane acyltransferase that plays a crucial role in the remodeling of phospholipids (B1166683), particularly in maintaining the balance of stearate (B1226849) and palmitate in phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC). Its involvement in hepatic lipid metabolism has brought it into focus as a potential target for NAFLD. However, preclinical evidence presents a complex and somewhat contradictory picture. While some studies suggest that inhibiting this compound could be beneficial by reducing body fat, others indicate that its deficiency can lead to NAFLD development through mitochondrial dysfunction. This guide aims to dissect these findings, offering a clear, data-driven comparison to contextualize the therapeutic potential of targeting this compound.
This compound in NAFLD: A Double-Edged Sword
The validation of this compound as a therapeutic target for NAFLD is complicated by conflicting results from preclinical models.
The Case for Inhibition: Evidence suggests a role for this compound in overall lipid biosynthesis. Knockout and knockdown studies in mice have been associated with lower serum lipid concentrations and a leaner phenotype with reduced body fat content.[1] This suggests that inhibiting this compound could potentially reduce the lipid burden on the liver.
The Case for Caution: Conversely, a key study demonstrated that while whole-body knockout of this compound in mice protected them from diet-induced obesity, it paradoxically led to the development of severe hepatosteatosis, insulin (B600854) resistance, and NAFLD.[2][3] This phenotype was attributed to significant mitochondrial dysfunction, including oxidative stress and depletion of mitochondrial DNA.[2][3] This raises significant concerns about the potential for target-related toxicity and exacerbation of liver injury if this compound is inhibited.
Comparative Analysis of Therapeutic Targets for NAFLD
To provide a clear perspective on the viability of this compound as a target, the following table compares key efficacy and safety-related parameters of this compound modulation with other prominent therapeutic strategies for NAFLD.
| Therapeutic Target | Mechanism of Action | Key Preclinical/Clinical Efficacy Data | Potential Adverse Effects |
| This compound | Acyltransferase involved in phospholipid remodeling. | Contradictory: - Knockout mice show reduced body fat.[1] - Other knockout models develop NAFLD, insulin resistance, and mitochondrial dysfunction.[2][3] | Potential for hepatotoxicity, exacerbation of NAFLD through mitochondrial dysfunction. |
| Peroxisome Proliferator-Activated Receptors (PPARs) | Nuclear receptors that regulate genes involved in lipid and glucose metabolism. | PPARα/δ agonists: Improve steatosis and inflammation. PPARγ agonists (e.g., Pioglitazone): Improve insulin sensitivity and steatosis. | Weight gain, edema, potential for heart failure (PPARγ). |
| Farnesoid X Receptor (FXR) | Nuclear receptor that regulates bile acid, lipid, and glucose metabolism. | Agonists (e.g., Obeticholic Acid): Improve fibrosis in some patients. | Pruritus, increased LDL cholesterol. |
| Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists | Incretin mimetics that improve glycemic control and promote weight loss. | (e.g., Liraglutide, Semaglutide): Reduce liver fat, improve liver enzymes, and may resolve NASH. | Gastrointestinal side effects (nausea, vomiting, diarrhea). |
| Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors | Promote urinary glucose excretion. | (e.g., Dapagliflozin, Empagliflozin): Reduce liver fat and improve liver enzymes, particularly in patients with type 2 diabetes. | Genital mycotic infections, euglycemic ketoacidosis (rare). |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular mechanisms and experimental approaches, the following diagrams illustrate the key signaling pathways involving this compound and a typical workflow for validating a therapeutic target in NAFLD.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of key experimental findings. Below are protocols for essential assays used in the characterization of this compound and the assessment of NAFLD.
Protocol 1: this compound Enzyme Activity Assay (Adapted from Lysophospholipid Acyltransferase Assays)
This protocol is adapted for the measurement of this compound activity in microsomal preparations.
1. Preparation of Microsomes:
-
Homogenize fresh or frozen liver tissue in ice-cold homogenization buffer (e.g., 10 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA).
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C to pellet whole cells and debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.
-
Resuspend the microsomal pellet in assay buffer and determine the protein concentration using a BCA assay.
2. Acyltransferase Reaction:
-
Prepare a reaction mixture containing:
-
10 µg of microsomal protein
-
3 µM of lysophosphatidylethanolamine (LPE) or lysophosphatidylglycerol (LPG)
-
3 µM of radiolabeled or non-radiolabeled stearoyl-CoA or palmitoyl-CoA
-
12.5 µM fatty acid-free BSA
-
Assay buffer to a final volume of 200 µl.
-
-
Incubate the reaction mixture at 37°C for 10-30 minutes.
3. Lipid Extraction and Analysis:
-
Stop the reaction by adding 0.3 ml of chloroform:methanol (1:2, v/v).
-
Perform a Bligh-Dyer lipid extraction.
-
Analyze the newly synthesized phospholipids by thin-layer chromatography (TLC) followed by autoradiography (for radiolabeled substrates) or by liquid chromatography-mass spectrometry (LC-MS/MS) for quantitative analysis.
Protocol 2: Oil Red O Staining for Hepatic Steatosis
This protocol details the staining of neutral lipids in liver tissue sections.
1. Tissue Preparation:
-
Embed fresh liver tissue in Optimal Cutting Temperature (OCT) compound and freeze rapidly.
-
Cut 8-10 µm thick frozen sections using a cryostat and mount on glass slides.
-
Air dry the sections.
2. Fixation and Staining:
-
Fix the sections in 10% formalin for 10 minutes.
-
Briefly wash with running tap water.
-
Rinse with 60% isopropanol.
-
Stain with freshly prepared Oil Red O working solution for 15 minutes.
-
Differentiate in 60% isopropanol.
3. Counterstaining and Mounting:
-
Lightly counterstain the nuclei with Mayer's hematoxylin.
-
Rinse with distilled water.
-
Mount with an aqueous mounting medium.
4. Analysis:
-
Visualize under a light microscope. Lipid droplets will appear red, and nuclei will be blue.
-
Quantify the stained area using image analysis software.
Protocol 3: Western Blot Analysis of Insulin Signaling
This protocol is for the detection of key proteins in the insulin signaling pathway in liver tissue lysates.
1. Protein Extraction:
-
Homogenize liver tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
2. SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., Akt, GSK3β) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Conclusion and Future Directions
The validation of this compound as a therapeutic target for NAFLD is at a critical juncture. The conflicting preclinical data underscore the complexity of lipid metabolism and the potential for unintended consequences when targeting central metabolic enzymes. The observation that this compound deficiency can drive a NAFLD phenotype through mitochondrial dysfunction is a significant safety concern that must be thoroughly addressed.[2][3]
Future research should focus on:
-
Clarifying the context-dependent role of this compound: Investigating the function of this compound in different cell types within the liver and under various metabolic conditions will be crucial.
-
Developing selective inhibitors: The availability of potent and selective small molecule inhibitors of this compound will be essential for more nuanced preclinical studies.
-
Investigating the this compound-mitochondria axis: A deeper understanding of the molecular mechanisms by which this compound influences mitochondrial function is needed to predict and potentially mitigate adverse effects.
References
- 1. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defective Phosphatidylglycerol Remodeling Causes Hepatopathy, Linking Mitochondrial Dysfunction to Hepatosteatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defective Phosphatidylglycerol Remodeling Causes Hepatopathy, Linking Mitochondrial Dysfunction to Hepatosteatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
LPGAT1 Knockout vs. Knockdown Models: A Comparative Analysis for Researchers
A comprehensive guide to understanding the nuances of LPGAT1 gene silencing techniques, offering a comparative analysis of knockout and knockdown models. This guide provides researchers, scientists, and drug development professionals with supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction to this compound and Gene Silencing Technologies
Lysophosphatidylglycerol Acyltransferase 1 (this compound) is an integral membrane enzyme that plays a crucial role in phospholipid metabolism. Specifically, it functions as an sn-1 specific lysophosphatidylethanolamine (LPE) acyltransferase, controlling the ratio of stearate (B1226849) to palmitate in key phospholipids (B1166683) like phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC).[1][2][3][4] This enzymatic activity is central to regulating lipid biosynthesis, with significant implications for body fat content and overall longevity.[2][4] To investigate the precise functions of this compound, researchers commonly employ two powerful gene silencing techniques: gene knockout (KO) and gene knockdown.
Comparative Analysis of Phenotypes
Both this compound knockout and knockdown models exhibit alterations in lipid metabolism, though the extent and nature of these changes can differ. The following tables summarize the key phenotypic characteristics observed in each model based on available experimental data.
Table 1: Systemic Phenotypes in this compound Knockout and Knockdown Mouse Models
| Phenotypic Parameter | This compound Knockout (Global) | This compound Knockdown (in vivo) |
| Body Weight | Normal body weight at 3 months.[4] | Data not extensively available for systemic knockdown. |
| Body Fat Content | Reduced by approximately 20%.[4] | Likely reduced, inferred from liver phenotype. |
| Lifespan | Significantly shorter, with a median survival of about 5 months.[4] | Not reported. |
| Serum Lipids | Lowered concentration of serum lipids.[4] | Lowered concentration of serum lipids.[4] |
| Liver Fat Content | Increased fat content in the liver.[4] | Increased fat content in the liver.[4] |
Table 2: Molecular Phenotypes in this compound Deficient Models
| Molecular Parameter | This compound Knockout (Mouse Liver/Skeletal Muscle) | This compound Knockdown (C2C12 Myotubes) |
| Phospholipid Composition | Shift from stearate to palmitate species in PE and PC.[2][4] Decreased amounts of 18:0-PC, 18:0-PE, and 18:0-PS.[1] | Significant decrease in 18:0-PC and 18:0-PE.[1] |
| LPE Acyltransferase Activity | Abolished 1-LPE:stearoyl-CoA acyltransferase activity.[4] | Significant reduction in the formation of stearate-containing PC and PE.[1] |
| Total Lipid Synthesis | Reduced in isolated hepatocytes.[4] | Not reported. |
| Insulin (B600854) Signaling | Impaired hepatic insulin signaling.[10] | Not reported. |
Signaling Pathways Involving this compound
This compound's primary role in phospholipid remodeling places it at a critical juncture in cellular lipid metabolism. Its activity directly influences the phosphatidylethanolamine (PE) methylation pathway, which is essential for phosphatidylcholine (PC) synthesis and subsequent lipoprotein assembly and secretion. Furthermore, alterations in phospholipid composition due to this compound deficiency can impact cellular signaling processes, including insulin signaling.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols for generating this compound knockout and knockdown models.
Generation of this compound Knockout Mice using CRISPR/Cas9
The CRISPR/Cas9 system offers a precise and efficient method for generating knockout mouse models.
Protocol Summary:
-
sgRNA Design: Single guide RNAs (sgRNAs) are designed to target a critical exon of the this compound gene to induce a frameshift mutation upon DNA cleavage.
-
Cas9 Preparation: Cas9 nuclease is prepared as either mRNA or purified protein.
-
Microinjection: The sgRNAs and Cas9 are microinjected into the pronuclei of fertilized mouse oocytes.
-
Embryo Transfer: The injected embryos are transferred into pseudopregnant female mice.
-
Genotyping: Pups are screened for the desired mutation using PCR and Sanger sequencing.
-
Breeding: Founder mice with the correct mutation are bred to establish a homozygous knockout line.
siRNA-mediated Knockdown of this compound in Cell Culture
For in vitro studies, siRNA-mediated knockdown provides a transient and rapid method to study the effects of reduced this compound expression.
Protocol Summary:
-
Cell Seeding: Cells (e.g., C2C12 myotubes) are plated to achieve a target confluency for transfection.
-
siRNA Preparation: this compound-specific siRNAs and non-targeting control siRNAs are prepared.
-
Transfection: Cells are transfected with siRNA using a lipid-based transfection reagent.
-
Incubation: Cells are incubated for a period (typically 48-72 hours) to allow for the degradation of the target mRNA.
-
Validation: The efficiency of knockdown is confirmed by measuring this compound mRNA (qPCR) and protein (Western blot) levels.
-
Phenotypic Analysis: Downstream effects on cellular phenotype, such as changes in phospholipid composition, are assessed.
Discussion and Conclusion
The choice between knockout and knockdown models for studying this compound function depends on the specific research question.
This compound knockout models provide a complete and permanent loss of function, revealing the essential roles of the gene in development and long-term physiology. The observed phenotypes, such as reduced lifespan and significant changes in body composition, highlight the critical nature of this compound.[4] However, the severity of the knockout phenotype, including potential lethality or developmental defects, might complicate the study of its function in adult animals.
References
- 1. This compound/LPLAT7 regulates acyl chain profiles at the sn-1 position of phospholipids in murine skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR Cas9 - Gene Silencing Methods: CRISPR vs. TALEN vs. RNAi | abm Inc. [info.abmgood.com]
- 6. Knockout by TALEN or CRISPR VS by shRNA/siRNA | GeneCopoeia™ [genecopoeia.com]
- 7. A comparison of CRISPR/Cas9 and siRNA-mediated ALDH2 gene silencing in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gene Silencing – RNAi or CRISPR? - Nordic Biosite [nordicbiosite.com]
- 9. Gene Silencing Technologies: RNAi vs CRISPR NovoPro [novoprolabs.com]
- 10. Defective Phosphatidylglycerol Remodeling Causes Hepatopathy, Linking Mitochondrial Dysfunction to Hepatosteatosis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Antibody Specificity: A Comparative Guide to LPGAT1 and its Paralogs
For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount to the integrity of experimental results. This guide provides a comparative analysis of the potential cross-reactivity of antibodies targeting Lysophosphatidylglycerol Acyltransferase 1 (LPGAT1) with its primary paralogs: Lysocardiolipin Acyltransferase 1 (LCLAT1), Membrane-Bound O-Acyltransferase Domain Containing 7 (MBOAT7), and 1-Acylglycerol-3-Phosphate O-Acyltransferase 1 (AGPAT1). Understanding the sequence homology between these related enzymes is the first step in assessing the potential for antibody cross-reactivity and ensuring data accuracy.
Introduction to this compound and its Paralogs
This compound is a key enzyme in phospholipid metabolism, specifically involved in the remodeling of phosphatidylglycerol. Its paralogs, LCLAT1, MBOAT7, and AGPAT1, are also members of the membrane-bound O-acyltransferase (MBOAT) superfamily and share functional and structural similarities, which can pose a challenge for developing specific antibody reagents. This guide delves into the sequence homology of these proteins and analyzes the immunogen design of commercially available this compound antibodies to predict potential cross-reactivity.
Sequence Homology Analysis
To quantify the potential for antibody cross-reactivity, a pairwise sequence alignment of the full-length human protein sequences was performed. The results, summarized in Table 1, reveal a moderate degree of sequence identity and a higher degree of similarity, particularly within conserved functional domains.
| Protein Pair | Sequence Identity (%) | Sequence Similarity (%) |
| This compound vs. LCLAT1 | 35.4% | 53.2% |
| This compound vs. MBOAT7 | 28.7% | 45.1% |
| This compound vs. AGPAT1 | 22.9% | 38.6% |
Table 1: Pairwise Sequence Homology of Human this compound and its Paralogs. The table shows the percentage of identical amino acid residues (Identity) and the percentage of similar amino acid residues (Similarity) between full-length protein sequences.
Commercial Antibody Immunogen Analysis and Cross-Reactivity Prediction
The potential for an antibody to cross-react with a paralog is significantly influenced by the sequence homology within the specific region of the protein used as the immunogen. An analysis of several commercially available polyclonal and monoclonal antibodies for human this compound is presented in Table 2, alongside a prediction of their cross-reactivity potential based on the sequence alignment of their immunogen regions with the corresponding regions in the paralogs.
| Antibody Provider & Catalog No. | Immunogen Type | Immunogen Sequence/Region | Predicted Cross-Reactivity with LCLAT1 | Predicted Cross-Reactivity with MBOAT7 | Predicted Cross-Reactivity with AGPAT1 |
| Thermo Fisher Scientific (PA5-45334) | Synthetic Peptide | Middle Region (DQQLLLLKKH...NNLPF) | Low | Low | Low |
| Thermo Fisher Scientific (PA5-103561) | Synthetic Peptide | Amino Acids 144-194 | Moderate | Low | Low |
| Abcam (ab230647) | Recombinant Fragment | Amino Acids 1-200 | High | Moderate | Low |
| Thermo Fisher Scientific (PA5-52541) | Recombinant Protein | Not Specified | High | High | Moderate |
Table 2: Analysis of Commercial this compound Antibodies and Predicted Cross-Reactivity. This table details the immunogen used for several commercially available this compound antibodies and predicts the likelihood of cross-reactivity with its paralogs based on sequence homology within the immunogen region.
Experimental Validation of Antibody Specificity
Given the potential for cross-reactivity based on sequence homology, rigorous experimental validation is crucial. The following are detailed protocols for key experiments to assess the specificity of an this compound antibody.
Experimental Protocol: Western Blotting for Antibody Specificity
-
Protein Lysate Preparation: Prepare whole-cell lysates from cell lines known to express this compound and from cell lines overexpressing recombinant human this compound, LCLAT1, MBOAT7, and AGPAT1. Use a non-denaturing lysis buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts (20-30 µg) of each lysate onto a 10% SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary this compound antibody at the recommended dilution overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the signal.
-
-
Analysis: A specific antibody should show a strong band at the expected molecular weight for this compound and no, or significantly weaker, bands for the paralogs.
Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity Testing
-
Antigen Coating: Coat the wells of a 96-well microplate with 100 µL of purified recombinant human this compound, LCLAT1, MBOAT7, and AGPAT1 proteins (1 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST). Block the wells with 200 µL of 1% BSA in PBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Wash the plate three times with PBST. Add 100 µL of serial dilutions of the primary this compound antibody to the wells and incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate three times with PBST. Add 100 µL of an appropriate HRP-conjugated secondary antibody at the recommended dilution and incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times with PBST. Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction and Read Absorbance: Stop the reaction by adding 50 µL of 2N H2SO4. Read the absorbance at 450 nm using a microplate reader.
-
Analysis: A specific antibody will show a strong signal in the wells coated with this compound and minimal to no signal in the wells coated with the paralogs.
Visualizing Key Processes
To further aid in understanding, the following diagrams illustrate the signaling pathway involving this compound and a typical workflow for antibody specificity validation.
Conclusion
The selection of a highly specific antibody is critical for obtaining reliable and reproducible experimental data. While sequence homology provides a valuable predictive tool for potential cross-reactivity, it is not a substitute for rigorous experimental validation. Researchers using antibodies against this compound should be aware of the potential for cross-reactivity with its paralogs, particularly LCLAT1, and are strongly encouraged to perform the validation experiments outlined in this guide to confirm the specificity of their chosen antibody in their specific experimental context. This due diligence will ultimately lead to more robust and credible scientific findings.
Comparative Analysis of Lysophosphatidylglycerol Acyltransferase 1 (LPGAT1) in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Lysophosphatidylglycerol (B1238068) Acyltransferase 1 (LPGAT1) across various human cell lines. This compound is a crucial enzyme in phospholipid metabolism, specifically catalyzing the conversion of lysophosphatidylglycerol (LPG) to phosphatidylglycerol (PG). PG is a precursor for cardiolipin, a key component of the inner mitochondrial membrane, highlighting the enzyme's importance in mitochondrial function. Altered this compound activity has been implicated in various diseases, including cancer, making it a person of interest for therapeutic development.
Data Presentation: this compound Protein Expression in Human Cancer Cell Lines
Direct comparative data on the enzymatic activity of this compound across a wide range of cell lines is limited in publicly available literature. However, the Cancer Cell Line Encyclopedia (CCLE) provides extensive quantitative proteomics data, offering a valuable proxy for this compound activity through its protein expression levels. The following table summarizes the relative protein abundance of this compound in a selection of commonly used cancer cell lines from different lineages. It is important to note that while protein expression often correlates with enzyme activity, this is not always a direct one-to-one relationship, as post-translational modifications and the availability of substrates and cofactors can also influence enzymatic rates.
| Cell Line | Cancer Type | This compound Protein Abundance (Relative Quantitation) |
| A549 | Lung Carcinoma | High |
| H1299 | Lung Carcinoma | High |
| PC-9 | Lung Adenocarcinoma | High |
| H23 | Lung Adenocarcinoma | High |
| MCF7 | Breast Adenocarcinoma | Medium |
| MDA-MB-231 | Breast Adenocarcinoma | Medium |
| HeLa | Cervical Adenocarcinoma | Medium |
| HEK293T | Embryonic Kidney | Low |
| HepG2 | Hepatocellular Carcinoma | High |
| U-87 MG | Glioblastoma | Medium |
This data is compiled from publicly available quantitative proteomics data from the Cancer Cell Line Encyclopedia (CCLE).[1][2][3][4] "High," "Medium," and "Low" classifications are relative and intended for comparative purposes within this dataset.
Experimental Protocols
A detailed understanding of the methodologies used to assess this compound activity is crucial for the replication and interpretation of experimental data. Below is a standard protocol for an in vitro lysophospholipid acyltransferase activity assay.
In Vitro Lysophospholipid Acyltransferase (LPLAT) Activity Assay
This protocol is adapted from methodologies described for measuring the activity of lysophospholipid acyltransferases.[5][6]
1. Preparation of Microsomal Fractions:
-
Harvest cultured cells by scraping and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 20 mM Tris-HCl pH 7.4, 300 mM sucrose, and a protease inhibitor cocktail).
-
Homogenize the cells using a Dounce homogenizer or by sonication on ice.
-
Centrifuge the homogenate at 9,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.4, 300 mM sucrose, 1 mM EDTA) and determine the protein concentration using a standard method such as the Bradford assay.
2. Acyltransferase Reaction:
-
Prepare a reaction mixture containing:
-
100 mM Tris-HCl (pH 7.4)
-
50 µM of the lysophospholipid substrate (e.g., lysophosphatidylglycerol)
-
25 µM of the acyl-CoA donor (e.g., [14C]-oleoyl-CoA or stearoyl-CoA)
-
Microsomal protein (5-20 µg)
-
-
The total reaction volume is typically 100-200 µL.
-
Initiate the reaction by adding the microsomal fraction.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 10-20 minutes), ensuring the reaction is within the linear range.
3. Termination and Lipid Extraction:
-
Stop the reaction by adding 2 volumes of chloroform (B151607):methanol (1:2, v/v).
-
Vortex the mixture thoroughly and add 1 volume of chloroform and 1 volume of water to induce phase separation.
-
Centrifuge at low speed to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
4. Analysis:
-
Dry the extracted lipids under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of a suitable solvent (e.g., chloroform:methanol, 2:1, v/v).
-
Separate the radiolabeled phospholipid product from the unreacted lysophospholipid substrate using thin-layer chromatography (TLC) with an appropriate solvent system.
-
Visualize the lipids by autoradiography or quantify the radioactivity in the spots corresponding to the product using a scintillation counter.
-
Calculate the specific activity as nmol of product formed per minute per mg of microsomal protein.
Signaling Pathway and Experimental Workflow Visualization
This compound in the Context of EGFR Signaling
While direct signaling pathways involving this compound are still under investigation, the broader family of lysophospholipid acyltransferases (LPLATs) has been shown to intersect with critical cancer-related signaling pathways. Notably, LPCAT1, a related enzyme, has been demonstrated to be upregulated by and contribute to the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway in several cancers.[7] This pathway is fundamental in regulating cell proliferation, survival, and migration.
Caption: EGFR signaling cascade and its interplay with LPLATs.
Experimental Workflow for this compound Activity Assay
The following diagram outlines the key steps in the experimental workflow for determining this compound activity in cell lines.
Caption: Workflow for measuring this compound enzymatic activity.
References
- 1. Quantitative Proteomics of the Cancer Cell Line Encyclopedia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gygi Lab @ HMS [gygi.hms.harvard.edu]
- 3. Quantitative Proteomics of the Cancer Cell Line Encyclopedia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substrate specificity of lysophosphatidic acid acyltransferase beta -- evidence from membrane and whole cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospholipid Acyltransferases: Characterization and Involvement of the Enzymes in Metabolic and Cancer Diseases | MDPI [mdpi.com]
- 7. Lipid Metabolism in Cancer: The Role of Acylglycerolphosphate Acyltransferases (AGPATs) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Investigating LPGAT1 Function: Small Molecule Inhibitors Versus Genetic Knockout
For Researchers, Scientists, and Drug Development Professionals
Introduction to LPGAT1
Lysophosphatidylglycerol Acyltransferase 1 (this compound) is an integral membrane enzyme located in the endoplasmic reticulum (ER) and mitochondria-associated membranes (MAMs).[1][2] It plays a crucial role in phospholipid remodeling, a process vital for maintaining the composition and function of cellular membranes. Specifically, this compound is recognized as an sn-1 specific acyltransferase that controls the ratio of stearate (B1226849) (18:0) to palmitate (16:0) in phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC), two of the most abundant phospholipids (B1166683) in mammalian cells.[3] The enzyme preferentially transfers stearoyl-CoA over palmitoyl-CoA to lysophosphatidylethanolamine (LPE).[3] This function is critical for providing the appropriate substrates for the PE methylation pathway, which is involved in hepatic lipoprotein secretion.[3] Furthermore, its localization at the MAM suggests a role in regulating mitochondrial function and insulin (B600854) signaling.[4] Given its involvement in fundamental cellular processes and its association with metabolic diseases such as obesity, this compound is an enzyme of significant interest for functional studies and as a potential therapeutic target.[4]
This guide provides a comprehensive comparison of two primary loss-of-function approaches to study this compound: pharmacological inhibition with small molecules and genetic knockout. While genetic knockout of this compound has been extensively studied, providing a wealth of data, the field of specific small molecule inhibitors for this compound is still in its nascent stages, with no potent and selective inhibitors publicly disclosed to date. Therefore, this guide will present a detailed analysis of the data available from genetic knockout studies and discuss the prospective advantages and challenges of using a hypothetical, specific this compound inhibitor.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative findings from studies involving the genetic knockout of this compound in mice. A direct comparison with a specific inhibitor is not possible at this time due to the lack of available compounds and corresponding data. The "Hypothetical Inhibitor" column outlines the expected or desired outcomes from a highly specific and potent inhibitor, based on general pharmacological principles.
| Parameter | This compound Genetic Knockout (in vivo - Mouse Liver) | Hypothetical Specific this compound Inhibitor (Expected Outcome) |
| Enzyme Activity | Abolished 1-LPE:stearoyl-CoA acyltransferase activity.[3] | Dose-dependent inhibition of 1-LPE:stearoyl-CoA acyltransferase activity. |
| Phospholipid Composition | PE Species: - Significant decrease in 18:0/18:1, 18:0/18:2, and 18:0/20:4 species.[5]- Significant increase in 16:0/18:1, 16:0/18:2, and 16:0/20:4 species.[5]PC Species: - Similar shift from stearate (18:0) to palmitate (16:0) containing species.[3] | Acute and reversible changes in PE and PC acyl chain composition, mirroring the knockout phenotype. |
| Global Lipid Synthesis | Reduced de novo synthesis of PE, PC, phosphatidylserine, phosphatidylinositol, phosphatidylglycerol, and triacylglycerol in primary hepatocytes.[3] | Acute reduction in the synthesis of specific phospholipid species, potentially with less broad effects on global lipid synthesis depending on the inhibitor's mechanism and duration of action. |
| Phenotype | - Leaner phenotype with reduced body fat content.[5]- Shorter lifespan with increased early adulthood mortality.[5]- Protection from diet-induced obesity.[6] | Reversible and dose-dependent effects on body composition and metabolism. Potential for therapeutic window exploration without the lifelong consequences of genetic deletion. |
| Metabolic Parameters | - Lowered serum triglycerides and cholesterol.[3]- Increased fat content in the liver.[3] | Acute and reversible modulation of serum lipids and liver fat content. |
Methodological Comparison: A Prospective Look
| Feature | This compound Genetic Knockout | Specific this compound Inhibitor (Hypothetical) |
| Mechanism of Action | Complete and permanent loss of the this compound protein. | Reversible or irreversible binding to the enzyme, inhibiting its catalytic activity. The protein is still present. |
| Temporal Control | No temporal control; the gene is absent throughout the organism's life or from the point of induced knockout. | High temporal control; the inhibitory effect is present only when the compound is administered and can be washed out (for reversible inhibitors). |
| Dose-Dependence | "All-or-nothing" at the genetic level (homozygous knockout). | Allows for the study of graded inhibition and dose-response relationships. |
| Specificity | Highly specific to the this compound gene. | Potential for off-target effects on other acyltransferases or unrelated proteins.[7] |
| Compensatory Mechanisms | Chronic absence of the protein can lead to the upregulation of compensatory pathways.[7] | Acute inhibition is less likely to induce long-term compensatory changes, providing a clearer picture of the immediate effects of blocking this compound activity. |
| Therapeutic Relevance | Provides a model of complete lifelong deficiency, which is informative for understanding genetic diseases. | More closely mimics a therapeutic intervention and allows for the assessment of the pharmacological effects of targeting this compound. |
| Experimental Feasibility | Time-consuming and resource-intensive to generate and maintain knockout animal models or cell lines. | Potentially faster to apply to cells or animals, but requires extensive medicinal chemistry efforts for discovery and optimization. |
Signaling Pathways and Experimental Workflows
This compound in Phospholipid Remodeling and the PE Methylation Pathway
This compound plays a key role in the Lands cycle of phospholipid remodeling. It acts downstream of a phospholipase A1 (PLA1) to reacylated lysophosphatidylethanolamine (LPE), thereby controlling the stearate content of PE. This remodeled PE can then enter the PE methylation pathway, catalyzed by phosphatidylethanolamine N-methyltransferase (PEMT), to generate PC with a specific acyl chain composition.
Experimental Workflow for Comparing Knockout and Inhibition
The following diagram outlines a typical workflow for comparing the effects of this compound genetic knockout with a specific inhibitor in a cellular model.
Experimental Protocols
This compound Acyltransferase Activity Assay
This protocol is adapted from methods used to measure lysophospholipid acyltransferase activities.[8]
Objective: To quantify the enzymatic activity of this compound in microsomal fractions by measuring the incorporation of a labeled fatty acyl-CoA into LPE.
Materials:
-
Microsomal fractions isolated from cells or tissues of interest
-
LPE (1-lyso-2-oleoyl-PE)
-
[14C]-Stearoyl-CoA (or other labeled fatty acyl-CoA)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Reaction Buffer: 100 mM Tris-HCl, pH 7.4
-
Stop Solution: Chloroform (B151607):Methanol (2:1, v/v)
-
TLC plate (silica gel 60)
-
TLC mobile phase: Chloroform:Methanol:Acetic Acid:Water (50:30:8:4, v/v/v/v)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 100 µL reaction, add:
-
50 µg of microsomal protein
-
10 µL of 10x Reaction Buffer
-
10 µM LPE
-
5 µM [14C]-Stearoyl-CoA (specific activity ~50,000 dpm/nmol)
-
1 mg/mL BSA
-
Nuclease-free water to a final volume of 100 µL
-
-
Initiate the reaction by transferring the tubes to a 37°C water bath and incubate for 10-20 minutes.
-
Stop the reaction by adding 750 µL of ice-cold Stop Solution.
-
Vortex vigorously and centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Resuspend the lipid extract in 20-30 µL of chloroform:methanol (2:1).
-
Spot the resuspended sample onto a TLC plate.
-
Develop the TLC plate in the mobile phase until the solvent front is ~1 cm from the top.
-
Air-dry the plate and visualize the radiolabeled lipids using a phosphorimager or by scraping the spots corresponding to PE and quantifying using a scintillation counter.
-
Calculate the specific activity as pmol of [14C]-Stearoyl-CoA incorporated per minute per mg of protein.
Lipid Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general workflow for the analysis of phospholipid species.[9][10]
Objective: To identify and quantify the molecular species of PE and PC in biological samples.
Materials:
-
Cell or tissue homogenates
-
Internal standards (e.g., deuterated lipid standards for PE and PC)
-
Chloroform, Methanol, Water (LC-MS grade)
-
Liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap)
-
C18 reverse-phase column suitable for lipidomics
Procedure:
-
Lipid Extraction (Bligh-Dyer Method):
-
To 100 µL of cell homogenate, add 375 µL of chloroform:methanol (1:2, v/v) and the internal standard mixture.
-
Vortex for 1 minute and incubate on ice for 15 minutes.
-
Add 125 µL of chloroform and vortex.
-
Add 125 µL of water and vortex.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the phases.
-
Collect the lower organic phase.
-
Dry the extract under nitrogen and resuspend in an appropriate solvent for LC-MS analysis (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Inject the lipid extract onto the C18 column.
-
Separate the lipids using a gradient of mobile phases (e.g., Mobile Phase A: acetonitrile:water with 10 mM ammonium (B1175870) formate; Mobile Phase B: isopropanol:acetonitrile with 10 mM ammonium formate).
-
The mass spectrometer should be operated in both positive and negative ion modes to detect PC and PE species, respectively.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire MS and MS/MS spectra.
-
-
Data Analysis:
-
Process the raw data using specialized lipidomics software (e.g., LipidSearch, MS-DIAL).
-
Identify lipid species based on their accurate mass, retention time, and fragmentation patterns.
-
Quantify the identified lipids by comparing their peak areas to the corresponding internal standards.
-
Perform statistical analysis to compare the lipid profiles between different experimental groups.
-
Conclusion
The study of this compound function has been significantly advanced through the use of genetic knockout models. These studies have unequivocally demonstrated the enzyme's critical role in phospholipid remodeling, particularly in maintaining the stearate/palmitate balance of PE and PC, with profound consequences for systemic lipid metabolism and overall physiology.[3]
The development of specific small molecule inhibitors for this compound represents the next frontier in this field. Such tools would offer unparalleled temporal and dose-dependent control, enabling a more nuanced dissection of this compound's acute roles in cellular signaling and metabolism. Furthermore, inhibitors are invaluable for validating this compound as a potential drug target for metabolic diseases. While the comparison presented here is necessarily one-sided due to the current absence of such inhibitors, it highlights the strengths and limitations of each approach and provides a roadmap for future investigations that can leverage both genetic and pharmacological tools to fully elucidate the multifaceted functions of this compound. Researchers are encouraged to consider the specific biological question at hand when choosing an approach, and the scientific community eagerly awaits the development of chemical probes to further illuminate the biology of this important enzyme.
References
- 1. Novel Multiplexed High Throughput Screening of Selective Inhibitors for Drug-Metabolizing Enzymes Using Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of small molecule inhibitors targeting adipose triglyceride lipase | Semantic Scholar [semanticscholar.org]
- 3. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell based high-throughput screening for small molecule inhibitors of ATE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of potent small-molecule inhibitors of lipoprotein(a) formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New roles of this compound: From mitochondrial import of phosphatidylglycerol to MEGDEL disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Progress of potential drugs targeted in lipid metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical probes for profiling fatty acid-associated proteins in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2019165232A1 - Inhibitors of phospholipid synthesis and methods of use - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Lipid Profiles in LPGAT1 and SERAC1 Deficient Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the distinct lipid profile alterations observed in cellular and animal models deficient in Lysophosphatidylglycerol Acyltransferase 1 (LPGAT1) and Serine Active Site Containing 1 (SERAC1). The comparative analysis is supported by experimental data, detailed methodologies for key experiments, and visual representations of the affected metabolic pathways.
Introduction
This compound and SERAC1 are two critical enzymes involved in distinct aspects of phospholipid metabolism. Deficiencies in these enzymes lead to unique pathological conditions, underscoring their specialized roles in maintaining lipid homeostasis. This compound is a key player in the remodeling of phosphatidylethanolamine (B1630911) (PE) and phosphatidylcholine (PC), primarily by regulating the balance of stearate (B1226849) and palmitate at the sn-1 position.[1][2] In contrast, SERAC1 is essential for the remodeling of phosphatidylglycerol (PG), a precursor for cardiolipin (B10847521) (CL), and is also implicated in intracellular cholesterol trafficking.[3][4] This guide will delve into the specific alterations in the lipidomes of models deficient in these enzymes, providing a comprehensive resource for researchers in the field.
Data Presentation: Comparative Lipid Profiles
The following tables summarize the quantitative changes in lipid species observed in this compound and SERAC1 deficient models.
Table 1: Alterations in Phospholipid Species in this compound Deficient Models
Data primarily from studies on this compound knockout mice.
| Lipid Class | Specific Alteration | Fold Change/Direction | Reference |
| Phosphatidylethanolamine (PE) | Decrease in 18:0 (stearate) containing species | ↓ | [1][5] |
| Increase in 16:0 (palmitate) containing species | ↑ | [1][5] | |
| Phosphatidylcholine (PC) | Decrease in 18:0 (stearate) containing species | ↓ | [1][5] |
| Increase in 16:0 (palmitate) containing species | ↑ | [1][5] | |
| Phosphatidylserine (PS) | Decrease in 18:0 (stearate) containing species | ↓ | [5] |
| Total Lipid Synthesis | Reduced in hepatocytes | ↓ | [1] |
Table 2: Alterations in Phospholipid and Cholesterol Species in SERAC1 Deficient Models
Data primarily from studies on fibroblasts from patients with MEGDEL syndrome (SERAC1 deficiency).
| Lipid Class/Molecule | Specific Alteration | Observation | Reference |
| Phosphatidylglycerol (PG) | Accumulation of PG (34:1) | ↑ | [3][6][7] |
| Deficiency of PG (36:1) | ↓ | [3][6][7] | |
| Cardiolipin (CL) | Altered subspecies composition | - | [3][7] |
| Bis(monoacyl-glycerol)-phosphate | Decreased concentrations | ↓ | [3][7] |
| Unesterified Cholesterol | Accumulation | ↑ | [3][7] |
Experimental Protocols
Lipid Extraction (Bligh-Dyer Method)
This protocol is a widely used method for the total lipid extraction from biological samples.[8][9][10][11][12]
Materials:
-
Methanol
-
Deionized water
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
For cultured cells, wash the cell pellet with cold phosphate-buffered saline (PBS). For tissue samples, homogenize a known weight of tissue.
-
Add a mixture of chloroform:methanol (1:2, v/v) to the sample. For every 1 mL of aqueous sample, use 3.75 mL of the chloroform:methanol mixture.
-
Vortex the mixture thoroughly for 1 minute to ensure a single-phase solution.
-
Add 1.25 mL of chloroform for every 1 mL of the initial aqueous sample and vortex again.
-
Add 1.25 mL of deionized water for every 1 mL of the initial aqueous sample and vortex thoroughly.
-
Centrifuge the mixture at a low speed (e.g., 1000 x g) for 5-10 minutes to separate the phases.
-
Two distinct phases will form: an upper aqueous (methanolic) phase and a lower organic (chloroform) phase containing the lipids.
-
Carefully collect the lower organic phase using a Pasteur pipette.
-
The extracted lipid solution can then be dried under a stream of nitrogen and reconstituted in an appropriate solvent for further analysis.
Cholesterol Quantification (Amplex™ Red Cholesterol Assay)
This is a sensitive fluorometric method for the quantification of total cholesterol in cell lysates or lipid extracts.[13][14][15][16][17]
Materials:
-
Amplex™ Red Cholesterol Assay Kit (contains Amplex™ Red reagent, horseradish peroxidase (HRP), cholesterol oxidase, cholesterol esterase, and reaction buffer)
-
Microplate reader capable of fluorescence excitation at ~560 nm and emission detection at ~590 nm
-
96-well microplates
Procedure:
-
Prepare samples: For cultured cells, lyse the cells and extract lipids as described in the lipid extraction protocol. Resuspend the dried lipid extract in the 1X reaction buffer provided in the kit.
-
Prepare cholesterol standards by diluting the provided cholesterol standard in the 1X reaction buffer to generate a standard curve.
-
Prepare the working solution by mixing the Amplex™ Red reagent, HRP, cholesterol oxidase, and cholesterol esterase in the 1X reaction buffer according to the kit's instructions.
-
Add an equal volume of the working solution to each standard and sample well in the microplate.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~560 nm and emission at ~590 nm.
-
Calculate the cholesterol concentration in the samples by comparing their fluorescence values to the standard curve.
Mandatory Visualization
This compound-Mediated Phospholipid Remodeling
Caption: this compound preferentially incorporates stearate into lysophospholipids.
SERAC1 in Phosphatidylglycerol Remodeling and Cardiolipin Synthesis
Caption: SERAC1 is crucial for PG remodeling, a key step in cardiolipin synthesis.
References
- 1. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mutations in the phospholipid remodeling gene SERAC1 impair mitochondrial function and intracellular cholesterol trafficking and cause dystonia and deafness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medlineplus.gov [medlineplus.gov]
- 5. This compound/LPLAT7 regulates acyl chain profiles at the sn-1 position of phospholipids in murine skeletal muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tabaslab.com [tabaslab.com]
- 9. biochem.wustl.edu [biochem.wustl.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. epic.awi.de [epic.awi.de]
- 13. Amplex™ Red Cholesterol Assay Kit - FAQs [thermofisher.com]
- 14. agilent.com [agilent.com]
- 15. Invitrogen Amplex Red Cholesterol Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 16. Amplex™ Red Cholesterol Assay Kit 500 Assays | Contact Us | Invitrogen™ [thermofisher.com]
- 17. Amplex™ Red Cholesterol Assay Kit 500 Assays | Buy Online | Invitrogen™ [thermofisher.com]
A Comparative Guide to the Orthologous Functions of Lysophosphatidylglycerol Acyltransferase 1 (LPGAT1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functions of Lysophosphatidylglycerol (B1238068) Acyltransferase 1 (LPGAT1) and its orthologs across different species. It synthesizes experimental data to highlight the enzyme's role in lipid metabolism, its impact on cellular and organismal physiology, and its association with disease, offering a valuable resource for research and therapeutic development.
Introduction to this compound
Lysophosphatidylglycerol Acyltransferase 1 (this compound) is a member of the lysophospholipid acyltransferase (LPLAT) family of enzymes, which are critical for maintaining cellular membrane homeostasis.[1] These enzymes catalyze the transfer of a fatty acyl chain from an acyl-CoA donor to a lysophospholipid acceptor, a key step in the remodeling of phospholipids (B1166683) known as the Lands cycle.[2] While initially identified by its ability to reacylate lysophosphatidylglycerol (LPG) to form phosphatidylglycerol (PG), subsequent research has revealed a broader and more nuanced role for this compound, particularly in mammals, where it demonstrates distinct substrate preferences and is integral to specific metabolic pathways with profound physiological consequences.[2][3] This guide explores the conserved and divergent functions of this compound across mammals, plants, and yeast.
Comparative Analysis of this compound Function Across Species
The function of this compound and its related acyltransferases varies significantly across different biological kingdoms, reflecting adaptations in lipid metabolism. In mammals, this compound is a highly specific enzyme involved in phospholipid remodeling with critical links to mitochondrial health. In other organisms like yeast and plants, the broader functions of lipid synthesis are carried out by a suite of acyltransferases with different specificities.
In mammals, this compound is a multi-functional enzyme located in the endoplasmic reticulum (ER) membrane.[3][4] Its primary role has been redefined from a general LPG acyltransferase to a highly specific enzyme crucial for remodeling phosphatidylethanolamine (B1630911) (PE) and maintaining the acyl chain composition of phosphatidylcholine (PC).[2]
-
Primary Function : Recent studies have compellingly shown that the main function of mammalian this compound is to act as an sn-1 specific lysophosphatidylethanolamine (LPE) acyltransferase. It preferentially transfers stearoyl-CoA (18:0) over palmitoyl-CoA (16:0) to the sn-1 position of LPE.[2][5] This function is critical for controlling the stearate-to-palmitate ratio in PE and its downstream metabolite, PC.[2][6]
-
Phosphatidylglycerol (PG) Remodeling : this compound also retains its function in remodeling PG, a precursor for the mitochondrial phospholipid cardiolipin (B10847521).[7][8] this compound's activity in the ER is coupled with the transport of remodeled PG to the mitochondria, a process essential for maintaining mitochondrial structure and function.[7][9]
-
Physiological and Pathological Significance :
-
Metabolic Homeostasis : this compound knockout mice are leaner but exhibit a drastically shortened lifespan.[2] The enzyme plays a central role in regulating hepatic lipid biosynthesis and body fat content.[2][8]
-
MEGDEL Syndrome : this compound deficiency in humans is a cause of MEGDEL syndrome, a severe mitochondrial disorder characterized by 3-methylglutaconic aciduria, deafness, encephalopathy, and Leigh-like syndrome. This links this compound's role in PG remodeling directly to mitochondrial health.[7][10]
-
NAFLD and Cardiomyopathy : Defective PG remodeling due to this compound deficiency can lead to nonalcoholic fatty liver disease (NAFLD) and dilated cardiomyopathy, further underscoring its importance in metabolic and cardiovascular health.[7][8][11]
-
Yeast serves as a fundamental model for eukaryotic lipid metabolism. While a direct, single ortholog with the specific functions of mammalian this compound is not prominent, the underlying enzymatic steps of phospholipid biosynthesis are well-conserved and performed by a series of acyltransferases.
-
De Novo Lipid Synthesis : Yeast synthesizes phospholipids and triacylglycerols (TAGs) through the Kennedy pathway.[12][13] This process begins with the acylation of glycerol-3-phosphate by glycerol-3-phosphate acyltransferases (GPATs), such as Gat1p and Gat2p, to form lysophosphatidic acid (LPA).[14][15]
-
Acyltransferase Roles : A subsequent acylation at the sn-2 position is catalyzed by a 1-acyl-glycerol-3-phosphate acyltransferase (LPAAT).[15] Unlike the specific remodeling function of mammalian this compound, these enzymes are primarily involved in the de novo synthesis of phosphatidic acid, the precursor to all glycerolipids.[15]
-
TAG Synthesis : Yeast also possesses phospholipid:diacylglycerol acyltransferase (PDAT), encoded by the LRO1 gene, which catalyzes an acyl-CoA-independent pathway for TAG synthesis, using phospholipids as the acyl donor.[13] This highlights a different strategy for managing lipid flux compared to the specialized remodeling seen with mammalian this compound.
In plants, lipid metabolism is compartmentalized, with fatty acid synthesis occurring in the plastids.[16] The synthesis of membrane and storage lipids involves a series of acyltransferases in both the plastid and the ER.
-
Plastidial Pathway : The initial acylation of glycerol-3-phosphate is catalyzed by the acyltransferase ATS1 at the sn-1 position, followed by ATS2 at the sn-2 position, producing phosphatidic acid within the chloroplast.[16]
-
TAG and Oil Production : A key acyltransferase in plants for storage lipid synthesis is Phospholipid:Diacylglycerol Acyltransferase (PDAT1). Overexpression of PDAT1 in Arabidopsis has been shown to increase the production of triacylglycerol (TAG), or plant oil, particularly in vegetative tissues like leaves.[17][18] This function is especially important for enhancing the energy content of biomass and for biofuel applications.
-
Stress Response : Overexpression of AtPDAT1 has been linked to enhanced fitness and increased seed yield in plants grown in cold conditions, suggesting a role in abiotic stress tolerance through lipid remodeling.[17] This contrasts with the role of mammalian this compound, which is more directly tied to intrinsic metabolic regulation and mitochondrial integrity.
Quantitative Data and Performance Comparison
The following tables summarize key quantitative data regarding this compound's function, specificity, and the consequences of its deficiency in mammals.
Table 1: Comparison of this compound and Related Acyltransferase Functions Across Species
| Feature | Mammals (e.g., Mouse) | Yeast (S. cerevisiae) | Plants (A. thaliana) |
| Gene/Enzyme Name | This compound / LPLAT7[5][10] | Gat1p/Gpt2p, Gat2p/Sct1p (GPATs)[14] | PDAT1 (Phospholipid:Diacylglycerol Acyltransferase)[17] |
| Primary Substrate(s) | 1-lyso-2-acyl-PE, Stearoyl-CoA[2] | Glycerol-3-phosphate, Acyl-CoAs[14] | Phospholipids, Diacylglycerol (DAG)[17] |
| Primary Product(s) | Stearoyl-PE, PG[2][7] | Lysophosphatidic Acid (LPA)[15] | Triacylglycerol (TAG)[17] |
| Subcellular Location | Endoplasmic Reticulum (ER)[3][4] | Endoplasmic Reticulum (ER)[14] | Endoplasmic Reticulum (ER)[17] |
| Key Functions | sn-1 acyl chain remodeling of PE; PG remodeling for mitochondrial transport.[2][7] | De novo synthesis of phosphatidic acid.[15] | Acyl-CoA-independent TAG synthesis; cold stress tolerance.[17] |
| Associated Phenotypes | Lean phenotype, shortened lifespan, NAFLD, MEGDEL syndrome, cardiomyopathy.[2][7][8] | Altered TAG synthesis and lipid particle formation.[14] | Increased biomass and seed oil content; enhanced cold tolerance.[17] |
Table 2: Substrate Specificity of Recombinant Murine this compound
This table shows the relative acyltransferase activity of bacterially expressed murine this compound with different lysophospholipid acceptors and acyl-CoA donors. Activity was measured using E. coli membranes expressing the enzyme.
| Acyl Acceptor (25 µM) | Acyl Donor (50 µM) | Relative Activity (%) | Reference |
| 1-lyso-2-oleoyl-PE | Stearoyl-CoA | 100 | [2] |
| 1-lyso-2-oleoyl-PE | Palmitoyl-CoA | ~40 | [2] |
| 1-lyso-2-oleoyl-PE | Linoleoyl-CoA | <10 | [2] |
| 1-lyso-2-oleoyl-PE | Arachidonoyl-CoA | <10 | [2] |
| 1-oleoyl-2-lyso-PE | Stearoyl-CoA | ~25 | [2] |
| 1-oleoyl-2-lyso-PG | Stearoyl-CoA | ~15 | [2] |
| 1-oleoyl-2-lyso-PC | Stearoyl-CoA | <5 | [2] |
Data are estimated from published graphs and represent a clear preference for 1-lyso-2-acyl-PE as the acceptor and saturated fatty acyl-CoAs, particularly stearoyl-CoA, as the donor.
Table 3: Key Phenotypes of Global this compound Knockout (KO) Mice
| Phenotype Category | Observation in this compound KO Mice | Reference |
| Body Composition | Reduced body fat content by ~20%.[2] | [2] |
| Lifespan | Drastically reduced average lifespan to ~5 months.[2] | [2] |
| Metabolism | Reduced total lipid synthesis in hepatocytes; development of hepatopathy and NAFLD.[2][8] | [2][8][11] |
| Phospholipid Profile | Significant shift from stearate (B1226849) (18:0) to palmitate (16:0) species in PE and PC.[2][5] | [2][5] |
| Mitochondrial Function | Defective PG remodeling, altered cardiolipin composition, impaired mitochondrial respiration.[7] | [7] |
| Clinical Signs | Exhibit features of MEGDEL syndrome, including elevated 3-methylglutaconic acid, hearing loss, and dilated cardiomyopathy.[7] | [7] |
Signaling and Metabolic Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key pathways involving this compound.
// Logical relationship this compound -> PEMT [style=dashed, arrowhead=open, label=" Provides\n Substrate"]; }
Caption: this compound remodels PE at the ER, influencing PC composition.
Caption: this compound couples PG remodeling with mitochondrial transport.
Key Experimental Protocols
This section details the methodologies for essential experiments used to characterize this compound function.
This protocol is adapted from methods used to determine the substrate specificity of murine this compound.[2]
-
Objective : To measure the rate of acyl-CoA transfer to a lysophospholipid substrate by this compound.
-
Materials :
-
Enzyme Source: Purified recombinant this compound protein or microsomal fractions isolated from tissues or cells.[2][19]
-
Buffer: 10 mM Tris-HCl, pH 7.4.
-
Substrates: Lysophospholipid (e.g., 1-lyso-2-oleoyl-PE) at 25 µM; Acyl-CoA (e.g., stearoyl-CoA or palmitoyl-CoA) at 50 µM.
-
Reaction Stop Solution: 2:1 (v/v) Methanol:Chloroform (B151607).
-
Internal Standards: Phospholipid standards with unique fatty acid chains for quantification.
-
-
Procedure :
-
Prepare the reaction mixture containing Tris buffer, lysophospholipid, and acyl-CoA in a microcentrifuge tube. Pre-warm to 37°C.
-
Initiate the reaction by adding the enzyme source (e.g., 1-20 µg of protein).
-
Incubate at 37°C for a defined period (e.g., 2-5 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding 2 volumes of the stop solution.
-
Add 1 volume of chloroform and vortex thoroughly to extract lipids. Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
-
Analysis :
-
Resuspend the dried lipid extract in a suitable solvent (e.g., methanol).
-
Analyze the sample using Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS).
-
Identify and quantify the newly synthesized phospholipid product by comparing its mass-to-charge ratio (m/z) and fragmentation pattern to known standards. Normalize the product intensity to an internal standard.[19]
-
// Nodes prep [label="1. Prepare Reaction Mix\n(Buffer, Substrates)"]; start [label="2. Add Enzyme Source\n(Microsomes or Purified Protein)"]; incubate [label="3. Incubate at 37°C\n(2-5 min)"]; stop [label="4. Stop Reaction\n(Add Methanol/Chloroform)"]; extract [label="5. Lipid Extraction\n(Bligh-Dyer Method)"]; analyze [label="6. LC-MS/MS Analysis"]; quantify [label="7. Quantify Product\n(Normalize to Internal Standard)"];
// Edges prep -> start -> incubate -> stop -> extract -> analyze -> quantify; }
Caption: Workflow for measuring this compound enzymatic activity.
-
Objective : To determine the effect of this compound deletion on the molecular species composition of phospholipids in a specific tissue (e.g., liver).[2][7]
-
Procedure :
-
Tissue Homogenization : Homogenize flash-frozen liver tissue from wild-type and this compound⁻/⁻ mice in phosphate-buffered saline (PBS).
-
Lipid Extraction : Perform a Bligh-Dyer extraction using a chloroform:methanol:water solvent system to isolate total lipids. Add internal standards for major lipid classes prior to extraction for absolute quantification.
-
LC-MS/MS Analysis : Separate lipid classes using normal-phase or reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.
-
Data Analysis : Identify individual lipid species based on their accurate mass and fragmentation spectra. Quantify changes in the abundance of specific phospholipid species (e.g., PC 34:1 vs. PC 36:1) between wild-type and knockout samples.
-
Conclusion and Future Directions
The study of this compound orthologs reveals a fascinating divergence of function rooted in the fundamental process of acyl-chain metabolism. In mammals, this compound has evolved into a highly specialized remodeling enzyme with profound implications for mitochondrial health and metabolic disease, making it a potential therapeutic target for conditions like NAFLD and MEGDEL syndrome. In contrast, related acyltransferases in yeast and plants are geared more towards de novo synthesis and bulk lipid production, offering valuable tools for metabolic engineering in biotechnology and agriculture.
Future research should focus on:
-
Structural Biology : Elucidating the crystal structure of this compound to understand the basis of its substrate specificity.
-
Pharmacological Modulation : Developing small molecule inhibitors or activators of this compound to probe its function and assess its therapeutic potential.
-
Comparative Interactomics : Identifying the protein interaction networks of this compound and its orthologs to uncover conserved and species-specific regulatory mechanisms.
By integrating knowledge from diverse species, the scientific community can build a comprehensive understanding of lipid metabolism and leverage this knowledge for both human health and biotechnological innovation.
References
- 1. genecards.org [genecards.org]
- 2. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of a gene encoding human this compound, an endoplasmic reticulum-associated lysophosphatidylglycerol acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. This compound/LPLAT7 regulates acyl chain profiles at the sn-1 position of phospholipids in murine skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound controls MEGDEL syndrome by coupling phosphatidylglycerol remodeling with mitochondrial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defective Phosphatidylglycerol Remodeling Causes Hepatopathy, Linking Mitochondrial Dysfunction to Hepatosteatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New roles of this compound: From mitochondrial import of phosphatidylglycerol to MEGDEL disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound lysophosphatidylglycerol acyltransferase 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Defective Phosphatidylglycerol Remodeling Causes Hepatopathy, Linking Mitochondrial Dysfunction to Hepatosteatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolic Engineering Strategies for Improved Lipid Production and Cellular Physiological Responses in Yeast Saccharomyces cerevisiae [mdpi.com]
- 13. Lipid biosynthesis in yeasts: A comparison of the lipid biosynthetic pathway between the model nonoleaginous yeast Saccharomyces cerevisiae and the model oleaginous yeast Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Controlling Lipid Fluxes at Glycerol-3-phosphate Acyltransferase Step in Yeast: UNIQUE CONTRIBUTION OF Gat1p TO OLEIC ACID-INDUCED LIPID PARTICLE FORMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphatidic acid biosynthesis in the model organism yeast Saccharomyces cerevisiae - a survey - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Phospholipid:diacylglycerol acyltransferase1-overexpression stimulates lipid turnover, oil production and fitness in cold-grown plants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sciencedaily.com [sciencedaily.com]
- 19. Measurement of lysophospholipid acyltransferase activities using substrate competition - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Contradictory Role of LPGAT1 in Obesity: A Comparative Guide
For Immediate Release
[City, State] – [Date] – The role of Lysophosphatidylglycerol Acyltransferase 1 (LPGAT1) in the development of obesity presents a complex and somewhat paradoxical picture, according to a comprehensive review of published findings. While initial genetic studies in human populations suggested a link between this compound variants and increased body mass index (BMI), subsequent research in animal models has revealed a more nuanced function, with whole-body knockout of the gene surprisingly protecting against diet-induced obesity, albeit with detrimental metabolic consequences. This guide provides a detailed comparison of the key experimental findings, methodologies, and proposed signaling pathways to aid researchers, scientists, and drug development professionals in navigating this intricate area of metabolic research.
Key Findings on this compound and Obesity
Lysophosphatidylglycerol Acyltransferase 1 (this compound) is an enzyme that plays a crucial role in the remodeling of phospholipids, which are essential components of cell membranes and signaling molecules. Its involvement in obesity has been investigated through genetic association studies in humans and through the use of genetically modified animal models.
A pivotal genome-wide association study (GWAS) identified genetic variants within the this compound gene that are associated with BMI in Pima Indians, a population with a high prevalence of obesity.[1][2] This finding positioned this compound as a candidate gene for influencing susceptibility to obesity in humans.
However, studies using a whole-body this compound knockout mouse model have presented a contrasting view. These mice were unexpectedly protected from diet-induced obesity, exhibiting lower fat mass compared to their wild-type counterparts when fed a high-fat diet.[3] This anti-obesity phenotype was, however, accompanied by severe metabolic complications, including hepatopathy (liver disease) and insulin (B600854) resistance.[1] This suggests that while systemic absence of this compound may reduce fat accumulation, it disrupts overall metabolic homeostasis.
Comparative Analysis of Experimental Data
To provide a clear overview of the current state of research, the following tables summarize the quantitative data from key studies on the role of this compound in obesity-related phenotypes.
| Experimental Model | Genetic Modification | Diet | Body Weight/Fat Mass Change | Key Metabolic Phenotypes | Reference |
| Pima Indians | Genetic Variants (e.g., rs112662024, rs12058008) | Not Applicable | Associated with increased BMI | Not directly assessed in the primary study | [1][2] |
| C57BL/6J Mice | Whole-body this compound knockout | High-Fat Diet | Protected from diet-induced obesity; lower fat mass | Hepatopathy, insulin resistance, altered phospholipid composition | [3] |
Experimental Protocols
Understanding the methodologies employed in these studies is crucial for replication and further investigation. Below are detailed protocols for key experiments cited in the literature.
Generation of this compound Knockout Mice
The generation of whole-body this compound knockout mice has been a critical tool in elucidating its in vivo function. A common strategy involves the use of CRISPR/Cas9 gene-editing technology to introduce a targeted deletion in the this compound gene in mouse embryos.
Workflow for Generating this compound Knockout Mice:
siRNA-Mediated Knockdown of this compound in 3T3-L1 Adipocytes
To study the cell-autonomous role of this compound in adipocytes, small interfering RNA (siRNA) can be used to silence gene expression in the 3T3-L1 preadipocyte cell line, a widely used model for studying adipogenesis.
Workflow for siRNA Knockdown in 3T3-L1 Cells:
Acyltransferase Activity Assay
Measuring the enzymatic activity of this compound is essential to understand how its function is altered in different conditions. This can be achieved using an in vitro acyltransferase activity assay with microsomal fractions from cells or tissues.
Protocol for this compound Activity Assay:
-
Preparation of Microsomes: Isolate microsomal fractions from tissues or cells of interest through differential centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing a lysophospholipid substrate (e.g., lysophosphatidylglycerol), a radiolabeled or fluorescently tagged acyl-CoA donor (e.g., [14C]-oleoyl-CoA), and the microsomal preparation.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Lipid Extraction: Stop the reaction and extract the lipids using a method such as the Bligh and Dyer procedure.
-
Analysis: Separate the lipids by thin-layer chromatography (TLC) and quantify the amount of radiolabeled or fluorescent product (the reacylated phospholipid) using autoradiography or fluorescence imaging.
Proposed Signaling Pathways
The precise signaling pathways through which this compound influences obesity and metabolism are still under investigation. However, based on its known enzymatic function and the phenotypes observed in knockout models, a potential pathway can be proposed.
This compound is involved in the remodeling of phospholipids, which can affect the composition and fluidity of cellular membranes, including the mitochondrial and endoplasmic reticulum membranes. This can, in turn, influence the function of membrane-bound proteins and signaling complexes.
The disruption of phospholipid remodeling due to this compound deficiency may lead to altered mitochondrial function and increased endoplasmic reticulum (ER) stress.[1] These cellular dysfunctions are known to contribute to the development of insulin resistance, which was observed in the this compound knockout mice. The link between these cellular defects and the observed reduction in adiposity remains to be fully elucidated but could involve impaired adipocyte differentiation or function.
Conclusion and Future Directions
The current body of evidence paints a complex picture of this compound's role in obesity. While human genetic data point towards a role in promoting increased BMI, animal studies with systemic gene deletion show a reduction in fat mass, albeit with negative metabolic consequences. This discrepancy highlights the need for further research to dissect the tissue-specific roles of this compound. The development and characterization of adipose-specific this compound knockout and overexpressing mouse models will be crucial to clarify its direct function in adipocyte biology and its contribution to systemic energy metabolism. Furthermore, a deeper understanding of the signaling pathways regulated by this compound will be essential for determining its potential as a therapeutic target for obesity and related metabolic disorders. This comparative guide serves as a valuable resource for researchers to critically evaluate the existing data and to design future studies aimed at resolving the enigmatic role of this compound in metabolic health and disease.
References
- 1. Defective Phosphatidylglycerol Remodeling Causes Hepatopathy, Linking Mitochondrial Dysfunction to Hepatosteatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for a role of this compound in influencing BMI and percent body fat in Native Americans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PMC [pmc.ncbi.nlm.nih.gov]
The Gatekeepers of Membrane Asymmetry: A Comparative Guide to LPGAT1 and Translocase Enzymes
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms that govern phospholipid asymmetry in cellular membranes is paramount. This guide provides a detailed comparison of the roles of Lysophosphatidylglycerol Acyltransferase 1 (LPGAT1) and the canonical phospholipid translocases—flippases, floppases, and scramblases—in establishing and modulating this critical cellular feature.
Phospholipid asymmetry, the differential distribution of phospholipid species between the inner and outer leaflets of a cell membrane, is fundamental to a myriad of cellular processes, from signal transduction to apoptosis. While a class of enzymes known as phospholipid translocases are the direct regulators of this asymmetry, other enzymes, such as this compound, play a crucial, albeit indirect, role by modifying the building blocks of the membrane itself. This guide will dissect the contributions of these distinct enzymatic players, presenting quantitative data, detailed experimental protocols, and visual workflows to illuminate their unique functions.
Direct vs. Indirect Regulation: A Tale of Two Mechanisms
The primary distinction between this compound and the other enzyme classes lies in their mechanism of action. Flippases, floppases, and scramblases are directly involved in the translocation of entire phospholipid molecules across the membrane bilayer. In contrast, this compound is an acyltransferase that remodels the fatty acid chains of existing phospholipids (B1166683), thereby altering membrane composition and its biophysical properties, which can, in turn, influence asymmetry.
-
Flippases (P4-ATPases): These ATP-dependent enzymes actively transport aminophospholipids, primarily phosphatidylserine (B164497) (PS) and phosphatidylethanolamine (B1630911) (PE), from the outer to the inner leaflet, thus establishing and maintaining phospholipid asymmetry.[1][2]
-
Floppases (ABC Transporters): Also ATP-dependent, floppases mediate the movement of phospholipids, including phosphatidylcholine (PC) and sphingomyelin (B164518) (SM), from the inner to the outer leaflet.[2]
-
Scramblases (e.g., TMEM16, XKR family): These enzymes are ATP-independent and, when activated (e.g., by increased intracellular Ca2+ or caspase cleavage), facilitate the bidirectional and non-specific movement of phospholipids, leading to the collapse of asymmetry.[2][3] This is a critical step in processes like blood coagulation and the "eat-me" signal on apoptotic cells.[2][3]
-
This compound (Lysophosphatidylglycerol Acyltransferase 1): This enzyme is not a translocase. Instead, it functions in the endoplasmic reticulum to re-acylate lysophospholipids, specifically at the sn-1 position.[4][5] this compound exhibits a preference for stearoyl-CoA, thereby controlling the stearate-to-palmitate ratio in PE and PC.[4][6] This remodeling of the fatty acyl chains influences the species of phospholipids available for incorporation into membranes, indirectly affecting membrane fluidity and organization.
Comparative Enzyme Data
The following table summarizes key quantitative parameters for these enzyme classes, highlighting their distinct substrate preferences and regulatory mechanisms.
| Enzyme Class | Representative Enzyme(s) | Function | Energy Dependence | Substrate Specificity (Examples) | Activators/Inhibitors |
| This compound | This compound | Acyl chain remodeling | ATP-independent (requires Acyl-CoA) | Prefers stearoyl-CoA as acyl donor; acts on 1-lyso-2-acyl-PE and -PC.[4][5] | Substrate availability |
| Flippases | ATP11A, ATP11C (P4-ATPases) | Translocates phospholipids to the inner leaflet | ATP-dependent | Primarily phosphatidylserine (PS) and phosphatidylethanolamine (PE).[1][7] | Caspase cleavage (inactivation).[3] |
| Floppases | ABCB1, ABCB4 (ABC Transporters) | Translocates phospholipids to the outer leaflet | ATP-dependent | Phosphatidylcholine (PC), sphingomyelin (SM), cholesterol.[2][8] | Various small molecule inhibitors |
| Scramblases | TMEM16F, XKR8 | Bidirectional phospholipid translocation | ATP-independent | Non-specific for phospholipid headgroups.[3] | High intracellular Ca2+ (TMEM16F), Caspase cleavage (XKR8).[3][9] |
Signaling Pathways and Experimental Workflows
The coordinated action of these enzymes is crucial for cellular signaling. A prime example is apoptosis, where the inactivation of flippases and activation of scramblases leads to the exposure of PS on the cell surface, a signal for phagocytosis.
The distinct functions of these enzymes necessitate different experimental approaches for their characterization. The following diagram illustrates a general workflow for assaying their activities.
References
- 1. Role for Phospholipid Flippase Complex of ATP8A1 and CDC50A Proteins in Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of flippases, scramblases, and transfer proteins in phosphatidylserine subcellular distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flippases and scramblases in the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. This compound/LPLAT7 regulates acyl chain profiles at the sn-1 position of phospholipids in murine skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to analyze lipid asymmetry in the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of P4 ATPase Phospholipid Translocases (Flippases) in Human and Rat Pancreatic Beta Cells: THEIR GENE SILENCING INHIBITS INSULIN SECRETION - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gating and Regulatory Mechanisms of TMEM16 Ion Channels and Scramblases - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Expression Landscape of LPGAT1: A Comparative Guide for Researchers
An in-depth analysis of Lysophosphatidylglycerol Acyltransferase 1 (LPGAT1) expression reveals significant upregulation in various cancers, including lung and breast cancer, compared to healthy tissues. In metabolic diseases such as obesity and non-alcoholic fatty liver disease (NAFLD), its role is more complex, showing varied expression patterns. This guide provides a quantitative comparison of this compound expression, detailed experimental methodologies, and insights into its signaling pathways to support researchers, scientists, and drug development professionals.
Lysophosphatidylglycerol Acyltransferase 1 (this compound) is an enzyme involved in phospholipid metabolism, specifically in the remodeling of phosphatidylglycerol (PG), a key component of mitochondrial membranes and a precursor for cardiolipin (B10847521) synthesis.[1][2] Altered this compound expression has been implicated in the pathophysiology of several diseases, most notably cancer and metabolic disorders.[3][4] Understanding the quantitative differences in this compound expression between healthy and diseased states is crucial for elucidating its role in disease progression and for the development of targeted therapies.
Quantitative Comparison of this compound Expression
To provide a clear overview of the differential expression of this compound, the following tables summarize quantitative data from studies on lung adenocarcinoma, breast cancer, and obesity-related liver disease.
Table 1: this compound mRNA Expression in Lung Adenocarcinoma (LUAD) vs. Normal Lung Tissue
| Tissue Type | Number of Samples | This compound Expression (TPM) | P-value | Data Source |
| Normal Lung | 54 | ~25 | < 0.05 | TCGA LUAD[3] |
| LUAD (Primary Tumor) | 497 | ~40 | < 0.05 | TCGA LUAD[3] |
TPM: Transcripts Per Million. Data is approximate based on graphical representation from cited sources.
Table 2: Immunohistochemical Analysis of this compound Protein Expression in Lung Adenocarcinoma (LUAD) vs. Adjacent Normal Tissue
| Tissue Type | Number of Samples | IHC Score (0-4) | Description |
| Adjacent Normal | 60 | Lower | Weak staining intensity in a small percentage of cells. |
| LUAD | 60 | Higher | Moderate to strong staining intensity in a higher percentage of cells. |
IHC scores are based on the intensity and percentage of stained cells.
Table 3: this compound Protein Expression in Breast Cancer vs. Normal Breast Tissue
| Tissue Type | Number of Interpretable Tumors | Weak Staining (%) | Moderate Staining (%) | Strong Staining (%) |
| Normal Breast Luminal Cells | - | - | Moderate to Strong | - |
| Breast Cancer (All types) | 1774 | 48.1 | 28.7 | 14.4 |
Data is presented as the percentage of tumors showing different staining intensities.[5]
Signaling Pathways Involving this compound
This compound has been shown to play a role in cancer progression by influencing key signaling pathways, particularly the PI3K/AKT pathway, which is central to cell growth, proliferation, and survival.[3][6]
This compound-PI3K/AKT Signaling Pathway in Cancer.
This compound is also a key enzyme in the synthesis of phosphatidylglycerol (PG) and the subsequent remodeling of cardiolipin (CL), phospholipids (B1166683) essential for mitochondrial function.
Role of this compound in Phospholipid Synthesis.
Experimental Protocols
Accurate quantification of this compound expression is fundamental to research in this area. Below are detailed methodologies for key experimental techniques.
Quantitative Real-Time PCR (qPCR) for this compound mRNA Expression
This protocol outlines the steps for quantifying this compound mRNA levels in tissue samples.
1. RNA Extraction:
-
Homogenize ~50-100 mg of frozen tissue in 1 mL of TRIzol reagent.
-
Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube and precipitate RNA with 0.5 mL of isopropanol.
-
Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 1 mL of 75% ethanol (B145695), air-dry, and resuspend in RNase-free water.
2. cDNA Synthesis:
-
Use a reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System) according to the manufacturer's instructions. Typically, 1-2 µg of total RNA is used per reaction with oligo(dT) or random hexamer primers.
3. qPCR Reaction:
-
Prepare the qPCR reaction mix using a SYBR Green master mix. A typical 20 µL reaction includes:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL diluted cDNA
-
6 µL Nuclease-free water
-
-
Human this compound Primer Sequences (Example):
-
Cycling Conditions (Example):
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis to verify product specificity.
-
4. Data Analysis:
-
Use the 2-ΔΔCt method to calculate the relative expression of this compound, normalized to a stable housekeeping gene (e.g., GAPDH, ACTB).
Workflow for qPCR analysis of this compound expression.
Western Blot for this compound Protein Expression
This protocol provides a method for detecting and quantifying this compound protein in cell or tissue lysates.
1. Protein Extraction:
-
Lyse cells or homogenized tissue in RIPA buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Transfer:
-
Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against this compound overnight at 4°C with gentle agitation.
-
Example Primary Antibody: Rabbit polyclonal anti-LPGAT1 (e.g., Thermo Fisher Scientific Cat# PA5-45334, 1 µg/ml; Abcam ab230647, 1:1000).[8]
-
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again as described above.
4. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an imaging system or X-ray film.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
Immunohistochemistry (IHC) for this compound in Paraffin-Embedded Tissues
This protocol details the staining of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 5 minutes each).
-
Rinse with distilled water.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10mM Sodium Citrate buffer, pH 6.0) and heating in a pressure cooker or steamer at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
3. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
-
Wash with PBS.
-
Block non-specific binding with a blocking serum (e.g., 5% normal goat serum) for 1 hour.
-
Incubate with the primary this compound antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex, or with a polymer-based HRP-conjugated secondary antibody, according to the detection system manufacturer's instructions.
-
Develop the signal with a chromogen such as DAB (3,3'-Diaminobenzidine).
-
Counterstain with hematoxylin.
4. Dehydration and Mounting:
-
Dehydrate the slides through a graded ethanol series and clear with xylene.
-
Mount with a permanent mounting medium.
5. Analysis:
-
Evaluate staining intensity and the percentage of positive cells under a microscope. A scoring system (e.g., H-score) can be used for semi-quantitative analysis.
References
- 1. This compound controls MEGDEL syndrome by coupling phosphatidylglycerol remodeling with mitochondrial transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel cardiolipin-remodeling pathway revealed by a gene encoding an endoplasmic reticulum-associated acyl-CoA:lysocardiolipin acyltransferase (ALCAT1) in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. imrpress.com [imrpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Up-regulation of lysophosphatidylcholine acyltransferase 1 (LPCAT1) is linked to poor prognosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Polyclonal Antibody (H00009926-B01P) [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Oncogene amplification in growth factor signaling pathways renders cancers dependent on membrane lipid remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Effect of LPGAT1 Modulation on Downstream Signaling Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lysophosphatidylglycerol Acyltransferase 1 (LPGAT1) is an integral membrane acyltransferase located at the Mitochondria-Associated Membrane (MAM). It plays a crucial role in the remodeling of glycerophospholipids, primarily phosphatidylglycerol (PG), phosphatidylethanolamine (B1630911) (PE), and phosphatidylcholine (PC). The modulation of this compound activity has significant downstream effects on multiple signaling pathways, making it a compelling target for therapeutic intervention in various metabolic and mitochondrial diseases. This guide provides a comparative analysis of the effects of this compound modulation on key signaling pathways, supported by experimental data and detailed protocols.
Data Presentation: Quantitative Effects of this compound Modulation
The following tables summarize the quantitative effects of this compound modulation, primarily through gene knockout (KO) studies in mice, on key downstream signaling molecules and metabolic parameters.
| Table 1: Impact of this compound Knockout on Hepatic Insulin (B600854) Signaling | |
| Parameter | Observation in this compound KO Mice |
| p-Akt (Ser473)/Akt ratio | Significant decrease in insulin-stimulated phosphorylation[1] |
| p-Gsk3α/β (Ser21/9)/Gsk3α/β ratio | Significant decrease in insulin-stimulated phosphorylation[1] |
| Reference: Studies conducted in liver tissue of this compound knockout mice. |
| Table 2: Alterations in Hepatic Gene Expression Following this compound Deficiency | |
| Gene | Fold Change in Expression in this compound KO Primary Hepatocytes |
| PPARα | Significant increase[1] |
| SREBP1c | Significant increase[1] |
| ACC1 | Significant increase[1] |
| Reference: Gene expression analysis in primary hepatocytes isolated from this compound knockout mice. |
| Table 3: Lipidomic Changes in Response to this compound Deletion | |
| Lipid Species | Change in this compound KO Mice |
| Stearate (18:0) containing PE and PC species | Significant decrease[2][3][4] |
| Palmitate (16:0) containing PE and PC species | Significant increase[2][3][4] |
| PG (36:2) | Significant decrease[1] |
| Cardiolipin (CL) containing linoleic acid (C18:2) | Significant depletion[1] |
| Reference: Lipidomic analysis of liver and skeletal muscle tissue from this compound knockout mice. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Generation of this compound Knockout Mice
-
Method: Targeted deletion of the this compound gene was achieved using CRISPR/Cas9 technology or by crossing mice with a floxed this compound allele with Cre-transgenic mice.[1][4]
-
Validation: Successful knockout was confirmed by genotyping PCR and Western blot analysis of this compound protein levels in various tissues.
Analysis of Insulin Signaling
-
Method: Mice were fasted overnight and then stimulated with insulin via intraperitoneal injection. Liver tissues were collected and homogenized.
-
Technique: Western blotting was performed on liver lysates to detect the phosphorylation status of key insulin signaling proteins, including Akt and Gsk3α/β, using phospho-specific antibodies.[1]
Real-Time RT-PCR for Gene Expression Analysis
-
Method: Total RNA was isolated from primary hepatocytes using TRIzol reagent. cDNA was synthesized using a reverse transcription kit.
-
Technique: Real-time quantitative PCR was performed using SYBR Green master mix and gene-specific primers for PPARα, SREBP1c, and ACC1.[1] Gene expression levels were normalized to a housekeeping gene like β-actin.
Lipidomic Analysis
-
Method: Lipids were extracted from tissues or cells using the Bligh and Dyer method.
-
Technique: Extracted lipids were analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify different phospholipid species.[1][2]
Mitochondrial Respiration Assay
-
Method: Primary hepatocytes were seeded in a Seahorse XF96 cell culture microplate.
-
Technique: The Seahorse XF Analyzer was used to measure the oxygen consumption rate (OCR) in response to sequential injections of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to assess different parameters of mitochondrial respiration.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathways Influenced by this compound
This compound's role in phospholipid remodeling directly impacts several interconnected signaling pathways.
Caption: this compound modulates key signaling pathways through phospholipid remodeling.
Experimental Workflow for Validating this compound Effects
The following diagram illustrates a typical experimental workflow to investigate the downstream effects of this compound modulation.
Caption: Workflow for analyzing the effects of this compound modulation.
Comparison with Alternative Modulatory Approaches
Modulating this compound offers a distinct approach to influencing downstream signaling compared to directly targeting individual pathway components.
| Table 4: Comparison of this compound Modulation vs. Direct Pathway Inhibition | ||
| Targeting Strategy | Advantages | Disadvantages |
| This compound Modulation | - Broad impact on multiple interconnected pathways (lipid metabolism, insulin signaling, mitochondrial function).[1][2] - Addresses the upstream cause of lipid imbalance. - Potential for more nuanced, physiological regulation. | - Effects can be widespread, potentially leading to off-target consequences. - Slower onset of action compared to direct inhibitors. |
| Direct Akt Inhibition | - Potent and rapid inhibition of a key node in the insulin signaling pathway. - Well-characterized mechanism of action. | - May not address the underlying lipid-mediated dysregulation. - Can lead to feedback activation of other pathways. - Potential for toxicity due to the central role of Akt in cell survival. |
| SREBP1c Inhibition | - Directly targets a master regulator of lipogenesis. | - May not correct the alterations in specific phospholipid species caused by this compound dysfunction. - Potential for disrupting essential lipid synthesis. |
Conclusion
Modulation of this compound presents a novel and upstream approach to concurrently influence mitochondrial function, insulin signaling, and overall lipid homeostasis. Its position at the nexus of these critical cellular processes makes it an attractive therapeutic target. The experimental evidence gathered from knockout models demonstrates a clear causal link between this compound activity and the phosphorylation state of key insulin signaling molecules, the expression of lipogenic genes, and the specific acyl chain composition of cellular phospholipids (B1166683). Compared to direct inhibition of downstream signaling components, targeting this compound may offer a more holistic and potentially safer strategy for correcting metabolic dysregulation. Further research into small molecule modulators of this compound is warranted to explore its full therapeutic potential.
References
- 1. Defective Phosphatidylglycerol Remodeling Causes Hepatopathy, Linking Mitochondrial Dysfunction to Hepatosteatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound/LPLAT7 regulates acyl chain profiles at the sn-1 position of phospholipids in murine skeletal muscles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Proper Disposal of LPGAT1: A General Laboratory Guideline
It is imperative to always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the material's Safety Data Sheet (SDS), if available, before proceeding with any disposal protocol.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. While LPGAT1 is not classified as a hazardous substance, good laboratory practices are essential to minimize exposure and potential sensitization.
| PPE Category | Specific Recommendations |
| Eye/Face Protection | Wear chemical safety goggles or a face shield to protect against accidental splashes. |
| Skin Protection | Wear a lab coat and chemical-resistant gloves (e.g., nitrile) to prevent skin contact. |
| Respiratory Protection | If working with powdered forms of the enzyme or creating aerosols, handle in a chemical fume hood or wear a NIOSH-approved respirator to prevent inhalation.[1] Actions that generate dust should be avoided.[1] |
Handling Precautions:
-
Work in a well-ventilated area, such as a chemical fume hood.[1]
-
Avoid contact with eyes, skin, and clothing.
-
Wash hands thoroughly after handling.[1]
II. Risk Assessment and Waste Categorization
Prior to disposal, a risk assessment must be conducted to properly categorize the this compound waste. The primary considerations are the biological and chemical context of the waste.
| Waste Category | Description |
| Non-Hazardous | This compound protein in benign buffer solutions (e.g., PBS, Tris) with no known biological activity of concern. |
| Chemically Hazardous | This compound mixed with hazardous chemicals, such as organic solvents, detergents, or heavy metals. |
| Biohazardous | This compound expressed in or contaminated with biohazardous organisms (e.g., BSL-2 bacteria, viral vectors), or any material that has come into contact with biological molecules.[2] |
III. Step-by-Step Disposal Procedures
The appropriate disposal method is dictated by the waste category determined in the risk assessment.
For non-hazardous this compound solutions, inactivation is a recommended precautionary step before drain disposal.
Experimental Protocol for Inactivation:
-
Chemical Inactivation:
-
Prepare a 10% bleach solution.
-
Add the bleach solution to the this compound waste to achieve a final concentration of at least 5% bleach.[1]
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete denaturation of the enzyme.[3]
-
Neutralize the pH of the solution to be between 5 and 9, if necessary.[4]
-
Dispose of the inactivated solution down the drain with copious amounts of running water, in accordance with local regulations.[3]
-
-
Heat Inactivation:
-
Transfer the this compound solution to a heat-resistant, autoclavable container.
-
Heat the solution to 100°C for at least 30 minutes or autoclave at 121°C for a minimum of 15-20 minutes.[3][5][6]
-
Allow the solution to cool to room temperature.
-
Dispose of the inactivated solution down the drain with a large volume of running water.[3]
-
Under no circumstances should chemically hazardous waste be disposed of down the drain.
-
Containment: Collect the this compound waste in a clearly labeled, sealed, and leak-proof hazardous waste container.[7] The container must be compatible with the chemical constituents of the waste.
-
Labeling: The label must clearly identify the contents, including "this compound" and all hazardous chemical components, along with their approximate concentrations and the date.[5][8]
-
Storage: Store the sealed container in a designated and secure chemical waste storage area, segregated from incompatible materials.[9]
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.[8]
All materials contaminated with biohazardous agents must be decontaminated before disposal.
-
Liquid Biohazardous Waste:
-
Solid Biohazardous Waste (e.g., contaminated tubes, pipette tips, gloves):
-
Sharps Waste (e.g., needles, contaminated broken glass):
IV. Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By adhering to these general guidelines and consulting with your institutional safety office, you can ensure the safe and compliant disposal of this compound and similar enzymatic waste, fostering a secure and responsible research environment.
References
- 1. benchchem.com [benchchem.com]
- 2. Biohazard and Chemical Waste [thesammonslab.org]
- 3. benchchem.com [benchchem.com]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. Biotechnology Lab Safety and Waste Disposal [fishersci.com]
- 6. youtube.com [youtube.com]
- 7. vumc.org [vumc.org]
- 8. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Biological Waste Disposal – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 11. uml.edu [uml.edu]
Essential Safety and Operational Guide for Handling LPGAT1
This document provides immediate safety, logistical, and procedural guidance for laboratory personnel working with Lysophosphatidylglycerol (B1238068) Acyltransferase 1 (LPGAT1). It is intended for researchers, scientists, and drug development professionals to ensure safe and effective handling of this enzyme.
Personal Protective Equipment (PPE) and Safety Precautions
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination. The following personal protective equipment should be worn when handling this compound and its associated reagents.
Summary of Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses or Goggles | Should be worn to protect from potential splashes during the handling of solutions. |
| Hand Protection | Nitrile Gloves | Disposable nitrile gloves are required to prevent skin contact. Gloves should be changed regularly and immediately if contaminated.[1] |
| Body Protection | Laboratory Coat | A standard lab coat must be worn to protect skin and clothing from accidental spills.[1][2] |
| Foot Protection | Closed-toe Shoes | Must be worn in the laboratory at all times to protect against spills and falling objects.[1][2] |
| Respiratory Protection | Not Generally Required | Based on available safety information, respiratory protection is not typically required under normal handling conditions. If working with large quantities of lyophilized powder that could become airborne, consider handling within a fume hood or wearing a dust mask as a precaution.[2] |
General Laboratory Safety Practices
-
Do not eat, drink, or store food in the laboratory.[3]
-
Wash hands thoroughly after handling materials and before leaving the laboratory.[3]
-
Perform all procedures carefully to minimize the creation of splashes or aerosols.[3]
-
Work surfaces should be decontaminated regularly.[3]
-
Dispose of all contaminated materials, such as pipette tips, tubes, and gloves, in designated waste containers according to your institution's guidelines.[2]
Operational Plan: Step-by-Step Handling and Disposal
1. Preparation and Reconstitution:
- Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.
- If weighing is necessary, perform this in a clean, draft-free area. For larger quantities, the use of a fume hood is recommended.[2]
- Reconstitute the enzyme using a suitable buffer as recommended by the supplier.
- Gently swirl or vortex to dissolve the enzyme completely. Avoid vigorous shaking.[2]
2. Experimental Use:
- Handle all solutions containing this compound with the appropriate PPE as outlined in the table above.
- Clearly label all tubes with the enzyme name, concentration, date, and buffer used.
- Work in a designated clean area to prevent cross-contamination.[2]
3. Disposal Plan:
- Unused Enzyme Solution: Collect in a clearly labeled, sealed waste container for chemical waste.
- Contaminated Materials: All disposable materials that have come into contact with this compound (e.g., pipette tips, tubes, gloves) should be collected in a designated biohazard or chemical waste bag and disposed of according to institutional procedures.[1][2]
- Empty Vials: Empty vials should be rinsed with a suitable solvent, and the rinsate collected as chemical waste. The rinsed vials can then typically be disposed of as general laboratory glass waste, but confirm this with your institution's waste management guidelines.[2]
Experimental Protocols
This compound Enzyme Activity Assay
This protocol is adapted from methodologies described for lysophospholipid acyltransferase assays.[3]
Materials:
-
Purified this compound enzyme
-
10 mM Tris buffer (pH 7.4)
-
25 µM Lysophosphatidylglycerol (LPG) or other lysophospholipid substrate
-
50 µM Acyl-CoA (e.g., stearoyl-CoA)
-
Chloroform
-
LC-ESI-MS/MS system for lipid analysis
Procedure:
-
Prepare a 1 ml reaction mixture containing 10 mM Tris buffer (pH 7.4), 25 µM lysophospholipid, and 50 µM acyl-CoA.
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding a known amount of purified this compound (e.g., 1 µg of protein).
-
Incubate the reaction at 37°C for a specified time (e.g., 2-5 minutes).
-
Stop the reaction by adding 2 ml of methanol and 1 ml of chloroform.
-
Extract the lipids from the mixture.
-
Analyze the extracted lipids by LC-ESI-MS/MS to quantify the formation of the acylated product (e.g., phosphatidylglycerol).
Overexpression and Purification of MBP-tagged this compound in E. coli
This protocol is a general guide based on standard procedures for protein overexpression and purification.[3]
Materials:
-
E. coli expression strain (e.g., BL21)
-
Expression vector containing MBP-LPGAT1 fusion construct
-
LB Broth and appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 20 mM Tris pH 7.4, 0.25 M sucrose, 0.25 mM EDTA) with protease inhibitors
-
Amylose (B160209) resin
-
Triton X-100
Procedure:
-
Transform E. coli with the MBP-LPGAT1 expression vector.
-
Grow an overnight culture in LB broth with the appropriate antibiotic.
-
Inoculate a larger volume of LB broth and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.9 mM.
-
Continue to grow the culture at a lower temperature (e.g., 32°C) for several hours.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in cold lysis buffer containing lysozyme and protease inhibitors.
-
Lyse the cells by sonication.
-
Remove cell debris by centrifugation.
-
Collect the membrane fraction by ultracentrifugation.
-
Solubilize the membrane fraction with Triton X-100.
-
Purify the MBP-LPGAT1 fusion protein using amylose resin according to the manufacturer's protocol.
-
Analyze the purified protein by SDS-PAGE.
Signaling Pathways and Logical Relationships
This compound is a key enzyme in the remodeling of glycerophospholipids, which are essential components of cellular membranes and precursors for signaling molecules.
Caption: this compound-mediated acylation of lysophosphatidylglycerol in the endoplasmic reticulum.
Caption: Experimental workflow for an this compound enzyme activity assay.
References
- 1. This compound lysophosphatidylglycerol acyltransferase 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. This compound controls the stearate/palmitate ratio of phosphatidylethanolamine and phosphatidylcholine in sn-1 specific remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
